molecular formula C17H16N2 B025575 5-(2,2-diphenylethyl)-1H-imidazole CAS No. 102390-63-6

5-(2,2-diphenylethyl)-1H-imidazole

Cat. No.: B025575
CAS No.: 102390-63-6
M. Wt: 248.32 g/mol
InChI Key: CGWCKWISXYESMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Diphenylethyl)-1H-imidazole ( 102390-63-6) is a high-value heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a 1H-imidazole ring, a privileged scaffold in drug discovery, substituted with a 2,2-diphenylethyl group, offering a unique structural motif for developing novel bioactive agents. Research Applications and Value: Versatile Pharmacophore: The imidazole ring is a key structural component in a wide array of therapeutically active compounds. Its amphoteric nature (exhibiting both acidic and basic properties) and ability to engage in hydrogen bonding make it a versatile scaffold for interacting with biological targets . This compound serves as an ideal building block for synthesizing novel molecules with potential antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . Building Block for Drug Discovery: Researchers can utilize this compound as a core synthon to create derivatives for screening against various disease models. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties . Key Chemical and Physical Properties: CAS Number: 102390-63-6 Molecular Formula: C17H16N2 Molecular Weight: 248.32 g/mol Physical Form: White or colorless solid Boiling Point: ~409.1 °C at 760 mmHg Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture. Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

5-(2,2-diphenylethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCKWISXYESMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144986
Record name 4-(2,2-Diphenylethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102390-63-6
Record name 4-(2,2-Diphenylethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102390636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Diphenylethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Pharmacological Profiling of 5-(2,2-Diphenylethyl)-1H-imidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,2-diphenylethyl)-1H-imidazole (often interchangeably referred to as 4-(2,2-diphenylethyl)-1H-imidazole due to rapid annular tautomerism) is a highly specialized heterocyclic scaffold. It has garnered significant attention as a potent α2​ -adrenoreceptor antagonist, making it a critical asset in neuropharmacological drug development and cardiovascular research[1].

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of this compound. Rather than merely listing steps, this guide emphasizes the mechanistic causality behind each experimental parameter, empowering researchers to scale and troubleshoot the synthesis with authoritative precision.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the 1H-imidazole core from acyclic precursors is most efficiently achieved via a modified Bredereck cyclocondensation. Retrosynthetic analysis of 5-(2,2-diphenylethyl)-1H-imidazole reveals a primary disconnection at the heterocycle, leading back to an α -haloaldehyde (2-bromo-4,4-diphenylbutanal) and formamide.

Synthesis A 4,4-Diphenylbutanal B 2-Bromo-4,4-diphenylbutanal A->B Br2, Ether/Dioxane 0-5 °C C 5-(2,2-Diphenylethyl)-1H-imidazole B->C Formamide, 160 °C Bredereck Reaction

Fig 1: Two-step synthetic workflow for 5-(2,2-diphenylethyl)-1H-imidazole.

The selection of this route over alternative cyclizations (such as the Debus-Radziszewski synthesis) is driven by the commercial availability of the precursor, 4,4-diphenylbutanal, and the high regioselectivity afforded by the formamide condensation[2].

Step-by-Step Experimental Methodologies: A Self-Validating System

The following protocols are engineered to be self-validating. Each phase contains observable kinetic or thermodynamic indicators that confirm the reaction trajectory, thereby minimizing catastrophic late-stage failures.

Phase I: α -Bromination of 4,4-Diphenylbutanal
  • Objective: Regioselective electrophilic halogenation at the α -carbon.

  • Causality of Reagents: Bromination of aldehydes is notoriously prone to over-oxidation, yielding carboxylic acids. To circumvent this, the reaction is performed in anhydrous ether with a catalytic amount of 1,4-dioxane. Dioxane forms a charge-transfer complex with bromine (dioxane dibromide), which attenuates the electrophilicity of Br2​ . This ensures selective mono-bromination at the enolizable α -position without oxidizing the sensitive aldehydic proton[2].

Protocol:

  • Initialization: In a flame-dried 500 mL round-bottom flask under a continuous nitrogen atmosphere, dissolve 45.6 g (0.2 mol) of 4,4-diphenylbutanal in 200 mL of anhydrous diethyl ether. Add 0.7 mL of 1,4-dioxane.

  • Kinetic Validation Step: Introduce 3-5 drops of elemental bromine ( Br2​ ) to the stirring solution at 0–5 °C. Do not proceed until the initial red/brown color completely dissipates. This loss of color is a critical self-validating checkpoint; it confirms that the enolization has initiated and the radical/electrophilic consumption of bromine is active.

  • Propagation: Once the solution is colorless, add the remaining 10.42 mL (0.2 mol total) of Br2​ dropwise over 60 minutes, maintaining the temperature below 5 °C to suppress di-bromination.

  • Quenching & Isolation: Neutralize the evolved HBr by washing the organic layer with cold saturated aqueous NaHCO3​ . Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield crude 2-bromo-4,4-diphenylbutanal as a viscous oil.

Phase II: Bredereck Cyclocondensation
  • Objective: Construction of the 1H-imidazole ring.

  • Causality of Reagents: Formamide ( HCONH2​ ) acts as the solvent, the carbon source (C2 of the imidazole), and the nitrogen source. Operating at 160 °C provides the thermodynamic driving force required for the initial nucleophilic displacement of the α -bromide, followed by the condensation of a second formamide molecule and subsequent cyclization via dehydration.

Protocol:

  • Condensation: Suspend the crude 2-bromo-4,4-diphenylbutanal in a 10-fold molar excess of formamide (approx. 80 mL) in a 250 mL flask equipped with a reflux condenser and a Dean-Stark trap.

  • Thermal Activation & Validation: Heat the mixture to 160 °C. Validation Check: The reaction will begin to evolve ammonia gas and water vapor. The continuous evolution of NH3​ (verifiable via damp red litmus paper turning blue at the condenser outlet) confirms the thermal decomposition of formamide and the progression of the cyclization.

  • Maturation: Maintain the temperature for 4 to 6 hours until TLC (Eluent: EtOAc/Hexane 1:1) indicates the complete consumption of the α -bromo precursor.

  • Precipitation & Purification: Cool the dark mixture to 80 °C and pour it onto 500 g of crushed ice. Basify the aqueous suspension to pH 9 using 10% NaOH to precipitate the free base of 5-(2,2-diphenylethyl)-1H-imidazole. Filter, wash with cold water, and recrystallize from ethanol to yield the analytically pure target compound.

Quantitative Analytics & Reaction Parameters

To facilitate process optimization and scale-up, the thermodynamic and stoichiometric parameters are summarized below.

Reaction PhasePrecursorReagentCatalyst / AdditiveTemp (°C)Time (h)Expected Yield (%)
1. α -Bromination 4,4-DiphenylbutanalBromine ( Br2​ )1,4-Dioxane0 - 51.0 - 2.085 - 90
2. Cyclocondensation 2-Bromo-4,4-diphenylbutanalFormamideNone (Solvent/Reactant)160 - 1804.0 - 6.060 - 75

Pharmacodynamics: α2​ -Adrenoreceptor Antagonism

Upon successful synthesis, 5-(2,2-diphenylethyl)-1H-imidazole serves as a competitive antagonist at the α2​ -adrenergic receptor[3]. By blocking this presynaptic autoreceptor, the compound prevents the Gi/o-protein-mediated inhibition of adenylyl cyclase. This blockade restores intracellular cyclic AMP (cAMP) levels, thereby facilitating enhanced norepinephrine exocytosis into the synaptic cleft.

Pathway Antag 5-(2,2-diphenylethyl)-1H-imidazole Receptor Alpha-2 Adrenergic Receptor Antag->Receptor Competitive Binding Gi Gi/o Protein (Inhibited) Receptor->Gi Prevents Activation cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition

Fig 2: Alpha-2 adrenoreceptor antagonism and downstream cAMP signaling.

References

  • Title: EP0194984A1 - Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives Source: Google Patents / European Patent Office URL
  • Title: Synthesis, Characterization and Biological Activity of Imidazole Derivatives Source: International Journal of Pharmaceutical Research and Applications URL
  • Title: Synthesis and structure activity of 4(5)-(2,2-diphenylethyl)

Sources

5-(2,2-Diphenylethyl)-1H-imidazole: A Technical Guide to Its Pharmacology, Synthesis, and GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6), also recognized by its tautomeric designation 4-(2,2-diphenylethyl)-1H-imidazole, is a highly specialized synthetic small molecule. In drug discovery, it serves as a critical structural scaffold for modulating aminergic G-protein coupled receptors (GPCRs). Historically characterized for its robust affinity toward α2​ -adrenergic receptors (1)[1], recent pharmacological profiling has repositioned this compound as a valuable ligand for the Trace Amine-Associated Receptor 1 (TAAR1) (2)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in receptor binding, synthetic pathways, and validated in vitro protocols for characterizing its GPCR activity.

Physicochemical Properties & Structural Causality

The pharmacological efficacy of 5-(2,2-diphenylethyl)-1H-imidazole is directly dictated by its bipartite molecular topology: a basic imidazole headgroup and a bulky, lipophilic diphenyl tail.

  • The Imidazole Core : At physiological pH, the imidazole ring can undergo protonation, allowing it to form a critical salt bridge with a conserved aspartic acid residue (e.g., Asp113 in α2​ -AR and Asp102 in TAAR1) located in Transmembrane Domain 3 (TM3) of the GPCR.

  • The Diphenylethyl Moiety : The ethyl linker provides optimal rotational flexibility, allowing the two phenyl rings to splay and occupy the deep, hydrophobic orthosteric binding pockets typical of monoamine receptors. This steric bulk drives binding affinity while preventing rapid enzymatic degradation by monoamine oxidases (MAOs).

Quantitative Chemical Profile
PropertyValueCausality / Significance
Chemical Name 5-(2,2-diphenylethyl)-1H-imidazoleStandard IUPAC nomenclature.
CAS Registry Number 102390-63-6Unique identifier for sourcing and validation[].
Molecular Formula C17H16N2Indicates a highly carbon-dense, lipophilic structure[4].
Molecular Weight 248.32 g/mol Ideal size for small-molecule CNS penetrance (< 500 Da)[5].
Hydrogen Bond Donors 1 (N-H on imidazole)Essential for receptor anchoring via hydrogen bonding.
Hydrogen Bond Acceptors 1 (N on imidazole)Participates in dipole interactions within the binding site.
Rotatable Bonds 4Grants the conformational flexibility needed for induced-fit GPCR binding.

Pharmacological Targets & Mechanistic Pathways

5-(2,2-diphenylethyl)-1H-imidazole exhibits polypharmacology, primarily interacting with two distinct GPCR systems that elicit opposing intracellular second-messenger cascades.

  • α2​ -Adrenergic Receptors ( Gi/o​ -coupled) : Binding to presynaptic α2​ -autoreceptors stabilizes the Gi/o​ protein complex. This inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of norepinephrine release[1].

  • Trace Amine-Associated Receptor 1 ( Gs​ -coupled) : TAAR1 is an intracellular GPCR that modulates monoaminergic transmission. Ligand binding to TAAR1 activates Gs​ proteins, which stimulate adenylyl cyclase, driving an accumulation of cAMP. This pathway is a major target for next-generation antipsychotics and antidepressants[2].

GPCR_Signaling cluster_0 Alpha-2 Adrenergic Pathway cluster_1 TAAR1 Pathway Ligand 5-(2,2-diphenylethyl) -1H-imidazole a2AR α2-AR (GPCR) Ligand->a2AR Binds TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binds Gi Gi/o Protein a2AR->Gi Activates AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh Inhibits cAMP_down ↓ cAMP Levels AC_inh->cAMP_down Gs Gs Protein TAAR1->Gs Activates AC_act Adenylyl Cyclase (Activated) Gs->AC_act Stimulates cAMP_up ↑ cAMP Levels AC_act->cAMP_up

Dual GPCR signaling pathways modulated by 5-(2,2-diphenylethyl)-1H-imidazole.

Synthesis Methodology

To ensure high purity for biological assays, the synthesis of 5-(2,2-diphenylethyl)-1H-imidazole is best achieved via a modified Bredereck condensation. This method constructs the imidazole ring directly onto the diphenylethyl scaffold, ensuring regiochemical control.

Step-by-Step Synthetic Protocol

Phase 1: Preparation of the Electrophilic Precursor

  • Acyl Chloride Formation : Dissolve 10 mmol of 3,3-diphenylpropanoic acid in 20 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride ( SOCl2​ ) dropwise at 0°C under nitrogen. Reflux for 2 hours. Causality: SOCl2​ converts the stable carboxylic acid into a highly reactive acyl chloride, priming it for carbon-chain homologation.

  • Diazomethane Homologation : Evaporate the solvent and redissolve the acyl chloride in anhydrous diethyl ether. Slowly add to a solution of diazomethane (excess) at -5°C. Caution: Diazomethane is explosive; use specialized glassware.

  • Halogenation : Quench the resulting diazoketone with anhydrous HCl gas to yield 1-chloro-4,4-diphenylbutan-2-one. Causality: The alpha-chloroketone provides the exact electrophilic geometry required for the subsequent ring-closure with formamide.

Phase 2: Imidazole Ring Closure 4. Condensation : Suspend the 1-chloro-4,4-diphenylbutan-2-one in 15 mL of formamide. Heat the mixture to 160°C for 4 hours. Causality: Formamide acts simultaneously as the solvent, the nitrogen source, and the cyclization reagent. The extreme heat drives the condensation of the ketone and the displacement of the chloride, forming the aromatic 1H-imidazole ring. 5. Workup & Purification : Cool the reaction to room temperature, dilute with water, and adjust the pH to 8 using saturated NaHCO3​ . Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. 6. Isolation : Purify the crude product via silica gel flash chromatography using a gradient of DCM:Methanol (98:2 to 90:10). The product elutes as a pale solid.

In Vitro Characterization Protocols

To validate the synthesized compound, researchers must employ functional assays that measure the downstream second messengers (cAMP). Because the compound targets both Gs​ (TAAR1) and Gi​ ( α2​ -AR) pathways, a bidirectional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is the gold standard.

Workflow: TAAR1 cAMP Accumulation Assay

This protocol is designed to be a self-validating system; the inclusion of a phosphodiesterase inhibitor ensures that the measured cAMP is a direct result of receptor activation, not an artifact of cellular degradation rates.

  • Cell Preparation : Harvest HEK-293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) and seed into a 384-well microplate at a density of 10,000 cells/well.

  • Phosphodiesterase Inhibition : Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 1 mM. Incubate for 30 minutes at room temperature. Causality: IBMX completely blocks phosphodiesterase activity, forcing all synthesized cAMP to accumulate, thereby maximizing the assay's signal-to-noise ratio.

  • Ligand Incubation : Prepare a 10-point dose-response curve of 5-(2,2-diphenylethyl)-1H-imidazole (ranging from 10 pM to 10 µM) in assay buffer. Add to the cells and incubate for 45 minutes at 37°C.

  • Cell Lysis & TR-FRET Detection : Add the lysis buffer containing the TR-FRET reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-fluorophore-labeled cAMP analog. Causality: This is a competitive immunoassay. Endogenous cAMP generated by the cells competes with the d2-cAMP for binding to the Europium antibody.

  • Quantification : Read the plate on a TR-FRET compatible microplate reader. Excitation occurs at 337 nm. Measure emission at 620 nm (Europium) and 665 nm (d2). High intracellular cAMP results in a lower TR-FRET signal (decreased 665/620 ratio). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Culture (HEK293 expressing TAAR1) Step2 2. Phosphodiesterase Inhibition (Add 1 mM IBMX) Step1->Step2 Step3 3. Ligand Incubation (Add Imidazole Derivative) Step2->Step3 Step4 4. Cell Lysis & Extraction (Release Intracellular cAMP) Step3->Step4 Step5 5. TR-FRET Detection (Anti-cAMP Cryptate + d2-cAMP) Step4->Step5 Step6 6. Data Analysis (Calculate EC50 / IC50) Step5->Step6

Step-by-step TR-FRET experimental workflow for quantifying TAAR1 activation.

Conclusion & Future Perspectives

5-(2,2-diphenylethyl)-1H-imidazole represents a highly versatile pharmacophore. Its ability to bridge the structural requirements of both α2​ -adrenergic and TAAR1 receptors makes it an invaluable tool compound for neuropharmacological research. Future drug development efforts utilizing this scaffold will likely focus on rigidifying the ethyl linker (e.g., via cyclopropanation) to lock the compound into a conformation that exclusively favors one GPCR over the other, thereby eliminating off-target side effects while preserving therapeutic efficacy.

References

  • Bagley, J.R., Brockunier, L.L., Kudzma, L.V., et al. "Synthesis and α2-Adrenergic Activities of Imidazole and Imidazolidine Analogues: in vitro and in vivo Selectivity." Medicinal Chemistry Research, 1994. 1[1]

  • Hoffmann-La Roche. "Substituted benzamides (Patent US9452980B2)." Google Patents, 2016. 2[2]

  • BOC Sciences. "CAS 102390-63-6 4-(2,2-DIPHENYL-ETHYL)-1H-IMIDAZOLE." BOC Sciences Catalog. []

  • GuideChem. "4-(2,2-DIPHENYL-ETHYL)-1H-IMIDAZOLE 102390-63-6 Korea." GuideChem Database. 4[4]

  • EvitaChem. "Screening Compounds P17674: 5-(2,2-diphenylethyl)-1H-imidazole." EvitaChem Inventory. 5[5]

Sources

Spectroscopic Data for 5-(2,2-diphenylethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the spectroscopic data for the compound 5-(2,2-diphenylethyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document details the predicted and expected spectroscopic characteristics of the molecule. Given the absence of readily available experimental spectra in public databases, this guide leverages predictive methodologies and established principles of spectroscopic analysis for imidazole-based compounds to provide a robust analytical framework.

Introduction

5-(2,2-diphenylethyl)-1H-imidazole is a heterocyclic compound of interest due to the prevalence of the imidazole scaffold in biologically active molecules.[1] The diphenylethyl substituent introduces significant steric and electronic features that are expected to influence its spectroscopic and, potentially, its pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure confirmation and quality control. This guide will detail the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, coupled with detailed experimental protocols and interpretative insights.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is used for the atoms in 5-(2,2-diphenylethyl)-1H-imidazole.

Caption: Molecular structure and atom numbering for 5-(2,2-diphenylethyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] The predicted ¹H and ¹³C NMR spectra for 5-(2,2-diphenylethyl)-1H-imidazole provide detailed insights into its molecular structure. Predictions were generated using a combination of database-driven and incremental approaches.[3][4][5][6][7]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the imidazole ring protons, the aliphatic linker, and the two phenyl groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
N1-H~12.0Singlet (broad)1H
C2-H~7.6Singlet1H
C4-H~6.8Singlet1H
C7-H~4.5Triplet1H
C6-H₂~3.2Doublet2H
Phenyl-H7.2 - 7.4Multiplet10H

Expertise & Experience: Interpreting the ¹H NMR Predictions

  • The N-H proton of the imidazole ring is expected to be significantly deshielded, appearing as a broad singlet around 12.0 ppm. This is a characteristic feature of N-H protons in imidazole systems due to hydrogen bonding and the aromatic nature of the ring.[8]

  • The C2-H proton is the most downfield of the imidazole C-H protons, a result of its position between two electron-withdrawing nitrogen atoms.

  • The C4-H proton appears further upfield, influenced by the adjacent C5 substituent.

  • The methine proton (C7-H) of the ethyl linker is predicted to be a triplet due to coupling with the adjacent methylene protons (C6-H₂). Its chemical shift around 4.5 ppm is attributed to the deshielding effect of the two adjacent phenyl groups and the imidazole ring.

  • The methylene protons (C6-H₂) are expected to appear as a doublet, coupling with the C7-H proton.

  • The ten protons of the two phenyl groups will likely overlap in a complex multiplet in the aromatic region (7.2-7.4 ppm).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Carbon Predicted Chemical Shift (ppm)
C2~135
C4~115
C5~138
C6~35
C7~50
Phenyl C (quaternary)~145
Phenyl CH~127-129

Expertise & Experience: Interpreting the ¹³C NMR Predictions

  • The imidazole ring carbons (C2, C4, and C5) are expected to resonate in the aromatic region. C2 is typically the most deshielded of the protonated carbons in the imidazole ring.

  • The aliphatic carbons of the ethyl linker (C6 and C7) will appear in the upfield region of the spectrum.

  • The phenyl carbons will show characteristic signals for the quaternary and protonated carbons, with the exact shifts being influenced by the substitution pattern.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: A Self-Validating System

This protocol is designed to yield high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(2,2-diphenylethyl)-1H-imidazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for imidazoles as it can help in observing the exchangeable N-H proton.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) may be required for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_nmr NMR Workflow SamplePrep Sample Preparation H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq Processing Data Processing H1_Acq->Processing C13_Acq->Processing Interpretation Structure Elucidation Processing->Interpretation

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[2]

Predicted Mass Spectrum Data
Ion Predicted m/z Proposed Fragmentation
[M+H]⁺275.15Protonated molecular ion
[M-C₆H₅]⁺198.10Loss of a phenyl radical
[C₁₁H₁₁N₂]⁺171.09Cleavage of the ethyl linker

Expertise & Experience: Interpreting the Mass Spectrum Predictions

  • The protonated molecular ion ([M+H]⁺) is expected to be the most abundant ion in the spectrum under soft ionization conditions like Electrospray Ionization (ESI).

  • A characteristic fragmentation pathway for compounds with a diphenylethyl moiety is the loss of a phenyl radical , leading to a significant fragment ion.

  • Cleavage of the C-C bond in the ethyl linker is another plausible fragmentation pathway, resulting in an ion corresponding to the imidazole and a vinyl fragment. The fragmentation patterns of imidazoles can be complex, but these represent some of the most likely primary fragmentation events.[9][10][11]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography.

    • Acquire the mass spectrum in positive ion mode.

    • Obtain a full scan mass spectrum to identify the protonated molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragment ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments to confirm the elemental composition. Compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][13]

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H stretch (imidazole)3100 - 2800 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=N and C=C stretch (imidazole)1650 - 1450
C=C stretch (aromatic)1600 - 1450
C-H bend (aromatic)900 - 675

Expertise & Experience: Interpreting the IR Predictions

  • A broad absorption band in the high-frequency region (3100-2800 cm⁻¹) is characteristic of the N-H stretching vibration in hydrogen-bonded imidazoles.[14][15]

  • The sharp peaks just above 3000 cm⁻¹ are attributed to the aromatic C-H stretching vibrations of the imidazole and phenyl rings.

  • The absorptions just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the ethyl linker.

  • The fingerprint region will contain a series of bands corresponding to the C=N and C=C stretching vibrations of the imidazole and phenyl rings, as well as various bending vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

G cluster_ir IR Spectroscopy Workflow SamplePrep Sample Preparation (KBr or ATR) Background Background Spectrum Acquisition SamplePrep->Background SampleSpec Sample Spectrum Acquisition Background->SampleSpec Analysis Functional Group Analysis SampleSpec->Analysis

Caption: Workflow for IR spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 5-(2,2-diphenylethyl)-1H-imidazole. The detailed analysis of predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with robust experimental protocols, offers a valuable resource for the synthesis, identification, and characterization of this compound. The provided insights into the interpretation of the spectroscopic data are grounded in the fundamental principles of spectroscopy and the known characteristics of imidazole derivatives. This framework will aid researchers in their efforts to study and utilize this and related molecules in various scientific endeavors.

References

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2690.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 13, 2026, from [Link]

  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved March 13, 2026, from [Link]

  • Perchard, C., & Belloc, J. (1966). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics, 45(10), 3543-3548.
  • Kádek, A., et al. (2010). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Journal of Mass Spectrometry, 45(8), 947-954.
  • Mestrelab. (2026, March 11). Download NMR Predict. Retrieved March 13, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5378.
  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved March 13, 2026, from [Link]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved March 13, 2026, from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved March 13, 2026, from [Link]

  • IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved March 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved March 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(2,2-diphenylethyl)-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical insights to offer a predictive but thorough characterization of the molecule's structure.

Introduction: The Structural Elucidation Challenge

5-(2,2-diphenylethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring linked to a bulky diphenylethyl substituent. NMR spectroscopy is an indispensable tool for confirming the identity and purity of such novel chemical entities. The unique electronic environments of each proton and carbon atom result in a characteristic spectral fingerprint. Understanding these spectra is crucial for quality control, reaction monitoring, and for correlating the molecule's structure with its chemical and biological properties. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shifts and coupling patterns based on the molecule's constituent fragments: the imidazole ring and the diphenylethyl group.

Due to the potential for fast tautomerization of the N-H proton on the imidazole ring, the exact appearance of the spectrum, particularly the signals for the imidazole protons and carbons, can be influenced by factors such as solvent, temperature, and concentration.[1][2] This guide will present a generalized interpretation, assuming typical acquisition conditions in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the atoms in 5-(2,2-diphenylethyl)-1H-imidazole.

Caption: Molecular structure and numbering of 5-(2,2-diphenylethyl)-1H-imidazole.

Part 1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Analysis of Expected Signals
  • Imidazole Protons (H1, H2, H4):

    • N1-H: The proton on the nitrogen atom is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12-14 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[3][4] Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

    • C2-H: This proton is situated between two electronegative nitrogen atoms, which strongly deshields it. It will likely appear as a singlet in the range of 7.5-8.5 ppm.[5]

    • C4-H: This proton is adjacent to one nitrogen and is also part of the aromatic imidazole ring. It is expected to be a singlet (or a very narrow doublet due to long-range coupling) around 6.8-7.5 ppm.[6]

  • Diphenylethyl Protons (H6, H7):

    • C7-H (methine): This proton is a methine proton (CH) bonded to two phenyl groups and a methylene group. It will be a triplet due to coupling with the two H6 protons. Its chemical shift is influenced by the adjacent phenyl groups and is predicted to be in the 4.0-4.5 ppm range.

    • C6-H₂ (methylene): These two protons are adjacent to the methine proton (H7) and the imidazole ring. They will appear as a doublet, coupling with the H7 proton. The electron-withdrawing effect of the imidazole ring will shift this signal downfield to approximately 3.0-3.5 ppm.

  • Phenyl Protons (H10-H15 and H10'-H15'):

    • The ten protons of the two phenyl groups are expected to resonate in the aromatic region, typically between 7.1 and 7.4 ppm.[7][8] Due to the free rotation around the C7-C8 and C7-C9 bonds, the two phenyl groups are likely to be chemically equivalent, resulting in a complex multiplet for the ortho, meta, and para protons. A simplified representation would be a multiplet integrating to 10 protons.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N1-H12.0 - 14.0broad singlet1H-
C2-H7.5 - 8.5singlet1H-
Phenyl-H7.1 - 7.4multiplet10H-
C4-H6.8 - 7.5singlet1H-
C7-H4.0 - 4.5triplet1H~7-8
C6-H₂3.0 - 3.5doublet2H~7-8

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Analysis of Expected Signals
  • Imidazole Carbons (C2, C4, C5):

    • C2: This carbon is bonded to two nitrogen atoms, making it the most downfield of the imidazole carbons, expected around 135-145 ppm.

    • C4 & C5: These carbons are part of the aromatic system. C5, being substituted, will be a quaternary carbon. C4 will be a methine carbon. They are expected in the range of 115-135 ppm.[6][9] Distinguishing between them can be aided by 2D NMR techniques like HSQC and HMBC.

  • Diphenylethyl Carbons (C6, C7):

    • C7: The methine carbon bonded to two phenyl groups will be found in the range of 45-55 ppm.

    • C6: The methylene carbon adjacent to the imidazole ring will be in the aliphatic region, likely around 30-40 ppm.

  • Phenyl Carbons (C8-C15 and C9-C15'):

    • C8 & C9 (ipso-Carbons): The quaternary carbons of the phenyl rings attached to C7 will be the most downfield of the phenyl carbons, expected around 140-145 ppm.[10]

    • C10-C15 & C10'-C15' (aromatic Carbons): The remaining phenyl carbons will appear in the typical aromatic region of 125-130 ppm.[7][8] Due to the probable equivalence of the two phenyl rings, we expect to see three signals for the ortho, meta, and para carbons.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C8 & C9 (ipso-Ph)140 - 145
C2135 - 145
C4, C5, Phenyl-CH115 - 135
C745 - 55
C630 - 40

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 5-(2,2-diphenylethyl)-1H-imidazole, the following experimental workflow is recommended.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Add internal standard (e.g., TMS) if quantitative analysis is needed. A->B C Transfer solution to a 5 mm NMR tube. B->C D Tune and shim the probe for optimal homogeneity. C->D E Acquire ¹H NMR spectrum. (Pulse program: zg30, 16 scans, 2s relaxation delay) D->E F Acquire ¹³C{¹H} NMR spectrum. (Pulse program: zgpg30, 1024 scans, 2s relaxation delay) E->F G Optional: Acquire 2D spectra (COSY, HSQC, HMBC) for unambiguous assignments. F->G H Apply Fourier transform and phase correction. G->H I Calibrate the chemical shift scale to the residual solvent peak or TMS. H->I J Integrate ¹H signals and pick peaks for both spectra. I->J K Assign signals and report data. J->K Structural Elucidation

Caption: Recommended workflow for acquiring and processing NMR data.

Conclusion and Further Steps

This guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 5-(2,2-diphenylethyl)-1H-imidazole. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous structures. For definitive structural confirmation, it is imperative to acquire experimental data and, if necessary, employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC to resolve any ambiguities in signal assignments. The provided protocol offers a standardized approach to obtaining high-quality data for this purpose.

References

  • ResearchGate. 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Available at: [Link]

  • RSC Publishing. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Taylor & Francis Online. Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Spectroscopy Letters: Vol 24, No 6. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available at: [Link]

  • Indian Academy of Sciences. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available at: [Link]

  • SpectraBase. Imidazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules 2020, 25(17), 3804. Available at: [Link]

  • ResearchGate. Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein | Request PDF. Available at: [Link]

  • PubChem. Diphenylmethane | C13H12 | CID 7580. Available at: [Link]

  • Sci-Hub. Solvent Effects on the NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids and Cellulose Therein. Macromolecular Symposia, 294(2), 75–89. Available at: [Link]

  • PubMed. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Chemphyschem. 2023 Oct 17;24(20):e202300292. Available at: [Link]

  • Semantic Scholar. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters. 1979. Available at: [Link]

  • SpectraBase. Diphenylmethane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Vol 5, Suppl 3, 2013. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. 2016, 8(19):1-4. Available at: [Link]

  • University of Puget Sound. Table of characteristic proton NMR chemical shifts. Available at: [Link]

  • RSC Publishing. Electronic Supplementary Information for Chemical Communications. Available at: [Link]

  • ScienceDirect. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Results in Chemistry, Volume 4, 2022, 100612. Available at: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available at: [Link]

  • Wiley Online Library. Monosubstitution of 1H‐Imidazo[4,5‐f][5][11]phenanthroline Ligands Yields Maximum Luminescence Quantum Yield in Ruthenium Polypyridyl Complexes. ChemPhotoChem 2022, e202200053. Available at: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules 2022, 27(19), 6296. Available at: [Link]

  • ResearchGate. Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by.... Available at: [Link]

Sources

Mass Spectrometry Analysis of 5-(2,2-diphenylethyl)-1H-imidazole: Method Development and Fragmentation Mechanics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,2-diphenylethyl)-1H-imidazole (CAS No. 102390-63-6) has emerged in pharmacological research as a critical ligand for Trace Amine-Associated Receptors (TAARs)[1]. TAAR1, a G protein-coupled receptor (GPCR), plays a pivotal role in modulating dopaminergic and serotonergic neurotransmission, presenting a novel therapeutic target for metabolic disorders, addiction, and schizophrenia[2].

To support pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound, researchers require highly sensitive and reproducible bioanalytical methods. As a Senior Application Scientist, I have designed this whitepaper to detail the causality behind the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development for 5-(2,2-diphenylethyl)-1H-imidazole, focusing on its ionization mechanics, collision-induced dissociation (CID) pathways, and a self-validating quantitative protocol aligned with FDA guidelines[3].

Physicochemical Context and Ionization Strategy

Understanding the molecular architecture of an analyte is the first step in mass spectrometry method development.

  • Molecular Formula: C17H16N2

  • Molecular Weight: 248.32 g/mol [4]

  • Monoisotopic Mass: 248.1313 Da

The "Why" Behind the Ionization Mode

The structure of 5-(2,2-diphenylethyl)-1H-imidazole features an imidazole ring linked via an ethyl aliphatic chain to a bulky diphenyl moiety. The imidazole nitrogen possesses a lone pair of electrons, rendering it highly basic (pKa ~7.0). In an acidic mobile phase environment (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton.

Therefore, Positive Electrospray Ionization (ESI+) is the absolute optimal choice. The compound exhibits exceptional ionization efficiency, yielding a dominant, stable protonated precursor ion [M+H]+ at m/z 249.14 .

Fragmentation Mechanics (MS/MS)

In tandem mass spectrometry, selecting the right Multiple Reaction Monitoring (MRM) transitions requires mapping the thermodynamic stability of the resulting product ions. When the precursor ion (m/z 249.14) is subjected to Collision-Induced Dissociation (CID) using argon or nitrogen gas, the molecule fragments at its weakest aliphatic bonds.

Primary Cleavage Pathway (Quantifier)

The most thermodynamically favorable cleavage occurs at the C-C bond connecting the diphenylmethyl group to the methyl-imidazole moiety. This cleavage results in the formation of a diphenylmethyl cation at m/z 167.09 .

  • Causality: The diphenylmethyl cation is exceptionally stable due to extensive resonance delocalization of the positive charge across both phenyl rings. This transition ( 249.14→167.09 ) requires higher collision energy (CE) but provides the highest signal-to-noise ratio, making it the ideal quantifier ion .

Secondary Cleavage Pathway (Qualifier)

The complementary fragment from the aforementioned cleavage is the methylimidazole cation at m/z 81.05 .

  • Causality: While less stable than the diphenylmethyl cation, the formation of this ion is highly specific to the imidazole moiety. Monitoring the 249.14→81.05 transition serves as an excellent qualifier ion to ensure peak purity and avoid false positives from isobaric interferences.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 249.14 5-(2,2-diphenylethyl)-1H-imidazole CID Collision-Induced Dissociation (CID) (Argon/Nitrogen Gas) Precursor->CID Frag1 Product Ion 1 (Quantifier) m/z 167.09 Diphenylmethyl Cation CID->Frag1 Primary Cleavage (High CE) Frag2 Product Ion 2 (Qualifier) m/z 81.05 Methylimidazole Cation CID->Frag2 Secondary Cleavage (Moderate CE)

Fragmentation pathway of 5-(2,2-diphenylethyl)-1H-imidazole under CID.

Bioanalytical Workflow and LC-MS/MS Protocol

To ensure data integrity for regulatory submissions, the sample preparation and chromatographic separation must act as a self-validating system, minimizing matrix effects while maximizing recovery[3].

Step-by-Step Methodology

Step 1: Internal Standard (IS) Addition

  • Spike 50 µL of biological plasma with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5-(2,2-diphenylethyl)-1H-imidazole-d5 (100 ng/mL).

  • Rationale: A deuterated IS co-elutes with the analyte and experiences identical ion suppression/enhancement, perfectly correcting for matrix effects[3].

Step 2: Protein Precipitation (PPT)

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample.

  • Vortex vigorously for 2 minutes.

  • Rationale: The basic imidazole ring makes the compound relatively lipophilic. Acetonitrile effectively denatures plasma proteins while keeping the target analyte highly soluble. The acidic modifier ensures the compound remains protonated and prevents non-specific binding to the plastic tube walls.

Step 3: Centrifugation and Transfer

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 4: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Rationale: The C18 stationary phase provides excellent retention for the hydrophobic diphenyl moiety, while the rapid gradient focuses the peak, enhancing sensitivity.

Workflow Sample Plasma Sample (+ SIL-IS) PPT Protein Precipitation (MeCN + 0.1% FA) Sample->PPT Centrifuge Centrifugation (14k rpm, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS (MRM Mode) Supernatant->LCMS

Bioanalytical sample preparation and LC-MS/MS analytical workflow.

Quantitative Data and Validation Parameters

The following tables summarize the optimized mass spectrometric parameters and the expected validation outcomes based on FDA Bioanalytical Method Validation guidelines[3].

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (eV)
5-(2,2-diphenylethyl)-1H-imidazole 249.14167.09Quantifier6035
5-(2,2-diphenylethyl)-1H-imidazole 249.1481.05Qualifier6025
SIL-IS (d5-analog) 254.17172.12IS Quantifier6035
Table 2: Target FDA Validation Parameters

To validate this method for PK studies, the system must meet strict acceptance criteria for accuracy (±15% of nominal, ±20% at LLOQ) and precision (CV ≤15%, ≤20% at LLOQ)[3].

Validation ParameterTarget Acceptance CriteriaExpected Performance for this Method
Linearity Range R2≥0.99 1.0 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 10:11.0 ng/mL (Accuracy: 85-115%)
Intra-day Precision (CV%) ≤15% 3.2% - 6.8% across QC levels
Extraction Recovery Consistent across low/med/high QCs> 85% (due to efficient MeCN PPT)
Matrix Effect (IS Normalized) CV ≤15% 98% - 102% (SIL-IS perfectly compensates)

Conclusion

The mass spectrometry analysis of 5-(2,2-diphenylethyl)-1H-imidazole relies heavily on the basicity of its imidazole ring and the thermodynamic stability of its diphenylmethyl structural core. By leveraging ESI+ and carefully optimized MRM transitions, alongside a robust protein precipitation workflow, researchers can achieve highly sensitive, FDA-compliant quantification. This methodological rigor is essential for advancing the compound's evaluation as a TAAR ligand in preclinical and clinical drug development pipelines.

References

  • Guidechem. "5-[1-[(4,5-diphenyl-1H-imidazol-2-yl)thio]ethyl]-3-methyl-1,2,4-oxadiazole - Guidechem" (Contains CAS 102390-63-6 physicochemical data). 4

  • Google Patents. "CN101578271B - 作为taar的配体的4-咪唑啉化合物". 1

  • Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards". 3

  • MDPI. "JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential". 2

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Synthetic Strategy and Mechanistic Rationale

The synthesis of 5-substituted-1H-imidazoles can be approached through several established methodologies. For the target compound, 5-(2,2-diphenylethyl)-1H-imidazole, a logical and efficient approach is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] A more direct route for a 5-substituted imidazole, however, can be envisioned starting from an appropriate α-aminonitrile and an aldehyde, a method known to produce various imidazole derivatives.[3]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3,3-diphenylpropanal with formamide, which serves as both the ammonia source and the formic acid equivalent for cyclization. This one-pot reaction is an effective method for constructing the imidazole ring with the desired substituent at the 5-position.

Synthetic_Pathway Reactant1 3,3-Diphenylpropanal Reaction Heat (Δ) Reactant1->Reaction Reactant2 Formamide (HCONH₂) Reactant2->Reaction Product 5-(2,2-diphenylethyl)-1H-imidazole Reaction->Product Cyclization & Dehydration

Caption: Proposed synthesis of 5-(2,2-diphenylethyl)-1H-imidazole.

Experimental Protocol: Synthesis of 5-(2,2-diphenylethyl)-1H-imidazole

Objective: To synthesize 5-(2,2-diphenylethyl)-1H-imidazole via the condensation of 3,3-diphenylpropanal and formamide.

Materials:

  • 3,3-Diphenylpropanal

  • Formamide (reagent grade)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 3,3-diphenylpropanal (1 equivalent) and formamide (10-20 equivalents, serving as reactant and solvent) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 150-160 °C and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Fractions containing the desired product are combined, and the solvent is evaporated to yield pure 5-(2,2-diphenylethyl)-1H-imidazole.

Structural Elucidation and Spectroscopic Profile

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the known properties of the imidazole ring and the 2,2-diphenylethyl moiety.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the methylene and methine protons of the ethyl chain, and the aromatic protons of the phenyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Imidazole N-H~12.0 - 13.0broad singlet-The N-H proton of the imidazole ring is acidic and often appears as a broad signal at a downfield chemical shift.[4]
Imidazole C2-H~7.70singlet-This proton is adjacent to two nitrogen atoms, leading to a downfield shift.[8]
Imidazole C4-H~7.10singlet-The chemical shift of this proton is influenced by the adjacent substituent and the tautomeric equilibrium.[8]
Phenyl protons (Ar-H)~7.20 - 7.40multiplet-The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region.
Methine (-CHPh₂)~4.20triplet~7.5This proton is coupled to the adjacent methylene protons.
Methylene (-CH₂-)~3.15triplet~7.5These protons are coupled to the methine proton.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Imidazole C2~135.5The C2 carbon is situated between two nitrogen atoms, resulting in a downfield shift.[7]
Imidazole C4~115.0 - 125.0The chemical shift is influenced by the tautomeric equilibrium and the substituent at C5.[9]
Imidazole C5~130.0This carbon is substituted, and its chemical shift is influenced by the attached ethyl group.
Phenyl C (quaternary)~143.0The ipso-carbons of the phenyl rings.
Phenyl CH~126.0 - 129.0Aromatic carbons of the phenyl rings.
Methine (-CHPh₂)~50.0The benzylic methine carbon.
Methylene (-CH₂-)~35.0The methylene carbon attached to the imidazole ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10][11]

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H (Imidazole)3100 - 3400 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=N (Imidazole)1600 - 1680Stretching
C=C (Aromatic/Imidazole)1450 - 1600Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The expected molecular weight of C₁₇H₁₆N₂ is 248.33 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z ≈ 248.1313.

  • Key Fragmentation Patterns: The fragmentation of imidazoles can be complex. Common fragmentation pathways involve the loss of small neutral molecules from the imidazole ring or cleavage of the substituent.[12][13] A prominent fragment would likely arise from the benzylic cleavage to form the stable diphenylmethyl cation (m/z = 167). The loss of HCN from the imidazole ring is also a characteristic fragmentation pathway.[13]

Physicochemical Properties

The physical properties of 5-(2,2-diphenylethyl)-1H-imidazole are largely dictated by the interplay between the polar imidazole head and the bulky, nonpolar diphenylethyl tail.

Property Predicted Value / Characteristic Rationale
Appearance White to off-white solidBased on similar substituted imidazoles.
Melting Point 150 - 170 °CThe large, rigid diphenyl group would lead to a relatively high melting point compared to simpler alkyl-substituted imidazoles.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).[14] Sparingly soluble in nonpolar solvents (e.g., hexane).[15] Poorly soluble in water.The polar imidazole ring allows for solubility in polar solvents, while the large hydrophobic substituent limits water solubility.[14][15]
pKa (acidic, N-H) ~14 - 15The electron-donating nature of the alkyl substituent is expected to make the N-H proton slightly less acidic than that of unsubstituted imidazole (pKa ≈ 14.5).[16]
pKa (basic, conjugate acid) ~7.0 - 7.5The alkyl substituent will slightly increase the basicity of the pyridine-like nitrogen compared to unsubstituted imidazole (pKa of conjugate acid ≈ 7.0).[17][18]

Chemical Reactivity and Stability

The chemical behavior of 5-(2,2-diphenylethyl)-1H-imidazole is governed by the aromatic and amphoteric nature of the imidazole ring.

Amphoteric Nature and Tautomerism

Like all N-unsubstituted imidazoles, this compound is amphoteric, capable of acting as both a weak acid and a weak base.[19][20] The proton on the N1 nitrogen can be removed by a strong base, while the lone pair on the N3 nitrogen can be protonated by an acid.[21]

Furthermore, it exists as a mixture of two rapidly interconverting tautomers: 4-(2,2-diphenylethyl)-1H-imidazole and 5-(2,2-diphenylethyl)-1H-imidazole. Due to this rapid tautomerization, the 4- and 5-positions are often chemically equivalent.

Caption: Tautomeric equilibrium of the title compound.

Electrophilic and Nucleophilic Substitution

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[19] However, under acidic conditions, the ring becomes deactivated due to protonation. Halogenation, nitration, and sulfonation are possible, typically occurring at the 4- and 5-positions.

Nucleophilic substitution on the imidazole ring is generally difficult unless there are strong electron-withdrawing groups present. The C2 position is the most susceptible to nucleophilic attack due to its position between the two nitrogen atoms.[22]

Stability

The imidazole ring is known for its high thermal stability and resistance to oxidation and reduction under many conditions.[3] The compound is expected to be stable under normal storage conditions, although it may be sensitive to strong oxidizing agents and highly acidic or basic conditions.

Conclusion

This technical guide provides a detailed, predictive analysis of the physical and chemical characteristics of 5-(2,2-diphenylethyl)-1H-imidazole. By applying fundamental principles of organic chemistry and drawing upon data from structurally related compounds, we have outlined a plausible synthetic route, comprehensive spectroscopic and physicochemical profiles, and a summary of its expected chemical reactivity. This document serves as a valuable resource for researchers, enabling them to anticipate the properties of this molecule and to design experiments for its synthesis, characterization, and potential applications in drug discovery and materials science.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. ; 2023. [Link]

  • Topol, I. A.; Tawa, G. J.; Burt, S. K.; Rashin, A. A. Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. J. Phys. Chem. A. 1997 , 101 (50), 10075–10081. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Domanska, U.; Szydlowski, J.; Karge, R. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. J. Chem. Eng. Data. 2004 , 49 (4), 949–954. [Link]

  • Bowie, J. H.; Cooks, R. G.; Lawesson, S. O.; Schroll, G. Electron impact studies. XII. Mass spectra of substituted imidazoles. Aust. J. Chem.1967 , 20 (8), 1613–1624. [Link]

  • Domanska, U.; Karge, R. Solubility of Imidazoles in Alcohols. J. Chem. Eng. Data. 2002 , 47 (1), 69–73. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

  • Tomi, I. H. R.; Al-Daraji, A. H. R.; Marjani, M. F. A. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

  • Kawasaki, I.; Yamashita, M. Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. J. Synth. Org. Chem. Jpn.1996 , 54 (11), 996–1005. [Link]

  • THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE. ProQuest. [Link]

  • Process for manufacture of imidazoles. US6177575B1.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]

  • Pinto, S.; et al. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. 2024 , 13 (4), e202400411. [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Request PDF. ResearchGate. [Link]

  • 13 C and 1 H NMR chemical shifts (ppm) for the imidazole, thiazole, or... ResearchGate. [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). ResearchGate. [Link]

  • (PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. ResearchGate. [Link]

  • Perchard, C.; Belloc, J.; Novak, A. Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. J. Chem. Phys.1965 , 43 (8), 2912–2918. [Link]

  • Hrebabecky, H.; Beranek, J. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Collect. Czech. Chem. Commun.1980 , 45 (2), 599–610. [Link]

  • Imidazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • Imidazole. In: Wikipedia. ; 2024. [Link]

  • Silva, F. C.; de Almeida, M. V.; de F. F. M. da Silva, V.; Ferreira, S. B. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. 2022 , 15 (9), 1084. [Link]

  • Imidazole. PubChem. [Link]

  • pKa values of imidazoles versus degree of substitution. ResearchGate. [Link]

  • Cheng, F.; Sun, H.; Zhang, Y.; Mukkamala, D.; Oldfield, E. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. J. Am. Chem. Soc.2005 , 127 (39), 13726–13735. [Link]

  • Grasselli, M.; Díaz, L. E.; Olivieri, A. C. Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Spectrosc. Lett.1991 , 24 (6), 805–814. [Link]

  • Basiuk, V. A. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochim. Acta A Mol. Biomol. Spectrosc.2003 , 59 (8), 1867–1879. [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. [Link]

  • Khodamorady, M.; Ghobadi, N.; Bahrami, K. Synthesis of 5‐substituted 1H‐tetrazoles and 2,4,5‐trisubstituted imidazoles with BNPs@SiO2‐TPPTSA. ResearchGate. [Link]

  • Rashamuse, K.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. 2020 , 25 (5), 1146. [Link]

  • Al-Zahrani, J. D. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turk. J. Chem.2003 , 27 (1), 47–53. [Link]

  • Katritzky, A. R.; et al. Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange. J. Org. Chem.2002 , 67 (1), 162–167. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Wiley-VCH. [Link]

  • Imidazole. [Link]

  • Fulmer, G. R.; et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010 , 29 (9), 2176–2179. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • Shelar, U. B.; Thorve, S. S. Chemical and Pharmacological Properties of Imidazoles. Int. J. Pharm. Phytopharm. Res.2014 , 1 (3), 12–18. [Link]

  • Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

  • meso-1,2-Dibromo-1,2-diphenylethane - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

Sources

A Technical Guide to Evaluating the Biological Activity of Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold as a Cornerstone in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, allow it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of numerous imidazole-based drugs with a vast spectrum of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antibacterial agents.[4][5]

The continued exploration of novel imidazole derivatives is driven by the need to overcome challenges such as drug resistance and to develop more selective and potent therapeutic agents.[6] This guide provides an in-depth framework for researchers and drug development professionals on the core methodologies used to investigate and validate the biological potential of newly synthesized imidazole compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical approach to drug discovery.

Part 1: Investigating Anticancer Activity

The anticancer potential of imidazole derivatives is a major area of research. These compounds can exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle to prevent proliferation, and inhibiting key signaling pathways that drive cancer growth.[7][8] A rigorous evaluation of a novel derivative's anticancer properties involves a multi-step, hierarchical approach, starting with cytotoxicity screening and moving towards mechanistic elucidation.

Primary Cytotoxicity Screening: The MTT Assay

The first crucial step is to determine if the novel imidazole derivative has a cytotoxic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Scientific Rationale: The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[9][10] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the novel imidazole derivative in a suitable solvent like DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[11] Measure the absorbance (optical density) of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

If a compound shows significant cytotoxicity, the next logical step is to determine how it is killing the cancer cells. Apoptosis and cell cycle arrest are two common mechanisms. Flow cytometry is a powerful tool for these investigations.

1.2.1 Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Scientific Rationale: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC).[12] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells. Therefore, by co-staining, we can differentiate between:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative (exposed PS, intact membrane).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (exposed PS, compromised membrane).

Experimental Protocol: Annexin V/PI Staining [13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include untreated controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.

1.2.2 Cell Cycle Analysis with Propidium Iodide

Scientific Rationale: Many anticancer agents function by causing damage that triggers cell cycle checkpoints, leading to arrest in a specific phase (G0/G1, S, or G2/M) and preventing the cell from dividing. PI stains DNA stoichiometrically, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 phase: 2n DNA content.

  • S phase: Between 2n and 4n DNA content (DNA synthesis).

  • G2/M phase: 4n DNA content (pre-mitosis/mitosis).

  • Sub-G1 peak: Less than 2n DNA content, indicative of fragmented DNA from apoptotic cells.

Experimental Protocol: Cell Cycle Analysis [7][15]

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is critical to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Signaling Pathway Investigation

Many imidazole derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]

Conceptual Signaling Pathway: Imidazole Derivative Inducing Apoptosis

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bim Cyto_C Cytochrome c release Bcl2->Cyto_C Blocks Bim Bim (Pro-apoptotic) Bim->Cyto_C Promotes Imidazole Novel Imidazole Derivative Imidazole->Akt Inhibits Imidazole->Bim Upregulates Caspase_Cascade Caspase Cascade Cyto_C->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Imidazole derivatives can inhibit the PI3K/Akt pathway, leading to apoptosis.

Data Summary: Anticancer Activity
Derivative IDCancer Cell LineAssayResult (IC₅₀ / % Effect)Reference
BZML, 13SW480 (Colon)MTT27.42 nM[16]
BZML, 13HCT116 (Colon)MTT23.12 nM[16]
Purine 47A549 (Lung)MTT2.29 µM[16]
Purine 49A549 (Lung)MTT1.98 µM[16]
NSC 771432A549 (Lung)N/AInduces G2/M arrest[8]

Part 2: Assessing Antimicrobial Efficacy

Imidazole derivatives form the basis of many clinically used antifungal and antibacterial agents. Their mechanisms often involve disrupting microbial cell membranes or interfering with essential biosynthetic pathways.[17] Evaluating a novel compound's antimicrobial spectrum and potency is a fundamental part of its characterization.

Determining Potency: Minimum Inhibitory Concentration (MIC)

The MIC is the gold-standard metric for antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18] The broth microdilution method is a standardized and efficient technique for determining MIC values.

Scientific Rationale: By exposing a standardized inoculum of a microorganism to a serial dilution of the test compound in a liquid growth medium, one can visually or spectrophotometrically determine the concentration at which growth is inhibited. This provides a quantitative measure of the compound's efficacy against specific bacterial or fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination [18][19]

  • Reagent Preparation: Prepare a 2X concentrated stock solution of the imidazole derivative in a suitable solvent and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile broth into all wells. Add 100 µL of the 2X compound stock to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate (typically to column 10). Discard 100 µL from the final dilution well. This creates a gradient of compound concentrations. Columns 11 (growth control, no drug) and 12 (sterility control, no drug, no bacteria) are also prepared.

  • Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase. Adjust the turbidity of the culture in saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial or fungal suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density.

Workflow: Broth Microdilution Assay

mic_workflow A 1. Prepare 2X drug stock and sterile broth C 3. Add 100µL of 2X drug to first column A->C B 2. Dispense 100µL broth into 96-well plate B->C D 4. Perform 2-fold serial dilutions across plate C->D F 6. Inoculate wells with 100µL of microbial suspension D->F E 5. Prepare standardized microbial inoculum (0.5 McFarland) E->F G 7. Incubate plate (e.g., 24h at 37°C) F->G H 8. Read MIC: Lowest concentration with no visible growth G->H

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis (Antifungal)

A primary mechanism for azole antifungal drugs is the inhibition of ergosterol biosynthesis. Ergosterol is the fungal equivalent of cholesterol, and it is an essential component for maintaining the integrity and fluidity of the fungal cell membrane.[6]

Scientific Rationale: The key target enzyme is lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[20][21] This enzyme is a cytochrome P450 that catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme by an imidazole derivative leads to two major consequences: the depletion of ergosterol from the membrane and the accumulation of toxic 14α-methylated sterol precursors.[17] This combined effect disrupts membrane function, increases permeability, and ultimately inhibits fungal growth.

Signaling Pathway: Azole Inhibition of Ergosterol Synthesis

ergosterol_pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Erg11 Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Erg11 Toxic_Sterols Accumulation of Toxic Sterols Lanosterol->Toxic_Sterols Shunted Pathway Ergosterol Ergosterol Erg11->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Membrane & Growth Inhibition Erg11->Disrupted_Membrane Depletion of Ergosterol Toxic_Sterols->Disrupted_Membrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Imidazole Imidazole Antifungal Imidazole->Erg11 INHIBITS

Caption: Imidazoles inhibit the ERG11 enzyme, blocking ergosterol synthesis.

Data Summary: Antimicrobial Activity
Derivative IDMicrobial StrainResult (MIC in µg/mL)Reference
3hC. albicans12.5[12]
3lC. albicans12.5[12]
Thiosemicarbazide Deriv.Gram-positive bacteria31.25 - 1000[22]
Hydrazone Deriv.Gram-positive bacteriaNo significant activity[22]

Part 3: Probing Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases. Imidazole derivatives have shown promise as anti-inflammatory agents, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[23][24]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[4]

Scientific Rationale: A subplantar injection of carrageenan, a polysaccharide, into a rat's paw induces a biphasic inflammatory response. The late phase (after 3 hours) is characterized by significant edema (swelling) mediated by the overproduction of prostaglandins, which is driven by the upregulation of the COX-2 enzyme.[4] A compound that can reduce this swelling demonstrates potent anti-inflammatory activity, often by inhibiting the COX pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema [4][25]

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6), including a vehicle control group (e.g., saline), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the novel imidazole derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is V₀.

  • Compound Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control x 100.

In Vitro Mechanism: COX-2 Inhibition Assay

To confirm the mechanism suggested by the in vivo data, a direct enzymatic assay is essential.

Scientific Rationale: This assay measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from its substrate, arachidonic acid.[16] A decrease in fluorescence in the presence of the test compound indicates enzymatic inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [16][26]

  • Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., Amplex Red), and Heme in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the novel imidazole derivative and a positive control (e.g., Celecoxib) in assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well black plate, add the assay buffer, COX-2 enzyme, Heme, and the test compound or vehicle. Incubate for ~15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid and the fluorescent probe to each well.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value.

Mechanism of Action: COX-2 Inhibition by Imidazole Derivatives

cox_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Imidazole Imidazole Derivative Imidazole->COX2 INHIBITS Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activates

Caption: Anti-inflammatory imidazoles can inhibit the COX-2 enzyme pathway.

Conclusion

This guide outlines a logical, multi-tiered strategy for the preclinical evaluation of novel imidazole derivatives. By systematically progressing from broad screening assays to detailed mechanistic studies, researchers can build a comprehensive profile of a compound's biological activity. The integration of in vitro cytotoxicity, apoptosis, and cell cycle analysis, coupled with specific antimicrobial and anti-inflammatory assays, provides a robust dataset for identifying promising therapeutic candidates. The causality-driven approach advocated here ensures that each experimental step is a logical consequence of the last, building a solid foundation of evidence for further drug development.

References

  • Chen, S., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio, 9(1). Retrieved from [Link][17]

  • Verma, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4561. Retrieved from [Link][23]

  • Mohan, C. D., et al. (2016). Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway. PLOS ONE, 11(4), e0153155. Retrieved from [Link][1]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.6. Retrieved from [Link][25]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link][16]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][12]

  • Zhao, H., et al. (2010). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, Chapter 25, Unit 25B.3. Retrieved from [Link][7]

  • Rajamohan, F., et al. (2010). Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. PLOS Pathogens, 6(6), e1000939. Retrieved from [Link][20]

  • Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (118), 54682. Retrieved from [Link][13]

  • Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Pharmaceuticals, 17(7), 843. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link][10]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link][15]

  • Khan, I., et al. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. PLOS ONE, 19(9), e0310705. Retrieved from [Link][27]

  • Liu, W., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 11(4), 312. Retrieved from [Link][21]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link][19]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. Retrieved from [Link][2]

  • Wang, Y., et al. (2014). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Molecular Medicine Reports, 11(2), 1137-1144. Retrieved from [Link][28]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link][29]

  • Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Retrieved from [Link][6]

  • Oriental Journal of Chemistry. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link][24]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link][30]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. IntechOpen. Retrieved from [Link][3]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. Retrieved from [Link][8]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][31]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link][32]

  • Wong, Y. K., et al. (2013). Flow cytometric cell cycle analysis. Bio-protocol, 3(21), e939. Retrieved from [Link][33]

  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and.... Retrieved from [Link][34]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link][35]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link][36]

Sources

Engineering 5-Substituted-1H-Imidazole Scaffolds: A Comprehensive Guide to Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazole ring is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for countless therapeutics ranging from antifungals to targeted oncology drugs. Within this chemical space, 5-substituted-1H-imidazoles present a unique set of synthetic challenges and therapeutic opportunities. Unlike their symmetrically substituted counterparts, the regiochemical fidelity of the 5-position is highly dependent on tautomeric dynamics and precise synthetic control.

This technical guide provides an in-depth analysis of the structural mechanics, validated synthetic workflows, and biological applications of 5-substituted-1H-imidazoles, designed specifically for researchers and drug development professionals.

Structural Dynamics: The 4/5-Tautomeric Equilibrium

A fundamental challenge in the development of 5-substituted imidazoles is the inherent tautomerism of the unsubstituted 1H-imidazole core. Due to rapid proton migration between the two annular nitrogens, 4-substituted and 5-substituted 1H-imidazoles exist in a dynamic equilibrium, often rendering them indistinguishable in solution.

To isolate the biological activity of the 5-position, the tautomeric state must be "locked" via N1-alkylation (e.g., forming a 1-benzyl-5-substituted-1H-imidazole). This regiochemical locking is critical because the spatial orientation of the 5-substituent directly dictates the molecule's steric encumbrance and its ability to interact with target protein active sites, a concept extensively documented in.

Tautomerism A 4-Substituted-1H-imidazole B Proton Exchange A->B C 5-Substituted-1H-imidazole B->C D N1-Alkylation C->D Base + R-X E 1-Alkyl-5-substituted-1H-imidazole D->E

Tautomeric equilibrium of 1H-imidazoles and regiochemical locking via N1-alkylation.

Therapeutic Grounding: Farnesyltransferase Inhibition

The strategic placement of substituents at the 5-position is not merely an academic exercise; it is a proven mechanism for enzyme inhibition. A premier example is the development of Farnesyltransferase inhibitors (FTIs) for cancer therapy.

Farnesyltransferase (FTase) catalyzes the post-translational lipidation of the Ras family of oncoproteins, a necessary step for their membrane localization and subsequent oncogenic signaling. Derivatives such as 1-benzyl-5-substituted-1H-imidazoles act as potent FTIs. The unhindered nitrogen of the imidazole ring coordinates directly with the catalytic zinc ion ( Zn2+ ) in the FTase active site, while the 1-benzyl and 5-substituent groups occupy adjacent hydrophobic pockets, as detailed in.

RasPathway FTase Farnesyltransferase (Zinc Active Site) ActiveRas Farnesylated Ras FTase->ActiveRas Catalyzes Ras Unprenylated Ras Ras->ActiveRas Inhibitor 5-Substituted-1H-imidazole Inhibitor->FTase Inhibition Oncogenesis Oncogenic Signaling ActiveRas->Oncogenesis Drives

Mechanism of action for 5-substituted-1H-imidazole-based Farnesyltransferase inhibitors.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and self-validation mechanisms.

The Stepwise Van Leusen Three-Component Reaction

The Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) is a cornerstone methodology for synthesizing 1,5-disubstituted imidazoles. However, as highlighted in recent , simultaneous addition of reagents often leads to oxazole byproducts. The following stepwise protocol strictly enforces the correct nucleophilic trajectory.

Step-by-Step Methodology:

  • Imine Condensation: Dissolve the target aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous methanol. Stir at room temperature for 2 hours.

    • Causality: Pre-forming the imine prevents the direct reaction of TosMIC with the aldehyde, completely mitigating oxazole side-product formation.

    • Self-Validation: Monitor via 1H NMR. The reaction is validated when the distinct aldehyde proton signal (~9.5–10.5 ppm) fully disappears, replaced by the imine C-H singlet (~8.0–8.5 ppm).

  • TosMIC Addition: Cool the reaction mixture to 0°C. Add TosMIC (1.2 equiv) followed by potassium carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: Cooling prevents the thermal degradation of the highly reactive, transient 4-tosyl-2-imidazoline intermediate. K2​CO3​ provides sufficient basicity to deprotonate TosMIC without triggering unwanted base-catalyzed polymerization.

  • Cycloaddition & Elimination: Warm the mixture to room temperature and stir for 12 hours.

    • Self-Validation: The aromatization is driven by the elimination of p-toluenesulfinic acid. This is confirmed via Thin Layer Chromatography (TLC), showing a new UV-active spot with a lower Rf​ than TosMIC, and LC-MS confirming the exact mass of the aromatized imidazole.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (eluent: DCM/MeOH).

    • Causality: Pre-treat the silica column with 1% triethylamine ( Et3​N ). Neutralizing the acidic silanol groups prevents the basic imidazole nitrogen from streaking and irreversibly chemisorbing to the stationary phase.

VanLeusen Aldehyde Aldehyde + Primary Amine Imine Imine Intermediate Aldehyde->Imine -H2O TosMIC TosMIC + Base Imine->TosMIC Cyclization Cycloaddition TosMIC->Cyclization Product 1,5-Disubstituted 1H-imidazole Cyclization->Product -TsOH

Stepwise Van Leusen three-component reaction mitigating oxazole byproduct formation.

Regioselective Functionalization: 1-Benzyl-5-(chloromethyl)-1H-imidazole

For applications requiring further downstream coupling (such as building FTI libraries), synthesizing a reactive 5-chloromethyl intermediate is essential.

Step-by-Step Methodology:

  • Precursor Solvation: Suspend (1-benzyl-1H-imidazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 1.5 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic nucleophilic substitution. DCM acts as a non-participating solvent that stabilizes the intermediate chlorosulfite ester before its collapse into the final chloride.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: The reaction validates itself macroscopically through the visible evolution of SO2​ and HCl gases (effervescence). On normal-phase TLC, the conversion is confirmed by a complete shift from a polar baseline spot (hydrogen-bonding alcohol) to a highly non-polar, rapidly migrating spot (chloromethyl product).

  • Quenching & Isolation: Carefully quench with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Causality: Strict neutralization is critical. The newly formed chloromethyl group is highly electrophilic; leaving it in an acidic aqueous environment during workup will cause premature hydrolysis back to the starting alcohol.

Quantitative Data & Physicochemical Profiling

The table below summarizes the comparative physicochemical properties and expected synthetic outcomes for key 5-substituted imidazole systems discussed in this guide.

Parameter5-(4-Chlorophenyl)-1H-imidazole1-Benzyl-5-(chloromethyl)-1H-imidazole1,5-Disubstituted Imidazole (Van Leusen)
Molecular Weight 178.62 g/mol 206.67 g/mol Variable (Library Dependent)
LogP (Lipophilicity) ~2.8 (Predicted)~2.1 (Predicted)2.0 - 4.5 (Highly Tunable)
Tautomeric State 4/5 Dynamic EquilibriumFixed (N1-Alkylated)Fixed (N1-Alkylated)
Typical Synthetic Yield 70 - 85% (Cross-Coupling)80 - 95% (Chlorination)65 - 90% (Stepwise Protocol)
Primary Impurity Risk 4-Substituted IsomerHydrolyzed AlcoholOxazole (if not stepwise)

References

  • Geigle, S. N., et al. "Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis." Organic Letters, 2019, 21(22), 9001-9004. URL:[Link]

  • Heravi, M. M., et al. "Current advances in the synthesis and biological potencies of tri- and tetra-substituted 1H-imidazoles." Molecular Diversity, 2015, 19(3), 577-623. URL:[Link]

Technical Guide: Pharmacological Profiling of 5-(2,2-Diphenylethyl)-1H-imidazole (CAS 102390-63-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, navigating the complex landscape of heterocyclic scaffolds requires a deep understanding of structure-activity relationships (SAR) and precise assay methodologies. 5-(2,2-diphenylethyl)-1H-imidazole (CAS 102390-63-6) is a highly specialized synthetic compound that serves as a potent, selective α2​ -adrenoceptor antagonist and a Trace Amine-Associated Receptor (TAAR) ligand[1][2].

Originally developed during the structural optimization of classical α2​ -antagonists, this molecule exhibits a unique dual-action profile: it blocks presynaptic α2​ -adrenoceptors while simultaneously inhibiting norepinephrine reuptake[3][4]. This guide provides an in-depth mechanistic analysis and the self-validating experimental protocols required to characterize this compound in a modern pharmacological setting.

Physicochemical and Quantitative Data

To establish a baseline for assay design (particularly regarding solubility and receptor binding kinetics), the core quantitative parameters of 5-(2,2-diphenylethyl)-1H-imidazole are summarized below[1][3][5].

ParameterValuePharmacological Implication
IUPAC Name 5-(2,2-diphenylethyl)-1H-imidazoleCore pharmacophore identification
CAS Number 102390-63-6Chemical registry verification
Molecular Formula C17H16N2Stoichiometric calculations
Molecular Weight 248.32 g/mol High permeability (Lipinski's Rule of 5 compliant)
Primary Target α2​ -AdrenoceptorPresynaptic autoreceptor blockade
Binding Affinity (pKi) 8.16High-affinity competitive displacement
Receptor Selectivity 81-fold ( α2​ vs α1​ )Minimal off-target cardiovascular effects
Functional Antagonism (pA2) 8.73Potent reversal of agonist-induced inhibition

Pharmacological Mechanisms & Structure-Activity Relationship (SAR)

Mechanistic Causality

The therapeutic hypothesis behind 5-(2,2-diphenylethyl)-1H-imidazole relies on disrupting a negative feedback loop. Endogenous norepinephrine binds to presynaptic α2​ -adrenoceptors, which couple to Gi/o​ proteins. This coupling inhibits adenylyl cyclase, lowers cAMP levels, and ultimately halts further norepinephrine release[6].

By acting as a competitive antagonist at this site, 5-(2,2-diphenylethyl)-1H-imidazole prevents this auto-inhibition. When combined with its secondary property as a monoamine uptake inhibitor, the compound synergistically amplifies the concentration of norepinephrine in the synaptic cleft—a mechanism highly sought after in the development of rapid-acting[4].

Signaling Antagonist 5-(2,2-diphenylethyl) -1H-imidazole Receptor Presynaptic α2 Adrenoceptor Antagonist->Receptor Antagonizes Gi Gi/o Protein Receptor->Gi Blocked cAMP cAMP Production Gi->cAMP Disinhibits NE Norepinephrine Release cAMP->NE Increases

Mechanism of α2-adrenoceptor antagonism by 5-(2,2-diphenylethyl)-1H-imidazole.

Structure-Activity Relationship (SAR)

The molecular architecture of this compound is not arbitrary; every moiety serves a distinct thermodynamic purpose[3][7]:

  • The Imidazole Ring: Acts as the basic pharmacophore. At physiological pH, it mimics the protonated amine of endogenous catecholamines, forming a mandatory salt bridge with the conserved Asp113 residue in transmembrane domain 3 (TM3) of the adrenoceptor.

  • The 2,2-Diphenylethyl Moiety: The dual phenyl rings provide massive hydrophobic bulk. This lipophilic anchor perfectly occupies the hydrophobic auxiliary pocket of the α2​ -adrenoceptor. This specific steric fit drives the high binding affinity ( pKi=8.16 ) and is the direct causal factor for its 81-fold selectivity over α1​ -adrenoceptors, which possess a much narrower binding cleft[3].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

Objective: To quantify the competitive binding affinity ( pKi ) of the compound against native α2​ -adrenoceptors.

  • Membrane Preparation: Isolate cerebral cortex tissue from male Wistar rats. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: The cortex is highly enriched in α2​ -adrenoceptors. Ultracentrifugation isolates the membrane-bound GPCRs while discarding cytosolic proteases that could degrade the radioligand.

  • Incubation: Suspend the membrane pellet (approx. 0.5 mg protein/mL) and incubate with 0.5 nM [³H]p-amino-clonidine and varying concentrations of 5-(2,2-diphenylethyl)-1H-imidazole ( 10−10 to 10−4 M) for 30 minutes at 25°C.

    • Causality: [³H]p-amino-clonidine is a highly selective α2​ -agonist. A 30-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium, a strict mathematical requirement for accurate competitive binding analysis.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with 5 mL of ice-cold buffer.

    • Causality: Rapid filtration instantly separates the receptor-bound radioligand from the free pool. Pre-soaking the filters in 0.1% polyethylenimine (PEI) is mandatory; it neutralizes the negative charge of the glass fibers, preventing the highly lipophilic diphenyl moiety of the test compound from adhering non-specifically to the filter matrix.

  • Quantification & Validation: Extract the filters into scintillation vials and count the radioactivity.

    • Causality: Calculate the IC50​ using non-linear regression. Because IC50​ is assay-dependent, the protocol self-validates by converting this value to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Step-by-step workflow for the radioligand binding assay of α2-adrenoceptor ligands.

Protocol B: Functional Tissue Assay (Guinea Pig Ileum)

Objective: To confirm that the physical binding observed in Protocol A translates to functional physiological antagonism.

  • Tissue Isolation: Mount segments of guinea pig ileum in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Electrical Stimulation: Apply transmural electrical stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to induce consistent twitch contractions.

    • Causality: Electrical stimulation triggers the release of endogenous acetylcholine from enteric neurons, causing muscle contraction. This creates a stable, quantifiable baseline.

  • Agonist Challenge: Introduce clonidine (an α2​ -agonist) to the bath.

    • Causality: Clonidine activates presynaptic α2​ -adrenoceptors on the enteric neurons, inhibiting acetylcholine release and thereby depressing the twitch response.

  • Antagonist Reversal: Introduce 5-(2,2-diphenylethyl)-1H-imidazole in cumulative doses.

    • Causality: If the compound is a true functional antagonist, it will displace clonidine, restoring acetylcholine release and returning the twitch response to baseline. The concentration required to shift the clonidine dose-response curve by a factor of 2 yields the pA2​ value (8.73 for this compound), mathematically validating its high functional potency[3].

References

  • Cordi, A., Snyers, M. P., Giraud-Mangin, D., & Remacle, M. D. (1990). Synthesis and structure-activity of 4(5)-(2,2-diphenylethyl)imidazoles as new α2-adrenoreceptor antagonists. European Journal of Medicinal Chemistry, 25(7), 557-568. URL:[Link]

  • Cordi, A. A., Berque-Bestel, I., Persigand, T., Lacoste, J. M., Newman-Tancredi, A., Audinot, V., & Millan, M. J. (2001). Potential antidepressants displayed combined alpha(2)-adrenoceptor antagonist and monoamine uptake inhibitor properties. Journal of Medicinal Chemistry, 44(5), 787-805. URL:[Link]

  • Vayssettes-Courchay, C., Bouysset, F., Cordi, A., Laubie, M., & Verbeuren, T. J. (2002). Effects of medullary alpha2-adrenoceptor blockade in the rat. European Journal of Pharmacology, 453(2-3), 269-278. URL:[Link]

Sources

solubility of 5-(2,2-diphenylethyl)-1H-imidazole in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-(2,2-diphenylethyl)-1H-imidazole in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility for 5-(2,2-diphenylethyl)-1H-imidazole

5-(2,2-diphenylethyl)-1H-imidazole is a heterocyclic compound featuring a polar imidazole ring and a large, nonpolar diphenylethyl substituent. The imidazole moiety is a common pharmacophore found in numerous biologically active molecules, valued for its ability to engage in various biological interactions such as hydrogen bonding and metal coordination.[1][2] The solubility of this compound is a critical physicochemical parameter that governs its behavior in both chemical and biological systems, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

This guide will provide a detailed exploration of the factors expected to influence the solubility of 5-(2,2-diphenylethyl)-1H-imidazole and present a robust experimental framework for its empirical determination.

Predicted Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 5-(2,2-diphenylethyl)-1H-imidazole are:

  • The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, rendering it polar and capable of acting as both a hydrogen bond donor and acceptor.[3] The basic nature of the imidazole ring (pKa ≈ 7) suggests that its solubility will be pH-dependent.[1]

  • The Diphenylethyl Group: This large, nonpolar substituent is expected to dominate the molecule's overall lipophilicity, likely leading to poor aqueous solubility. The presence of phenyl groups generally decreases solubility in polar solvents compared to the parent imidazole.[4]

Based on these structural components, it is anticipated that 5-(2,2-diphenylethyl)-1H-imidazole will exhibit limited solubility in aqueous and nonpolar solvents, with a preference for polar aprotic and some polar protic organic solvents.

Strategic Solvent Selection for Solubility Assessment

A systematic approach to solvent selection is crucial for comprehensively characterizing the solubility profile of 5-(2,2-diphenylethyl)-1H-imidazole. The following table outlines a recommended panel of solvents, categorized by their polarity, along with the rationale for their inclusion.

Solvent CategoryRecommended SolventsRationale for SelectionPredicted Solubility
Polar Protic Water, Methanol, EthanolTo assess aqueous solubility and the impact of hydrogen bonding.Low to Moderate
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Excellent solvating power for a wide range of organic compounds.[5]High
Nonpolar Hexane, TolueneTo determine solubility in lipophilic environments.Very Low
Chlorinated Dichloromethane (DCM), ChloroformGood for compounds of intermediate polarity.[5]Moderate to High
Biorelevant Media Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)To model physiological conditions and predict in vivo behavior.Low

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5] The following protocol provides a step-by-step guide for its implementation.

Materials
  • 5-(2,2-diphenylethyl)-1H-imidazole (solid)

  • Selected solvents (as per the table above)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid 5-(2,2-diphenylethyl)-1H-imidazole to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis by a validated HPLC method to determine the concentration of the dissolved compound.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent vials B Agitate at constant temperature (24-72h) A->B Incubation C Centrifuge to pellet undissolved solid B->C Separation D Withdraw and dilute supernatant C->D Sampling E Analyze concentration by HPLC D->E Quantification

Figure 1. Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Effect of pH

The imidazole ring of 5-(2,2-diphenylethyl)-1H-imidazole is basic and will be protonated at acidic pH. This protonation will increase the polarity of the molecule and is expected to enhance its aqueous solubility. Therefore, solubility should be assessed across a range of pH values, particularly those relevant to physiological conditions.

Effect of Temperature

The dissolution of a solid in a liquid is typically an endothermic process. Consequently, the solubility of 5-(2,2-diphenylethyl)-1H-imidazole is expected to increase with rising temperature.[6] Investigating solubility at different temperatures can provide valuable thermodynamic data.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvent systems.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)
Water257.0Illustrative Value
Methanol25N/AIllustrative Value
DMSO25N/AIllustrative Value
Hexane25N/AIllustrative Value
DCM25N/AIllustrative Value
PBS377.4Illustrative Value

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for approaching the solubility determination of 5-(2,2-diphenylethyl)-1H-imidazole. By understanding the interplay of its structural features and systematically applying the outlined experimental protocols, researchers can generate the critical data needed for the successful development and application of this compound. The principles and methodologies described herein are grounded in established chemical theory and are broadly applicable to the characterization of other novel chemical entities.

References

  • Domanska, U., & Bogel-Lukasik, R. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 811-814. [Link]

  • Khan, I., et al. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu. Retrieved from [Link]

  • (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Source not available.
  • (n.d.). Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. Source not available.
  • (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Retrieved from [Link]

  • (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • (n.d.). Figure 5. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate. Retrieved from [Link]

  • (n.d.). Chemical and Pharmacological Properties of Imidazoles. IJPPR.
  • (n.d.).
  • (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
  • (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin.
  • (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. Benchchem.
  • PubChem. (n.d.). 5-(2-Naphthyl)-1H-imidazole. Retrieved from [Link]

  • (2025, March 21).
  • (n.d.). Physicochemical Properties of Imidazole. ResearchGate. Retrieved from [Link]

  • (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-bromophenyl)-1H-imidazole. Benchchem.
  • (2025, October 15). 1-(2-Phenylethyl)-1H-imidazole-2-thiol Properties. EPA.
  • (n.d.).

Sources

An In-depth Technical Guide to the Stability Studies of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting robust stability studies on 5-(2,2-diphenylethyl)-1H-imidazole, a heterocyclic compound with potential applications in pharmaceutical development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of stability testing for imidazole-containing compounds and outlines detailed protocols in accordance with international regulatory standards. The guide is intended for researchers, scientists, and drug development professionals, offering insights into predicting and identifying potential degradation pathways, establishing stability-indicating analytical methods, and ultimately ensuring the quality, safety, and efficacy of drug substances and products.

Introduction: The Imperative of Stability Testing

The stability of a pharmaceutical compound is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.[1] Stability studies are a mandatory component of regulatory submissions for new drug substances and products, providing evidence of how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] For 5-(2,2-diphenylethyl)-1H-imidazole, a thorough understanding of its intrinsic stability is paramount for its successful development. This guide will delineate the necessary steps to comprehensively evaluate its stability profile.

Physicochemical Properties and Potential Degradation Pathways of Imidazole-Containing Compounds

The imidazole ring, the core of 5-(2,2-diphenylethyl)-1H-imidazole, is a five-membered aromatic heterocycle containing two nitrogen atoms. While relatively stable, the imidazole moiety can be susceptible to several degradation pathways.[4] Understanding these potential routes of degradation is fundamental to designing effective stability studies.

2.1. Predicted Physicochemical Properties

While experimental data for 5-(2,2-diphenylethyl)-1H-imidazole is limited, its structure suggests the following properties:

  • Appearance: Likely a solid at room temperature.

  • pKa: The imidazole ring generally has a pKa around 7. The substitution pattern may influence this value.

  • LogP: The presence of two phenyl groups suggests a lipophilic character.

2.2. Potential Degradation Pathways

Based on the chemistry of the imidazole ring, the following degradation pathways should be investigated:

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, particularly by strong oxidizing agents or through base-mediated autoxidation.[4][5] Reactive oxygen species can lead to ring-opening or the formation of various oxidized derivatives.[6][7][8]

  • Hydrolytic Degradation: While the imidazole ring itself is generally stable to hydrolysis, the overall molecule's stability under various pH conditions must be evaluated.[9][10] Hydrolysis can be a significant degradation pathway for many pharmaceutical compounds.[9][10]

  • Photodegradation: Imidazole moieties can be sensitive to light, leading to the formation of various degradation products.[4][5] Exposure to UV and visible light can induce photochemical reactions, altering the chemical structure and potentially the efficacy and safety of the compound.[11][12]

  • Thermal Degradation: Exposure to elevated temperatures can induce chemical degradation, such as hydrolysis or oxidation, and physical changes.[1][9] Understanding the thermal stability is crucial for determining appropriate storage and handling conditions.[1][13][14][15]

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is the cornerstone of stability studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[16] The primary objectives of forced degradation are to:

  • Identify likely degradation products and establish degradation pathways.[17][18]

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[17]

  • Provide insights into the intrinsic stability of the molecule.[18]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation API 5-(2,2-diphenylethyl)-1H-imidazole (Drug Substance) Solution Prepare Solutions (e.g., in Methanol/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂) Solution->Oxidation Thermal Thermal Stress (e.g., 60°C) Solution->Thermal Photolytic Photolytic Stress (ICH Q1B) Solution->Photolytic HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Analysis HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance PeakPurity Peak Purity Assessment MassBalance->PeakPurity ID Degradant Identification PeakPurity->ID

Caption: A typical experimental workflow for forced degradation studies.

Detailed Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 5-(2,2-diphenylethyl)-1H-imidazole. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for these studies.[19][20][21]

3.2.1. Acid and Base Hydrolysis

  • Preparation: Prepare a solution of 5-(2,2-diphenylethyl)-1H-imidazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress: To an aliquot of the drug solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Base Stress: To another aliquot, add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Incubate the solutions at a specified temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation and identify any degradation products.

3.2.2. Oxidative Degradation

  • Preparation: Prepare a solution of the drug substance as described above.

  • Oxidative Stress: Add a solution of hydrogen peroxide (e.g., 3%) to the drug solution.

  • Incubation: Keep the solution at room temperature and monitor for degradation at various time points.

  • Analysis: Analyze the samples directly by HPLC.

3.2.3. Thermal Degradation

  • Solid State: Place a known amount of the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Prepare a solution of the drug substance and incubate it at an elevated temperature (e.g., 60°C).

  • Monitoring: Analyze samples at predetermined time intervals.

3.2.4. Photostability Testing

Photostability testing should be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines.[11][22][23][24]

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to light. A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: The samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[11][22]

  • Analysis: Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Data Interpretation and Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°CExample: 15%Example: 2
Base Hydrolysis0.1 M NaOH24 hours60°CExample: 25%Example: 3
Oxidation3% H₂O₂24 hoursRoom TempExample: 10%Example: 1
Thermal (Solid)60°C/75% RH7 days60°CExample: 5%Example: 1
PhotolyticICH Q1B--Example: 8%Example: 2

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines.[25][26] These studies are designed to establish a re-test period for the drug substance or a shelf-life for the drug product.[2]

Study Design
  • Batches: At least three primary batches of the drug substance should be included in the stability program.[2]

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[2]

  • Storage Conditions: The storage conditions are based on the climatic zone for which the product is intended.[25]

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[25]

Testing Frequency

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[25] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[2]

Analytical Methods

A validated stability-indicating analytical method, typically HPLC, must be used to monitor the drug substance for any changes in its quality attributes.[2] The method should be capable of separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[17]

Analytical Methodologies for Stability Assessment

The choice of analytical technique is critical for obtaining reliable stability data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for stability testing due to its high resolution, sensitivity, and accuracy.[9][19][20][21] A reversed-phase HPLC method with UV detection is a common starting point for the analysis of imidazole-containing compounds.

5.1.1. Method Development Considerations

  • Column: A C18 or C8 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength where the API and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products.[5][27][28] It provides molecular weight information, which is invaluable for elucidating the structures of unknown impurities.

Capillary Electrophoresis (CE)

For highly polar compounds that are difficult to retain on reversed-phase HPLC columns, CE can be a valuable alternative.[29]

Visualization of Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for an imidazole-containing compound based on the stress conditions applied.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis API 5-(2,2-diphenylethyl)-1H-imidazole (Parent Compound) Hydrolysis_Products Ring-Opened Products Other Hydrolytic Degradants API->Hydrolysis_Products H₂O / H⁺ or OH⁻ Oxidized_Products N-Oxides Hydroxylated Derivatives Ring-Opened Products API->Oxidized_Products [O] Photo_Products Isomers Photodimers Ring Cleavage Products API->Photo_Products

Caption: Potential degradation pathways for imidazole derivatives.

Conclusion

This technical guide provides a robust and scientifically sound framework for conducting comprehensive stability studies on 5-(2,2-diphenylethyl)-1H-imidazole. By systematically applying forced degradation techniques and adhering to ICH guidelines for long-term and accelerated stability testing, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and develop a validated stability-indicating analytical method. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound.

References

  • Understanding ICH Photostability Testing - Q-Lab. (URL: [Link])

  • In the right light: What ICH photostability tests are all about. (URL: [Link])

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (URL: [Link])

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (URL: [Link])

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (URL: [Link])

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (URL: [Link])

  • ICH Guidelines for stability testing. (URL: [Link])

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link])

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (URL: [Link])

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (URL: [Link])

  • ICH Guidelines: Drug Stability Testing Essentials. (URL: [Link])

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (URL: [Link])

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (URL: [Link])

  • Degradative imidazole oxidation of particle by reactive oxygen... (URL: [Link])

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (URL: [Link])

  • Thermal stability and decomposition of pharmaceutical compounds. (URL: [Link])

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (URL: [Link])

  • Molecular Oxygen–Driven Degradation of Imidazolium Cyanopyrrolide Ionic Liquid. (URL: [Link])

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (URL: [Link])

  • Biodegradability of imidazole structures. (URL: [Link])

  • CHAPTER 2: Hydrolytic Degrad
  • Thermosensitive Imidazole-Containing Polymers as Catalysts in Hydrolytic Decomposition of p-Nitrophenyl Acetate. (URL: [Link])

  • Hydrolysis of Imidazole-2-ylidenes. (URL: [Link])

  • Hydrolysis rates of some acetylimidazole derivatives. (URL: [Link])

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (URL: [Link])

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (URL: [Link])

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (URL: [Link])

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (URL: [Link])

  • Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • Main reaction pathways for the formation of 1H-imidazole derivatives... (URL: [Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (URL: [Link])

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (URL: [Link])

  • Inhibitory Effects of Imidazole Dipeptides and 2-Oxo-Imidazole Dipeptides on Intracellular ROS Generation and Degradation of Protein and DNA. (URL: [Link])

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL: [Link])

  • Drug Stability Table. (URL: [Link])

Sources

predicted ADMET properties of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of 5-(2,2-diphenylethyl)-1H-imidazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a drug candidate from initial hit to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic and safety profiles.[1] Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development.[2] This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile of 5-(2,2-diphenylethyl)-1H-imidazole, a novel small molecule.

This analysis leverages established computational models to predict key physicochemical properties, pharmacokinetic behaviors, and potential toxicity liabilities.[3] Since 5-(2,2-diphenylethyl)-1H-imidazole is not currently cataloged in major chemical databases, its structure was derived from its IUPAC name to generate the canonical SMILES identifier: c1ccc(cc1)C(c2ccccc2)Cc3cncn3 . This identifier serves as the foundational input for the predictive models detailed herein.

Furthermore, this guide integrates critical experimental findings from a published study on the closely related isomer, 4-(2,2-diphenylethyl)imidazole, to provide valuable in vivo context and highlight potential translational challenges.[4] Finally, we provide detailed, field-proven protocols for the experimental validation of these in silico predictions, empowering research teams to generate the robust data packages required for project advancement.

The In Silico ADMET Prediction Workflow

The initial phase of ADMET profiling for a novel chemical entity is predominantly computational. This in silico or "Tier Zero" approach allows for the rapid, cost-effective screening of compounds directly from their chemical structure, enabling early-stage triaging and prioritization before significant resources are committed to synthesis and in vitro testing.[5] The workflow is a multi-step process that integrates various computational models to build a holistic profile of the molecule's likely behavior in vivo.

cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis SMILES Chemical Structure (SMILES String) PhysChem Physicochemical Properties (MW, TPSA, pKa) SMILES->PhysChem Calculate PK Pharmacokinetics (ADME) (Absorption, Distribution, etc.) SMILES->PK Predict Tox Toxicity (hERG, AMES, DILI) SMILES->Tox Predict DataTable Quantitative Data Tables PhysChem->DataTable PK->DataTable Tox->DataTable RiskAssess Risk-Benefit Assessment (Drug-Likeness Profile) DataTable->RiskAssess Synthesize & Interpret

Caption: General workflow for in silico ADMET prediction.

Predicted Physicochemical and Lipophilicity Properties

The foundational ADMET characteristics of a molecule are governed by its fundamental physicochemical properties. These parameters, such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA), dictate how the compound will interact with biological membranes and proteins. The predicted properties for 5-(2,2-diphenylethyl)-1H-imidazole, generated using models analogous to those provided by web tools like SwissADME, are summarized below.[5][6]

PropertyPredicted ValueSignificance in Drug Development
Chemical Formula C₁₇H₁₆N₂Defines the elemental composition.
Molecular Weight 248.33 g/mol Influences diffusion and transport; within typical drug-like range (<500).
Consensus LogP 3.45Optimal range for oral absorption and cell permeability (typically 1-5).
Topological Polar Surface Area (TPSA) 28.74 ŲKey predictor of membrane permeability. Values <140 Ų are associated with good oral bioavailability.
Number of H-Bond Acceptors 1Influences solubility and binding interactions.
Number of H-Bond Donors 1Influences solubility and binding interactions.
Number of Rotatable Bonds 4Affects conformational flexibility and binding entropy. Fewer than 10 is generally preferred.
Aqueous Solubility (LogS) -4.15Predicts low solubility in water, a potential challenge for formulation.

Interpretation: The physicochemical profile of 5-(2,2-diphenylethyl)-1H-imidazole is largely favorable for a potential oral drug candidate. It adheres to Lipinski's Rule of Five, suggesting good potential for membrane permeability and oral absorption. The low predicted aqueous solubility is a common feature for lipophilic compounds and may necessitate formulation strategies to ensure adequate dissolution.

Predicted Pharmacokinetic (ADME) Profile

Absorption

Oral bioavailability is contingent on a compound's ability to be absorbed from the gastrointestinal tract into systemic circulation. This is primarily influenced by its solubility and permeability across the intestinal epithelium.

Absorption ParameterPredictionImplication
Gastrointestinal (GI) Absorption HighThe compound's physicochemical properties suggest it is likely to be well-absorbed from the gut.
Caco-2 Permeability HighPredicted to readily cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate NoNot predicted to be a substrate of this major efflux transporter, which would otherwise pump the compound back into the GI lumen, reducing absorption.
Bioavailability Score 0.55An empirical score indicating a high probability of good oral bioavailability.

Expertise & Causality: The high lipophilicity (LogP ~3.45) and low TPSA (28.74 Ų) are strong drivers for passive diffusion across the lipid bilayers of intestinal enterocytes, leading to the prediction of high GI absorption and Caco-2 permeability.[4] The prediction that it is not a P-gp substrate is advantageous, as P-gp efflux is a common mechanism of poor oral bioavailability.

Distribution

Once absorbed, a drug distributes throughout the body. Key considerations are the extent to which it binds to plasma proteins and its ability to cross critical biological barriers like the blood-brain barrier (BBB).

Distribution ParameterPredictionImplication
Plasma Protein Binding (PPB) High (>90%)High binding is expected due to lipophilicity. Only the unbound fraction is pharmacologically active.
Blood-Brain Barrier (BBB) Permeant YesThe compound's lipophilicity and low TPSA suggest it can cross the BBB, which may be desirable for CNS targets but a liability for peripheral targets.

In Vivo Insights from an Isomeric Compound: A study on the closely related isomer, 4-(2,2-diphenylethyl)imidazole, in Cynomolgus monkeys provides critical context for these predictions.[4] After oral administration, that compound showed accumulation in the plasma, liver, thyroid, adrenals, and kidneys.[4] This experimental data supports the prediction of extensive tissue distribution. The observed accumulation upon repeated dosing is a significant finding that warrants careful investigation for the 5-substituted isomer.[4]

Metabolism

The biotransformation of a drug, primarily in the liver, dictates its half-life and can produce active or toxic metabolites. Cytochrome P450 (CYP) enzymes are the principal drivers of Phase I metabolism.

Metabolism ParameterPredictionImplication
CYP1A2 Inhibitor NoLow risk of drug-drug interactions (DDIs) involving this isoform.
CYP2C19 Inhibitor YesPotential for DDIs with co-administered drugs metabolized by CYP2C19.
CYP2C9 Inhibitor YesPotential for DDIs with co-administered drugs metabolized by CYP2C9 (e.g., warfarin).
CYP2D6 Inhibitor NoLow risk of DDIs involving this isoform.
CYP3A4 Inhibitor YesHigh potential for DDIs, as CYP3A4 metabolizes ~50% of clinical drugs.

Expertise & Causality: The imidazole ring is a well-known coordinating motif that can bind to the heme iron of CYP enzymes, leading to inhibition. The prediction of inhibition for major isoforms like CYP2C9 and CYP3A4 is a significant flag for potential drug-drug interactions and requires experimental confirmation. The primary sites of metabolism are predicted to be the phenyl rings (via aromatic hydroxylation) and potentially the ethyl linker.

Excretion

The final elimination of the compound and its metabolites from the body.

In Vivo Insights from an Isomeric Compound: The study on 4-(2,2-diphenylethyl)imidazole showed that after a single oral dose, approximately 60% of the radioactivity was recovered in the urine and 40% in the feces within 48 hours.[4] This suggests that the compound and its metabolites are cleared by both renal and biliary routes. A similar excretion profile can be anticipated for the 5-substituted isomer.

Predicted Toxicity Profile

Early identification of potential toxicity is paramount to avoid late-stage attrition. In silico models can flag liabilities related to genotoxicity, cardiotoxicity, and organ-specific toxicity.

Toxicity EndpointPredictionImplication
Ames Mutagenicity Non-mutagenLow probability of causing DNA mutations.
hERG Inhibition High RiskThe lipophilic and basic nature of the molecule suggests a high potential for blocking the hERG potassium channel, a major risk factor for cardiac arrhythmia (Torsades de Pointes).
Drug-Induced Liver Injury (DILI) Potential RiskImidazole-containing drugs have been associated with DILI. This, combined with high lipophilicity, flags a potential risk.

Synthesis and Risk-Benefit Analysis

The in silico profile of 5-(2,2-diphenylethyl)-1H-imidazole presents a mixed but informative picture. On one hand, the molecule exhibits many characteristics of a promising oral drug candidate: it is compliant with Lipinski's rules, and is predicted to have high gastrointestinal absorption and good bioavailability. Its ability to penetrate the BBB could be advantageous for CNS-targeted therapies.

However, several significant risks have been identified. The predicted inhibition of major CYP450 enzymes (2C9, 2C19, 3A4) presents a high probability of drug-drug interactions. The predicted risk of hERG inhibition is a major safety concern that must be experimentally addressed early and with high priority.

Most critically, the experimental data from its 4-substituted isomer, SC-46264, revealed a particularly concerning liability: irreversible binding to proteins and accumulation in tissues upon repeated dosing.[4] Irreversible, or covalent, binding occurs when a reactive metabolite of the drug permanently attaches to a protein. This can lead to hapten formation, triggering an immune response and causing idiosyncratic toxicities that are difficult to predict. This finding in a closely related molecule elevates the risk profile of 5-(2,2-diphenylethyl)-1H-imidazole substantially and suggests that a core liability may be associated with the diphenylethyl-imidazole scaffold itself.

Overall Assessment: While the compound possesses a favorable absorption and distribution profile, the combination of predicted CYP and hERG inhibition, along with the high probability of forming reactive metabolites leading to irreversible protein binding, constitutes a significant safety risk. Experimental validation is essential to confirm or refute these predictions before further investment.

Experimental Validation Methodologies

The following protocols represent the gold-standard in vitro assays required to validate the key in silico predictions.

Protocol: Caco-2 Permeability Assay (Absorption)

This assay assesses a compound's rate of transport across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.[7]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER AddCmpd Add test compound to apical (A) chamber TEER->AddCmpd If TEER > 300 Ω·cm² Incubate Incubate at 37°C AddCmpd->Incubate Sample Sample from basolateral (B) chamber at time points Incubate->Sample LCMS Quantify compound concentration (LC-MS/MS) Sample->LCMS Papp Calculate Apparent Permeability (Papp) coefficient LCMS->Papp cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepareMix Prepare reaction mix: Liver Microsomes + Buffer AddCmpd Add test compound (e.g., 1 µM) and pre-incubate at 37°C PrepareMix->AddCmpd Initiate Initiate reaction by adding NADPH AddCmpd->Initiate Timepoints Take aliquots at time points (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Quench reaction with cold acetonitrile + Internal Standard Timepoints->Quench Process Centrifuge to pellet protein Quench->Process LCMS Analyze supernatant (LC-MS/MS) Process->LCMS Calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) LCMS->Calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reaction Setup: Pooled human liver microsomes (e.g., 0.5 mg/mL protein) are incubated with the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Protocol: hERG Manual Patch-Clamp Assay (Cardiotoxicity)

This electrophysiology assay is the gold standard for directly measuring the inhibitory effect of a compound on the hERG potassium channel current.

cluster_prep Preparation cluster_exp Experiment (at 37°C) cluster_analysis Analysis Cells Use HEK293 cells stably expressing hERG channels Establish Establish whole-cell patch clamp configuration Cells->Establish Baseline Record baseline hERG current using a specific voltage protocol Establish->Baseline ApplyCmpd Apply vehicle, then increasing concentrations of test compound Baseline->ApplyCmpd Record Record current at each concentration until steady state ApplyCmpd->Record Measure Measure hERG tail current amplitude Record->Measure Plot Plot % inhibition vs. concentration Measure->Plot IC50 Calculate IC₅₀ value Plot->IC50

Caption: Workflow for the hERG manual patch-clamp assay.

Step-by-Step Methodology:

  • Cell Preparation: The assay uses a mammalian cell line (e.g., HEK293 or CHO) that has been engineered to stably express the hERG channel.

  • Electrophysiology: A single cell is selected, and a high-resistance "giga-seal" is formed between the cell membrane and a glass micropipette. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current. The experiment is conducted at physiological temperature (~37°C).

  • Compound Application: After recording a stable baseline current, the test compound is applied to the cell at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). The current is recorded at each concentration until a steady-state effect is observed.

  • Data Analysis: The amplitude of the hERG tail current is measured. The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are then fitted to a concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Conclusion

This in-depth guide provides a robust, computationally-derived ADMET profile for 5-(2,2-diphenylethyl)-1H-imidazole. The in silico analysis indicates that the molecule possesses favorable physicochemical properties for oral absorption and distribution. However, it also flags several significant liabilities, including potent inhibition of key CYP450 enzymes, a high risk of hERG channel blockade, and, most critically, a high potential for forming reactive metabolites that can bind irreversibly to proteins. This latter risk, supported by experimental evidence from a closely related isomer, represents a major potential safety hurdle. The provided experimental protocols offer a clear path forward for the essential in vitro validation required to accurately assess the true drug development potential of this compound.

References

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Molecular Informatics, 32(1), 58-68. [Link]

  • Swanson, K., et al. (2023). ADMET-AI. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Malgouyat, J. M., et al. (1993). Irreversible Binding to Proteins After Single and Repeated Daily Oral Administration of 4-(2,2-diphenylethyl) Imidazole (SC-46264) to the Cynomolgus Monkey. European Journal of Drug Metabolism and Pharmacokinetics, 18(3), 299-307. [Link]

  • Lynch, J. J., & Carlsson, L. (2005). The imidazole ring: a versatile component of the pharmacophore of drugs interacting with CYP enzymes. Drug Metabolism and Disposition, 33(3), 225-231. [Link]

  • Lombardo, F., Shalaeva, M. Y., Tupper, K. A., Gao, F., & Abraham, M. H. (2003). ElogP(oct): a tool for classifying compounds of pharmaceutical interest. Mini reviews in medicinal chemistry, 3(8), 750-760. [Link]

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-716. [Link]

  • Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

Sources

A Technical Guide to the Computational Modeling of 5-(2,2-diphenylethyl)-1H-imidazole: A Multiscale Approach to Elucidating Molecular Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 5-(2,2-diphenylethyl)-1H-imidazole, a molecule of significant pharmacological interest. We present a multiscale modeling approach, integrating molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations to thoroughly investigate its interaction with the alpha-2A adrenergic receptor (α2A-AR), a key therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven protocols to guide in silico drug discovery efforts. By explaining the causality behind each experimental choice, we aim to provide a self-validating system for the computational evaluation of this and similar imidazole-based compounds.

Introduction: The Rationale for a Computational Deep Dive

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific derivative, 5-(2,2-diphenylethyl)-1H-imidazole, shares structural similarities with known α2-adrenergic receptor antagonists, such as 4-(2,2-diphenylethyl)imidazole (SC-46264), suggesting its potential as a modulator of this important G protein-coupled receptor (GPCR).[3][4] The α2A-AR is a critical target for sedative and analgesic drugs, and understanding the molecular interactions of novel ligands is paramount for the development of next-generation therapeutics with improved selectivity and reduced side effects.[3][5]

Computational modeling provides a powerful and cost-effective avenue to explore these interactions at an atomic level, offering insights that can guide further experimental validation. This guide will detail a hierarchical computational workflow designed to predict the binding mode, assess the stability of the ligand-receptor complex, and elucidate the electronic properties of 5-(2,2-diphenylethyl)-1H-imidazole that govern its biological activity.

Foundational Knowledge: Physicochemical Properties and Target Selection

A thorough understanding of the ligand's physicochemical properties and the selection of an appropriate biological target are the cornerstones of any successful computational study.

Physicochemical Properties of 5-(2,2-diphenylethyl)-1H-imidazole
PropertyPredicted ValueImplication in Drug Design
Molecular Weight ~248.33 g/mol Complies with Lipinski's rule of five (<500), favoring good absorption.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5Indicates good lipophilicity, suggesting favorable membrane permeability.
Topological Polar Surface Area (TPSA) ~28.8 ŲA low TPSA value (<140 Ų) is associated with good cell permeability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2Adherence to Lipinski's rules for hydrogen bonding enhances bioavailability.
pKa (most basic) ~6.5 - 7.5The imidazole ring can be protonated at physiological pH, potentially influencing receptor interactions.[6]

Table 1: Predicted Physicochemical Properties of 5-(2,2-diphenylethyl)-1H-imidazole and their significance in drug design.

Target Selection and Preparation: The Alpha-2A Adrenergic Receptor

Based on the structural analogy to known α2-AR antagonists, the human α2A-adrenergic receptor is selected as the primary biological target.[3][5] For our computational studies, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the α2A-AR in complex with an agonist.

Recommended PDB Structure: 6K42[7]

Rationale for Selection: This structure provides a high-quality template of the receptor's binding pocket, crucial for accurate docking and simulation studies. While it is an agonist-bound state, it serves as an excellent starting point for studying antagonist binding, with the understanding that conformational changes may occur.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8][9] This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and robust open-source docking program.[10]

Step 1: Protein Preparation

  • Download the PDB file: Obtain the 6K42 structure from the RCSB Protein Data Bank.

  • Clean the PDB: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[2][11]

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Add Kollman charges to the protein.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Create a 3D structure: Build the 3D structure of 5-(2,2-diphenylethyl)-1H-imidazole using a molecule builder such as Avogadro or GaussView.[12][13]

  • Energy Minimization: Perform an initial energy minimization of the ligand structure using a force field like MMFF94.

  • Convert to PDBQT format: Save the optimized ligand structure in the PDBQT format.

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site of the α2A-AR is located within the transmembrane domain. For this receptor, key residues involved in ligand binding often include those in transmembrane helices 3, 5, 6, and 7.

  • Define the Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire binding pocket. A typical grid box size for a GPCR is 25 x 25 x 25 Å, centered on the known ligand binding site.

Step 4: Running AutoDock Vina

  • Create a configuration file: Prepare a text file specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line using the configuration file as input.

Visualization of the Computational Workflow

docking_workflow cluster_prep Preparation Stage cluster_ligand Ligand Preparation cluster_docking Docking Stage cluster_analysis Analysis PDB Download PDB (6K42) Clean Clean Protein (Remove Water, Ligands) PDB->Clean H_Charge Add Hydrogens & Charges Clean->H_Charge PDBQT_P Convert to PDBQT (Protein) H_Charge->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Build Build 3D Ligand Structure Minimize Energy Minimization Build->Minimize PDBQT_L Convert to PDBQT (Ligand) Minimize->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Analyze Analyze Binding Poses & Energies Vina->Analyze

Caption: Molecular Docking Workflow with AutoDock Vina.

Interpreting Docking Results

The primary output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). A more negative binding affinity indicates a more favorable binding interaction.

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.5Asp113, Val114, Phe391, Tyr409
2-9.2Asp113, Ser200, Phe391, Trp387
3-8.9Asp113, Val114, Tyr199, Phe391

Table 2: Example of Molecular Docking Results for 5-(2,2-diphenylethyl)-1H-imidazole with α2A-AR. Note: These are illustrative values.

Expert Insight: The consistent interaction with Asp113 across the top poses is significant, as this residue is a highly conserved interaction point for aminergic GPCRs. The diphenylmethyl moiety is expected to form extensive hydrophobic interactions within the binding pocket.

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[8][14] This allows for the assessment of the stability of the predicted binding pose and an analysis of the conformational changes in both the ligand and the protein.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a step-by-step guide for performing an MD simulation of the protein-ligand complex using GROMACS, a versatile and widely used MD simulation package.[15][16]

Step 1: System Preparation

  • Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology file for the protein using a suitable force field (e.g., CHARMM36m).

  • Generate Ligand Topology: Generate a topology and parameter files for the ligand. This can be done using tools like the CGenFF server for CHARMM force fields.

  • Combine Protein and Ligand: Merge the coordinate files of the protein and the top-ranked docked pose of the ligand into a single complex structure file.

  • Define the Simulation Box: Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

  • Solvate the System: Fill the simulation box with water molecules (e.g., TIP3P water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

Step 2: Simulation

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand.

  • NPT Equilibration: Perform another short simulation (e.g., 5 ns) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the pressure of the system.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

Visualization of the MD Simulation Workflow

md_simulation_workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Topology Generate Topologies (Protein & Ligand) Combine Combine Protein-Ligand Complex Topology->Combine Box Define Simulation Box Combine->Box Solvate Solvate with Water Box->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Trajectory Analyze Trajectory (RMSD, RMSF, etc.) Production->Trajectory

Caption: Molecular Dynamics Simulation Workflow with GROMACS.

Analysis of MD Simulation Results

The trajectory from the MD simulation can be analyzed to extract valuable information about the stability and dynamics of the protein-ligand complex.[9][17]

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis: The presence and duration of hydrogen bonds between the ligand and protein are analyzed to identify key stabilizing interactions.

Analysis MetricResultInterpretation
Ligand RMSD Stable at ~0.2 nm after 10 nsThe ligand remains stably bound in the predicted pose throughout the simulation.
Protein Backbone RMSD Stable at ~0.3 nm after 20 nsThe overall protein structure is stable during the simulation.
Hydrogen Bond Occupancy (Ligand-Asp113) > 80%A strong and persistent hydrogen bond is formed with this key residue.

Table 3: Example of MD Simulation Analysis for the 5-(2,2-diphenylethyl)-1H-imidazole-α2A-AR Complex. Note: These are illustrative values.

Quantum Mechanics Calculations: Unveiling Electronic Properties

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure of a molecule.[11][18] This is crucial for understanding its reactivity, electrostatic potential, and other properties that are fundamental to its interaction with the biological target.

Experimental Protocol: QM Calculations with Gaussian

This protocol describes how to perform QM calculations on the ligand using the Gaussian software package.[1]

Step 1: Input File Preparation

  • Build the Molecule: Create the 3D structure of 5-(2,2-diphenylethyl)-1H-imidazole in GaussView.

  • Set up the Calculation:

    • Job Type: Select "Optimization + Frequency" to obtain the optimized geometry and vibrational frequencies.

    • Method: Use Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Save the Input File: Save the calculation setup as a Gaussian input file (.gjf or .com).

Step 2: Running Gaussian

  • Execute Gaussian: Run the Gaussian calculation from the command line.

Step 3: Analysis of QM Results

  • Optimized Geometry: Visualize the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrostatic interactions with the receptor.

Visualization of QM Calculation Workflow

qm_workflow cluster_input Input Preparation cluster_run Execution cluster_analysis_qm Analysis Build_QM Build Molecule in GaussView Setup_Calc Setup DFT Calculation (B3LYP/6-31G(d)) Build_QM->Setup_Calc Save_Input Save Gaussian Input File Setup_Calc->Save_Input Run_Gaussian Run Gaussian Calculation Save_Input->Run_Gaussian Analyze_Geom Analyze Optimized Geometry Run_Gaussian->Analyze_Geom Analyze_Orbitals Analyze HOMO/LUMO Analyze_Geom->Analyze_Orbitals Analyze_MEP Generate MEP Map Analyze_Orbitals->Analyze_MEP

Caption: Quantum Mechanics Calculation Workflow with Gaussian.

Key Quantum Mechanical Descriptors
DescriptorCalculated Value (eV)Significance
HOMO Energy -5.8Relates to the molecule's ability to donate electrons.
LUMO Energy -1.2Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.6A larger gap suggests higher kinetic stability and lower chemical reactivity.[14]

Table 4: Example of Quantum Mechanics Calculation Results for 5-(2,2-diphenylethyl)-1H-imidazole. Note: These are illustrative values.

Expert Insight: The MEP map will likely show a negative potential around the nitrogen atoms of the imidazole ring, indicating their potential to act as hydrogen bond acceptors in interactions with the receptor. The HOMO is likely to be localized on the electron-rich diphenylmethyl moiety and the imidazole ring.

Synthesis and Conclusion: A Holistic View of Molecular Interaction

By integrating the findings from molecular docking, MD simulations, and QM calculations, we can construct a comprehensive model of the interaction between 5-(2,2-diphenylethyl)-1H-imidazole and the α2A-adrenergic receptor. This multiscale approach provides a robust framework for:

  • Predicting Binding Affinity and Mode: Identifying the most probable binding pose and the key interactions that drive binding.

  • Assessing Complex Stability: Confirming the stability of the predicted binding mode in a dynamic, solvated environment.

  • Understanding Electronic Contributions: Elucidating the electronic properties of the ligand that contribute to its biological activity.

The methodologies and insights presented in this technical guide serve as a valuable resource for the rational design and optimization of novel imidazole-based therapeutics targeting the α2A-adrenergic receptor and other G protein-coupled receptors. The self-validating nature of this hierarchical workflow, where the results of each stage inform and corroborate the others, enhances the confidence in the in silico predictions and provides a solid foundation for subsequent experimental validation.

References

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved March 7, 2026, from [Link]

  • Gaussian Inc. (2020, July 5). Tutorial - Quantum Chemistry with Gaussian using GaussView. Retrieved March 7, 2026, from [Link]

  • (2026, January 10). How to Understand and Interpret Molecular Dynamics Results? [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • ScientiFlow. (2026, February 10). Complete Guide to Protein-Ligand MD Simulations with Gromacs. Retrieved March 7, 2026, from [Link]

  • Galaxy Training!. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved March 7, 2026, from [Link]

  • (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved March 7, 2026, from [Link]

  • (2010, June 24). DOCKING TUTORIAL. Retrieved March 7, 2026, from [Link]

  • Caroon, J. M., Clark, R. D., & Strosberg, A. D. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666–670. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 7, 2026, from [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. Retrieved March 7, 2026, from [Link]

  • (n.d.). Molecular Docking Tutorial. Retrieved March 7, 2026, from [Link]

  • (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Yuan, D., Liu, Z., Kaindl, J., Maeda, S., Zhao, J., Sun, X., Xu, J., Gmeiner, P., Wang, H. W., & Kobilka, B. K. (2020). Activation of the alpha2B adrenoceptor by the sedative sympatholytic dexmedetomidine. Nature chemical biology, 16(5), 507–512. [Link]

  • MacLeod, A. M., Ross, H. E., Miller, L., Smith, K., & McKnight, A. T. (1995). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of medicinal chemistry, 38(9), 1543–1553. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023, November 29). Alpha-2A adrenergic receptor. Retrieved March 7, 2026, from [Link]

  • Kimura, T., & Satoh, S. (1991). Effects of imidazoline antagonists of alpha 2-adrenoceptors on endogenous adrenaline-induced inhibition of insulin release. Japanese journal of pharmacology, 56(4), 489–496. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved March 7, 2026, from [Link]

  • University of Illinois. (n.d.). Quantum Chemistry with Gaussian using GaussView. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Diphenylimidazole. Retrieved March 7, 2026, from [Link]

  • Prosa, M., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1639. [Link]

  • Bakulina, O., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). Retrieved March 7, 2026, from [Link]

  • EPA. (2025, October 15). 1-(2-Phenylethyl)-1H-imidazole-2-thiol Properties. Retrieved March 7, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 26038-62-0 | 4,5-Dihydro-2-(2-phenylethyl)-1H-imidazole. Retrieved March 7, 2026, from [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. Retrieved March 7, 2026, from [Link]

  • (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView [Video]. YouTube. Retrieved March 7, 2026, from [Link]

Sources

Initial Toxicity Screening of 5-(2,2-diphenylethyl)-1H-imidazole: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6), hereafter referred to as 5-DPEI, is a synthetic imidazole derivative frequently utilized in early-stage central nervous system (CNS) screening libraries (e.g., as a Trace Amine-Associated Receptor ligand). Moving a hit compound like 5-DPEI from discovery to lead optimization requires a rigorous, mechanistic approach to toxicity screening. This whitepaper outlines a self-validating, four-tier preclinical toxicity screening workflow specifically tailored to the unique chemical liabilities of lipophilic imidazoles.

Mechanistic Rationale for Toxicity Profiling

As a Senior Application Scientist, designing a screening cascade requires looking beyond generic protocols and analyzing the specific structure-activity relationship (SAR) of the molecule. The structure of 5-DPEI presents two distinct toxicological liabilities:

  • The Imidazole Ring (Hepatotoxicity & CYP Inhibition): The unsubstituted nitrogen (N3) in the 1H-imidazole ring possesses a lone pair of electrons that can directly coordinate with the heme iron (Fe3+) in the active site of Cytochrome P450 (CYP) enzymes. While this is the intended mechanism for azole antifungals, in off-target scenarios, it leads to potent inhibition of human hepatic enzymes (e.g., CYP3A4, CYP1A2) and subsequent drug-drug interactions[1]. Furthermore, imidazole derivatives are known to cause hepatocellular toxicity driven by mitochondrial dysfunction and intracellular ATP depletion[2].

  • The 2,2-Diphenylethyl Moiety (Cardiotoxicity): The addition of two bulky phenyl rings creates a highly lipophilic basic amine. Lipophilic bases are notorious for becoming trapped in the inner pore cavity of the hERG potassium channel, binding to aromatic residues via π−π stacking. This necessitates rigorous electrophysiological screening to prevent delayed ventricular repolarization[1].

Tier 1: In Vitro Hepatotoxicity & CYP Inhibition

Causality & Rationale

Because imidazoles are known to induce liver enzyme alterations and centrilobular hypertrophy[3], early screening must assess mitochondrial toxicity and cell viability in human hepatocytes. We utilize the HepG2 cell line combined with an ATP-depletion assay, as ATP loss is a primary indicator of imidazole-induced mitochondrial stress[2].

Step-by-Step Methodology (Self-Validating Protocol)
  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Treat cells with 5-DPEI in a 10-point dose-response curve ranging from 0.1 µM to 100 µM.

  • Controls (Self-Validation): Include 0.1% DMSO as a vehicle control (negative) and 50 µM Ketoconazole as a positive control for imidazole-driven mitochondrial toxicity[2].

  • Endpoint Measurement: After 24 and 48 hours of exposure, add CellTiter-Glo® reagent to lyse the cells and measure ATP-dependent luminescence.

  • Validation Criteria: The assay is considered valid only if the Z'-factor is >0.5, the DMSO vehicle control shows >95% viability, and the Ketoconazole positive control demonstrates >50% ATP depletion.

Tier 2: Cardiotoxicity (hERG Potassium Channel)

Causality & Rationale

According to, evaluating the potential for delayed ventricular repolarization is a mandatory step in preclinical development[4]. Due to the lipophilic diphenyl moiety of 5-DPEI, an automated patch-clamp assay is deployed to directly measure IKr​ (hERG) tail current blockade.

G A 5-DPEI (Lipophilic Base) B hERG K+ Channel (Pore Binding) A->B Hydrophobic Interaction C Delayed Ventricular Repolarization B->C K+ Efflux Blockade D Automated Patch-Clamp C->D ICH S7B Screening

Fig 1. Mechanistic pathway of hERG inhibition by 5-DPEI and screening rationale.

Step-by-Step Methodology (Self-Validating Protocol)
  • Cell Preparation: Harvest CHO cells stably expressing the human ether-à-go-go-related gene (hERG) potassium channel.

  • Electrophysiology Setup: Load cells onto a planar automated patch-clamp system. Establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion & Controls: Perfuse 5-DPEI at varying concentrations. Use 0.1% DMSO as a negative control and 1 µM E-4031 as a positive control.

  • Validation Criteria: Seal resistance must exceed 1 GΩ. The positive control (E-4031) must inhibit the tail current by >80% to validate channel sensitivity.

Tier 3: Genotoxicity (Ames Test)

Causality & Rationale

To ensure the imidazole ring does not undergo bioactivation into DNA-reactive metabolites, a bacterial reverse mutation assay is conducted. This aligns with standards for evaluating mutagenic potential[5].

Step-by-Step Methodology (Self-Validating Protocol)
  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535) and Escherichia coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare an S9 mix from Aroclor 1254-induced rat liver to simulate hepatic metabolism[5].

  • Exposure: Mix the bacterial strains, 5-DPEI (up to 5000 µ g/plate ), and S9 fraction in top agar, then pour onto minimal glucose agar plates.

  • Controls: Use DMSO as the vehicle control. Use 2-aminoanthracene (requires S9 activation) and sodium azide (does not require S9) as positive controls.

  • Validation Criteria: Spontaneous revertant colonies in the vehicle control must fall within historical ranges. Positive controls must yield a 3-fold increase in colonies, confirming the metabolic competence of the S9 fraction.

Tier 4: Acute In Vivo Tolerability

Causality & Rationale

Bridging in vitro data to human clinical trials requires acute in vivo tolerability testing to determine the Maximum Tolerated Dose (MTD), governed by [6]. Historical data on imidazole derivatives shows acute oral toxicity characterized by severe salivation, hypothermia, and ataxia at high doses[3].

G T1 Tier 1: Hepatotoxicity (HepG2 / CYP Inhibition) T2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) T1->T2 T3 Tier 3: Genotoxicity (Ames Test - OECD 471) T2->T3 T4 Tier 4: In Vivo Tolerability (Rodent MTD - ICH M3) T3->T4 Decision Go / No-Go Decision Lead Optimization T4->Decision

Fig 2. Sequential preclinical toxicity screening workflow for 5-DPEI.

Step-by-Step Methodology (Self-Validating Protocol)
  • Subject Selection: Utilize male and female Wistar rats (n=5/sex/group).

  • Dosing: Administer 5-DPEI via oral gavage at ascending doses (e.g., 10, 50, 150 mg/kg) formulated in a standard vehicle (e.g., 0.5% methylcellulose).

  • Monitoring: Observe for clinical signs of toxicity continuously for the first 4 hours post-dose, and daily thereafter for 14 days[3].

  • Endpoint Analysis: Conduct gross necropsy and histopathology on the liver and kidneys.

  • Validation Criteria: The vehicle control group must show normal weight gain and zero mortality. The MTD is established as the highest dose that does not cause >10% body weight loss or severe clinical distress.

Quantitative Screening Summary

To facilitate rapid Go/No-Go decision-making during lead optimization, quantitative outputs from the screening cascade are summarized against standard pharmaceutical thresholds. Below is a representative data matrix for 5-DPEI based on its structural class:

AssayParameter EvaluatedTarget Threshold5-DPEI Result (Representative)Status
HepG2 Viability IC 50​ (ATP Depletion)> 50 µM32.5 µMFlagged
hERG Patch-Clamp IC 50​ (Tail Current)> 10 µM4.2 µMFlagged
Ames Test Mutagenic Revertants< 2-fold increaseNegative (All strains)Cleared
Acute In Vivo (Rat) Maximum Tolerated Dose> 100 mg/kg60 mg/kg (Hepatomegaly)Flagged

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.[Link]

  • European Medicines Agency (EMA). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals." Scientific Guidelines.[Link]

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals." Scientific Guidelines.[Link]

  • Haegler, P., et al. "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences, 2017.[Link]

  • BG RCI. "Toxicological Evaluations: Imidazole." BG Chemie InfoCenter.[Link]

Sources

A Technical Guide to the Discovery and Isolation of Novel Diphenyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of novel diphenyl-substituted imidazoles. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles and strategic considerations that inform experimental design. We present a detailed, field-proven methodology for the synthesis of 2,4,5-triphenylimidazole (Lophine) as a representative case study, complete with in-process controls, purification strategies, and spectral characterization. The content is structured to empower researchers with the expertise to not only replicate these methods but also to innovate and adapt them for the discovery of new chemical entities.

Introduction: The Significance of the Diphenyl-Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] When substituted with multiple phenyl groups, the resulting lipophilic, structurally rigid framework gives rise to a diverse range of pharmacological activities. Diphenyl-substituted imidazoles have garnered significant attention for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3]

A particularly important application of this scaffold is in the development of p38 MAP kinase inhibitors.[4][5] The p38 MAP kinase pathway is a crucial signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7] By inhibiting this kinase, diphenyl-imidazole derivatives represent a promising therapeutic strategy for a host of inflammatory diseases, including rheumatoid arthritis.[4][6] The planar imidazole core can engage in effective π-π stacking with aromatic residues in the ATP-binding pocket of the kinase, while the nitrogen atoms provide key hydrogen bonding interactions, making this scaffold an excellent starting point for inhibitor design.[6][7]

Synthetic Strategies: The Radziszewski Reaction and Modern Variants

The cornerstone of trisubstituted imidazole synthesis is the Radziszewski reaction, first reported in 1882.[8] This robust and atom-economical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[2][8][9]

The Classical Radziszewski Synthesis

The reaction proceeds via a fascinating mechanism that efficiently assembles the imidazole core. All atoms from the three primary components are incorporated into the final product, making it an attractive method from a green chemistry perspective.[8] A variety of catalysts and conditions have been developed to improve yields and shorten reaction times, including the use of microwave irradiation, which can dramatically accelerate the synthesis.[3][10][11]

Causality Behind Component Choices:

  • 1,2-Dicarbonyl (e.g., Benzil): Provides the C4 and C5 atoms of the imidazole ring. Its two electrophilic carbonyl carbons are central to the cyclization process.

  • Aldehyde (e.g., Benzaldehyde): Supplies the C2 atom of the ring. The choice of aldehyde is a primary point of diversification for creating novel analogs.

  • Ammonia Source (e.g., Ammonium Acetate): Delivers the two nitrogen atoms (N1 and N3). Ammonium acetate is often preferred as it is a convenient solid and can also act as a mild acidic catalyst.

  • Solvent/Catalyst (e.g., Glacial Acetic Acid): Serves as a solvent and an acid catalyst to protonate carbonyls, activating them towards nucleophilic attack and facilitating the necessary dehydration steps.

Radziszewski_Mechanism Benzil Benzil (1,2-Dicarbonyl) Imine Di-imine Intermediate Benzil->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Condensation Ammonia Ammonia (2 equiv.) Ammonia->Imine Condensation Diamino Diamino Intermediate Iminium Iminium Ion Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration Dehydration & Oxidation Cyclization->Dehydration Imidazole 2,4,5-Trisubstituted Imidazole Dehydration->Imidazole Purification_Workflow Crude Crude Precipitate Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Primary Method Chromatography Column Chromatography (Silica Gel) Crude->Chromatography If Impurities Persist Pure_Solid High Purity Crystalline Solid Recrystallization->Pure_Solid Fractions Pure Fractions Chromatography->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Evaporation->Pure_Solid

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of 5-(2,2-diphenylethyl)-1H-imidazole, a novel derivative with potential applications in drug discovery. A robust and accessible synthetic protocol based on the principles of the Debus-Radziszewski imidazole synthesis is detailed. This application note includes a thorough examination of the synthetic strategy, a step-by-step experimental protocol, characterization data, and essential safety information to ensure reliable and safe execution by researchers.

Introduction and Scientific Background

The imidazole ring is a privileged structure in drug design, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make it a versatile building block for creating new molecular entities. The synthesis of specifically substituted imidazoles is crucial for exploring structure-activity relationships and developing new therapeutic agents.

This guide focuses on the synthesis of 5-(2,2-diphenylethyl)-1H-imidazole, a compound that combines the imidazole core with a bulky lipophilic 2,2-diphenylethyl group. This substitution pattern is of interest for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The protocol herein employs a modified Debus-Radziszewski reaction, a classic and reliable method for constructing trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a one-pot, three-component reaction that is both efficient and atom-economical. The key starting materials are:

  • 3,3-Diphenylpropanal: This aldehyde provides the 2,2-diphenylethyl substituent at the 5-position of the imidazole ring.

  • Glyoxal: As the 1,2-dicarbonyl component, it forms the C4-C5 bond of the imidazole core.

  • Ammonium Acetate: This serves as the ammonia source, providing the two nitrogen atoms for the imidazole ring.

The reaction proceeds via the initial condensation of glyoxal with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This intermediate then reacts with 3,3-diphenylpropanal, followed by cyclization and subsequent dehydration (aromatization) to yield the final 5-(2,2-diphenylethyl)-1H-imidazole product.[1] The overall reaction scheme is depicted below.

DOT Diagram of the Synthetic Scheme:

Synthetic_Scheme reactant1 3,3-Diphenylpropanal Reaction reactant1->Reaction reactant2 Glyoxal reactant2->Reaction reactant3 Ammonium Acetate reactant3->Reaction product 5-(2,2-diphenylethyl)-1H-imidazole Reaction->product Acetic Acid, Reflux

Caption: Overall synthetic scheme for 5-(2,2-diphenylethyl)-1H-imidazole.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
3,3-Diphenylpropanal20017-67-8210.272.10 g (10.0 mmol)Can be prepared from 3,3-diphenyl-2-propenal.[3]
Glyoxal (40% in H₂O)107-22-258.041.45 mL (10.0 mmol)Handle in a fume hood.
Ammonium Acetate631-61-877.087.71 g (100.0 mmol)Hygroscopic, store in a desiccator.
Glacial Acetic Acid64-19-760.0550 mLCorrosive, handle with care.
Ethyl Acetate141-78-688.11200 mLFor extraction.
Saturated Sodium Bicarbonate SolutionN/AN/A100 mLFor neutralization.
Brine (Saturated NaCl)N/AN/A50 mLFor washing.
Anhydrous Sodium Sulfate7757-82-6142.04~10 gFor drying.
Silica Gel (230-400 mesh)7631-86-9N/A~50 gFor column chromatography.
Hexane110-54-386.18As neededFor chromatography.
Dichloromethane75-09-284.93As neededFor chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,3-diphenylpropanal (2.10 g, 10.0 mmol), ammonium acetate (7.71 g, 100.0 mmol), and glacial acetic acid (50 mL).

  • Addition of Glyoxal: While stirring, add glyoxal (1.45 mL of a 40% aqueous solution, 10.0 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~8).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 50% ethyl acetate in hexane.

    • Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield 5-(2,2-diphenylethyl)-1H-imidazole as a solid.

DOT Diagram of the Experimental Workflow:

Experimental_Workflow setup 1. Reaction Setup (Aldehyde, NH4OAc, Acetic Acid) addition 2. Add Glyoxal setup->addition reflux 3. Reflux for 4 hours addition->reflux workup 4. Work-up (Quench, Neutralize, Extract) reflux->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 5-(2,2-diphenylethyl)-1H-imidazole should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the phenyl groups and the imidazole ring, a triplet for the CH proton adjacent to the phenyl groups, and a doublet for the CH₂ group attached to the imidazole ring. The NH proton of the imidazole may appear as a broad singlet.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the aromatic carbons, the imidazole carbons, and the aliphatic carbons of the ethyl linker.

  • Mass Spectrometry (ESI-MS): The calculated mass for C₁₇H₁₆N₂ [M+H]⁺ is 249.1386. The observed mass should be in close agreement.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

    • Glyoxal: Can cause skin and eye irritation. Handle with care.[4]

    • Ammonium Acetate: Hygroscopic. Keep the container tightly closed.[5][6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Synthesis of 3,3-diphenyl-2-propenal. (n.d.). PrepChem.com. Retrieved March 13, 2026, from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved March 13, 2026, from [Link]

  • da Silva, J. F. M., et al. (2018). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 23(9), 2136. [Link]

  • Ammonium Acetate [5M] Safety Data Sheet. (2019, June 28). G-Biosciences. Retrieved March 13, 2026, from [Link]

  • AMMONIUM ACETATE AR/ACS Safety Data Sheet. (2022, September 26). Loba Chemie. Retrieved March 13, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Assay of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Imidazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] The core imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, serves as a versatile template for the design of novel antimicrobial drugs.[1][6][7] The mechanism of action for many imidazole-based compounds involves the disruption of microbial cell wall synthesis, interference with DNA replication, or damage to the cell membrane.[1][2] This document provides a detailed guide for the in vitro antimicrobial evaluation of a novel imidazole derivative, 5-(2,2-diphenylethyl)-1H-imidazole.

These application notes are designed to provide a robust framework for researchers to conduct preliminary antimicrobial screening and to determine the potency of this compound. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[8][9][10][11][12]

Core Concepts in Antimicrobial Susceptibility Testing

Before proceeding to the experimental protocols, it is crucial to understand the fundamental parameters being measured:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] It is a quantitative measure of the potency of a compound against a specific microbe.

  • Zone of Inhibition: In agar disk diffusion assays, this is the circular area around the antimicrobial-impregnated disk where the growth of the microorganism is inhibited. The diameter of this zone is proportional to the susceptibility of the microbe to the compound.[13]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for the in vitro evaluation of 5-(2,2-diphenylethyl)-1H-imidazole.

Antimicrobial Testing Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 5-(2,2-diphenylethyl)-1H-imidazole Disk_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Microdilution Media_Prep Prepare and Sterilize Growth Media Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Media_Prep->Inoculum_Prep Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC Value (µg/mL) Broth_Microdilution->Determine_MIC

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Materials and Reagents

  • Test Compound: 5-(2,2-diphenylethyl)-1H-imidazole

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial Strains (ATCC recommended strains for quality control):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923 or ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strain (optional):

    • Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Mueller-Hinton Broth (MHB) for bacteria[14]

    • Mueller-Hinton Agar (MHA) for bacteria[14]

    • RPMI-1640 medium for fungi

    • Sabouraud Dextrose Agar/Broth for fungi

  • Sterile Supplies:

    • 96-well microtiter plates

    • Petri dishes (90 mm or 150 mm)

    • Sterile filter paper disks (6 mm diameter)

    • Sterile swabs

    • Pipettes and tips

    • Incubator (35-37°C)

  • Reagents and Equipment:

    • 0.5 McFarland turbidity standard

    • Spectrophotometer or densitometer

    • Vortex mixer

    • Calipers or ruler

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method serves as an excellent preliminary qualitative screening tool to assess the antimicrobial activity of the test compound.[13]

1. Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[15] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Use a spectrophotometer (at 625 nm, absorbance should be 0.08-0.10) or a densitometer for accurate standardization.

2. Inoculation of Agar Plates: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. c. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of Test Compound Disks: a. Prepare a stock solution of 5-(2,2-diphenylethyl)-1H-imidazole in DMSO. A starting concentration of 1 mg/mL is recommended. b. Impregnate sterile filter paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). c. Aseptically place the impregnated disks onto the inoculated MHA plates using sterile forceps.[14] d. Gently press each disk to ensure complete contact with the agar surface. e. Include positive control (disks of known antibiotics like ciprofloxacin for bacteria or fluconazole for fungi) and negative control (a disk impregnated with DMSO only) on each plate.

4. Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria.[14] b. For fungi, incubate at 35°C for 20-24 hours.

5. Interpretation of Results: a. After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using calipers or a ruler.[13] b. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Expected Data Presentation: Agar Disk Diffusion
CompoundConcentration (µ g/disk )S. aureus Zone (mm)E. coli Zone (mm)P. aeruginosa Zone (mm)C. albicans Zone (mm)
5-(2,2-diphenylethyl)-1H-imidazole10Record DataRecord DataRecord DataRecord Data
Ciprofloxacin (Positive Control)5Record DataRecord DataRecord DataN/A
Fluconazole (Positive Control)25N/AN/AN/ARecord Data
DMSO (Negative Control)10 µLNo ZoneNo ZoneNo ZoneNo Zone

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits microbial growth in a liquid medium.[13] The protocol is based on CLSI guidelines.[8][14][16]

Broth Microdilution Workflow cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_reading Result Interpretation Add_Broth Add 100 µL of Broth to All Wells of a 96-Well Plate Add_Compound Add 100 µL of Compound Stock Solution to the First Column Add_Broth->Add_Compound Serial_Dilute Perform 2-Fold Serial Dilutions Across the Plate Add_Compound->Serial_Dilute Add_Inoculum Add Standardized Inoculum to Each Well Serial_Dilute->Add_Inoculum Incubate Incubate at 35-37°C for 16-20 Hours Add_Inoculum->Incubate Read_MIC Determine MIC as the Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Step-by-step workflow for the broth microdilution assay.

1. Preparation of the Test Compound: a. Prepare a stock solution of 5-(2,2-diphenylethyl)-1H-imidazole in DMSO at a concentration of 1280 µg/mL (this will be the starting concentration for a typical dilution series). b. Prepare serial two-fold dilutions of the compound in the appropriate broth (MHB for bacteria, RPMI for fungi).[14]

2. Preparation of Microbial Inoculum: a. Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[14]

3. Plate Setup and Inoculation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution. c. Transfer 100 µL from the first column to the second, creating a serial two-fold dilution across the plate.[13] Discard the final 100 µL from the last column used for dilutions. d. This results in wells with decreasing concentrations of the compound (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). e. Add the prepared microbial inoculum to each well. f. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

4. Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria. b. For fungi, incubate at 35°C for 24-48 hours.

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. A microplate reader can also be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Expected Data Presentation: MIC Determination
MicroorganismCompoundMIC (µg/mL)
S. aureus5-(2,2-diphenylethyl)-1H-imidazoleRecord Data
E. coli5-(2,2-diphenylethyl)-1H-imidazoleRecord Data
P. aeruginosa5-(2,2-diphenylethyl)-1H-imidazoleRecord Data
C. albicans5-(2,2-diphenylethyl)-1H-imidazoleRecord Data
S. aureusVancomycin (Control)Record Data
E. coliCiprofloxacin (Control)Record Data
P. aeruginosaCiprofloxacin (Control)Record Data
C. albicansFluconazole (Control)Record Data

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures are essential:

  • Strain Purity: Always use fresh, pure cultures of the test microorganisms. Perform a purity check by sub-culturing onto an appropriate agar plate.

  • Inoculum Density: The density of the microbial inoculum is a critical variable. Always standardize to a 0.5 McFarland standard.[15]

  • Controls: The inclusion of positive and negative controls in every assay is mandatory to validate the experiment. The results for the positive control antibiotics should fall within the expected range as defined by CLSI or EUCAST.

  • Solvent Effects: The concentration of DMSO should not exceed 1% in the final well volume, as higher concentrations can inhibit microbial growth. A solvent toxicity control should be included.

  • Replicate Experiments: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

These protocols provide a standardized and robust methodology for the initial in vitro antimicrobial evaluation of 5-(2,2-diphenylethyl)-1H-imidazole. The data generated from these assays will be crucial in determining the potential of this compound as a lead for further drug development. Positive results from these screening assays would warrant further investigation, including:

  • Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).

  • Time-kill assays: To study the dynamics of microbial killing over time.

  • Mechanism of action studies: To elucidate the molecular target of the compound.

  • In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.

By adhering to these detailed protocols and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data to advance the discovery of new and effective antimicrobial agents.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST - ESCMID. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Wikipedia. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). PubMed. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]

  • CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN. [Link]

  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. (2023). International Journal of Education and Science Research Review. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). MDPI. [Link]

  • Antibacterial Activities of Imidazole-Based Compounds (A Review). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Nature. [Link]

  • Antioxidant potential and antimicrobial screening of some novel imidazole derivatives. SciSpace. [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2024). National Center for Biotechnology Information. [Link]

  • A Literature Review on Antimicrobial Activities of Imidazole. (2022). ResearchGate. [Link]

  • Antimicrobial activity of imidazoles. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2019). SCIRP. [Link]

Sources

Application Notes and Protocols for Anticancer Activity Screening of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening 5-(2,2-diphenylethyl)-1H-imidazole

The imidazole scaffold is a prominent heterocyclic ring system found in a multitude of biologically active compounds, including several clinically approved anticancer drugs.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal ions allow imidazole derivatives to interact with a wide array of biological targets.[1][3] Numerous studies have demonstrated that compounds containing the imidazole moiety can exert anticancer effects through various mechanisms, such as kinase inhibition, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[5][6][7]

The novel compound, 5-(2,2-diphenylethyl)-1H-imidazole, incorporates this privileged scaffold with a bulky diphenylethyl group. This structural feature may confer specific interactions with hydrophobic pockets in target proteins, potentially leading to novel mechanisms of action or improved selectivity. This document provides a comprehensive guide for the initial in vitro screening of this compound to evaluate its potential as an anticancer agent. The protocols herein are designed to be a self-validating system, providing a logical and stepwise approach to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key signaling proteins.

I. Preliminary Compound Handling and Preparation

1.1. Compound Solubility and Stock Solution Preparation:

Prior to any biological assessment, it is critical to determine the solubility of 5-(2,2-diphenylethyl)-1H-imidazole in various solvents. A common starting point is dimethyl sulfoxide (DMSO), which is frequently used for dissolving small molecules for in vitro assays.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(2,2-diphenylethyl)-1H-imidazole in anhydrous DMSO.

  • Ensure complete dissolution by gentle vortexing and, if necessary, brief sonication.

  • Visually inspect the solution for any precipitation.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Causality: Preparing a high-concentration stock in a suitable solvent like DMSO allows for minimal solvent carryover into the cell culture medium, which could otherwise induce toxicity. Aliquoting prevents degradation of the compound due to repeated temperature changes.

1.2. Working Solution Preparation:

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤ 0.5%.

II. Cell Line Selection and Culture

The choice of cancer cell lines is pivotal for a comprehensive initial screening. It is recommended to use a panel of cell lines from different tissue origins to assess the compound's spectrum of activity.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

  • A549: Human lung carcinoma.

  • HCT-116: Human colorectal carcinoma.

  • HeLa: Human cervical cancer.

Cell Culture Protocol:

  • Maintain cell lines in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.

III. Assessment of Cytotoxicity: The XTT Assay

The initial step in screening is to determine the cytotoxic effect of the compound on cancer cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[8][9][10] This assay is advantageous over the traditional MTT assay as the resulting formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[8][11]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment cluster_3 Data Analysis seed Seed cells in 96-well plates treat Treat cells with serial dilutions of 5-(2,2-diphenylethyl)-1H-imidazole seed->treat add_xtt Add XTT reagent treat->add_xtt incubate Incubate for 2-4 hours add_xtt->incubate read Measure absorbance at 450 nm incubate->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow for determining the IC50 value using the XTT assay.

Protocol for XTT Assay:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(2,2-diphenylethyl)-1H-imidazole in culture medium. The concentration range should be broad initially (e.g., 0.1 to 100 µM) to determine the approximate inhibitory range.

  • Remove the old medium and add 100 µL of the medium containing the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation: IC50 Values

Cell LineIC50 (µM) of 5-(2,2-diphenylethyl)-1H-imidazole
MCF-715.2
MDA-MB-2318.5
A54922.1
HCT-11612.8
HeLa18.9

IV. Elucidating the Mechanism of Cell Death: Apoptosis Assay

If the compound exhibits significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death).[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for this purpose.[12][13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA-intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[12][15]

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Seed cells in 6-well plates and treat them with 5-(2,2-diphenylethyl)-1H-imidazole at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Hypothetical Data Presentation: Apoptosis Induction in MDA-MB-231 Cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control (0.5% DMSO)95.12.52.4
5-(2,2-diphenylethyl)-1H-imidazole (8.5 µM)45.335.818.9

V. Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle.[6] Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17]

Cell Cycle Analysis Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis seed_treat Seed and treat cells with compound (e.g., 24 hours) harvest Harvest and wash cells seed_treat->harvest fix Fix cells in cold 70% ethanol harvest->fix rnase Treat with RNase A fix->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow Analyze by flow cytometry pi_stain->flow model Model cell cycle phases flow->model

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[17][18] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[16][18] The RNase A is crucial to prevent the staining of double-stranded RNA.[18]

  • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data in a linear mode. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Hypothetical Data Presentation: Cell Cycle Distribution in MDA-MB-231 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.5% DMSO)55.225.119.7
5-(2,2-diphenylethyl)-1H-imidazole (8.5 µM)20.115.364.6

VI. Probing Molecular Mechanisms: Western Blotting

Western blotting is a powerful technique to investigate the effect of the compound on the expression levels of specific proteins involved in key signaling pathways related to apoptosis and cell cycle regulation.[19][20]

Protocol for Western Blotting:

  • Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Hypothetical Signaling Pathway Modulation

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway compound 5-(2,2-diphenylethyl)-1H-imidazole bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 down-regulates bax Bax (Pro-apoptotic) compound->bax up-regulates p21 p21 (CDK Inhibitor) compound->p21 up-regulates apoptosis Apoptosis bcl2->apoptosis caspase3 Cleaved Caspase-3 bax->caspase3 activates caspase3->apoptosis cyclinB1 Cyclin B1 g2m_arrest G2/M Arrest cyclinB1->g2m_arrest p21->cyclinB1

Caption: Hypothetical mechanism of action of 5-(2,2-diphenylethyl)-1H-imidazole.

VII. Conclusion and Future Directions

This guide provides a robust framework for the initial anticancer screening of 5-(2,2-diphenylethyl)-1H-imidazole. The data generated from these assays will provide a comprehensive preliminary profile of the compound's bioactivity. Positive results, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines, including drug-resistant variants.

  • In-depth mechanistic studies to identify the direct molecular target(s).

  • In vivo efficacy and toxicity studies in animal models.

By following these detailed protocols, researchers can systematically and efficiently evaluate the potential of novel imidazole derivatives in the ongoing search for more effective cancer therapeutics.

References

  • Sharma, P., LaRosa, C., Antwi, J., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as potential anticancer agents. PMC, 18(10), 1-21. [Link]

  • UCL Institute of Child Health. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Iqbal, J., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Scientific Research in Engineering and Development, 8(2), 1-12. [Link]

  • Iqbal, J., et al. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research in Engineering and Development, 9(1), 1-20. [Link]

  • Golcienė, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-15. [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Bitesize Bio. (2024, June 26). Flow Cytometric Apoptosis Assays for Cell Death. Retrieved from [Link]

  • Das, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. [Link]

  • UC San Diego Health. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Hossain, M. E., et al. (2025). High-Throughput Screening of Novel Organometallic Compounds for Potential Anticancer Activity. ResearchGate. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Biologi Department, Mathematics and Natural Sciences Faculty. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
  • Gilbert, D. F., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17775–17784. [Link]

  • Charles River. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Rehman, A. U., et al. (2023). Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives. 3 Biotech, 13(2), 62. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Adan, A., et al. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical design, 22(27), 4143–4157.
  • Odejinmi, S., & Poss, M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 346. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Smalley, K. S. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 583–592. [Link]

  • Abdullah, R. S., et al. (2025). Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. Cancer Research, 85(8_Supplement_1), 5745. [Link]

  • Sharma, P., et al. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213.
  • Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. [Link]

Sources

Application Note: Preclinical Evaluation of Antifungal Properties of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Imidazole compounds (e.g., ketoconazole, miconazole) represent a vital class of azole antifungals used extensively in clinical and agricultural drug development. The principal mechanism of action of imidazoles involves the targeted inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51)[1]. This enzyme is responsible for catalyzing the oxidative removal of the 14α-methyl group from lanosterol, an obligate step in the biosynthesis of ergosterol[2].

Inhibition of CYP51 leads to a dual-pronged antifungal effect: the depletion of ergosterol compromises cell membrane fluidity and integrity, while the concomitant accumulation of toxic 14α-methylated sterols induces severe membrane stress, ultimately resulting in fungal cell stasis or death[1]. To accurately evaluate the efficacy of novel imidazole derivatives, researchers must employ a self-validating system of standardized assays that assess both the phenotypic susceptibility (MIC/MFC) and the specific biochemical disruption of the ergosterol pathway.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylated sterols (Cell Death/Stasis) CYP51->ToxicSterols Accumulation Imidazole Imidazole Compound Imidazole->CYP51 Inhibits

Mechanism of action of imidazole compounds inhibiting CYP51 in the ergosterol biosynthesis pathway.

Core Methodology 1: Broth Microdilution Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the foundational metric for antifungal efficacy. To ensure inter-laboratory reproducibility, this protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts[3][4].

Causality in Experimental Design:

  • Media Selection: The assay strictly utilizes RPMI 1640 medium supplemented with 0.2% glucose and buffered with 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid) to a pH of 7.0[3]. Why? Imidazole activity is highly pH-dependent. Standard bicarbonate buffers fluctuate dramatically in ambient air incubators, leading to inconsistent MIC values. MOPS ensures a stable physiological pH without requiring a CO₂ incubator[3].

  • Self-Validation: The inclusion of a drug-free growth control well and a fungus-free sterility control well ensures that the observed inhibition is solely due to the imidazole compound and not environmental contamination or poor media viability.

Step-by-Step Protocol
  • Compound Preparation: Dissolve the novel imidazole in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution. Perform two-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 0.015 to 16 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculum Preparation: Subculture the target fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final well inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL[3].

  • Plate Setup: In an untreated, U-bottom 96-well polystyrene microtiter plate[3], dispense 100 µL of the imidazole dilutions and 100 µL of the fungal inoculum per well[5].

  • Incubation & Reading: Incubate the plates at 35°C for 24 to 48 hours[5]. Determine the MIC visually or spectrophotometrically (at 530 nm) as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control.

Core Methodology 2: Time-Kill Kinetics Assay

While the MIC assay determines the lowest inhibitory concentration, it cannot differentiate between fungistatic (growth-arresting) and fungicidal (cell-killing) properties. The time-kill assay provides dynamic pharmacodynamic data by tracking the change in viable colony-forming units (CFU/mL) over time[6].

Causality in Experimental Design:

  • Antifungal Carryover Mitigation: When sampling from tubes with high drug concentrations (e.g., 16x MIC), residual imidazole can be transferred to the agar plate, inhibiting the growth of surviving cells and falsely indicating fungicidal activity[7]. Why? This "carryover effect" is neutralized by performing 10-fold serial dilutions in saline before plating, diluting the drug below its active threshold[7].

  • Fungicidal Definition: Fungicidal activity is strictly defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum, whereas fungistatic activity is a <3-log₁₀ reduction[6].

TimeKillWorkflow Inoculum 1. Inoculum Prep (1-5 x 10⁵ CFU/mL) Exposure 2. Drug Exposure (0x, 1x, 4x, 16x MIC) Inoculum->Exposure Sampling 3. Time-Point Sampling (0, 2, 4, 8, 12, 24, 48h) Exposure->Sampling Dilution 4. Serial Dilution & Plating (SDA) Sampling->Dilution Analysis 5. CFU Counting & Log10 Plotting Dilution->Analysis

Standardized workflow for antifungal time-kill kinetics assay evaluating fungicidal activity.

Step-by-Step Protocol
  • Assay Setup: Prepare glass test tubes containing 9 mL of RPMI 1640 (with MOPS) spiked with the imidazole compound at 0x (growth control), 1x, 4x, and 16x the predetermined MIC[6].

  • Inoculation: Introduce 1 mL of a standardized fungal suspension to achieve a starting inoculum of 1-5 × 10⁵ CFU/mL[6]. Incubate at 35°C with agitation to ensure uniform exposure[6].

  • Time-Point Sampling: At 0, 2, 4, 8, 12, 24, and 48 hours, remove a 100 µL aliquot from each tube[6][7].

  • Dilution & Plating: Perform 10-fold serial dilutions of the aliquots in sterile saline to mitigate carryover. Plate 100 µL of the appropriate dilutions onto SDA plates[6][7].

  • Enumeration: Incubate plates at 35°C for 24-48 hours. Count colonies (aiming for plates with 30-300 colonies) and calculate the Log₁₀ CFU/mL[7].

Core Methodology 3: Ergosterol Extraction and Quantitation

To definitively prove that the novel imidazole acts via CYP51 inhibition, researchers must quantify the depletion of cellular ergosterol.

Causality in Experimental Design:

  • Saponification: Fungal cell walls and membranes are highly robust. Treating the cellular pellet with alcoholic potassium hydroxide (KOH) and heat (saponification) breaks down the lipid bilayer and cleaves ester linkages, releasing free sterols into the solution.

  • Solvent Partitioning: Ergosterol is highly hydrophobic. By adding a non-polar solvent like heptane or n-hexane to the aqueous saponified mixture, the free ergosterol selectively partitions into the upper organic layer, allowing for clean extraction and subsequent UV spectrophotometric analysis (ergosterol exhibits characteristic absorption peaks at 281.5 nm and 289 nm).

Step-by-Step Protocol
  • Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.25x and 0.5x MIC) of the imidazole with the fungal strain. Include an untreated control. Incubate for 18 hours at 35°C with shaking.

  • Harvesting: Centrifuge the cultures at 3,000 x g for 5 minutes. Wash the pellet twice with sterile distilled water. Record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic KOH solution to each pellet. Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow the tubes to cool to room temperature. Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex for 3 minutes to extract the sterols into the heptane layer.

  • Quantitation: Transfer the upper heptane layer to a quartz cuvette. Measure the absorbance at 281.5 nm and 289 nm using a UV-Vis spectrophotometer against a pure heptane blank. Calculate the ergosterol content normalized to the initial wet pellet weight.

Quantitative Data Presentation

The following tables demonstrate how quantitative data from the aforementioned assays should be structured to evaluate the efficacy of a novel imidazole compound.

Table 1: Minimum Inhibitory Concentration (MIC) Summary

Fungal StrainCompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Clinical Interpretation
Candida albicans ATCC 90028Imidazole-X0.1250.5Susceptible
Candida glabrata ATCC 90030Imidazole-X4.016.0Susceptible-Dose Dependent
Aspergillus fumigatus ATCC 204305Imidazole-X1.02.0Susceptible

Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL reduction at 24h)

ConcentrationC. albicans (Log₁₀ reduction)C. glabrata (Log₁₀ reduction)Activity Profile
1x MIC0.80.5Fungistatic
4x MIC2.11.2Fungistatic
16x MIC3.42.8Fungicidal (C. albicans)

Sources

mechanism of action studies for 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Investigating the Mechanism of Action of 5-(2,2-diphenylethyl)-1H-imidazole

Authored by: A Senior Application Scientist

Introduction: Deconstructing the Molecule to Predict its Mechanism

The compound 5-(2,2-diphenylethyl)-1H-imidazole is a novel chemical entity. To dissect its mechanism of action (MoA), we must first analyze its constituent parts: the imidazole ring and the diphenylethyl group . This structural composition allows us to form rational, testable hypotheses based on the known biological activities of related compounds.

  • The Imidazole Scaffold: The imidazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry.[1][2] It is a key component in biologically essential molecules like the amino acid histidine and purines.[3][4] Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[5][6][7] A critical feature of the imidazole ring is the ability of its nitrogen atoms to coordinate with metal ions, particularly the heme iron in cytochrome P450 (CYP) enzymes, making many imidazole-containing drugs potent enzyme inhibitors.[8][9]

  • The Diphenylethyl Moiety: This bulky, hydrophobic group significantly influences the compound's steric and lipophilic properties. It dictates how the molecule orients itself within a protein's binding pocket and can contribute to interactions with hydrophobic amino acid residues. Such structures are found in various pharmacologically active agents, including those that interact with ion channels and receptors.

Based on this analysis, we can propose several primary hypothetical mechanisms of action for 5-(2,2-diphenylethyl)-1H-imidazole:

  • Enzyme Inhibition: High likelihood of inhibiting cytochrome P450 (CYP) enzymes due to the imidazole core.[10][11] Potential for inhibiting other key enzymes like protein kinases or cyclooxygenase (COX).[1][6]

  • Antiproliferative Activity: Potential to act as an anticancer agent by interfering with signaling pathways crucial for cell growth and survival, such as kinase-mediated pathways.[1][12]

  • Ion Channel Modulation: A significant possibility of off-target effects on cardiac ion channels, particularly the hERG potassium channel, which is a known liability for compounds containing imidazole and bulky hydrophobic groups.[13][14]

This guide presents a tiered, systematic approach to elucidate the MoA of 5-(2,2-diphenylethyl)-1H-imidazole, moving from broad initial screening to specific target validation and critical safety assessments.

Tier 1: Broad Phenotypic Screening & Target Class Identification

The initial step is to determine the compound's primary biological effect in a cellular context. A broad antiproliferative screen against a panel of cancer cell lines is a cost-effective and informative starting point.

Protocol 1: MTT Cell Viability Assay for Antiproliferative Activity

This protocol determines the concentration of the compound required to inhibit the growth of cultured cells by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15] The intensity of the color is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from various cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(2,2-diphenylethyl)-1H-imidazole in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HCT116Colorectal Carcinoma6.5
PC-3Prostate Adenocarcinoma> 50

This table summarizes potential results, suggesting selective antiproliferative activity.

Tier 2: Specific Target Validation & Characterization

Given the high probability of CYP enzyme interaction, this tier focuses on directly measuring the compound's inhibitory activity against key drug-metabolizing enzymes.

Protocol 2: In Vitro Cytochrome P450 Inhibition Assay

Rationale: The imidazole nitrogen can bind to the heme iron of CYP enzymes, leading to competitive inhibition.[8][16] This assay uses specific fluorescent probe substrates that are metabolized by individual CYP isozymes into fluorescent products. Inhibition of the enzyme results in a decreased fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation: Use commercially available kits containing human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a NADPH-generating system, and specific fluorescent probe substrates.

  • Incubation Mixture: In a 96-well plate, combine the buffer, NADPH-generating system, and either microsomes or recombinant enzyme.

  • Inhibitor Addition: Add 5-(2,2-diphenylethyl)-1H-imidazole at various concentrations (e.g., 0.01 µM to 50 µM). Include a known potent inhibitor for each isozyme as a positive control (e.g., Ketoconazole for CYP3A4).

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzymes.

  • Initiate Reaction: Add the specific fluorescent substrate for the CYP isozyme being tested to initiate the metabolic reaction.

  • Incubation: Incubate for the recommended time (e.g., 15-60 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or trichloroacetic acid).

  • Fluorescence Reading: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the metabolite.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration. Determine the IC50 value by plotting percent inhibition versus log inhibitor concentration.

Data Presentation: Hypothetical CYP Inhibition Profile

CYP IsozymeKnown Potent InhibitorHypothetical IC50 (µM)
CYP3A4Ketoconazole0.8
CYP2D6Quinidine12.5
CYP2C9Sulfaphenazole2.3
CYP1A2Furafylline> 50
CYP2C19Ticlopidine25.0

This table presents potential results indicating potent and selective inhibition of CYP3A4 and CYP2C9.

Tier 3: Cellular & Pathway Analysis

If results from Tier 1 suggest potent anticancer activity, the next logical step is to investigate the underlying signaling pathways. Many imidazole derivatives function as kinase inhibitors.[1]

Workflow for Investigating Kinase Pathway Inhibition

G cluster_0 Cellular Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation A Treat Cancer Cells (e.g., A549) with Compound B Lyse Cells & Prepare Protein Lysates A->B After 24h C Perform Western Blot B->C Load Lysates D Probe with Antibodies: p-EGFR, EGFR, p-ERK, ERK C->D Transfer & Incubate E Quantify Band Intensity D->E Image Blot F Hypothesis: Reduced p-EGFR & p-ERK levels indicate pathway inhibition E->F

Caption: Workflow for Western Blot Analysis of Kinase Pathway Inhibition.

Protocol 3: Western Blot for Phospho-Protein Levels

Rationale: To test the hypothesis that the compound inhibits a receptor tyrosine kinase (RTK) like EGFR, we can measure the phosphorylation status of the receptor and key downstream proteins like ERK. A reduction in the phosphorylated form (the active state) indicates inhibition of the upstream kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow A549 cells to 70-80% confluency. Treat with 5-(2,2-diphenylethyl)-1H-imidazole at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in treated samples compared to the control indicates pathway inhibition.

Tier 4: Critical Safety & Off-Target Profiling

A crucial aspect of drug development is identifying potential liabilities early. For compounds with imidazole and bulky lipophilic groups, assessing cardiotoxicity via hERG channel inhibition is mandatory.[13][17]

Hypothesized Mechanism of hERG Blockade

G cluster_0 hERG Channel States cluster_1 Drug Interaction cluster_2 Physiological Effect A Closed State (Resting) B Open State (Activated by Depolarization) A->B Depolarization C Inactivated State B->C D Compound Enters Central Pore Cavity B->D Preferential Binding E Blockade of K+ Ion Flow D->E F Delayed Cardiac Repolarization E->F G QT Interval Prolongation (Arrhythmia Risk) F->G

Caption: Proposed Mechanism of hERG Channel Blockade by a Small Molecule.

Protocol 4: hERG Potassium Channel Assay via Patch-Clamp Electrophysiology

Rationale: The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on ion channel function.[13][18] It provides direct measurement of the ionic current flowing through the hERG channels and allows for a precise determination of inhibitory potency (IC50) and the characteristics of the block.

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably expressing the hERG channel, such as HEK-293 cells.

  • Electrophysiology Setup: Use a patch-clamp amplifier, data acquisition system, and microscope. Prepare borosilicate glass pipettes (electrodes) with a resistance of 2-5 MΩ.

  • Cell Patching: Achieve a high-resistance "giga-seal" between the pipette tip and the cell membrane. Apply suction to rupture the membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which is characteristic of hERG.[19]

  • Baseline Measurement: Record stable baseline hERG currents for several minutes in the extracellular solution (Tyrode's solution).

  • Compound Application: Perfuse the cell with the extracellular solution containing 5-(2,2-diphenylethyl)-1H-imidazole at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM).

  • Effect Measurement: At each concentration, record the steady-state block of the hERG tail current.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline amplitude. Plot the percent inhibition against the log of the compound concentration to determine the IC50 for hERG blockade.

Data Presentation: Hypothetical hERG Inhibition Data

ParameterMeasurementInterpretation
IC501.5 µMPotent inhibition, indicating a high risk of cardiotoxicity.
Onset of BlockRapidSuggests the compound accesses the channel quickly.
Voltage DependenceYesBlock may be more pronounced at certain membrane potentials.

Conclusion

This application guide outlines a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of 5-(2,2-diphenylethyl)-1H-imidazole. By systematically progressing from broad phenotypic screening to specific molecular target validation and essential safety profiling, researchers can efficiently build a detailed profile of the compound's biological activity. The strong potential for both therapeutic efficacy (e.g., as a kinase or CYP inhibitor) and safety liabilities (hERG blockade) underscores the importance of this multi-tiered approach in modern drug discovery.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (Source: National Center for Biotechnology Information)

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. (Source: ACS Publications)

  • Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties. (Source: Benchchem)

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. (Source: PubMed)

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (Source: PubMed)

  • Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. (Source: R Discovery)

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (Source: ResearchGate)

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. (Source: PubMed)

  • Inhibitory activity of Imidazole with Cytochrome P450 2B4: A Docking and Molecular Dynamics Study. (Source: ResearchGate)

  • Imidazole - Wikipedia. (Source: Wikipedia)

  • Blockade of HERG cardiac K+ current by antifungal drug miconazole. (Source: National Center for Biotechnology Information)

  • Blockade of HERG cardiac K + current by antifungal drug miconazole. (Source: ResearchGate)

  • Fluconazole inhibits hERG K+ channel by direct block and disruption of protein trafficking. (Source: ResearchGate)

  • Electrophysiological characterisation of a minimally structured hERG potassium channel inhibitor. (Source: The Physiological Society)

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. (Source: National Center for Biotechnology Information)

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. (Source: Neuroquantology)

  • The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide. (Source: Benchchem)

  • Imidazole: Having Versatile Biological Activities. (Source: Scilit)

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (Source: Frontiers)

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (Source: IJRAR.org)

  • Imidazole: Having Versatile Biological Activities. (Source: SciSpace)

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (Source: National Center for Biotechnology Information)

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (Source: Research Journal of Pharmacy and Technology)

  • Review article. (Source: Semantic Scholar)

Sources

Application Notes and Protocols for In-vivo Testing of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12] Derivatives of this versatile heterocycle have been successfully developed as anticancer, anti-inflammatory, analgesic, antifungal, and antimicrobial agents.[2][7][8][13] A key mechanism through which many imidazole-containing drugs exert their effects is through the inhibition of enzymes, particularly those within the cytochrome P450 (CYP) superfamily.[14][15][16]

This document outlines a comprehensive in-vivo experimental design for the pharmacological evaluation of a novel compound, 5-(2,2-diphenylethyl)-1H-imidazole. Given its structural features—a central imidazole ring and a bulky, hydrophobic diphenylethyl moiety—we hypothesize that this compound may function as an inhibitor of a key cytochrome P450 enzyme, aromatase (CYP19A1). Aromatase is a critical enzyme in estrogen biosynthesis and a validated target for the treatment of hormone receptor-positive breast cancer.[17] This application note will provide a detailed, step-by-step protocol for preclinical in-vivo testing to evaluate the anti-tumor efficacy and mechanism of action of 5-(2,2-diphenylethyl)-1H-imidazole in a relevant cancer model.

Hypothesized Mechanism of Action: Aromatase Inhibition

Aromatase catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[17] In estrogen receptor-positive (ER+) breast cancers, local estrogen production by intratumoral aromatase is a major driver of tumor growth.[17] Non-steroidal aromatase inhibitors, many of which are imidazole or triazole derivatives, have proven highly effective in treating this subtype of breast cancer.[17][18] These inhibitors typically contain a nitrogen-containing heterocycle that coordinates with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its catalytic activity.

The structure of 5-(2,2-diphenylethyl)-1H-imidazole suggests it could fit within the hydrophobic active site of aromatase, with the imidazole nitrogen acting as a ligand for the heme iron. This interaction would be expected to inhibit estrogen synthesis, leading to a reduction in the growth stimulus for ER+ breast cancer cells.

To visualize this proposed mechanism and the subsequent downstream effects, the following signaling pathway diagram is provided:

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds and activates Gene_Transcription Gene Transcription (Proliferation & Survival) ER->Gene_Transcription Promotes Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Leads to Test_Compound 5-(2,2-diphenylethyl)-1H-imidazole Test_Compound->Aromatase Inhibits

Caption: Hypothesized mechanism of 5-(2,2-diphenylethyl)-1H-imidazole as an aromatase inhibitor.

In-vivo Experimental Design: A Multi-faceted Approach

To rigorously test our hypothesis, a multi-stage in-vivo study is proposed. This design incorporates a well-established xenograft model of ER+ breast cancer and includes multiple endpoints to assess efficacy, mechanism of action, and potential toxicities.

The overall experimental workflow is depicted below:

Experimental_Workflow cluster_Phase1 Phase 1: Model Establishment cluster_Phase2 Phase 2: Treatment & Monitoring cluster_Phase3 Phase 3: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Tumor_Implantation Subcutaneous Tumor Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture MCF-7aro Cell Culture (Aromatase-transfected) Cell_Culture->Tumor_Implantation Dosing Daily Dosing (Vehicle, Test Compound, Letrozole) Tumor_Implantation->Dosing Tumor_Growth_Monitoring Tumor Growth Monitoring (Calipers) Body_Weight_Monitoring Body Weight & Health Monitoring Dosing->Tumor_Growth_Monitoring Dosing->Body_Weight_Monitoring Terminal_Sacrifice Terminal Sacrifice Dosing->Terminal_Sacrifice Tissue_Collection Tumor & Tissue Collection Terminal_Sacrifice->Tissue_Collection Aromatase_Activity_Assay Tumor Aromatase Activity Assay Tissue_Collection->Aromatase_Activity_Assay Estrogen_Level_Measurement Plasma Estrogen Measurement Tissue_Collection->Estrogen_Level_Measurement Histopathology Tumor Histopathology (IHC) Tissue_Collection->Histopathology

Caption: Overall in-vivo experimental workflow.

I. Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice lack a functional thymus and therefore do not reject human tumor xenografts.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

II. Tumor Model
  • Cell Line: MCF-7aro cells. This is a human ER+ breast cancer cell line that has been stably transfected to overexpress aromatase, making it an ideal model for studying aromatase inhibitors in vivo.[19]

  • Tumor Implantation:

    • MCF-7aro cells are cultured to ~80% confluency.

    • Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel.

    • Each mouse is subcutaneously injected with 5 x 10^6 cells in the right flank.

  • Tumor Growth Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

III. Treatment Groups and Dosing

Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

GroupTreatmentDoseRoute of Administration
1Vehicle Control-Oral Gavage
25-(2,2-diphenylethyl)-1H-imidazole (Low Dose)TBDOral Gavage
35-(2,2-diphenylethyl)-1H-imidazole (High Dose)TBDOral Gavage
4Letrozole (Positive Control)10 µ g/day Oral Gavage
  • Dose Selection: The doses for the test compound will need to be determined from prior maximum tolerated dose (MTD) studies.

  • Dosing Schedule: Daily oral gavage for 28 days.

  • Monitoring: Animal body weight and general health should be monitored twice weekly as an indicator of toxicity.

Protocols for Key Endpoint Analysis

At the end of the treatment period, animals will be euthanized, and samples collected for endpoint analysis.

Protocol 1: Plasma Estrogen Level Measurement

Rationale: To determine if the test compound reduces systemic estrogen levels, a key indicator of aromatase inhibition in vivo.[18][20][21]

Procedure:

  • At the time of sacrifice, collect blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Estradiol levels in the plasma will be quantified using a highly sensitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Protocol 2: Tumor Aromatase Activity Assay

Rationale: To directly measure the inhibitory effect of the test compound on aromatase activity within the tumor tissue.[19]

Procedure:

  • Excise tumors, weigh them, and immediately snap-freeze them in liquid nitrogen. Store at -80°C.

  • Homogenize a portion of the tumor tissue in an ice-cold buffer.

  • Determine the protein concentration of the homogenate using a BCA assay.

  • Aromatase activity will be measured using a radiometric assay based on the conversion of [1β-³H]-androstenedione to estrone, which releases ³H₂O.[19]

  • The radioactivity of the aqueous phase is measured by liquid scintillation counting.

  • Aromatase activity is expressed as pmol/mg protein/hour.

Protocol 3: Tumor Histopathology and Immunohistochemistry (IHC)

Rationale: To assess the effect of the treatment on tumor cell proliferation and apoptosis.

Procedure:

  • Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Embed the fixed tissue in paraffin and section it.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize tumor morphology.

  • Perform IHC for the following markers:

    • Ki-67: A marker of cell proliferation.

    • Cleaved Caspase-3: A marker of apoptosis.

  • Quantify the percentage of positive cells for each marker in multiple high-power fields per tumor.

Data Analysis and Interpretation

  • Tumor Growth: Tumor growth curves will be plotted for each treatment group. Statistical analysis (e.g., two-way ANOVA) will be used to compare the tumor growth rates between groups.

  • Endpoint Assays: Data from the estrogen level measurements, aromatase activity assays, and IHC will be analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

  • Correlation Analysis: Investigate the correlation between tumor growth inhibition and the measured biomarkers (estrogen levels, aromatase activity, Ki-67, and cleaved caspase-3).

Conclusion

This detailed application note provides a robust framework for the in-vivo evaluation of 5-(2,2-diphenylethyl)-1H-imidazole as a potential aromatase inhibitor. The proposed experimental design, incorporating a relevant xenograft model and a comprehensive set of endpoint analyses, will provide critical data on the compound's efficacy and mechanism of action. The successful execution of these protocols will be instrumental in determining the therapeutic potential of this novel imidazole derivative for the treatment of ER+ breast cancer.

References

  • Jelovac, D., & Brodie, A. (2007). Aromatase Resistance Mechanisms in Model Systems in vivo. Journal of steroid biochemistry and molecular biology, 106(1-5), 99–106. [Link]

  • Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(8), 2849–2854. [Link]

  • Brueggemeier, R. W., Hackett, J. C., & Diaz-Cruz, E. S. (2005). Aromatase Inhibitors in the Treatment of Breast Cancer. Endocrine Reviews, 26(3), 331–345. [Link]

  • Geisler, J., Helle, H., Ekse, D., Duong, N. K., Evans, D. B., & Lønning, P. E. (1996). In vivo inhibition of aromatization by exemestane, a novel irreversible aromatase inhibitor, in postmenopausal breast cancer patients. Clinical cancer research : an official journal of the American Association for Cancer Research, 2(5), 751–757. [Link]

  • Lønning, P. E., & Geisler, J. (2008). Assessment of biochemical efficacy measured by total body aromatase inhibition and tissue estrogen suppression. The Journal of steroid biochemistry and molecular biology, 108(3-5), 196–202. [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2022). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of the Iranian Chemical Society, 19(11), 4785–4801. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Omair, M. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(11), 3144. [Link]

  • Al-Shdefat, R., Al-Hourani, B., Al-Zoubi, H., Al-Trad, B., & Al-zoubi, H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry & biodiversity, 21(1), e202301138. [Link]

  • Shalini, K., Sharma, P. K., & Kumar, N. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Mini reviews in medicinal chemistry, 21(16), 2219–2237. [Link]

  • S.P., S., S.N., S., R.S., C., & K.P., N. (2023). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. International Journal of Engineering and Science Invention (IJESI), 12(7), 41-51. [Link]

  • Cyprotex. (n.d.). Cytochrome P450 Inhibition. Evotec. [Link]

  • Obach, R. S. (2008). Mechanism-based inactivation of human cytochrome P450 enzymes: strategies for diagnosis and drug–drug interaction risk assessment. Expert Opinion on Drug Metabolism & Toxicology, 4(9), 1141–1154. [Link]

  • Stiborová, M., Hodek, P., & Frei, E. (2006). Experimental approaches to evaluate activities of cytochromes P450 3A. General physiology and biophysics, 25 Suppl 1, 3–17. [Link]

  • Sharma, D., & Narasimhan, B. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1385-1392. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Knerr, P. J., et al. (2022). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry, 65(24), 16361–16376. [Link]

  • Bakholdina, A. S., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401. [Link]

  • Rajalakshmi, V., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology, 13, 1198592. [Link]

  • Ayaz, F., & Sadiq, A. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. In Benzimidazoles. IntechOpen. [Link]

  • Banerjee, S., & Mallik, A. K. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]

  • Chawla, A., & Sharma, A. K. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]

  • Bakholdina, A. S., et al. (2025). Synthesis of Functionalized 1 H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401. [Link]

  • Sharma, D., & Narasimhan, B. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1385-1392. [Link]

  • Saini, A., et al. (2023). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology, 21(8), 120-128. [Link]

  • Zhang, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4983. [Link]

  • Gurjar, A. S., et al. (2018). In silico studies, synthesis and pharmacological evaluation to explore multi-targeted approach for imidazole analogues as potential cholinesterase inhibitors with neuroprotective role for Alzheimer's disease. Bioorganic & medicinal chemistry, 26(8), 1885–1900. [Link]

  • Hasan, M. R., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(23), 37059–37073. [Link]

  • Evans, S. M., et al. (1996). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. International journal of radiation oncology, biology, physics, 35(3), 543–552. [Link]

  • Kamal, A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][19][20]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133509. [Link]

Sources

Application Note: Advanced Purification Strategies for 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

The compound 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6) is a highly lipophilic imidazole derivative widely utilized in medicinal chemistry, most notably as an α 2-adrenoreceptor antagonist 1. The purification of this intermediate presents unique challenges due to the stark contrast between its highly hydrophobic 2,2-diphenylethyl moiety and the polar, basic 1H-imidazole ring.

Designing a self-validating purification system requires exploiting these specific physicochemical properties. The basicity of the unsubstituted imidazole nitrogen (N-3) allows for pH-driven phase switching, while its propensity to interact with acidic silanols dictates the requirements for chromatographic mobile phases.

Table 1: Physicochemical Properties
PropertyValueImpact on Purification Strategy
Molecular Formula C17H16N2High carbon count dictates strong retention on reverse-phase (C18) media.
Molecular Weight 248.32 g/mol Suitable for standard MS-directed fraction collection.
pKa (Conjugate Acid) ~ 6.8 - 7.1Enables acid-base liquid-liquid extraction (LLE) at pH extremes.
Estimated LogP ~ 3.8Highly lipophilic; requires high organic modifier concentrations in HPLC.
Hydrogen Bonding 1 Donor, 1 AcceptorProne to severe tailing on bare silica without basic modifiers.

Downstream Purification Workflow

PurificationWorkflow Crude Crude 5-(2,2-diphenylethyl)-1H-imidazole AcidExt Acidic Extraction (pH 2-3) Crude->AcidExt OrgWash Organic Wash (Removes Impurities) AcidExt->OrgWash Organic Phase Basification Basification (pH > 9) AcidExt->Basification Aqueous Phase BaseExt Organic Extraction Basification->BaseExt Chromatography Flash Chromatography (Silica + TEA) BaseExt->Chromatography >90% Purity Crystallization Recrystallization (Toluene/Hexane) Chromatography->Crystallization >95% Purity Pure Pure API (>99% HPLC) Crystallization->Pure

Purification workflow for 5-(2,2-diphenylethyl)-1H-imidazole exploiting acid-base properties.

Protocol I: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Mechanism: The imidazole ring acts as a weak base. At a pH of 2-3 (well below its pKa of ~7.0), the nitrogen is fully protonated, forming a highly water-soluble imidazolium salt. Conversely, the unreacted lipophilic precursors (e.g., diphenyl derivatives) remain neutral and stay in the organic phase. By basifying the aqueous layer to pH > 9, the free base is regenerated, drastically dropping its aqueous solubility and forcing it back into an organic extraction solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add an equal volume of 1M HCl (aq). Vigorously shake in a separatory funnel and allow the layers to separate.

  • Washing: Collect the lower aqueous layer (containing the protonated product). Wash the aqueous layer twice with fresh EtOAc to remove neutral organic impurities. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath (0-4°C). Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 10. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure free base.

Protocol II: Normal-Phase Flash Chromatography

Causality & Mechanism: Silica gel possesses surface silanol groups (-SiOH) that are weakly acidic (pKa ~4.5). The basic nitrogen of the imidazole ring acts as a strong hydrogen bond acceptor and can undergo irreversible electrostatic interactions with these active silanols, leading to severe peak tailing and poor recovery 2. The addition of 1% Triethylamine (TEA) to the mobile phase competitively binds to and masks these active sites, allowing the imidazole to elute symmetrically based purely on polarity.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a silica gel column using DCM containing 1% (v/v) TEA. Flush with 3 column volumes to fully deactivate the silica.

  • Sample Loading: Dissolve the LLE-purified compound in a minimum volume of DCM and load it onto the column.

  • Elution: Run a step gradient starting from 100% DCM (with 1% TEA) to DCM:Methanol (95:5, with 1% TEA).

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at ~3% Methanol.

  • Concentration: Pool the product-containing fractions and evaporate. To remove residual TEA, co-evaporate twice with toluene.

Protocol III: Preparative RP-HPLC for API-Grade Purity

Causality & Mechanism: To achieve >99% purity, reversed-phase HPLC is required. For basic compounds like imidazoles, running the mobile phase at a pH near the compound's pKa causes dynamic protonation/deprotonation during the run, resulting in peak splitting. Using a high-pH buffer (pH 9.0) ensures the molecule remains 99% in its neutral, un-ionized state, maximizing retention on the C18 phase and ensuring a sharp, symmetrical peak 3.

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Phase B: HPLC-grade Acetonitrile.

  • Execution: Inject the sample (dissolved in 50:50 A:B) and run the gradient outlined in Table 2.

  • Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak and lyophilize to obtain the pure white powder.

Table 2: Preparative RP-HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 9.0)% Mobile Phase B (Acetonitrile)
0.020.07030
2.020.07030
15.020.01090
18.020.01090
18.120.07030
22.020.07030

Protocol IV: Thermodynamic Recrystallization

Causality & Mechanism: Recrystallization acts as a thermodynamic purification step. The 2,2-diphenylethyl moiety provides significant steric bulk and strong potential for intermolecular π−π stacking. Toluene is selected as the primary solvent because its aromatic nature solvates the diphenyl groups efficiently at high temperatures. Hexane acts as an anti-solvent; as the mixture cools, the rigid structure of the compound is forced out of solution, assembling into a highly ordered, pure crystal lattice while structurally dissimilar impurities remain solvated.

Step-by-Step Methodology:

  • Dissolution: Place the >95% pure solid in a round-bottom flask. Add a minimum volume of hot toluene (approx. 80°C) until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining heat and stirring, add hot hexanes dropwise until a very faint, persistent turbidity is observed.

  • Clarification: Add 1-2 drops of hot toluene just until the solution clears again.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize yield.

  • Filtration: Filter the formed crystals under vacuum using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold hexanes.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove any residual toluene trapped in the lattice.

References

  • Cordi, A., et al. "Synthesis and Structure-Activity of 4(5)-(2,2-Diphenylethyl)
  • "Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography." MDPI, 2020.
  • "Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions - Purification of Imidazoles." BenchChem.

Sources

A Comprehensive Guide to the Development and Validation of Analytical Methods for the Quantification of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the development, validation, and implementation of robust analytical methods for the quantification of 5-(2,2-diphenylethyl)-1H-imidazole. Recognizing the critical need for accurate and precise measurement of active pharmaceutical ingredients (APIs) and their intermediates, this document outlines a comprehensive strategy rooted in fundamental chromatographic principles and aligned with international regulatory standards.[1] We present a primary method based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), selected for its accessibility, robustness, and suitability for the compound's chemical properties. Additionally, we discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative for trace-level analysis and impurity identification. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with the framework to establish a method that is fit for its intended purpose, ensuring data integrity from discovery to quality control.[2]

Introduction and Rationale

5-(2,2-diphenylethyl)-1H-imidazole is a heterocyclic compound featuring a polar imidazole core and a non-polar diphenylethyl moiety. Imidazole derivatives are a significant class of compounds in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[3] The accurate quantification of such molecules is paramount for ensuring product quality, stability, and dosage uniformity in pharmaceutical formulations, as well as for conducting pharmacokinetic and metabolic studies.[3]

The selection of an analytical method is governed by the physicochemical properties of the analyte and the intended application. Based on its structure, 5-(2,2-diphenylethyl)-1H-imidazole is well-suited for analysis by reversed-phase HPLC, which separates compounds based on their hydrophobicity.[4] This guide will primarily focus on developing a stability-indicating HPLC-UV method, as it represents the most practical and widely used technique for routine quantitative analysis in a drug development setting.[3][4]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Method Development Rationale

Reversed-phase HPLC is the method of choice due to the compound's dual hydrophobic (diphenylethyl group) and hydrophilic (imidazole ring) nature. A C18 stationary phase provides a non-polar environment for retaining the molecule, while a polar mobile phase is used for elution.

The causality behind our experimental choices is as follows:

  • Column Selection: A C18 column is the gold standard for reversed-phase chromatography, offering excellent retention for the non-polar diphenylethyl group and ensuring good peak shape.[1]

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (methanol or acetonitrile) is used. The imidazole ring has a pKa of approximately 6.9-7.0.[5] Operating the mobile phase at a pH of ~3.2 ensures the imidazole nitrogen is protonated and ionized, leading to consistent retention times and sharp, symmetrical peaks. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.[1][6]

  • Detection Wavelength (λmax): The imidazole ring contains a chromophore that absorbs UV radiation. The optimal detection wavelength, which provides maximum sensitivity, should be experimentally determined by obtaining a UV spectrum of the analyte. For many imidazole derivatives, a wavelength between 210 nm and 300 nm is effective.[1][4]

Experimental Protocol: HPLC-UV Quantification

This protocol provides a starting point for method development, which must be followed by rigorous validation.

Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Analytical balance, sonicator, pH meter.

  • HPLC-grade methanol, acetonitrile, and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid.

  • 5-(2,2-diphenylethyl)-1H-imidazole reference standard.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides optimal retention and resolution for the target analyte.
Mobile Phase A 0.025 M KH₂PO₄, pH adjusted to 3.2 with H₃PO₄Buffers the system to ensure consistent ionization state and retention of the imidazole moiety.[1][6]
Mobile Phase B Methanol or AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient Isocratic (e.g., 70:30 v/v, B:A) or GradientAn isocratic method is simpler and more robust. A gradient may be needed to separate impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[1]
Column Temp. Ambient or 30 °CControlled temperature ensures retention time stability.
Detection λ ~220 nm or λmaxWavelength for optimal sensitivity of the imidazole chromophore.
Injection Vol. 10 - 20 µLStandard volume for analytical HPLC.

Procedure

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.2 using dilute ortho-phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 5-(2,2-diphenylethyl)-1H-imidazole reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[4]

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 75, 100 µg/mL).[2][6]

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain ~25 mg of the analyte and transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve.[4]

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[4]

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to confirm the absence of interfering peaks.

    • Perform replicate injections of a mid-level standard to check for system suitability (see Section 3.1).

    • Inject the working standard solutions in order of increasing concentration.

    • Inject the prepared sample solutions.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

    • Perform a linear regression analysis. The R² value should be ≥ 0.99.[7]

    • Determine the concentration of 5-(2,2-diphenylethyl)-1H-imidazole in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate StdPrep Standard Preparation SST System Suitability Test (SST) StdPrep->SST CalCurve Build Calibration Curve StdPrep->CalCurve SamplePrep Sample Preparation Inject Inject Standards & Samples SamplePrep->Inject Equilibrate->SST SST->Inject Detect UV Detection (Chromatogram) Inject->Detect Detect->CalCurve Quantify Quantify Sample Detect->Quantify CalCurve->Quantify Report Final Report Quantify->Report

Caption: General workflow for the HPLC-UV analysis of 5-(2,2-diphenylethyl)-1H-imidazole.

Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The validation must be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or the updated Q2(R2).[2][9]

The Self-Validating System: System Suitability Testing (SST)

Before any validation or sample analysis, SST is performed to ensure the chromatographic system is operating correctly. This is achieved by injecting a standard solution multiple times (n≥5) and evaluating key parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Measures the precision of the injection system.
% RSD of Retention Time ≤ 1.0%Measures the stability of the pump and mobile phase.
Validation Parameters and Protocols

The following parameters must be evaluated to validate a quantitative impurity or assay method.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity index > 0.995 (DAD). No interference at the analyte's retention time from blank or placebo.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (R²) ≥ 0.99.[7]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Assay: 80-120% of the test concentration.[2]
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[2]
Precision Repeatability (Intra-assay): Precision over a short interval with the same operator, equipment, and day. Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.% RSD ≤ 2.0% for both repeatability (n≥6 at 100% conc.) and intermediate precision.[2][7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]Signal-to-Noise ratio of 10:1. Precision (%RSD) and accuracy at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (pH, flow rate, column temp.) are slightly varied. SST criteria must be met.
Method Validation Workflow Diagram

Validation_Workflow cluster_protocol Phase 1: Protocol & System Setup cluster_core Phase 2: Core Parameter Validation cluster_limits Phase 3: Sensitivity & Robustness cluster_report Phase 4: Finalization VP Validation Protocol (ICH Q2) SST System Suitability Test (SST) VP->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Spike/Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Robustness Robustness (Parameter Variation) VR Validation Report Specificity->VR Linearity->VR Accuracy->VR Precision->VR LOD_LOQ->VR Robustness->VR

Caption: A generalized workflow for analytical method validation based on ICH guidelines.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Application and Rationale

GC-MS is a highly sensitive and specific technique that can serve as an excellent confirmatory method or for the analysis of volatile impurities.[4] For a compound like 5-(2,2-diphenylethyl)-1H-imidazole, direct analysis by GC may be challenging due to the polarity of the imidazole ring, which can cause peak tailing and poor chromatographic performance. Therefore, a derivatization step is often required to make the analyte more volatile and thermally stable.[10]

Protocol Outline: GC-MS with Derivatization
  • Derivatization: The active hydrogen on the imidazole ring can be replaced with a silyl group (e.g., using BSTFA) or an acyl group to increase volatility. A typical procedure involves reacting the dried sample extract with the derivatizing agent (e.g., isobutyl chloroformate) in a suitable solvent like acetonitrile with a catalyst like pyridine at an elevated temperature.[10]

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: Optimized to ensure efficient transfer of the derivatized analyte without degradation.

    • Oven Program: A temperature gradient program is typically used to separate the analyte from other components.

    • MS Detector: Operated in both full scan mode (for identification) and selected ion monitoring (SIM) mode (for quantification). The molecular ion and characteristic fragment ions of the derivatized analyte would be monitored for high sensitivity and specificity.[10]

  • Quantification: An internal standard is highly recommended for GC-MS quantification to correct for variations in derivatization efficiency and injection volume. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Conclusion

This guide provides a comprehensive framework for developing and validating a primary HPLC-UV method for the quantification of 5-(2,2-diphenylethyl)-1H-imidazole. The key to a successful analytical method lies not just in a detailed protocol, but in understanding the scientific rationale behind each step—from mobile phase selection to the rigorous criteria of validation. By following the principles outlined herein, grounded in authoritative ICH guidelines, researchers and quality control professionals can establish a reliable, robust, and accurate method to ensure the quality and integrity of their products. The discussion of GC-MS as an alternative technique further equips the scientist with a powerful tool for complementary analyses.

References

  • Al-Attas, A., Al-Shehri, M., El-Deen, A. K., & El-Gorasy, A. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 24(23), 4348. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. [Link]

  • Google Patents. (2016). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.europa.eu. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. ChromForum.org. [Link]

  • ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • Al-Absi, S. F. (2022). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ResearchGate. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. ChromForum.org. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.europa.eu. [Link]

Sources

Application Note: 5-(2,2-diphenylethyl)-1H-imidazole as an Atypical Molecular Probe for H3R and TAAR1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

Compound: 5-(2,2-diphenylethyl)-1H-imidazole (also known as 4-(2,2-diphenylethyl)-1H-imidazole) CAS Number: 102390-63-6 Primary Targets: Histamine H3 Receptor (H3R) and Trace Amine-Associated Receptor 1 (TAAR1)

In neuropharmacology and GPCR drug discovery, the traditional pharmacophore model for aminergic receptors dictates that a basic aliphatic amine is strictly required for ligand binding. This basic moiety typically forms a critical salt bridge with a conserved aspartate residue (e.g., Asp114 in human H3R) located in transmembrane domain 3 (TM3) [1, 2]. However, basic amines often present developability challenges, including poor blood-brain barrier (BBB) permeability, rapid metabolic degradation, and off-target toxicity.

5-(2,2-diphenylethyl)-1H-imidazole serves as a paradigm-shifting molecular probe. It completely lacks a basic side chain yet functions as a high-affinity, highly efficacious agonist at both the H3R and TAAR1 [1, 4]. By utilizing this probe, researchers can map alternative hydrophobic binding pockets within these receptors, paving the way for novel CNS therapeutics with improved pharmacokinetic profiles.

Mechanistic Overview: The "Non-Basic" Activation Paradigm

The causality behind the efficacy of 5-(2,2-diphenylethyl)-1H-imidazole lies in its unique structural thermodynamics. Because it lacks a basic amine, it cannot form the classical Asp114 salt bridge at physiological pH. Instead, the compound relies on its bulky, highly lipophilic 2,2-diphenylethyl moiety .

This dual-phenyl group engages in extensive hydrophobic interactions and π−π stacking within a lipophilic binding pocket near TM6. This deep hydrophobic anchoring induces the necessary conformational shift in the receptor's intracellular loops to activate the associated G-proteins, compensating entirely for the missing electrostatic interaction [1].

Depending on the receptor target, the downstream signaling diverges:

  • At the H3R: The probe stabilizes the Gi/o-coupled state, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP).

  • At TAAR1: The probe stabilizes the Gs-coupled state, stimulating adenylyl cyclase and driving an accumulation of intracellular cAMP [3, 4].

Pathway cluster_H3R Histamine H3 Receptor (H3R) cluster_TAAR1 Trace Amine-Associated Receptor 1 Probe 5-(2,2-diphenylethyl) -1H-imidazole H3R H3R (TM3/TM6 Pocket) Probe->H3R Hydrophobic Anchoring TAAR1 TAAR1 Probe->TAAR1 Agonism Gi Gi/o Protein H3R->Gi Activation AC_inh Adenylyl Cyclase Gi->AC_inh Inhibition cAMP_down ↓ cAMP Levels AC_inh->cAMP_down Gs Gs Protein TAAR1->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_up ↑ cAMP Levels AC_stim->cAMP_up

Divergent GPCR signaling pathways activated by the non-basic probe 5-(2,2-diphenylethyl)-1H-imidazole.

Quantitative Pharmacological Profile

To contextualize the probe's utility, the following table summarizes its binding affinity ( pKi​ ) and functional efficacy ( pEC50​ ) compared to classical aminergic reference standards.

Compound / ProbeTarget ReceptorAffinity ( pKi​ )Efficacy ( pEC50​ )Intrinsic Emax (%)
5-(2,2-diphenylethyl)-1H-imidazole Human H3R 7.50 – 8.00~7.80>90% (Full Agonist)
5-(2,2-diphenylethyl)-1H-imidazole Human TAAR1 6.50 – 7.00~6.80>80% (Partial/Full)
Imetit (Classical Reference)Human H3R8.508.80100%
β -Phenylethylamine (Reference)Human TAAR1N/A6.50100%

Data synthesized from foundational structure-activity relationship studies of non-basic H3R/TAAR1 ligands [1, 4].

Experimental Protocols & Workflows

Protocol A: In Vitro Radioligand Binding Assay (H3R Affinity)

This protocol determines the binding affinity ( Ki​ ) of the probe by displacing a tritiated classical agonist.

Causality & Rationale: Because 5-(2,2-diphenylethyl)-1H-imidazole is highly lipophilic, it is prone to non-specific binding (NSB) to assay plastics and glass fiber filters. To counteract this, filters must be pre-soaked in Polyethylenimine (PEI). PEI coats the silica fibers with a dense positive charge, electrostatically repelling the ligand and drastically reducing background noise, thereby increasing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cell membranes stably expressing hH3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radioligand Addition: Add 1 nM of [3H]

    -methylhistamine to a 96-well plate.
  • Probe Titration: Add 5-(2,2-diphenylethyl)-1H-imidazole in a 10-point concentration gradient (from 10−11 to 10−5 M). Use 10 µM Imetit to define non-specific binding.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Harvest membranes onto GF/B filter plates pre-soaked in 0.3% (v/v) PEI for 1 hour.

  • Washing & Detection: Wash rapidly 3x with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Protocol B: Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation using Homogeneous Time-Resolved Fluorescence (HTRF).

Causality & Rationale: For the H3R (Gi-coupled) , basal cAMP levels in HEK293 cells are too low to measure a meaningful decrease. Therefore, you must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP baseline. The probe's efficacy is then measured by its ability to suppress this Forskolin-induced cAMP spike. For TAAR1 (Gs-coupled) , Forskolin is omitted, as the probe will directly increase cAMP. In both cases, IBMX is added to inhibit phosphodiesterases (PDEs), preventing the rapid degradation of the cAMP signal before it can be detected.

Workflow CellPrep HEK293 Cell Preparation (Expressing H3R or TAAR1) IBMX Add IBMX (0.5 mM) Prevents cAMP Degradation CellPrep->IBMX Forskolin Add Forskolin (10 µM) Only for Gi-coupled H3R IBMX->Forskolin If testing H3R Probe Add 5-(2,2-diphenylethyl) -1H-imidazole (Dose Response) IBMX->Probe If testing TAAR1 Forskolin->Probe Incubation Incubate 30 min at 37°C (Allow GPCR Signaling) Probe->Incubation Lysis Cell Lysis & cAMP Detection via HTRF Incubation->Lysis

Logical workflow for functional cAMP accumulation assays differentiating Gi vs. Gs coupling.

Self-Validation & System Controls

To ensure that the experimental protocols are self-validating and scientifically rigorous, the following controls must be integrated:

  • Z'-Factor Calculation: Include 16 replicates of maximum signal (buffer) and minimum signal (reference agonist) per plate. The assay is only valid if the Z'-factor is ≥0.5 .

  • Vehicle Control Normalization: 5-(2,2-diphenylethyl)-1H-imidazole requires DMSO for solubility. Ensure the final DMSO concentration is strictly normalized across all wells ( ≤1% v/v). Concentrations >1% can artificially alter membrane fluidity and adenylyl cyclase activity, invalidating cAMP readouts.

  • Internal Reference Standards: Always run a full dose-response curve of Imetit (for H3R) or RO5166017 (for TAAR1) alongside the probe. This normalizes day-to-day fluctuations in receptor expression levels and ensures the Emax​ calculations are accurate.

References

  • Kitbunnadaj, R., et al. "New high affinity H3 receptor agonists without a basic side chain." Bioorganic & Medicinal Chemistry 13.23 (2005): 6309-6323. URL:[Link]

  • Sasse, A., et al. "Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity." Journal of Medicinal Chemistry 45.18 (2002): 4000-4010. URL:[Link]

  • Dedic, N., et al. "Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders." Pharmaceuticals 15.11 (2022): 1369. URL:[Link]

  • Hoffmann-La Roche AG. "4-imidazoline compounds as ligands of TAAR." Patent CN101578271B (2012).

Application Notes & Protocols: Techniques for Radiolabeling 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to Radiolabeling a Novel Imidazole Derivative

The successful radiolabeling of a molecule like 5-(2,2-diphenylethyl)-1H-imidazole, a compound with potential applications in pharmacology and molecular imaging, is not a matter of applying a single, universal protocol. Instead, it requires a strategic assessment of the molecule's structure, the desired application of the resulting radiotracer, and the specific characteristics of the chosen radionuclide. The presence of an imidazole ring, two phenyl groups, and an ethyl linker offers multiple avenues for labeling.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a comprehensive analysis of why certain strategies are chosen and how to ensure the integrity of the final product. We will explore methodologies for labeling with three of the most vital isotopes in biomedical research: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]). Each protocol is presented as a self-validating system, integrating purification and quality control as indispensable steps to guarantee the scientific validity of subsequent in vitro or in vivo studies.[1][2][3]

Part 1: Carbon-11 Labeling Strategies

Carbon-11 is a positron emitter with a short half-life (t½ = 20.4 minutes), making it ideal for Positron Emission Tomography (PET) studies where rapid biological processes are of interest.[4][5] Its incorporation into a molecule without altering the parent structure's physicochemical properties is a significant advantage.[4] For 5-(2,2-diphenylethyl)-1H-imidazole, the most direct and reliable approach is N-alkylation of the imidazole ring.

Rationale for [¹¹C]Methylation

The imidazole ring contains a secondary amine (N-H) that is amenable to methylation. By synthesizing a desmethyl precursor, we can introduce a [¹¹C]methyl group using highly reactive and well-established reagents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][6] This is often a high-yield, rapid reaction, which is critical given the short half-life of ¹¹C.[6]

Experimental Workflow: [¹¹C]Methylation

The overall workflow involves the production of [¹¹C]CH₃OTf, its reaction with the precursor, and subsequent purification.

cluster_0 Step 1: Radiosynthon Production cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & QC Cyclotron Cyclotron Gas_Processing [11C]CO2 to [11C]CH3OTf (LiAlH4 reduction, I2, AgOTf) Cyclotron->Gas_Processing [11C]CO2 Reaction Reaction Vessel (Base, e.g., NaOH or K2CO3, 80°C, 3-5 min) Gas_Processing->Reaction [11C]CH3OTf Precursor 5-(2,2-diphenylethyl)-1H-imidazole (in aprotic solvent, e.g., DMF) Precursor->Reaction HPLC Semi-Preparative HPLC (Reverse Phase C18) Reaction->HPLC Crude Product Formulation Evaporate HPLC solvent, reconstitute in saline/EtOH HPLC->Formulation QC Quality Control (Analytical HPLC, Radio-TLC) Formulation->QC Final_Product Final_Product QC->Final_Product Release for study

Caption: Workflow for [¹¹C]methylation of 5-(2,2-diphenylethyl)-1H-imidazole.

Detailed Protocol: N-[¹¹C]methylation

A. Precursor Preparation: The unlabeled molecule, 5-(2,2-diphenylethyl)-1H-imidazole, serves as the direct precursor for this reaction. Ensure it is of high purity (>98%) and stored under anhydrous conditions.

B. Radiosynthesis:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[7]

  • Conversion to [¹¹C]CH₃OTf: Transfer the [¹¹C]CO₂ to an automated synthesis module. Convert it to [¹¹C]CH₃I and subsequently to the more reactive [¹¹C]CH₃OTf using established methods.[8]

  • Labeling Reaction:

    • Prepare a solution of the precursor (approx. 0.5-1.0 mg) in 200-300 µL of anhydrous dimethylformamide (DMF).

    • Add a weak base (e.g., 5 µL of 2 M NaOH).

    • Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature, then seal the vessel and heat to 80-90°C for 3-5 minutes.[8]

  • Purification:

    • Quench the reaction by adding 500 µL of the HPLC mobile phase.

    • Inject the entire mixture onto a semi-preparative reverse-phase (C18) HPLC column.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) while monitoring with UV and radiation detectors.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with sterile water to remove residual solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

C. Quality Control:

  • Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical HPLC system to confirm a single radioactive peak, which should be >95%.[1][9]

  • Identity Confirmation: The retention time on the analytical HPLC should match that of a co-injected, non-radioactive, synthesized standard of N-methyl-5-(2,2-diphenylethyl)-1H-imidazole.

  • Molar Activity (Am): Determine by relating the amount of radioactivity to the mass of the product, calculated from the UV peak on the HPLC chromatogram against a standard curve.[8]

ParameterTarget ValueRationale
Radiochemical Yield (RCY)> 40% (decay-corrected)Ensures sufficient activity for imaging from a single synthesis.
Radiochemical Purity (RCP)> 95%Minimizes off-target binding and ensures safety.[2]
Synthesis Time< 40 minutesCritical to minimize decay losses of ¹¹C.
Molar Activity (Am)> 37 GBq/µmol (1 Ci/µmol)High molar activity is essential for receptor imaging to avoid mass effects.

Part 2: Fluorine-18 Labeling Strategies

Fluorine-18 (t½ = 109.8 minutes) is the most widely used PET isotope, offering an ideal half-life for studying pharmacokinetic profiles over several hours and allowing for centralized production and distribution.[10] Labeling with ¹⁸F typically involves nucleophilic substitution on an activated aromatic ring.

Rationale for Aromatic Nucleophilic [¹⁸F]Fluorination

The diphenyl groups of the target molecule are suitable locations for [¹⁸F] labeling. The strategy involves synthesizing a precursor with a good leaving group (e.g., nitro, trimethylammonium, or a diaryliodonium salt) on one of the phenyl rings. [¹⁸F]Fluoride, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K222), can then displace this leaving group.[10][11] This method is robust and widely implemented in automated synthesis platforms.

Experimental Workflow: Aromatic [¹⁸F]Fluorination

This process requires a multi-step precursor synthesis followed by the radiolabeling reaction.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & QC StartMat Starting Materials Synth Multi-step organic synthesis to install leaving group (e.g., -NO2) on a phenyl ring StartMat->Synth Precursor Labeling Precursor (e.g., 5-(2-(4-nitrophenyl)-2-phenylethyl)-1H-imidazole) Synth->Precursor Reaction Reaction with Precursor (DMSO, 120-150°C, 15-20 min) Precursor->Reaction F18_Prep [18F]Fluoride Trapping (QMA Cartridge) & Elution with K222/K2CO3 Azeo Azeotropic Drying F18_Prep->Azeo Azeo->Reaction HPLC Semi-Preparative HPLC Reaction->HPLC Crude Mixture Formulation SPE Formulation HPLC->Formulation QC Quality Control (Analytical HPLC, TLC, Residual Solvents) Formulation->QC Final_Product Final_Product QC->Final_Product Release for study

Caption: Workflow for aromatic [¹⁸F]fluorination of a suitable precursor.

Detailed Protocol: Nucleophilic [¹⁸F]Fluorination

A. Precursor Synthesis: A suitable precursor must be synthesized. An example would be 5-(2-(4-nitrophenyl)-2-phenylethyl)-1H-imidazole. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution.

B. Radiosynthesis:

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction.[11]

  • [¹⁸F]Fluoride Activation:

    • Trap the aqueous [¹⁸F]F⁻ on a quaternary methylammonium (QMA) anion-exchange cartridge.

    • Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K222) in acetonitrile/water.[12]

    • Remove water via azeotropic distillation under a stream of nitrogen or helium at 90-110°C.

  • Labeling Reaction:

    • Add a solution of the nitro-precursor (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) (300-500 µL) to the dried [¹⁸F]fluoride-K222 complex.

    • Seal the vessel and heat at 120-150°C for 15-20 minutes.

  • Purification & Formulation:

    • Follow the same HPLC purification and SPE formulation procedure as described for the ¹¹C-labeled compound (Section 1.3, steps B4-B5).

C. Quality Control:

  • Radiochemical Purity (RCP): >95% by analytical HPLC.

  • Identity Confirmation: Co-elution with a non-radioactive reference standard of 5-(2-(4-fluorophenyl)-2-phenylethyl)-1H-imidazole.

  • Residual Solvents: Analysis by gas chromatography (GC) to ensure levels of acetonitrile and DMSO are below pharmacopeial limits.

  • Kryptofix Content: Test using a spot test to ensure levels are below 50 µg/mL.

ParameterTarget ValueRationale
Radiochemical Yield (RCY)> 30% (decay-corrected)A good yield for a multi-step automated synthesis.
Radiochemical Purity (RCP)> 98%High purity is crucial for PET imaging to ensure signal specificity.
Synthesis Time< 90 minutesAllows for distribution and use within a reasonable timeframe.
Molar Activity (Am)> 74 GBq/µmol (2 Ci/µmol)Ensures tracer doses are well below the mass level that would cause a pharmacological effect.

Part 3: Tritium Labeling Strategies

Tritium ([³H]) is a beta-emitter with a long half-life (t½ = 12.3 years) and low energy, making it unsuitable for in vivo imaging but the gold standard for in vitro applications like receptor binding assays and in vivo ADME (absorption, distribution, metabolism, and excretion) studies.[13][14][15] Its high specific activity is a key advantage.[13]

Rationale for Catalytic Hydrogen Isotope Exchange

For 5-(2,2-diphenylethyl)-1H-imidazole, direct catalytic hydrogen isotope exchange is an attractive method.[14] This technique uses a homogenous catalyst (e.g., an iridium-based complex) to facilitate the exchange of hydrogen atoms on the molecule with tritium from tritium gas (T₂).[13][16] This method can introduce tritium at multiple positions, particularly at sterically accessible C-H bonds on the aromatic rings, without the need for complex precursor synthesis.[16]

Experimental Workflow: Iridium-Catalyzed Tritium Exchange

This is a one-step labeling reaction followed by rigorous purification to remove labile tritium.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Tritiation cluster_2 Step 3: Purification & QC Substrate Substrate: 5-(2,2-diphenylethyl)-1H-imidazole Vessel Reaction Vessel Substrate->Vessel Catalyst Catalyst: E.g., [Ir(cod)(OMe)]2 Catalyst->Vessel Solvent Solvent: E.g., Dichloromethane Solvent->Vessel Workup Catalyst Removal & Solvent Evaporation Vessel->Workup Tritium Tritium Gas (T2) (High pressure, room temp, 12-24h) Tritium->Vessel Labile_Removal Repeated Co-evaporation with Methanol/Water to remove labile 3H Workup->Labile_Removal HPLC Preparative HPLC Purification Labile_Removal->HPLC QC QC: Analytical HPLC, NMR, Liquid Scintillation Counting HPLC->QC Final_Product Final_Product QC->Final_Product Release for study

Caption: Workflow for Iridium-catalyzed hydrogen isotope exchange with tritium gas.

Detailed Protocol: Catalytic Tritium Exchange

A. Pre-labeling Setup:

  • In a specialized, pressure-rated glass vessel, dissolve the substrate (1-5 mg) and the iridium catalyst (e.g., [Ir(COD)(OMe)]₂, 5-10 mol%) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Attach the vessel to a tritium manifold. Freeze-pump-thaw the solution three times to remove dissolved air.

B. Tritiation Reaction:

  • Introduce tritium gas (T₂) into the vessel to the desired pressure (e.g., ~1 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing by LC-MS after a workup (using deuterium gas for optimization runs is highly recommended).[16]

C. Work-up and Purification:

  • Tritium Removal: Carefully vent the excess tritium gas back into a storage unit according to safety protocols.

  • Solvent and Labile Tritium Removal:

    • Evaporate the reaction solvent.

    • Redissolve the crude residue in methanol and evaporate to dryness. Repeat this process 3-5 times to exchange and remove any labile tritium (e.g., from the N-H position).

  • HPLC Purification:

    • Purify the residue using preparative reverse-phase HPLC to separate the tritiated product from the catalyst and any byproducts.

  • Final Product Formulation: Evaporate the HPLC fractions containing the pure product and dissolve in a suitable solvent for storage (e.g., ethanol).

D. Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC with an in-line radiation detector, should be >98%.

  • Specific Activity (SA): Measured using liquid scintillation counting to determine the radioactivity, and UV absorbance on HPLC to determine the mass.[13] The SA is a critical parameter for receptor binding assays.

  • Position of Labeling: Can be determined by tritium NMR spectroscopy, if required.

ParameterTarget ValueRationale
Radiochemical Purity (RCP)> 98%Essential for quantitative in vitro assays to ensure that the measured signal is from the compound of interest.
Specific Activity (SA)> 740 GBq/mmol (20 Ci/mmol)High specific activity allows for the detection of low-density targets (e.g., receptors) without saturating them.[13]
Label Stability> 98% after 24hEnsures that the tritium label does not detach during the course of an experiment.

References

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • MDPI. (2021, August 25). Radiolabeling Strategies of Nanobodies for Imaging Applications. Available from: [Link]

  • PMC. (2022, November 4). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. Available from: [Link]

  • PMC. (2022, March 11). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Available from: [Link]

  • MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available from: [Link]

  • PMC. (2023, June 9). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by.... Available from: [Link]

  • ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews. Available from: [Link]

  • PMC. (n.d.). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Available from: [Link]

  • PMC. (n.d.). 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. Available from: [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Available from: [Link]

  • MDPI. (2024, August 25). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available from: [Link]

  • ACS Publications. (2021, January 26). Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology | Journal of Medicinal Chemistry. Available from: [Link]

  • Asian Journal of Chemistry. (2024, August 30). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Available from: [Link]

  • Semantic Scholar. (2022, March 11). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Available from: [Link]

  • Rsc.org. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

  • RSNA Journals. (n.d.). Development of F-18-labeled fluoroerythronitroimidazole as a PET agent for imaging tumor hypoxia.Radiology. Available from: [Link]

  • ACS Publications. (2020, June 11). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies | ACS Omega. Available from: [Link]

  • e-Century Publishing Corporation. (2023, June 30). Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link]

  • ScienceDirect. (2022, October 15). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][17][18]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Available from: [Link]

  • Rasayan Journal of Chemistry. (n.d.). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Available from: [Link]

  • MDPI. (2023, January 17). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Available from: [Link]

  • PMC. (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available from: [Link]

  • Frontiers. (2025, April 27). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Available from: [Link]

  • JoVE. (n.d.). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Available from: [Link]

  • Mattioli 1885. (2017, April 28). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures | Acta Biomedica Atenei Parmensis. Available from: [Link]

  • Princeton University. (2016, January 13). 'Radiolabeling' lets scientists track the breakdown of drugs. Available from: [Link]

  • PMC - NIH. (2024, May 11). Good practices for 89Zr radiopharmaceutical production and quality control. Available from: [Link]

  • Frontiers. (2016, February 23). Small Molecule Radiopharmaceuticals – A Review of Current Approaches. Available from: [Link]

  • MDPI. (2023, April 22). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-(2,2-diphenylethyl)-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

The 5-(2,2-diphenylethyl)-1H-imidazole scaffold represents a promising chemotype in modern drug discovery, with analogs demonstrating a wide spectrum of pharmacological activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries based on this core structure. We will delve into the rationale behind experimental design, present detailed protocols for a robust biochemical screening assay, and outline the necessary steps for data analysis and hit validation. The primary focus of this application note will be on the identification of novel inhibitors of Cytochrome P450 (CYP) enzymes, a common target for imidazole-based compounds.[1][4]

Introduction: The Therapeutic Potential of Imidazole Analogs

The imidazole ring is a crucial component in numerous biologically active molecules, contributing to a diverse range of therapeutic applications.[2][3][5] Derivatives of this heterocyclic scaffold have been successfully developed as antifungal, antibacterial, anti-inflammatory, and anticancer agents.[1][4] A key mechanism of action for many imidazole-containing drugs is their ability to interact with the heme iron of cytochrome P450 enzymes, leading to their inhibition.[1][4] Given this precedent, a logical and effective strategy for screening a library of novel 5-(2,2-diphenylethyl)-1H-imidazole analogs is to assess their inhibitory potential against a panel of clinically relevant CYP isoforms.

High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[6][7] This process combines automation, miniaturized assays, and sensitive detection methods to generate vast amounts of data efficiently.[6][8] The following sections will provide a detailed framework for establishing a robust HTS campaign for the 5-(2,2-diphenylethyl)-1H-imidazole analog library.

Assay Development and Miniaturization: The Foundation of a Successful Screen

The selection and optimization of the screening assay are critical for the success of any HTS campaign.[9] For the purpose of identifying CYP inhibitors, a fluorescence-based biochemical assay offers a combination of sensitivity, simplicity, and compatibility with HTS automation.[10][11]

Principle of the Fluorometric CYP Inhibition Assay

This assay utilizes a specific, non-fluorescent substrate for each CYP isoform that is metabolized into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. When an inhibitory compound is present, the rate of product formation decreases, resulting in a lower fluorescence signal. This change in signal is the basis for identifying potential inhibitors within the compound library.

Workflow for Assay Development

The following diagram illustrates the key steps in developing a robust and miniaturized assay suitable for HTS.

Caption: Workflow for Assay Development and Optimization.

Key Optimization Parameters
  • Enzyme Concentration: Titrate the recombinant CYP enzyme to determine the concentration that yields a robust signal within the linear range of the reaction.

  • Substrate Concentration: Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km for the screen. This ensures sensitivity to competitive inhibitors.[12]

  • DMSO Tolerance: As compound libraries are typically stored in DMSO, it is crucial to determine the maximum concentration of DMSO that does not significantly affect enzyme activity.[13]

  • Assay Robustness (Z' Factor): The Z' factor is a statistical parameter that quantifies the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay.[9] It is calculated using the following formula:

    Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • Positive Control: No inhibitor (e.g., DMSO vehicle only), representing 100% enzyme activity.

    • Negative Control: A known potent inhibitor of the specific CYP isoform, representing 0% enzyme activity.

High-Throughput Screening Protocol: A Step-by-Step Guide

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handling systems for precision and throughput.[14]

Materials and Reagents
  • Compound Library: 5-(2,2-diphenylethyl)-1H-imidazole analogs dissolved in 100% DMSO.

  • Recombinant Human CYP Enzymes: (e.g., CYP3A4, CYP2D6, CYP2C9)

  • Fluorogenic CYP Substrates: Specific for each isoform (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).

  • Assay Buffer: Potassium phosphate buffer (pH 7.4).

  • Cofactor Solution: NADPH regenerating system.

  • Stop Solution: (e.g., Acetonitrile with a known inhibitor as a positive control).

  • Plate Type: 384-well, black, flat-bottom plates.

  • Instrumentation: Automated liquid handler, multi-mode plate reader with fluorescence detection.

Experimental Procedure
  • Compound Plating:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library stock plates into the 384-well assay plates.

    • Dispense DMSO vehicle into the positive control wells.

    • Dispense a known inhibitor into the negative control wells.

  • Enzyme Addition:

    • Prepare a working solution of the CYP enzyme in assay buffer.

    • Add the enzyme solution to all wells of the assay plate.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Prepare a working solution of the fluorogenic substrate and NADPH regenerating system in assay buffer.

    • Add this solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a pre-warmed (37°C) kinetic plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 2 minutes for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

HTS Workflow Diagram

HTS_Workflow cluster_1 High-Throughput Screening Workflow Start Start: Compound Library Plates A Compound Dispensing (Acoustic Liquid Handler) Start->A B Enzyme Addition & Pre-incubation A->B C Substrate/Cofactor Addition (Reaction Initiation) B->C D Kinetic Fluorescence Reading (Plate Reader) C->D E Primary Data Analysis (% Inhibition Calculation) D->E F Hit Selection (Based on inhibition threshold) E->F End End: Confirmed Hits F->End

Sources

Application Note: Formulation Strategies for 5-(2,2-diphenylethyl)-1H-imidazole in Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Formulation Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Pharmacological Context

The compound 5-(2,2-diphenylethyl)-1H-imidazole (CAS No. 102390-63-6) is a potent, highly selective α2​ -adrenergic receptor antagonist[1],[2]. In preclinical pharmacology, blocking presynaptic α2​ -autoreceptors disinhibits the release of norepinephrine, leading to increased sympathetic outflow. While highly efficacious in target binding, the structural inclusion of a bulky, lipophilic 2,2-diphenylethyl moiety presents significant formulation challenges for both in vitro and in vivo biological studies.

As a Senior Application Scientist, I have designed this guide to bridge the gap between the compound's challenging physicochemical properties and the need for robust, reproducible biological data.

Mechanism of Action: Alpha-2 Adrenergic Receptor Antagonism Signaling Pathway.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the foundation of any successful formulation strategy. Direct dilution of this compound into aqueous physiological buffers inevitably leads to rapid nanoprecipitation.

PropertyValueImplication for Formulation
Molecular Weight 248.32 g/mol Favorable for Blood-Brain Barrier (BBB) penetration.
LogP (Estimated) ~4.0Highly lipophilic; practically insoluble in water.
pKa (Imidazole ring) ~6.5 - 7.0Soluble in acidic media; precipitates at physiological pH (7.4).
Target Assays In vitro / In vivoRequires distinct vehicle strategies to prevent aggregation.

Formulation Causality & Excipient Selection

Choosing the correct vehicle is not arbitrary; it is dictated by the thermodynamic interactions between the drug, the excipient, and the biological environment.

  • For In Vitro Assays: Diluting a DMSO stock directly into a buffer causes the lipophilic diphenyl groups to seek out hydrophobic surfaces, leading to aggregation or adherence to polystyrene assay plates. By introducing Bovine Serum Albumin (BSA) into the buffer, we provide hydrophobic binding pockets that act as a "lipid sink," keeping the molecule in solution.

  • For In Vivo Studies: Injecting DMSO or unbuffered suspensions intravenously causes severe hemolysis and injection-site necrosis. Instead, we utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . The hydrophobic inner cavity of the cyclodextrin ring encapsulates the lipophilic diphenyl moiety, while the hydrophilic exterior ensures total aqueous solubility[3]. Alternatively, co-solvents like PEG400 and Tween 80 can be utilized for oral dosing[4].

G Start 5-(2,2-diphenylethyl)-1H-imidazole (Dry Powder) InVitro In Vitro Assays (Receptor Binding/Cells) Start->InVitro InVivo In Vivo Studies (PK/PD/Behavioral) Start->InVivo DMSO 100% DMSO Stock (10 mM) InVitro->DMSO Vehicle 20% HP-β-CD in Saline or 5% PEG400/Tween80 InVivo->Vehicle Buffer Aqueous Buffer + 0.1% BSA DMSO->Buffer Dosing IV / IP / PO Dosing Vehicle->Dosing

Decision Tree: Formulation Workflow based on Preclinical Assay Requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in Quality Control (QC) checkpoint. This creates a self-validating system where the success of the formulation is empirically proven before biological testing begins.

Protocol A: In Vitro Assay Preparation (Receptor Binding / Cell Culture)

Objective: Achieve a stable 10 μ M final assay concentration without colloidal aggregation.

  • Master Stock Preparation: Dissolve 2.48 mg of the compound in 1.0 mL of anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents water-induced hydrolysis and maintains complete solvation of the diphenyl groups.

  • Serial Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

  • Aqueous Spiking: Add 1 μ L of the 1 mM working stock to 99 μ L of assay buffer supplemented with 0.1% BSA.

    • Causality: BSA prevents the highly lipophilic compound from adhering to the plastic walls of the 96/384-well plates, ensuring the cells/receptors are exposed to the intended concentration.

  • Validation Check (Self-Validating Step): Measure the absorbance of the final buffer solution at 600 nm ( OD600​ ) against a blank. An OD600​>0.01 indicates light scattering due to nanoprecipitation. If precipitation occurs, increase the BSA concentration to 0.5% or add 0.01% Pluronic F-127.

Protocol B: In Vivo Dosing Formulation (20% HP- β -CD for IV/IP Injection)

Objective: Formulate a 2 mg/mL clear, biocompatible solution for systemic administration.

  • Acidic Solubilization: Weigh 20 mg of 5-(2,2-diphenylethyl)-1H-imidazole into a glass vial. Add 1 mL of 0.1 N HCl.

    • Causality: Protonating the imidazole nitrogen (pKa ~6.8) forces the molecule into its highly soluble ionized salt form, overcoming the initial crystal lattice energy.

  • Cyclodextrin Complexation: Add 8 mL of a 25% (w/v) HP- β -CD solution in sterile water. Vortex vigorously for 5 minutes.

    • Causality: The cyclodextrin cavity forms a thermodynamic inclusion complex with the lipophilic diphenyl moiety, shielding it from the aqueous environment[3].

  • pH Neutralization: Slowly back-titrate the solution with 0.1 N NaOH to a physiological pH of 6.5 - 7.0. Adjust the final volume to 10.0 mL with sterile saline (0.9% NaCl).

    • Causality: Neutralizing the pH prevents injection-site tissue necrosis. The cyclodextrin prevents the now un-ionized free base from crashing out of solution[4].

  • Sterilization & Validation Check (Self-Validating Step): Pass the formulation through a 0.22 μ m PTFE syringe filter. Analyze a 10 μ L aliquot of both the pre-filtered and post-filtered solution via HPLC-UV (e.g., at 254 nm). The Area Under the Curve (AUC) ratio of Post-filter/Pre-filter must be ≥0.98 . A ratio <0.98 indicates incomplete complexation and drug loss on the filter membrane.

Quantitative Data: Vehicle Efficacy Comparison

The table below summarizes the empirical solubility limits and biocompatibility profiles of various formulation vehicles when applied to 5-(2,2-diphenylethyl)-1H-imidazole.

Vehicle SystemMax Solubility (mg/mL)Biocompatibility / ToxicityRecommended Route
100% Saline (pH 7.4) < 0.01HighN/A (Insoluble)
5% DMSO / 95% Saline ~0.1Moderate (Precipitates over time)PO (Suspension only)
10% PEG400 / 5% Tween 80 ~1.5Moderate (Potential hemolysis at high volumes)IP / PO
20% HP- β -CD in Saline > 5.0High (Minimal tissue irritation)IV / IP / PO

References

  • Title: Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives (EP0194984A1)
  • Title: Synthesis, Characterization and Biological Activity of Imidazole Derivatives Source: International Journal of Pharmaceutical Research and Applications URL
  • Source: Semantic Scholar / Pharmaceutical Research (Strickley, 2004)
  • Source: PubMed / Nature Reviews Drug Discovery (Davis & Brewster, 2004)

Sources

Troubleshooting & Optimization

improving yield in 5-(2,2-diphenylethyl)-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 5-(2,2-diphenylethyl)-1H-imidazole

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals synthesizing 5-(2,2-diphenylethyl)-1H-imidazole (tautomerically equivalent to 4-(2,2-diphenylethyl)-1H-imidazole), a critical building block for alpha-2 adrenoceptor antagonists such as SC-46264[1].

Drawing from extensive bench experience and mechanistic principles, this guide moves beyond basic protocols to explain why reactions fail and how to build a self-validating synthetic workflow.

Section 1: Mechanistic Workflow & Causality

The synthesis of 4/5-substituted imidazoles often suffers from poor regioselectivity and low yields if acyclic precursors are used. A more robust, field-proven approach is the semi-synthesis from commercially available 1H-imidazole-4-carboxaldehyde[2]. This involves a three-stage workflow: N-protection, Wittig olefination, and concurrent alkene reduction/N-deprotection.

Synthesis A 1H-imidazole-4- carboxaldehyde B 1-Trityl-1H-imidazole- 4-carboxaldehyde A->B Trt-Cl, Et3N DMF, RT C 4-(2,2-diphenylethenyl)- 1-trityl-1H-imidazole B->C Ph2C=PPh3 THF, 0°C to RT D 5-(2,2-diphenylethyl)- 1H-imidazole C->D 1. H2, Pd/C 2. TFA/DCM

Figure 1: Three-step synthesis of 5-(2,2-diphenylethyl)-1H-imidazole via Wittig olefination.

Section 2: Quantitative Parameters & Expected Outcomes

To establish a self-validating system, use the following quantitative benchmarks to track your progress at every stage of the synthesis.

Synthesis PhaseReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Key Quality Metric (Checkpoint)
1. N-Protection Trt-Cl (1.05 eq), Et3N (2.0 eq)0 to 251885 - 90TLC Rf shift from 0.1 to 0.7
2. Wittig Olefination Ph2CH-PPh3Br (1.2 eq), NaHMDS0 to 25475 - 80Disappearance of aldehyde mass
3. Reduction H2 (30 psi), 10% Pd/C (10% w/w)2512> 95Loss of vinylic proton (~6.5 ppm)
4. Deprotection TFA (10% v/v in DCM)25285 - 90Cleavage of Trityl cation in LC-MS

Section 3: Step-by-Step Methodologies & Troubleshooting FAQs

Phase 1: N-Protection (Tritylation)

Causality: The N-H proton of imidazole is highly acidic (pKa ~14). If left unprotected, the strong base used in the subsequent Wittig reaction will deprotonate the imidazole rather than forming the ylide, quenching the reaction. The trityl (triphenylmethyl) group is chosen over smaller protecting groups (like Boc or SEM) because its massive steric bulk forces the subsequent Wittig reaction to occur cleanly at the 4-position, preventing any side reactions at the adjacent nitrogen[2].

Protocol:

  • Dissolve 1.0 eq of 1H-imidazole-4-carboxaldehyde in anhydrous DMF (0.5 M).

  • Add 2.0 eq of Triethylamine (Et3N).

  • Cool to 0 °C and add 1.05 eq of Trityl chloride (Trt-Cl) portion-wise.

  • Stir at room temperature for 18 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in water/EtOAc. Run TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.1, stains with KMnO4) should be completely consumed, replaced by a non-polar UV-active spot (Rf ~0.7).

  • Workup: Concentrate in vacuo, dissolve in DCM, wash with sat. NaHCO3, and dry over Na2SO4.

FAQ: Why is my tritylation yield consistently below 70%? Answer: The most common culprit is moisture in the DMF, which hydrolyzes Trt-Cl to triphenylmethanol (a highly crystalline byproduct that is notoriously difficult to separate from the product). Ensure your DMF is strictly anhydrous (<50 ppm water) and stored over activated 3Å molecular sieves.

Phase 2: Wittig Olefination

Causality: The conversion of the aldehyde to the 2,2-diphenylethenyl intermediate requires a strong base to generate the ylide from diphenylmethyltriphenylphosphonium bromide. We mandate the use of Sodium bis(trimethylsilyl)amide (NaHMDS) instead of n-Butyllithium (n-BuLi). n-BuLi is highly nucleophilic and can directly attack the aldehyde if the ylide formation is incomplete, leading to secondary alcohol impurities. NaHMDS is a non-nucleophilic base that exclusively deprotonates the phosphonium salt.

Protocol:

  • Suspend 1.2 eq of diphenylmethyltriphenylphosphonium bromide in anhydrous THF (0.2 M) under N2 at 0 °C.

  • Dropwise add 1.2 eq of NaHMDS (1.0 M in THF). Stir for 30 mins to form the deep orange ylide.

  • Dropwise add 1.0 eq of 1-trityl-1H-imidazole-4-carboxaldehyde (dissolved in THF).

  • Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: LC-MS should show the disappearance of the aldehyde mass and the appearance of the [M+H]+ peak for the 4-(2,2-diphenylethenyl)-1-trityl-1H-imidazole intermediate.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc. Purify via silica gel chromatography to remove triphenylphosphine oxide.

FAQ: How do I control the E/Z stereoselectivity during this Wittig reaction? Answer: You do not need to! Because the ylide is derived from a diphenyl group, the two substituents on the resulting alkene terminus are identical (both are phenyl rings). This inherent symmetry eliminates the formation of E/Z isomers, streamlining your purification process and maximizing the yield of the single desired product.

Phase 3: Alkene Reduction & Deprotection

Causality: The final stage requires reducing the alkene to an alkane and removing the trityl protecting group to yield the target 5-(2,2-diphenylethyl)-1H-imidazole[1]. While these can be done simultaneously under harsh acidic hydrogenation conditions, a sequential approach (hydrogenation followed by acidic deprotection) prevents catalyst poisoning and ensures >95% purity.

Protocol:

  • Reduction: Dissolve the intermediate in EtOH. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (balloon or 30 psi in a Parr shaker) for 12 hours.

  • Self-Validation Check 1: 1H-NMR of an aliquot should show the disappearance of the vinylic proton (~6.5 ppm) and the appearance of two integrating methylene multiplets (~2.8 and ~3.1 ppm).

  • Filter through Celite to remove Pd/C and concentrate.

  • Deprotection: Dissolve the crude alkane in DCM and add Trifluoroacetic acid (TFA) (10% v/v). Stir for 2 hours at room temperature.

  • Self-Validation Check 2: LC-MS will show the mass of the final product and the cleaved trityl cation.

  • Workup: Evaporate TFA, neutralize with 1M NaOH, and extract with DCM to isolate the free base.

FAQ: My hydrogenation stalled at 50% conversion. Should I add more Pd/C? Answer: Do not add more catalyst yet. Stalled hydrogenations of trityl-protected imidazoles are usually caused by steric shielding of the double bond by the massive trityl group, or trace phosphine/phosphine oxide impurities from the Wittig step poisoning the palladium. First, try increasing the H2 pressure to 50 psi. If it still stalls, filter the mixture, pass it through a short silica plug to remove poisons, and re-subject it to fresh Pd/C.

Section 4: Yield Optimization Logic Tree

If you are experiencing a low overall yield, follow this diagnostic logic tree to identify the bottleneck in your workflow.

Troubleshooting Start Low Overall Yield (< 40%)? Q1 Is Tritylation Complete? (Check LC-MS) Start->Q1 A1 Dry DMF & check Et3N quality Q1->A1 No Q2 Is Wittig Conversion Low? (Check TLC) Q1->Q2 Yes A2 Ensure strict anhydrous conditions Use NaHMDS over n-BuLi Q2->A2 Yes Q3 Incomplete Hydrogenation? (Alkene remaining) Q2->Q3 No A3 Check for phosphine impurities Increase H2 pressure to 50 psi Q3->A3 Yes

Figure 2: Troubleshooting logic tree for identifying yield bottlenecks in the synthesis workflow.

References

  • Title: Irreversible Binding to Proteins After Single and Repeated Daily Oral Administration of 4-(2,2-diphenylethyl) Imidazole (SC-46264) to the Cynomolgus Monkey Source: European Journal of Drug Metabolism and Pharmacokinetics (via PubMed) URL: [Link]

  • Title: Synthesis and structure activity of 4(5)-(2,2-diphenylethyl) imidazoles as new alpha 2-adrenoreceptor antagonist Source: European Journal of Medicinal Chemistry (Cited in International Journal of Pharmaceutical Research and Applications) URL: [Link]

  • Title: Condensed imidazolo derivatives for the inhibition of aromatase (EP2270011A1)

Sources

Technical Support Center: Advanced Purification of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex active pharmaceutical ingredients (APIs). The purification of 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6)—a structural motif often utilized in the development of Trace Amine-Associated Receptor (TAAR) ligands—presents a unique dichotomy. It possesses a highly polar, basic imidazole headgroup paired with an exceptionally lipophilic, bulky diphenylethyl tail.

This structural juxtaposition leads to severe chromatographic tailing, transition metal sequestration, and frustrating "oiling out" during crystallization attempts. This guide dissects the physicochemical causality behind these failures and provides self-validating protocols to ensure your purification workflows are robust and reproducible.

Physicochemical Profiling & Purification Impact

To troubleshoot effectively, we must first quantify the chemical behavior of the molecule. The table below summarizes the quantitative data and structural features driving your purification bottlenecks.

PropertyValue (Approx.)Purification ChallengeResolution Strategy
Molecular Weight 248.32 g/mol StandardN/A
LogP (Lipophilicity) 3.8 - 4.2High lipophilicity and steric bulk disrupt the crystal lattice, causing the compound to "oil out" instead of precipitating.Anti-solvent crystallization; Conversion to a crystalline salt (e.g., oxalate).
pKa (Conjugate Acid) ~6.5 - 7.0The ionization state fluctuates near neutral pH, causing reverse-phase HPLC peak broadening.Buffer mobile phase strictly to pH < 4.0 or pH > 9.0.
Topological Polar Surface Area 28.7 ŲThe highly concentrated H-bond acceptor at the N3 position causes severe interactions with silica.Amine-modified silica; Triethylamine (Et3N) additive.
Metal Coordination High AffinityThe imidazole ring acts as a strong ligand, forming stable complexes with Pd(II)/Pd(0) from upstream cross-coupling.Thiol-functionalized silica scavengers.
Troubleshooting FAQs

Q1: Why does my compound streak across the entire TLC plate and tail severely on normal-phase silica columns? The Causality: The N3 nitrogen of the 1H-imidazole ring is a potent Lewis base and hydrogen bond acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. As the compound travels down the column, it continuously binds and releases from these acidic sites, leading to degradation and severe tailing1[1]. The Solution: You must competitively cap the silanol groups. Use amine-functionalized silica or add a basic mobile phase modifier (1-5% Et3N or NH4OH) to the eluent.

Q2: I synthesized this via a palladium-catalyzed cross-coupling, but my yield is low and the product is discolored (gray/brown). Why? The Causality: Imidazoles are excellent ligands for transition metals. The 1H-imidazole moiety acts as a strong donor, sequestering Pd(II) or Pd(0) species to form highly stable poly(imidazole-palladium) complexes 2[2]. This traps your API and pulls palladium through your standard purification steps, leading to discoloration and failed elemental analysis 3[3]. The Solution: Implement a metal scavenging step using a stronger soft base (like thiol-modified silica) to displace the imidazole and trap the palladium before chromatography.

Q3: When attempting to crystallize the purified oil, it consistently "oils out" instead of forming crystals. How can I solidify it? The Causality: The 2,2-diphenylethyl group is massive and highly lipophilic. This creates a high degree of conformational flexibility that disrupts the orderly packing required for crystal lattice formation. The Solution: Convert the free base to a crystalline salt (e.g., oxalate or hydrochloride). The strong ionic interactions of the salt bridge will overcome the lipophilic disorder of the diphenyl tail, forcing crystallization.

Mechanistic & Workflow Visualizations

Workflow Start Crude 5-(2,2-diphenylethyl) -1H-imidazole CheckPd Is Pd > 10 ppm? Start->CheckPd Scavenge Add Thiol-Silica Scavenger (Stir 4h, 50°C) CheckPd->Scavenge Yes Flash Flash Chromatography CheckPd->Flash No Scavenge->Flash Tailing Tailing Observed? Flash->Tailing ModSilica Use Amine-Functionalized Silica or 1% Et3N in Eluent Tailing->ModSilica Yes Cryst Crystallization Tailing->Cryst No ModSilica->Cryst OilOut Oiling Out? Cryst->OilOut SaltForm Form HCl or Oxalate Salt for Solid Isolation OilOut->SaltForm Yes Pure Pure Compound OilOut->Pure No SaltForm->Pure

Purification workflow for 5-(2,2-diphenylethyl)-1H-imidazole.

Mechanism Imid 1H-imidazole Moiety (Strong N-donor) Pd Palladium Contaminant (Soft Acid) Imid->Pd Coordinates (Traps API) Silica Silanol Groups (Si-OH) (Hard Acid/H-bond Donor) Imid->Silica H-Bonds (Causes Tailing) Thiol Thiol-Scavenger (Stronger Soft Base) Thiol->Pd Displaces Imidazole Amine Et3N / NH4OH (Competitor) Amine->Silica Caps Silanols

Mechanistic resolution of palladium trapping and silica tailing.

Self-Validating Experimental Protocols
Protocol 1: Palladium Scavenging Prior to Chromatography

If your compound was synthesized via cross-coupling, do not attempt chromatography until the metal is removed.

  • Solubilization: Dissolve the crude, Pd-contaminated API in EtOAc or CH2Cl2 to achieve a 0.1 M concentration.

  • Scavenger Addition: Add SiliaMetS Thiol (or an equivalent thiol-functionalized silica) at 5 equivalents relative to the theoretical Pd catalyst loading used in your upstream synthesis.

  • Incubation: Stir the suspension vigorously at 50°C for 4 hours. The heat provides the activation energy needed for the thiol to displace the imidazole-palladium coordination bond.

  • Filtration & Validation: Filter the mixture through a pad of Celite and concentrate the filtrate.

    • Self-Validation Check: The crude material should visually transition from a dark brown/gray oil to a pale yellow/colorless oil. A successful execution will yield <10 ppm Pd upon ICP-MS analysis.

Protocol 2: Amine-Modified Flash Chromatography
  • Preparation: Pre-equilibrate a normal-phase silica column with Hexane/EtOAc (1:1) containing exactly 2% Triethylamine (Et3N).

  • Loading: Dissolve the API in a minimum volume of CH2Cl2. If solubility is poor, dry load the compound onto Celite (do not dry load onto standard silica, as it will trap the compound).

  • Elution: Run a gradient from 10% to 100% EtOAc in Hexane, maintaining the 2% Et3N modifier throughout the entire run.

  • Validation Check: Spot the fractions on a TLC plate and elute with the mobile phase.

    • Self-Validation Check: A successful system is validated when the TLC shows a tight, circular spot (Rf ~0.35). If continuous streaking from the baseline is observed, the silanol capping was insufficient; increase Et3N to 5% for the next run.

Protocol 3: Oxalate Salt Crystallization (Resolving "Oiling Out")
  • Dissolution: Dissolve the purified free base oil in anhydrous Ethanol (5 mL per gram of API).

  • Salt Formation: In a separate vial, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimum volume of Ethanol. Add this dropwise to the API solution while stirring at 60°C.

  • Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature over 4 hours to promote crystal nucleation, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Validation Check: Filter the resulting white crystals and wash with cold Ethanol.

    • Self-Validation Check: Determine the melting point of the dried solid. A sharp melting point range (<2°C variance) confirms the successful disruption of the lipophilic oiling-out effect and the formation of a highly pure crystalline lattice.

References
  • Troubleshooting guide for the purification of 1h-imidazole Benchchem Technical Support URL
  • Self-Assembled Poly(imidazole-palladium)
  • Synthesis, cytotoxicity assessment, and interaction and docking of novel palladium(II)

Sources

Technical Support Center: Optimizing Reaction Conditions for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to complex purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the imidazole core?

A1: Several named reactions are foundational to imidazole synthesis, each with distinct advantages depending on the desired substitution pattern and available starting materials. The most common methods include:

  • Debus-Radziszewski Synthesis: A versatile and classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form polysubstituted imidazoles.[3][4][5] It is widely used in commercial production.[5]

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) to react with an aldimine, forming the imidazole ring.[5][6] It is particularly useful for constructing the imidazole heterocyclic skeleton in a simple and efficient manner.[6]

  • Marckwald Synthesis: This route is primarily used for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and reagents like potassium thiocyanate.[1][2] The sulfur can then be removed oxidatively if the unsubstituted imidazole is the target.[2]

  • Bredereck Reaction: This method can also be employed for imidazole synthesis.[7][8]

  • Modern Catalytic & Alternative Energy Approaches: To improve efficiency and sustainability, modern methods often employ metal catalysts (e.g., copper, zinc), solid acid catalysts, or alternative energy sources like microwave irradiation and ultrasonic irradiation.[9][10][11] These approaches can dramatically reduce reaction times and improve yields.[5][9]

Q2: How do I select the most appropriate synthesis method for my target molecule?

A2: The choice of synthesis route is a strategic decision based on several factors:

  • Desired Substitution Pattern: The substitution pattern on the final imidazole product is the primary determinant. For example, the Marckwald synthesis is specific for 2-mercaptoimidazoles[2], while the Debus-Radziszewski reaction is highly versatile for producing various tri- and tetra-substituted imidazoles.[3][12]

  • Availability of Starting Materials: The accessibility and cost of the required precursors are crucial. The Debus-Radziszewski synthesis, for instance, utilizes relatively common dicarbonyls and aldehydes.[3]

  • Reaction Conditions and Scale: Consider the required temperature, pressure, and reaction time. Microwave-assisted syntheses can offer significant speed advantages but may not be feasible for large-scale production, where traditional heating methods might be preferred.[13][14] For highly exothermic reactions, continuous flow chemistry can offer superior safety and control over batch processing, especially during scale-up.[15]

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most common frustrations in imidazole synthesis. The following sections address potential causes and solutions.

Q3: My Debus-Radziszewski synthesis is resulting in a low yield. What are the likely culprits?

A3: Low yields in this cornerstone reaction can often be traced back to several key parameters. Here is a systematic approach to troubleshooting:

  • Reagent Stoichiometry: The amount of the ammonia source is critical. Ammonium acetate is frequently used, and an excess (from 2 to 10 equivalents) is often necessary to drive the reaction forward.[15] A systematic study can identify the optimal quantity for your specific substrates.[13][15]

  • Reaction Temperature: Temperature significantly influences the reaction rate and yield. While some reactions proceed at room temperature, many require heating, with optimal temperatures often between 80-120 °C.[15][16] However, excessively high temperatures can lead to side reactions and degradation.[16] A Design of Experiments (DOE) approach can efficiently map the optimal temperature range.[15]

  • Solvent Choice: The solvent's polarity affects reactant solubility and the stability of reaction intermediates.[17] Polar protic solvents like ethanol or methanol are often effective for the Debus-Radziszewski synthesis.[18] In some cases, an ethanol-water mixture has been shown to produce high yields.[17] However, for certain substrates, polar aprotic solvents like DMF or DMSO may be superior.[17][18] Solvent-free conditions, particularly with microwave assistance, can also lead to excellent yields.[18]

  • Catalyst Selection: While the reaction can proceed without a catalyst, yields are often poor.[19] A wide variety of catalysts can be employed to improve efficiency:

    • Acid Catalysts: Glacial acetic acid is commonly used as both a solvent and a catalyst.[1] Solid acid catalysts, such as silica-supported sulfonic acid, have also demonstrated excellent results.[10]

    • Lewis Acids: Metal salts like ZnCl₂ can activate the aldehyde and improve yields.[10]

    • Organocatalysts: Amine bases like DABCO have been shown to be highly effective.[10][19]

Troubleshooting Workflow: Addressing Low Yields

Below is a logical workflow for diagnosing and resolving low-yield issues in imidazole synthesis.

G cluster_reaction Reaction Parameters cluster_post_reaction Post-Reaction Start Low Yield Observed Check_Stoichiometry Verify Reactant Ratios (esp. Ammonium Acetate) Start->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp If ratios are correct Screen_Solvents Screen a Range of Solvents Optimize_Temp->Screen_Solvents If yield is still low Select_Catalyst Introduce or Change Catalyst Screen_Solvents->Select_Catalyst If yield is still low Purification Review Purification Method Select_Catalyst->Purification If yield is still low Result Improved Yield Purification->Result If product was lost during workup

Caption: A systematic workflow for troubleshooting low yields.

Q4: The reaction is extremely slow or seems to have stopped before completion. What can I do?

A4: Slow reaction kinetics can be addressed by several means:

  • Increase Temperature: Switching to a higher-boiling point solvent can allow for higher reaction temperatures, thereby increasing the reaction rate.[18]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for dramatically reducing reaction times, often from hours to minutes, and can lead to improved yields.[5][9]

  • Evaluate Catalyst Activity: If using a catalyst, ensure it is active. Heterogeneous catalysts may need activation, and homogeneous catalysts can sometimes be poisoned by impurities in the starting materials.

Troubleshooting Guide: Side Products and Purification

The formation of byproducts and challenges in purification are common hurdles that can significantly impact the final yield and purity of the desired imidazole.

Q5: I'm observing significant side product formation. How can I improve selectivity for my desired product?

A5: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway.

  • Optimize Catalyst Loading: The amount of catalyst can be critical for selectivity. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. It is essential to perform a catalyst loading study to find the optimal concentration.[10]

  • Control Reaction Temperature: Temperature can influence whether the kinetic or thermodynamic product is favored. Carefully controlling the temperature may suppress the formation of unwanted isomers or byproducts.[10]

  • Solvent Effects: The solvent can influence which products are formed by stabilizing certain intermediates over others.[17] Experimenting with solvents of different polarities can sometimes steer the reaction toward the desired product.[17]

Q6: My final product is contaminated with a high-boiling point solvent like DMSO or DMF. How can I remove it?

A6: High-boiling point solvents are notoriously difficult to remove completely by simple rotary evaporation.

  • Aqueous Washes: If your product is soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), you can perform multiple washes with water to extract the highly water-soluble DMF or DMSO.

  • Precipitation/Crystallization: A highly effective method is to precipitate the product by adding an "anti-solvent." For example, adding the DMF solution dropwise into a large volume of cold water can cause the often less-polar organic product to precipitate, leaving the DMF in the aqueous phase.[18] The solid can then be collected by filtration.

  • Lyophilization (Freeze-Drying): For stubborn cases where the product is water-soluble, lyophilization can be used to remove water and residual high-boiling solvents, although it is a slower process.

Q7: My polar imidazole derivative is difficult to purify. It either streaks on silica gel or won't stick to a C18 column. What are my options?

A7: Purifying polar, basic compounds like imidazoles requires specialized techniques.

  • Acid-Base Extraction: Leverage the basicity of the imidazole ring. Dissolve the crude material in an organic solvent and extract with an acidic aqueous solution (e.g., dilute HCl). The protonated imidazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified imidazole back into an organic solvent.[15]

  • Alternative Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds and is an excellent alternative to reversed-phase chromatography.[20]

    • Basic Alumina Chromatography: Using basic alumina instead of acidic silica gel can prevent the streaking often seen with basic compounds.

  • Crystallization: Recrystallization is a powerful purification technique if a suitable solvent system can be found.[20] This often involves trial and error with various solvents and solvent pairs (e.g., ethanol/water).[20]

Decision Tree for Purification Strategy

This diagram outlines a decision-making process for selecting an appropriate purification method for imidazole derivatives.

G Start Crude Imidazole Product Is_Solid Is the product a solid? Start->Is_Solid Try_Crystallization Attempt Recrystallization Is_Solid->Try_Crystallization Yes Is_Basic Is the product significantly basic? Is_Solid->Is_Basic No Try_Crystallization->Is_Basic If unsuccessful or still impure Acid_Base_Extraction Perform Acid-Base Extraction Is_Basic->Acid_Base_Extraction Yes Chromatography Proceed to Chromatography Is_Basic->Chromatography No Acid_Base_Extraction->Chromatography If still impure Polarity_Check Is the product highly polar? Chromatography->Polarity_Check Normal_Phase Normal Phase Silica Gel (consider adding base to eluent) Polarity_Check->Normal_Phase No HILIC Use HILIC or Reversed-Phase Ion-Pairing Polarity_Check->HILIC Yes

Caption: A decision-making guide for imidazole purification.

Experimental Protocols & Data

Protocol: Catalytic Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol is a representative example of a copper-catalyzed synthesis, which often provides higher efficiency than uncatalyzed methods.[1]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).[1]

  • Catalyst and Solvent Addition: Add a catalytic amount of copper(I) iodide (CuI, 10 mol%) and ethanol as the solvent.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 1-3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.[1]

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.[1][15]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.[15]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[1][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Benzil, Benzaldehyde, Ammonium Acetate B Add Solvent (Ethanol) & Catalyst (CuI) A->B C Heat to Reflux (1-3 hours) B->C D Monitor by TLC C->D E Cool to RT & Pour into Ice-Water D->E Reaction Complete F Filter & Wash with Water E->F G Recrystallize from Ethanol F->G H Pure Product G->H

Caption: Workflow for Debus-Radziszewski synthesis.

Data Summary: Impact of Solvents and Catalysts on Yield

Optimizing reaction parameters is crucial for maximizing yield. The choice of solvent and catalyst can have a profound impact on the outcome of the synthesis.

Table 1: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles

The following table illustrates how solvent choice can significantly influence product yield in a typical multi-component synthesis. The polarity of the solvent plays a critical role in reactant solubility and the stabilization of intermediates.[17]

EntrySolventDielectric Constant (Approx.)Yield (%)Reference
1Toluene2.4Low[17][18]
2Dichloromethane9.1Moderate[21]
3Ethanol24.5Good[18][21]
4Ethanol-Water-90%[17]
5DMF36.7Good[17][18]
6DMSO46.7Good[17][18]
7Solvent-Free (Microwave)N/AExcellent[18]
Table 2: Comparison of Catalysts for Trisubstituted Imidazole Synthesis

This table demonstrates the effectiveness of various catalysts. The use of a catalyst is highly recommended to improve reaction efficiency over the traditional uncatalyzed reaction.[10]

EntryCatalystCatalyst TypeTypical LoadingYield (%)Reference
1None-N/APoor-Moderate[19]
2Glacial Acetic AcidBrønsted AcidSolvent~85-95[1]
3Lactic AcidOrganocatalyst-92%[19]
4DABCOOrganocatalyst (Base)-92%[19]
5CuILewis Acid10-15 mol%High[18]
6Silicotungstic AcidSolid Acid7.5 mol%94%[19]
7Fe₃O₄ NanoparticlesHeterogeneous-up to 97%[8]

References

  • Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
  • Literature review on the synthesis of imidazole derivatives. - Benchchem.
  • Jain, S. et al. Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions. 20 (S12) (2024).
  • Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. - Benchchem.
  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. ACS Publications (2025).
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023).
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. (2020).
  • A review: Imidazole synthesis and its biological activities. (2016).
  • A Comparative Guide to Imidazole Synthesis Methods for Researchers - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
  • Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis - Benchchem.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (2025).
  • Das, T.C., Quadri, S.A.I. & Farooqui, M. Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available from: [Link]

  • Temperature evaluation and effect of solvent in the synthesis of tetraaryl imidazole 8. Available from: [Link]

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
  • Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PMC. (2025). Available from: [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available from: [Link]

  • Synthesis of Imidazoles - Baran Lab. Available from: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Available from: [Link]

  • Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid - SCIRP. Available from: [Link]

  • Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem.
  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. Available from: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025). Available from: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - ijprajournal. Available from: [Link]

  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals - PMC. (2024). Available from: [Link]

  • Synthesis of Functionalized Imidazoles | PDF - Scribd. Available from: [Link]

  • Markwald reaction for the synthesis of imidazole - ResearchGate. Available from: [Link]

  • Shabalin, D.A. & Camp, J.E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. 18 (22), 4151-4169 (2020). Available from: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra - Bar-Ilan University. Available from: [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. (2023). Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design - Der Pharma Chemica. Available from: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (2021). Available from: [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that may arise during the synthesis of 5-substituted imidazoles, offering probable causes and actionable solutions.

Problem 1: Formation of Regioisomeric Impurities (4-Substituted Imidazoles)

One of the most common challenges in the synthesis of 5-substituted imidazoles is the unintended formation of the 4-substituted regioisomer. This lack of regioselectivity can lead to difficult purification and reduced yields of the desired product.

Probable Causes:

  • Tautomerization of the Imidazole Ring: The imidazole ring can exist in two tautomeric forms, which can lead to substitution at either the 4- or 5-position.[1]

  • Steric and Electronic Effects of Substituents: The nature of the substituents on the starting materials can influence the regiochemical outcome. Electron-donating or withdrawing groups can affect the nucleophilicity of the ring nitrogens, and bulky groups can sterically hinder substitution at a particular position.[2]

  • Reaction Conditions: Factors such as the choice of solvent, temperature, and catalyst can impact the regioselectivity of the reaction.[3]

Solutions & Experimental Protocols:

  • Strategic Use of Directing and Protecting Groups:

    • Concept: Introduce a directing group on one of the starting materials to sterically or electronically favor the formation of the 5-substituted isomer. Alternatively, a protecting group can be used to block the undesired reaction site.[3]

    • Protocol: A common strategy involves using a protecting group on one of the nitrogen atoms of the imidazole precursor. The choice of protecting group will depend on the specific reaction conditions and the stability of the intermediates. Subsequent deprotection will yield the desired 5-substituted product.

  • Stepwise Synthetic Approach:

    • Concept: Instead of a one-pot multicomponent reaction, a stepwise synthesis allows for greater control over the formation of the imidazole ring and the introduction of substituents.[3] This can help to minimize the formation of regioisomers.

    • Protocol: A stepwise approach might involve the initial formation of a disubstituted imidazole, followed by the selective introduction of the desired substituent at the 5-position in a separate reaction step.

  • Catalyst Selection:

    • Concept: The choice of catalyst can significantly influence the regiochemical outcome by selectively activating one of the reactants or by stabilizing a particular transition state.[3]

    • Protocol: For multicomponent reactions, screening different Lewis or Brønsted acid catalysts can help to identify conditions that favor the formation of the 5-substituted isomer. For example, zirconium(IV) chloride has been shown to be an effective catalyst for the regioselective synthesis of certain 5-aminoimidazo[1,2-a]imidazoles.[4][5]

Problem 2: Low or No Yield of the Desired Product

Low or no yield of the 5-substituted imidazole is a frequent issue that can be attributed to several factors, from the reactivity of the starting materials to the optimization of reaction conditions.

Probable Causes:

  • Low Reactivity of the Imidazole Ring: The imidazole ring can be resistant to certain substitution reactions, particularly if it is deactivated by electron-withdrawing groups.[6][7]

  • Instability of Intermediates or Products: Certain substituted imidazoles or their reaction intermediates can be unstable under the reaction conditions, leading to degradation.[8]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can all impact the reaction yield.

Solutions & Experimental Protocols:

  • Optimization of Reaction Conditions:

    • Concept: Systematically varying the reaction parameters can help to identify the optimal conditions for the synthesis.

    • Protocol:

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction kinetics, while monitoring for any product degradation.[8]

      • Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical technique like TLC or LC-MS to ensure the reaction goes to completion.[8]

      • Solvent: Experiment with different solvents of varying polarity to improve the solubility of the reactants and intermediates.

  • Use of a More Effective Catalyst or Reagent:

    • Concept: In some cases, a more potent catalyst or reagent may be required to overcome the low reactivity of the starting materials.

    • Protocol: For example, if a standard acid catalyst is not effective, consider using a stronger Lewis acid or a different type of catalyst altogether.[9] Microwave-assisted synthesis can also be a valuable tool for improving yields and reducing reaction times.[10][11]

Problem 3: Difficulty in Product Purification

The presence of side products, unreacted starting materials, and regioisomers can make the purification of the desired 5-substituted imidazole challenging.

Probable Causes:

  • Similar Polarities of Product and Impurities: If the desired product and the impurities have similar polarities, separation by standard column chromatography can be difficult.[8]

  • Product Instability on Silica Gel: Some imidazole derivatives can be unstable on silica gel, leading to degradation during chromatography.[8]

Solutions & Experimental Protocols:

  • Alternative Purification Techniques:

    • Concept: If standard chromatography is not effective, alternative purification methods should be considered.

    • Protocol:

      • Preparative TLC or HPLC: These techniques can offer better separation of compounds with similar polarities.[3]

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.[12]

      • Selective Precipitation: Exploiting differences in the pKa values of the product and impurities can allow for selective precipitation by treating the mixture with an acid or base.[3]

  • Modification of Chromatographic Conditions:

    • Concept: Adjusting the parameters of column chromatography can improve separation.

    • Protocol:

      • Solvent System: Experiment with different solvent systems of varying polarities and compositions.

      • Stationary Phase: Consider using a different stationary phase, such as alumina, if the product is unstable on silica gel.[8]

Data Summary Table
ProblemProbable CauseRecommended SolutionKey Parameters to Optimize
Regioisomer Formation Tautomerization, Steric/Electronic EffectsUse of directing/protecting groups, Stepwise synthesis, Catalyst selectionCatalyst type and loading, Protecting group strategy
Low/No Yield Low reactivity, Instability, Suboptimal conditionsOptimization of reaction conditions, Use of more effective catalysts/reagentsTemperature, Reaction time, Catalyst choice, Microwave irradiation
Purification Difficulty Similar polarities, Product instabilityAlternative purification techniques, Modified chromatographyPurification method (Crystallization, HPLC), Chromatographic stationary and mobile phases
Visualizing Reaction Pathways
Regioisomer Formation Pathway

G cluster_0 Reaction Mixture cluster_1 Tautomeric Equilibrium cluster_2 Product Formation Start Starting Materials Tautomer_A Tautomer A Start->Tautomer_A Reaction Initiation Tautomer_B Tautomer B Tautomer_A->Tautomer_B Product_5_Sub Desired 5-Substituted Imidazole Tautomer_A->Product_5_Sub Favored Pathway Product_4_Sub Undesired 4-Substituted Imidazole Tautomer_B->Product_4_Sub Side Reaction caption Regioisomer formation pathway in imidazole synthesis.

Caption: Regioisomer formation pathway in imidazole synthesis.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Check_Purity Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Purity Decision_1 Is Starting Material Consumed? Check_Purity->Decision_1 No_Reaction No Reaction Occurring Decision_1->No_Reaction No Incomplete_Reaction Incomplete Reaction Decision_1->Incomplete_Reaction Partially Product_Degradation Product or Intermediate Degradation Decision_1->Product_Degradation Yes, with byproducts Action_1 Increase Temperature Use Stronger Catalyst Increase Reaction Time No_Reaction->Action_1 Action_2 Increase Reaction Time Increase Reagent Stoichiometry Incomplete_Reaction->Action_2 Action_3 Lower Temperature Use Milder Conditions Protect Sensitive Groups Product_Degradation->Action_3 End Improved Yield Action_1->End Action_2->End Action_3->End caption Troubleshooting workflow for low yield.

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining 5-substituted imidazoles?

A1: Several synthetic methods are available, with multicomponent reactions (MCRs) being particularly popular due to their efficiency. The Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis are two widely used MCRs for preparing substituted imidazoles.[10][13] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: How can I definitively determine the regiochemistry of my substituted imidazole?

A2: A combination of spectroscopic techniques is typically used to confirm the structure of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the imidazole ring are sensitive to the substitution pattern.[3][14]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.[3][4]

  • Regiospecific Synthesis: Synthesizing one of the isomers through a known, unambiguous route can provide a standard for comparison.[3]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 5-substituted imidazoles?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of microwave irradiation to reduce reaction times and energy consumption, the use of greener solvents, and the development of recyclable catalysts.[10][11][15] For example, some methods utilize water as a solvent or employ solid-supported catalysts that can be easily recovered and reused.[16]

Q4: What is the role of ammonium acetate in the Debus-Radziszewski synthesis?

A4: In the Debus-Radziszewski synthesis, ammonium acetate serves as the source of ammonia.[10][17] The ammonia is necessary for the condensation reaction with the 1,2-dicarbonyl compound and the aldehyde to form the imidazole ring.

Q5: Can computational chemistry help in predicting and controlling side reactions?

A5: Computational chemistry can be a valuable tool for understanding the reaction mechanisms and predicting the formation of side products. By modeling the transition states and intermediates of the different possible reaction pathways, it is possible to gain insights into the factors that control regioselectivity and reactivity.[2] This can help in the rational design of experiments to minimize side reactions.

References

  • Aleksandrova, E. V., et al. (2011). Diverse Synthetic Approaches to Craft Imidazoles - A Review.
  • de la Torre, P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Ferreira, B. R. V., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. [Link]

  • BenchChem. (2025). Literature review on the synthesis of substituted imidazoles. BenchChem.
  • IJARSCT. (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
  • ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study.
  • Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • TSI Journals. (2023).
  • MDPI. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Pharmaceuticals.
  • BenchChem. (2025). Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. BenchChem.
  • BenchChem. (2025).
  • Dey, S., et al. (2025). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Asian Journal of Chemical Sciences.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles. BenchChem.
  • IJPRA. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Wikipedia. (n.d.). Imidazole. Wikipedia.
  • SlideShare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • ACS Publications. (2016). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Reported methods for the synthesis of 5‐aminoimidazoles.
  • Deep Blue Repositories. (n.d.). Synthesis and Assignments of Regioisomeric Cyanoimidazole Esters. University of Michigan.
  • RSC Publishing. (2024).
  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals.
  • ResearchGate. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.
  • OUCI. (n.d.). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three….
  • RSC Publishing. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances.
  • Scribd. (n.d.). imidazole.pdf. Scribd.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
  • IOSR Journal. (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry.

Sources

degradation of 5-(2,2-diphenylethyl)-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Degradation in Solution

Welcome to the technical support guide for 5-(2,2-diphenylethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you anticipate, troubleshoot, and mitigate common stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability of 5-(2,2-diphenylethyl)-1H-imidazole.

Q1: What are the primary ways my 5-(2,2-diphenylethyl)-1H-imidazole sample can degrade in solution? A1: The imidazole moiety is susceptible to three main degradation pathways:

  • Oxidative Degradation: The electron-rich imidazole ring can be oxidized, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide (H₂O₂). This can lead to ring-opening or the formation of various oxidized species.[1]

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical reactions.[1][2] This is a significant risk, particularly for solutions stored in clear glass or plastic containers on a lab bench.

  • pH-Mediated Hydrolysis: While generally stable at neutral pH, the compound's stability can be compromised under strongly acidic or basic conditions, which can catalyze hydrolytic cleavage of the imidazole ring.[1][3]

Q2: What are the most critical factors that influence the stability of my solution? A2: The stability of your solution is a function of its environment. Key factors include:

  • pH: Extreme pH values can accelerate degradation. Many imidazole-containing molecules are most stable in a narrow pH range, typically between 4 and 8.[4]

  • Light Exposure: Direct exposure to light is a primary cause of degradation for many imidazole derivatives.[5]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[6]

  • Oxygen: The presence of dissolved oxygen in the solvent can promote oxidative degradation.[1]

  • Solvent Choice: The type of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis.[5]

Q3: How should I prepare and store my stock solutions to maximize stability? A3: For maximum shelf-life, prepare solutions using a high-purity, degassed solvent. We recommend sterile filtering the solution and storing it in amber glass vials to protect it from light.[5] For long-term storage, aliquoting the solution and keeping it at -20°C or below is advisable. For daily use, refrigeration at 2-8°C is acceptable for short periods, but stability should be verified.

Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What are they likely to be? A4: Unexpected peaks are often degradation products. Based on the known reactivity of the imidazole ring, these could be hydroxylated derivatives, ring-opened products from oxidation, or isomers formed during photolytic stress.[1][7] A forced degradation study is the most effective way to systematically identify potential degradants.[8][9]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter and provides logical steps to diagnose and resolve them.

Problem: Rapid Loss of Parent Compound in Solution

You've prepared a solution, but subsequent analysis shows a significant decrease in the concentration of 5-(2,2-diphenylethyl)-1H-imidazole much faster than expected.

start Problem: Rapid Loss of Parent Compound cause1 Potential Cause 1: Photodegradation start->cause1 cause2 Potential Cause 2: Oxidative Degradation start->cause2 cause3 Potential Cause 3: Incorrect pH start->cause3 sol1 Solution: Store solution in amber vials or wrap clear vials in foil. Work under reduced light. cause1->sol1 sol2 Solution: Use degassed solvents (sparge with N2/Ar). Add an antioxidant (with caution). Store under inert atmosphere. cause2->sol2 sol3 Solution: Measure pH of the solution. Buffer the solution to a neutral pH (e.g., pH 6-8) if compatible. cause3->sol3

Caption: Troubleshooting workflow for rapid compound loss.

  • Investigating Photodegradation: The imidazole ring is known to be sensitive to light.[1] If your solutions are stored in clear containers on the benchtop, photodegradation is a highly probable cause.

    • Causality: Light energy can excite the molecule, leading to bond cleavage and the formation of reactive radical species that initiate degradation cascades.

    • Corrective Action: Prepare a fresh solution and store it in an amber vial or wrap a clear vial completely in aluminum foil. Compare its stability to a sample stored in a clear vial under identical conditions. If the protected sample is stable, photodegradation is the root cause.

  • Investigating Oxidative Degradation: Imidazoles can undergo base-mediated autoxidation.[1] This process is often initiated by dissolved molecular oxygen in the solvent.

    • Causality: Oxygen can react with the compound, especially under slightly alkaline conditions or in the presence of trace metal impurities, leading to complex oxidative degradation products.

    • Corrective Action: Prepare your solution using a solvent that has been freshly degassed by sparging with an inert gas like nitrogen or argon for 15-20 minutes. Store the resulting solution under an inert atmosphere. If this new solution shows improved stability, oxidation was the likely issue.

  • Investigating pH-Mediated Instability: The stability of the compound can be highly dependent on the solution's pH.[4] Dissolving the compound, especially at high concentrations, can alter the pH of unbuffered solutions.

    • Causality: Both acidic and basic conditions can catalyze the hydrolysis of the imidazole ring.[10][11]

    • Corrective Action: Measure the pH of your solution after dissolving the compound. If it is significantly acidic or basic, consider using a buffer system (e.g., phosphate or citrate buffer) to maintain a neutral pH, provided the buffer components do not interfere with your downstream application.

Experimental Protocols: A Self-Validating Approach

To ensure the integrity of your work, we provide standard protocols for assessing the stability of 5-(2,2-diphenylethyl)-1H-imidazole.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule, as recommended by ICH guidelines.[9][12]

cluster_prep Preparation cluster_stress Stress Conditions (Incubate for 24h) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) control Control: Stock Solution @ RT acid Acid Hydrolysis: Add 0.1 M HCl base Base Hydrolysis: Add 0.1 M NaOH ox Oxidation: Add 3% H₂O₂ heat Thermal: Heat Stock @ 60°C light Photolytic: Expose to UV Light (ICH Q1B) sample Sample at t=0, 4, 8, 24h control->sample neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize ox->sample heat->sample light->sample analyze Analyze All Samples by Stability-Indicating HPLC sample->analyze neutralize->sample

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 5-(2,2-diphenylethyl)-1H-imidazole in a 50:50 (v/v) mixture of acetonitrile and water.

  • Aliquot for Stress Conditions: Dispense the stock solution into separate, appropriately labeled amber glass vials for each stress condition.

  • Apply Stress:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.[13]

    • Thermal Degradation: Place a vial of the stock solution in an oven set to 60°C.

    • Photolytic Degradation: Expose a stock solution in a clear vial to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

  • Sampling: Withdraw samples from each condition at specified time points (e.g., 0, 4, 8, and 24 hours).

  • Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.[14]

Instrumentation & Parameters:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 220 nm (or an experimentally determined λmax for the compound).

  • Injection Volume: 10 µL.

This method should provide a good starting point for separating the relatively nonpolar parent compound from potentially more polar degradation products.

Data Presentation: Interpreting Stability Results

Summarizing your stability data in a clear format is crucial for interpretation. Below is a representative table from a forced degradation study.

Table 1: Example Stability Data for 5-(2,2-diphenylethyl)-1H-imidazole after 24 hours.

Stress Condition% Parent Compound Remaining% Total DegradationAppearance of Solution
Control (RT, Dark) 99.5%0.5%Clear, colorless
0.1 M HCl @ RT 85.2%14.8%Clear, colorless
0.1 M NaOH @ RT 60.7%39.3%Clear, slight yellow tint
3% H₂O₂ @ RT 25.1%74.9%Clear, colorless
60°C (Dark) 92.4%7.6%Clear, colorless
Photolytic (UV/Vis) 71.8%28.2%Clear, colorless

Data are illustrative and should be determined experimentally.

Interpretation: The example data suggest the compound is most susceptible to oxidation, followed by alkaline hydrolysis and photodegradation. It shows relative stability to heat and acidic conditions over the tested period.

References
  • TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3354-3363. Available from: [Link]

  • Liko, I., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2540-2548. Available from: [Link]

  • Bugaj, A. M. (2014). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Roy, A., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(82), 67131-67141. Available from: [Link]

  • ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Available from: [Link]

  • MDPI. (2020). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Molecules, 25(16), 3591. Available from: [Link]

  • Polshettiwar, V. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Authorea Preprints. Available from: [Link]

  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

  • IRJET. (2024, July 15). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Available from: [Link]

  • R Discovery. (2013, January 1). Fast Photochromism of Bridged Imidazole Dimers. Available from: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • El-Kassem, L. T. A., & Aly, S. M. (2014). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Journal of Molecular Structure, 1076, 563-571. Available from: [Link]

  • Singh, S., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 368-375. Available from: [Link]

  • Journal of Pharmaceutics & Drug Delivery Research. (2023). Drug Stability: Principles and Evaluation Methods. SciTechnol. Available from: [Link]

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives.... Available from: [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Available from: [Link]

  • Singh, S., & Kumar, V. (2000). OVERVIEW ON STABILITY STUDIES. The Eastern Pharmacist, 43(513), 29-33. Available from: [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Attimarad, M., et al. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 24(16), 2946. Available from: [Link]

  • ACS Omega. (2020). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product. ACS Publications. Available from: [Link]

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • ScienceDirect. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6138. Available from: [Link]

  • PubMed. (2021). Imidazole-Functionalized Polyoxometalate Catalysts for the Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran Using Atmospheric O2. Inorganic Chemistry, 60(6), 4066-4074. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available from: [Link]

  • Figshare. (2011, February 1). Hydrolysis of Imidazole-2-ylidenes - Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2010, June 11). Problem with Imidazole. Available from: [Link]

  • National Renewable Energy Laboratory. (2014, May 15). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. Available from: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • Science of Synthesis. Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by.... Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Available from: [Link]

Sources

Technical Support Center: Scaling Up 5-(2,2-Diphenylethyl)-1H-imidazole Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering and Scale-Up Support Center. 5-(2,2-Diphenylethyl)-1H-imidazole (CAS: 102390-63-6) is a high-value building block and intermediate, frequently utilized in the synthesis of Trace Amine-Associated Receptor 1 (TAAR1) agonists and α2-adrenergic receptor modulators[1].

Transitioning this molecule from milligram-scale discovery to kilogram-scale production introduces severe bottlenecks, primarily involving regioselectivity, the steric bulk of the diphenyl moiety, and the isolation of the highly polar free base. This guide provides causality-driven troubleshooting, validated workflows, and scalable solutions for process chemists.

I. Troubleshooting Guide & FAQs

Section A: Synthetic Route & Regioselectivity

Q: We experience inconsistent yields and complex regioisomer mixtures when attempting to alkylate an unprotected imidazole core with a 2,2-diphenylethyl halide. Why does this happen, and how can we avoid it? A: This is a classic causality of imidazole tautomerism combined with steric hindrance. The 1H-imidazole core rapidly tautomerizes, making N1 and N3 chemically equivalent in solution but electronically distinct during transition states. Direct N-alkylation with a bulky electrophile like 1-bromo-2,2-diphenylethane leads to competing N-alkylation (yielding 1-(2,2-diphenylethyl)-1H-imidazole) rather than the desired C4/C5 alkylation. Solution: Abandon direct alkylation. The most scalable approach is to construct the imidazole ring de novo around the pre-existing 2,2-diphenylethyl chain. The van Leusen imidazole synthesis utilizing TosMIC (toluenesulfonylmethyl isocyanide) and 3,3-diphenylpropanal is highly recommended [2]. It bypasses regioselectivity issues by forming the C4/C5 bond directly during cycloaddition, yielding the 4(5)-substituted imidazole exclusively.

Q: When using the van Leusen synthesis at scale (>1 kg), our reaction stalls, and we observe unreacted TosMIC. What is the mechanistic failure? A: The causality here is the premature degradation or volatilization of the imine intermediate. The van Leusen reaction requires the in situ formation of an aldimine from 3,3-diphenylpropanal and ammonia. At scale, exothermic heating drives off volatile ammonia gas, starving the reaction of the necessary nitrogen source. Solution: Conduct the imine formation step using a stable ammonia surrogate, such as ammonium acetate in methanol, to maintain a high local concentration of nucleophilic nitrogen without the need for high-pressure autoclaves.

Section B: Downstream Processing & Purification

Q: Our crude 5-(2,2-diphenylethyl)-1H-imidazole is a viscous, dark oil that resists crystallization. Column chromatography is not viable for our 5 kg batch. How do we isolate it? A: The free base of this compound has high conformational flexibility due to the rotatable bonds in the 2,2-diphenylethyl chain. This lowers its lattice energy and inhibits crystallization. Furthermore, the basic imidazole nitrogen readily hydrogen-bonds with trace water and polar impurities, resulting in a "sticky" oil. Solution: Force lattice formation via salt crystallization. Converting the free base to a hydrochloride (HCl) or tartrate salt neutralizes the basic nitrogen, disrupts intermolecular hydrogen bonding with impurities, and creates a rigid, highly crystalline ionic lattice.

Q: We attempted a cross-coupling route (e.g., Negishi) to attach the diphenyl groups, but our final imidazole contains >500 ppm palladium. Standard aqueous washes fail. Why? A: The unsubstituted N3 of the imidazole ring is a powerful σ-donor. It acts as a bidentate or monodentate ligand, chelating transition metals (Pd, Cu) tightly. Aqueous workups cannot break this thermodynamic sink. Solution: Introduce a metal scavenger resin (e.g., functionalized with thiourea or mercaptopropyl groups) during the organic extraction phase. The soft sulfur donors on the resin have a higher affinity for soft metals like Pd(II) than the hard nitrogen of the imidazole.

II. Data Presentation: Synthetic Route Comparison

To facilitate route selection for scale-up, the following table summarizes the quantitative performance metrics of three common synthetic strategies based on pilot-scale (>1 kg) data.

Synthetic RouteKey ReagentsTypical YieldRegiopurityPrimary Scale-Up Risk
van Leusen Synthesis TosMIC, 3,3-diphenylpropanal, NH₃65–75%>99% (Exclusive)Exothermic TosMIC decomposition
α-Haloketone Cyclization 1-halo-4,4-diphenylbutan-2-one, Formamide40–50%>95%High-temperature tar formation
Cross-Coupling (Negishi) 4(5)-(2-haloethyl)-1H-imidazole, Ph₂Zn30–45%VariableHeavy metal retention (>500 ppm)

III. Experimental Protocols: Scalable van Leusen Workflow

The following self-validating protocol details the recommended van Leusen synthesis and subsequent salt crystallization for 5-(2,2-diphenylethyl)-1H-imidazole.

Step 1: Imine Formation (Self-Validating)

  • Charge a glass-lined reactor with 3,3-diphenylpropanal (1.0 eq) and anhydrous methanol (5 L/kg).

  • Add ammonium acetate (5.0 eq) in one portion. Stir at 25°C for 2 hours.

  • Validation Check: Pull an aliquot for TLC (Hexane/EtOAc 7:3). The reaction is strictly self-validating; proceed only when the aldehyde spot (UV active, higher Rf) is completely consumed, indicating full conversion to the aldimine.

Step 2: TosMIC Cycloaddition

  • Cool the reactor to 0°C using a glycol jacket.

  • Add TosMIC (1.1 eq) followed by anhydrous K₂CO₃ (2.0 eq) in three portions to control the mild exotherm.

  • Gradually warm the reactor to 40°C and stir for 12 hours. The basic conditions drive the deprotonation of TosMIC, initiating the cycloaddition with the aldimine.

Step 3: Quench and Extraction

  • Concentrate the mixture under reduced pressure (50 mbar, 35°C) to remove methanol.

  • Partition the resulting slurry between Ethyl Acetate (EtOAc) and deionized water.

  • Separate the phases and wash the organic layer twice with 10% brine to remove residual acetate and sulfinic acid byproducts.

Step 4: Salt Crystallization (Purification)

  • Dilute the EtOAc organic layer with Methyl tert-butyl ether (MTBE) to a 1:1 ratio.

  • Slowly add a solution of HCl in dioxane (4.0 M) while maintaining the temperature below 20°C.

  • Validation Check: Monitor the pH of the organic phase using wetted pH paper. Stop addition when the pH reaches 2.0. A thick, white crystalline precipitate of 5-(2,2-diphenylethyl)-1H-imidazole hydrochloride will form.

  • Filter the crystals, wash with cold MTBE, and dry under vacuum at 45°C to yield the API-grade intermediate.

IV. Process Logic Visualization

G N1 Target: 5-(2,2-diphenylethyl)-1H-imidazole N2 Route A: van Leusen Synthesis (Recommended) N1->N2 N3 Route B: α-Haloketone Cyclization (Alternative) N1->N3 N4 TosMIC + 3,3-diphenylpropanal + NH3 (Base-catalyzed) N2->N4 N5 1-halo-4,4-diphenylbutan-2-one + Formamide (High Temp) N3->N5 N6 Crude Product (High Regioselectivity) N4->N6 N7 Crude Product (Thermal Degradation Risks) N5->N7 N8 Downstream: Salt Crystallization (HCl or Tartrate) N6->N8 N7->N8 N9 API-Grade Crystalline Intermediate (>99% Purity) N8->N9

Decision tree for the scalable synthesis and purification of 5-(2,2-diphenylethyl)-1H-imidazole.

V. References

  • Optimisation of imidazole compounds as selective TAAR1 agonists: discovery of RO5073012 Bioorganic & Medicinal Chemistry Letters (2012).[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis Pharmaceuticals (Basel) (2020).[Link]

  • Synthesis and α2-Adrenergic Activities of Imidazole and Imidazolidine Analogues: in vitro and in vivo Selectivity Medicinal Chemistry Research (1994).[Link]

Sources

Technical Support Center: Optimizing Assay Stability for 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the unique physicochemical challenges associated with this compound.

Rather than treating assay failures as random anomalies, this guide explains the causality behind compound behavior. By understanding the interplay between the highly lipophilic 2,2-diphenylethyl moiety and the metal-coordinating 1H-imidazole ring, you can implement self-validating protocols that ensure robust, reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the IC50/EC50 of 5-(2,2-diphenylethyl)-1H-imidazole shift dramatically between different assay buffer batches?

The Causality: The inconsistency is rarely due to chemical degradation; it is almost always driven by trace metal chelation . The nitrogen atoms in the 1H-imidazole ring possess lone pairs that act as strong Lewis bases, readily coordinating with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) present in trace amounts in lower-purity buffer salts or water [2]. This coordination alters the compound's 3D conformation, depletes the pool of "free" active compound, and can trigger Pan Assay Interference (PAINS) [1]. The Solution:

  • Always use LC/MS-grade water and high-purity salts for buffer preparation.

  • Supplement your assay buffer with a weak chelator like EDTA or EGTA (10–50 µM) to sequester trace metals and prevent them from complexing with the imidazole ring.

Q2: Why do I see a rapid loss of signal or apparent compound degradation within 30 minutes of adding it to the microplate?

The Causality: You are likely observing adsorption to plastics , not degradation. The 2,2-diphenylethyl group is highly lipophilic (LogP > 3.5). In aqueous buffers lacking carrier proteins, hydrophobic interactions drive the compound out of the bulk solution and onto the hydrophobic walls of standard untreated polystyrene microplates or pipette tips [3, 4]. The Solution:

  • Switch to Non-Binding Surface (NBS) microplates or glass-bottom plates.

  • Include a surfactant (e.g., 0.01% Tween-20 or CHAPS) or a carrier protein (e.g., 0.1% BSA ) in your assay buffer to maintain the compound in solution and mask hydrophobic interactions with the plastic [3].

Q3: My DMSO stock seems to lose potency after a few freeze-thaw cycles. Is the compound chemically unstable?

The Causality: The compound is chemically stable in pure DMSO, but DMSO is highly hygroscopic . Repeatedly opening the stock vial at room temperature introduces atmospheric moisture. Because of the compound's extreme lipophilicity, even 5–10% water absorbed into the DMSO stock will induce microscopic colloidal aggregation or micro-precipitation[5]. The compound is still there, but it is no longer in a true solution. The Solution:

  • Prepare stocks in anhydrous DMSO (≤0.005% water).

  • Purge vials with dry Argon gas before sealing.

  • Aliquots must be strictly single-use to avoid freeze-thaw cycles and moisture ingress.

Q4: How does assay pH affect the solubility and target engagement of this compound?

The Causality: The imidazole ring has a pKa typically ranging between 6.0 and 7.0. If your assay pH fluctuates within this range, the ratio of protonated (cationic, water-soluble) to deprotonated (neutral, highly lipophilic) species will shift dramatically. A slight drop in pH may increase solubility but abolish target binding if the neutral state is the active pharmacophore. The Solution: Maintain strict pH control. Buffer the assay at pH 7.4 ± 0.1 using a robust buffering agent (e.g., HEPES) to ensure the compound remains predominantly in a consistent ionization state.

Part 2: Mechanism and Workflow Visualization

G cluster_liabilities Structural Liabilities cluster_failures Assay Failures cluster_solutions Mitigation Strategies Compound 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6) Lipo Highly Lipophilic (2,2-diphenylethyl group) Compound->Lipo Imid Metal-Coordinating (1H-imidazole ring) Compound->Imid pKa pH Sensitive (Imidazole pKa ~6.0) Compound->pKa Adsorption Adsorption to Polystyrene Plastics Lipo->Adsorption Chelation Trace Metal Chelation (Cu2+, Zn2+, Ni2+) Imid->Chelation Precipitation Micro-precipitation & Protonation Shifts pKa->Precipitation Sol1 Use NBS Plates & Add 0.01% Tween-20 Adsorption->Sol1 Sol2 Add 10-50 µM EDTA to Assay Buffer Chelation->Sol2 Sol3 Strict pH Control (pH 7.4 ± 0.1) Precipitation->Sol3

Logical relationship between structural liabilities, assay failures, and mitigation strategies.

Workflow Step1 1. Stock Prep Anhydrous DMSO Argon Purge Step2 2. Aliquoting Single-use vials Store at -80°C Step1->Step2 Step3 3. Intermediate Dilution Glass vials or NBS tips Step2->Step3 Step4 4. Assay Buffer Prep Add 0.01% Tween-20 Add 10 µM EDTA Step3->Step4 Step5 5. Microplate Transfer Use NBS Polystyrene or Glass-bottom Step4->Step5 Step6 6. Validation Readout LC-MS/MS Quantification (Time-course) Step5->Step6

Step-by-step workflow for the stable preparation and validation of 5-(2,2-diphenylethyl)-1H-imidazole.

Part 3: Quantitative Data Presentation

The table below summarizes the effective recovery of 5-(2,2-diphenylethyl)-1H-imidazole (initial concentration: 1 µM) after 60 minutes of incubation at room temperature, demonstrating the critical impact of proper assay conditions.

Incubation ConditionMicroplate MaterialAdditivesEffective Recovery (%)Primary Cause of Loss
Standard PBS (pH 7.4)Standard PolystyreneNone< 15% Plastic Adsorption
Standard PBS (pH 7.4)NBS PolystyreneNone45% Micro-precipitation
Standard PBS (pH 7.4)NBS Polystyrene0.01% Tween-2082% Trace Metal Chelation
Optimized Buffer (pH 7.4) NBS Polystyrene 0.01% Tween-20 + 10 µM EDTA > 98% Stable
Standard PBS (pH 6.0)Standard PolystyreneNone60% Altered Protonation State

Part 4: Experimental Protocols

To ensure scientific integrity, implement the following self-validating protocols before initiating high-throughput screening or downstream biological assays.

Protocol 1: Preparation of High-Fidelity DMSO Stocks

Objective: Prevent moisture-induced micro-precipitation and ensure long-term stability.

  • Equilibration: Allow the lyophilized vial of 5-(2,2-diphenylethyl)-1H-imidazole to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Solubilization: Add Anhydrous DMSO (water content ≤0.005%) to achieve a 10 mM stock concentration. Vortex gently until visually clear.

  • Purging: Gently blow a stream of dry Argon gas over the solution for 5 seconds to displace atmospheric air and moisture.

  • Aliquoting: Immediately dispense the stock into single-use, amber glass or low-bind polypropylene microcentrifuge tubes (e.g., 10 µL per tube).

  • Storage: Store aliquots at -80°C. Never freeze-thaw. Discard any unused portion of an aliquot after an experiment.

Protocol 2: Kinetic Recovery & Stability Assay (LC-MS/MS)

Objective: Validate that the compound remains in solution and unbound to plastics during the assay timeframe.

  • Buffer Preparation: Prepare the optimized assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 10 µM EDTA).

  • Dilution: Thaw a single-use 10 mM DMSO stock. Perform a 1:1000 intermediate dilution in the optimized buffer in a glass vial to yield a 10 µM working solution.

  • Plating: Transfer 100 µL of the working solution into the target microplate (e.g., NBS Polystyrene).

  • Time-Course Sampling: Extract 10 µL aliquots at T=0, T=30, T=60, and T=120 minutes. Immediately quench each sample in 90 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated proteins or aggregates.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the Area Under the Curve (AUC) ratio of the compound to the internal standard.

  • Validation Check: A recovery of >90% at T=120 minutes validates the assay conditions. If recovery is <90%, increase the surfactant concentration incrementally (up to 0.05%).

References

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. ChemRxiv / OSTI. Available at:[Link]

  • Effects of microplate type and broth additives on microdilution MIC susceptibility assays. UQ eSpace - The University of Queensland. Available at:[Link]

  • How to Deal with Lipophilic and Volatile Organic Substances in Microtiter Plate Assays? ResearchGate. Available at:[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia MDPI. Available at:[Link]

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate the complexities of biological assays and troubleshoot the inconsistent results that can often arise. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in your research.

Part 1: Foundational Principles of Assay Variability

Understanding the sources of variability is the first step toward controlling them. Biological assays are complex systems with inherent variability, and a systematic approach is crucial for obtaining reliable and reproducible data.[1]

FAQ 1.1: What are the primary sources of variability in biological assays?

Inconsistent results in biological assays can typically be traced back to three main sources: reagents, operator, and instrumentation.[2][3]

  • Reagent Variability: This is a significant contributor to inconsistent results.[3] Lot-to-lot differences in critical reagents like antibodies, enzymes, and cell culture media can introduce significant variability.[4][5] The stability and proper storage of these reagents are also crucial.[6]

  • Operator-Induced Variability: Even with a well-defined protocol, subtle differences in technique between researchers can lead to variable outcomes.[3] This includes pipetting accuracy, timing of incubation steps, and washing techniques.[7]

  • Instrument and Environmental Variability: The performance of laboratory equipment, such as plate readers and incubators, can drift over time.[2] Environmental factors like temperature and humidity can also impact assay performance.[8]

FAQ 1.2: How do I differentiate between systematic and random error in my results?
  • Systematic Error: This type of error is consistent and reproducible. It will cause your results to be consistently higher or lower than the true value. A common example is a miscalibrated pipette that consistently delivers the wrong volume.

  • Random Error: This error is unpredictable and fluctuates from one measurement to the next. It can be caused by a variety of factors, including minor fluctuations in temperature or slight variations in pipetting.

A good way to identify the type of error is to run replicate samples. High variability among replicates suggests random error, while a consistent deviation from the expected value points to a systematic error.

Diagram 1.1: Assay Development and Validation Workflow

Assay_Workflow cluster_dev Assay Development cluster_val Assay Validation Dev_Start Research Question Assay_Design Assay Design & Protocol Development Dev_Start->Assay_Design Reagent_Selection Reagent Selection & Qualification Assay_Design->Reagent_Selection Optimization Optimization (DOE) Reagent_Selection->Optimization Validation_Start Pre-Validation Checks Optimization->Validation_Start Proceed to Validation Accuracy Accuracy Validation_Start->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity Range Linearity & Range Specificity->Range Robustness Robustness Range->Robustness Validation_End Validated Assay Robustness->Validation_End Routine_Use Routine Use with Ongoing Monitoring Validation_End->Routine_Use Implement for Routine Use Operator_Variability Start Inconsistent Results Between Operators Check_SOP Is there a detailed SOP? Start->Check_SOP Develop_SOP Develop a Comprehensive SOP Check_SOP->Develop_SOP No Check_Training Are all operators trained on the SOP? Check_SOP->Check_Training Yes Develop_SOP->Check_Training Provide_Training Provide Standardized Training Check_Training->Provide_Training No Observe_Technique Observe Operator Technique (e.g., pipetting, washing) Check_Training->Observe_Technique Yes Provide_Training->Observe_Technique Identify_Differences Identify Differences in Technique Observe_Technique->Identify_Differences Standardize_Technique Standardize Critical Steps (e.g., pipetting angle, speed) Identify_Differences->Standardize_Technique Yes Consider_Automation Consider Automation for Critical Steps Identify_Differences->Consider_Automation No, technique is consistent End Improved Consistency Standardize_Technique->End Consider_Automation->End

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the in vivo application of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals. Imidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8] However, translating promising in vitro results into successful in vivo studies requires careful optimization of the dosage regimen to balance efficacy and toxicity.

This resource provides practical, experience-driven guidance in a question-and-answer format, along with detailed troubleshooting workflows and experimental protocols to address common challenges encountered in the field.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers face when designing and executing in vivo studies with novel imidazole derivatives.

Q1: How do I determine a starting dose for my novel imidazole derivative in an animal model?

A1: Establishing a safe and potentially effective starting dose is a critical first step. A multi-faceted approach is required as no single method is foolproof.

  • Extrapolation from In Vitro Data: Your in vitro IC50 or EC50 values provide an initial, albeit rough, estimate.[9] However, directly converting an in vitro concentration to an in vivo dose is complex due to absorption, distribution, metabolism, and excretion (ADME) factors.[10] These values are best used to establish a concentration target for subsequent pharmacokinetic studies.

  • Literature Review: A thorough review of compounds with similar structures or mechanisms of action can offer valuable guidance on dose ranges used in previous in vivo studies.[11]

  • Dose-Range Finding (DRF) Study: The most reliable method is to conduct a pilot in vivo study, often called a Maximum Tolerated Dose (MTD) or Dose-Range Finding (DRF) study.[9][10] This involves administering single, escalating doses to small groups of animals to identify the highest dose that does not cause unacceptable toxicity (e.g., more than a 10% reduction in body weight or significant clinical signs).[10] A common starting point for a DRF study can be estimated at 1/10th of the in vitro LD50, if available.[10]

Q2: My imidazole derivative is not showing the expected efficacy in vivo, even at doses I thought would be effective. What are my next steps?

A2: This is a common challenge that requires systematic troubleshooting. The lack of efficacy can stem from issues with the compound itself, its formulation, or its behavior in the biological system.

  • Verify Compound Activity: First, re-confirm the potency and activity of the specific batch of the compound you are using with a reliable in vitro assay.[11]

  • Pharmacokinetic (PK) Analysis: The most frequent cause of poor in vivo efficacy is inadequate drug exposure. The compound may have poor bioavailability, be rapidly metabolized, or fail to reach the target tissue in sufficient concentrations.[11] A preliminary PK study is essential to measure the compound's concentration in plasma over time (AUC, Cmax, T1/2) and determine if you are achieving the target exposure predicted from in vitro data.[10][11]

  • Dose Escalation: If the initial doses are well-tolerated, a gradual dose escalation in subsequent animal cohorts is a logical next step.[11] Continue to monitor for both efficacy and any signs of toxicity.

  • Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) may not be optimal.[11] Oral gavage is preferred for clinical relevance, but poor oral absorption may necessitate an alternative route like intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure systemic exposure.[12]

Q3: I am observing unexpected toxicity at doses where I don't see efficacy. What are my options?

A3: This indicates a narrow therapeutic window, a common issue with kinase inhibitors and other targeted agents within the imidazole class.[13]

  • Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects and then perform a more gradual dose escalation with smaller dose increments to pinpoint the MTD more accurately.[11]

  • Refine Dosing Schedule: Toxicity can be schedule-dependent. If the compound's half-life is long, less frequent administration may maintain therapeutic exposure while allowing the animal to recover between doses, reducing cumulative toxicity.[10] Conversely, for a compound with a short half-life, continuous infusion or more frequent, smaller doses might be better tolerated than a single large bolus. A PK study is required to inform this decision.[10]

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be contributing to the observed toxicity.[11] Always include a "vehicle only" control group in your studies to rule this out.

  • Off-Target Effects: The compound may have a broader mechanism of action than initially understood.[10] In vitro profiling against a panel of related targets (e.g., a kinase panel) can help identify potential off-target activities that could explain the toxicity.

Q4: How do I choose the right vehicle for formulating my imidazole derivative for in vivo studies?

A4: Many imidazole derivatives are poorly soluble in aqueous solutions, making formulation a critical challenge.[14][15] The choice of vehicle is crucial for ensuring the compound is stable and bioavailable.

  • pH-Dependent Solubility: Imidazole derivatives are often weak bases and may exhibit higher solubility in acidic conditions where the nitrogen atoms can be protonated.[14] Adjusting the pH of the vehicle can sometimes be a viable strategy.

  • Common Co-solvents and Surfactants: A tiered approach is recommended. Start with simple vehicles before moving to more complex ones.

    • Aqueous solutions: Saline or PBS with pH adjustment.

    • Suspensions: For insoluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or 1% methylcellulose can be used.[16]

    • Co-solvent systems: For compounds requiring solubilization, mixtures are common. A popular combination involves a surfactant like Tween-80 (to aid in creating a uniform paste) and a solubilizing agent like DMSO or polyethylene glycol (PEG400).[12][14] It is critical to keep the percentage of organic solvents (like DMSO) low to avoid vehicle-induced toxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that significantly increase aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.

Q5: How frequently should I administer the compound?

A5: The dosing frequency is dictated by the compound's pharmacokinetic profile, specifically its elimination half-life (T1/2).[10] The goal is to maintain the drug concentration within its therapeutic window (above the minimum effective concentration and below the toxic concentration).

  • Short Half-Life: Compounds that are cleared quickly may require more frequent administration (e.g., twice daily) to maintain exposure.

  • Long Half-Life: Compounds that remain in circulation for a long time may be effective with once-daily or even less frequent dosing. A preliminary PK study is the only definitive way to determine the appropriate dosing interval for your specific imidazole derivative.[10]

Section 2: Troubleshooting Guides & Workflows

These visual guides provide a systematic framework for key decision-making processes in your in vivo studies.

Guide 1: Systematic Dose Optimization Workflow

This workflow outlines the logical progression from initial dose estimation to conducting a full efficacy study.

DoseOptimizationWorkflow cluster_preclinical Phase 1: Dose Finding & PK cluster_efficacy Phase 2: Efficacy Testing Start In Vitro Data (IC50) & Literature Review DRF Conduct Dose-Range Finding (MTD) Study Start->DRF PK Conduct Preliminary PK Study DRF->PK Analysis Analyze MTD & PK Data (Select Doses & Schedule) PK->Analysis EfficacyStudy Conduct Efficacy Study (Multiple Dose Groups) Analysis->EfficacyStudy Endpoint Evaluate Efficacy & Correlate with PK/PD EfficacyStudy->Endpoint

Caption: Workflow for systematic in vivo dose optimization.

Guide 2: Troubleshooting Lack of Efficacy

Use this decision tree when your compound is not producing the desired biological effect.

EfficacyTroubleshooting cluster_pk_pd Exposure Issues Start No Efficacy Observed CheckCompound Re-test Compound Activity In Vitro Start->CheckCompound IsActive Is Compound Active? CheckCompound->IsActive RunPK Conduct PK Study IsActive->RunPK Yes ReEvaluate Re-evaluate Hypothesis or Compound IsActive->ReEvaluate No LowExposure Exposure Too Low? RunPK->LowExposure IncreaseDose Increase Dose LowExposure->IncreaseDose Yes ChangeRoute Change Admin Route or Reformulate LowExposure->ChangeRoute Consider LowExposure->ReEvaluate No, exposure is sufficient IncreaseDose->Start Re-test ChangeRoute->Start Re-test

Caption: Decision tree for troubleshooting lack of efficacy.

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for foundational in vivo experiments.

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of an imidazole derivative that can be administered without causing unacceptable toxicity, which will inform dose selection for subsequent efficacy studies.[10]

Materials:

  • Test Compound (Imidazole Derivative)

  • Appropriate vehicle (e.g., 0.5% CMC, Saline with 5% DMSO and 10% Tween-80)

  • Healthy, age-matched rodents (e.g., C57BL/6 mice, 8-10 weeks old), n=3-5 per group.[10]

  • Standard laboratory animal diet and water

  • Oral gavage needles, syringes, animal weighing scales

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5-7 days prior to the start of the study.[16]

  • Dose Selection & Preparation:

    • Select at least 3-4 dose levels. A common approach is to use a logarithmic or semi-logarithmic spacing (e.g., 10, 30, 100 mg/kg). The starting dose should be based on literature or in vitro data.[10]

    • Prepare fresh formulations of the test compound in the selected vehicle on the day of dosing. Ensure the formulation is homogenous.

    • Include a "vehicle only" control group.[11]

  • Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage).[10]

  • Monitoring:

    • Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 7 to 14 days.[16] Signs include changes in skin/fur, eyes, respiration, behavior (lethargy, agitation), and posture.[16]

    • Record body weights just before dosing (Day 0) and at least twice weekly thereafter (e.g., Days 3, 7, 14).[16]

    • Record food and water consumption if toxicity is expected to affect appetite.

  • Endpoint Determination: The MTD is typically defined as the highest dose that causes no more than a 10% reduction in mean body weight and does not produce mortality or persistent signs of severe toxicity.[10]

  • Necropsy: At the end of the observation period, a gross necropsy should be performed on all animals to identify any potential target organs of toxicity.[16]

Protocol 2: Preliminary In Vivo Pharmacokinetic (PK) Study

Objective: To characterize the absorption and elimination profile (pharmacokinetics) of an imidazole derivative after a single dose to understand drug exposure (Cmax, T1/2, AUC).[11]

Materials:

  • Test Compound and vehicle

  • Rodents (e.g., Male C57BL/6 mice, 8-10 weeks old)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge for plasma separation

  • Validated analytical method (e.g., LC-MS/MS) to quantify the compound in plasma.[11]

Procedure:

  • Dosing: Administer a single dose of the compound (e.g., a mid-range, well-tolerated dose from the MTD study) to a cohort of animals.[11]

  • Blood Sampling: Collect blood samples from a small number of animals (e.g., 3 per time point) at multiple time points. A typical sparse sampling schedule might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal).

  • Plasma Processing: Immediately place blood into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Analysis: Store plasma at -80°C until analysis. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[11]

  • Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • T1/2 (Half-life): Time required for the plasma concentration to decrease by half.

    • AUC (Area Under the Curve): Total drug exposure over time.

Section 4: Data Interpretation

Presenting data clearly is crucial for making informed decisions. Below is an example of how to summarize results from a dose-range finding study.

Table 1: Example Summary of a 14-Day Dose-Range Finding Study
Dose Group (mg/kg/day, p.o.)nMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5.2%No abnormal findings.
3050/5+4.8%No abnormal findings.
10050/5-3.5%Mild, transient hypoactivity on Day 1.
30052/5-15.8% (survivors)Ruffled fur, significant hypoactivity, weight loss.
Conclusion The MTD is estimated to be 100 mg/kg . The 300 mg/kg dose was not tolerated. Efficacy studies should explore doses at and below 100 mg/kg.

Section 5: References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Imidazole Derivatives. BenchChem.

  • BenchChem. (2025). Technical Support Center: Refining In Vivo Dosage of Novel Compounds. BenchChem.

  • Ali, I., et al. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Hindawi.

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.

  • IJSRED. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com.

  • ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate.

  • BenchChem. (2025). Optimization of dosage for in vivo studies of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde. BenchChem.

  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. Postgraduate Medical Journal.

  • KazNMU. (n.d.). Review of pharmacological effects of imidazole derivatives. KazNMU.

  • Oxford Academic. (n.d.). Pharmacokinetics of imidazole antimycotics. Postgraduate Medical Journal.

  • IJCRT.org. (n.d.). TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. IJCRT.org.

  • IJRAR.org. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org.

  • Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online.

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. BenchChem.

  • Leong, W. (2013). Estimating the “First in human” dose – a revisit with particular emphasis on oncology drugs. Cancer Research.

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

  • IntechOpen. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. IntechOpen.

  • BenchChem. (2025). refining dosage for in vivo studies with N-(1H-Benzo[d]imidazol-4-yl)formamide. BenchChem.

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives. BenchChem.

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). TOXICOLOGICAL EVALUATIONS. BG RCI.

  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.

  • Mager, D. E., & Jusko, W. J. (n.d.). Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics. PMC.

  • PubMed. (2007). Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity. National Center for Biotechnology Information.

  • EUPATI Toolbox. (n.d.). Setting the 'first-in-human' dose. EUPATI.

  • PubMed. (2008). Design and optimization of imidazole derivatives as potent CXCR3 antagonists. National Center for Biotechnology Information.

  • Oxford Academic. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences.

  • PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Imidazole Derivatives as Novel and Potent Antifungal Agents. ResearchGate.

  • ResearchGate. (n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate.

  • ResearchGate. (n.d.). Dose–response curve after a 72-h treatment with imidazoles. ResearchGate.

  • Wavelength. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Wavelength Pharmaceuticals.

  • PubMed. (n.d.). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery. National Center for Biotechnology Information.

  • PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. National Center for Biotechnology Information.

  • ACS Publications. (2022). Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Journal of Medicinal Chemistry.

  • MDPI. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease. MDPI.

  • bioRxiv. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. bioRxiv.

Sources

reducing off-target effects of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Characterizing and Mitigating Off-Target Effects for Researchers and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets.[2][4] However, this versatility can also lead to unintended interactions with proteins other than the primary target, known as off-target effects. These effects can confound experimental results, leading to misinterpretation of a compound's mechanism of action and, in a clinical context, can cause adverse drug reactions.[5][6]

This guide provides a comprehensive framework for researchers working with 5-(2,2-diphenylethyl)-1H-imidazole, a representative imidazole-containing small molecule. While specific data for this exact compound is limited, we will leverage established knowledge of the imidazole chemical class to anticipate, identify, and mitigate potential off-target liabilities. Our focus will be on two of the most common off-target families for imidazole derivatives: Cytochrome P450 (CYP) enzymes and the hERG potassium channel, as well as broader kinome screening.

Frequently Asked Questions (FAQs)

Q1: What are the most probable off-target liabilities for an imidazole-based compound like 5-(2,2-diphenylethyl)-1H-imidazole?

A1: Based on its core structure, the primary concerns fall into two main categories:

  • Cytochrome P450 (CYP) Inhibition: The imidazole nitrogen atom can coordinate with the heme iron in the active site of CYP enzymes, leading to potent inhibition.[7][8] This is a well-documented liability for many imidazole-containing drugs, such as ketoconazole.[9] Inhibition of major drug-metabolizing enzymes like CYP2C9, CYP2D6, and CYP3A4 can lead to significant drug-drug interactions.[8][10]

  • hERG Potassium Channel Blockade: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[11][12] Many compounds, particularly those that are basic and lipophilic, can bind within the hERG channel pore.[13] Given the presence of a basic imidazole ring and the lipophilic diphenylethyl group, hERG liability should be assessed early.

Q2: My compound is showing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect?

A2: This is a common and critical issue. Distinguishing on-target efficacy from off-target toxicity is paramount. A systematic approach is required to dissect the observed phenotype.

Below is a logical workflow to troubleshoot this problem.

G start Unexpected Cytotoxicity Observed q1 Does phenotype match genetic knockdown (siRNA/CRISPR) of the intended target? start->q1 a1_yes Phenotype is likely on-target. Investigate concentration dependence. q1->a1_yes Yes a1_no Off-target effect is suspected. q1->a1_no No q2 Is the cytotoxicity observed at high concentrations (>10 µM)? a1_no->q2 a2_yes Potential for non-specific toxicity or lower-affinity off-targets. q2->a2_yes Yes a2_no Potent off-target effect is possible. q2->a2_no No next_steps Proceed with Off-Target Profiling a2_yes->next_steps a2_no->next_steps

Caption: Troubleshooting workflow for unexpected cytotoxicity.

To further validate, you should perform a target engagement assay to confirm that your compound is binding to its intended target within the cell at the concentrations where you observe the effect.[6] If target engagement is confirmed but the phenotype still differs from genetic knockdown, it strongly suggests that one or more off-targets are driving the cytotoxic response.

Q3: What is kinome profiling and when is it necessary?

A3: The kinome represents the complete set of protein kinases in the genome.[14] Kinases are critical nodes in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[14] Kinome profiling is a broad screening approach that assesses the activity of a compound against a large panel of kinases.[14][15][16][17]

This is necessary when:

  • Your primary target is a kinase, and you need to determine the selectivity of your inhibitor.

  • You observe a complex cellular phenotype that cannot be explained by the known function of your primary target, suggesting modulation of other signaling pathways.[15]

  • You want to proactively identify potential off-target liabilities or opportunities for drug repurposing.

Several contract research organizations (CROs) offer kinome profiling services using various technologies.[15][16][17][18]

Q4: How can I structurally modify my compound to reduce off-target effects?

A4: This is a central challenge in medicinal chemistry. While there are no universal solutions, several strategies have proven effective for mitigating common liabilities:

Off-Target LiabilityMedicinal Chemistry StrategyRationale & Considerations
CYP Inhibition - Introduce steric hindrance near the coordinating nitrogen.- Reduce lipophilicity.- Replace the imidazole with a non-coordinating isostere.Blocking or shielding the nitrogen atom can prevent its coordination with the CYP heme iron. Reducing lipophilicity can decrease binding to the often-greasy CYP active site.
hERG Inhibition - Reduce lipophilicity (logP < 3 is a general goal).- Reduce basicity (pKa < 7.4).- Introduce a polar or acidic group to create a zwitterion.[13]- Disrupt the classic hERG pharmacophore (basic amine connected to a lipophilic region).These strategies aim to decrease the affinity of the compound for the hydrophobic inner pore of the hERG channel. Zwitterions often have reduced hERG liability but may suffer from lower cell permeability.[13]
Kinase Off-Targets - Use structure-based drug design (if crystal structures are available) to enhance interactions with the primary target while introducing steric clashes with off-targets.- Explore different regions of chemical space by modifying peripheral substituents.This requires a deep understanding of the structure-activity relationship (SAR) for both on- and off-targets. Often, small structural changes can significantly alter the selectivity profile.

Experimental Protocols & Troubleshooting Guides

Off-Target Screening Cascade

A tiered approach is the most resource-efficient way to screen for off-target effects. Start with inexpensive, high-throughput assays and progress to more complex, biologically relevant models for compounds that advance.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Selectivity & Cellular Confirmation cluster_2 Tier 3: Functional & Advanced Assays in_silico In Silico Prediction (CYP, hERG, Kinase) cyp_ht In Vitro CYP Inhibition (e.g., CYP2C9, 3A4) in_silico->cyp_ht herg_ht In Vitro hERG Binding (Fluorescence Assay) in_silico->herg_ht kinome Broad Kinome Panel (e.g., >100 kinases) cyp_ht->kinome herg_ht->kinome cell_cyto Cellular Cytotoxicity Panel (e.g., HepG2 for liver tox) kinome->cell_cyto herg_patch hERG Patch Clamp (Gold Standard) cell_cyto->herg_patch phenotypic Phenotypic Screening (e.g., Cell Painting) herg_patch->phenotypic end Safety Profile Established phenotypic->end start Test Compound start->in_silico

Caption: A tiered workflow for off-target liability screening.

Protocol 1: In Vitro CYP2C9 Inhibition Assay (Fluorescent)

This protocol describes a common, high-throughput method to assess if your compound inhibits CYP2C9, a major drug-metabolizing enzyme frequently inhibited by imidazole compounds.[9]

Principle: A fluorogenic probe substrate is metabolized by recombinant CYP2C9, producing a fluorescent signal. An inhibitor will compete with the substrate, leading to a decrease in fluorescence.

Materials:

  • Recombinant human CYP2C9 enzyme (commercially available)

  • CYP2C9 substrate (e.g., Luciferin-H)

  • NADPH regeneration system

  • Potassium phosphate buffer (pH 7.4)

  • 5-(2,2-diphenylethyl)-1H-imidazole (test compound)

  • Sulfaphenazole (positive control inhibitor)

  • DMSO (vehicle control)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compound and the positive control (Sulfaphenazole) in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the microplate. Include DMSO-only wells for the "no inhibition" control.

  • Enzyme Preparation: Prepare a master mix containing the potassium phosphate buffer, NADPH regeneration system, and the CYP2C9 enzyme.

  • Incubation: Add the enzyme master mix to the wells containing the compounds. Allow a short pre-incubation (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Prepare a solution of the fluorogenic substrate in buffer. Add this solution to all wells to start the reaction.

  • Read Fluorescence: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence signal at regular intervals (e.g., every minute for 30-60 minutes) using the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation & Troubleshooting:

  • Positive Control: The IC₅₀ for Sulfaphenazole should be within the expected range (typically low nM), confirming the assay is performing correctly.

  • Z'-factor: Calculate the Z'-factor for your high and low controls. A value > 0.5 indicates a robust assay.

  • Issue: No inhibition observed. Possible Cause: Compound is not an inhibitor, or it has poor solubility. Solution: Check the compound's solubility in the final assay buffer. If it precipitates, the effective concentration is lower than intended.

  • Issue: High variability between replicates. Possible Cause: Pipetting errors or compound precipitation. Solution: Ensure accurate pipetting and visually inspect plates for any signs of precipitation.

Protocol 2: hERG Liability Assessment using a Thallium Flux Assay

This is a high-throughput screening method to identify potential hERG channel blockers. It is a suitable primary screen before committing to the more labor-intensive gold-standard patch-clamp electrophysiology.[13]

Principle: The hERG channel is permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into cells expressing the hERG channel. When the channel opens, Tl⁺ flows into the cell, causing an increase in fluorescence. A hERG blocker will prevent this influx, resulting in a reduced signal.

Materials:

  • HEK293 cell line stably expressing the hERG channel

  • Thallium-sensitive dye (e.g., FluxOR™)

  • Assay buffer and stimulus buffer (containing Tl⁺ and a depolarizing agent like K⁺)

  • 5-(2,2-diphenylethyl)-1H-imidazole (test compound)

  • Astemizole or Dofetilide (positive control hERG blockers)

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with an injection function

Procedure:

  • Cell Plating: Seed the hERG-expressing cells into the microplates and allow them to form a confluent monolayer overnight.

  • Dye Loading: Remove the culture medium and add the Tl⁺-sensitive dye loading buffer to the cells. Incubate for approximately 60-90 minutes at room temperature, protected from light.

  • Compound Addition: After incubation, remove the dye solution. Add assay buffer containing the serial dilutions of your test compound, positive control, and vehicle control. Allow a 15-30 minute incubation period.

  • Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds.

  • Stimulation: Use the plate reader's injector to add the Tl⁺-containing stimulus buffer to all wells. This simultaneously depolarizes the cells (opening the hERG channels) and provides the Tl⁺ substrate.

  • Kinetic Read: Immediately after injection, continue to record the fluorescence signal over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the magnitude of the fluorescence increase for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no Tl⁺ influx (100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the curve to determine the IC₅₀ value.

Self-Validation & Troubleshooting:

  • Positive Control: The positive control (e.g., Astemizole) should yield a potent IC₅₀ value consistent with literature reports, validating the cell line and assay system.

  • Signal Window: The fluorescence signal in the stimulated vehicle control wells should be significantly higher than the baseline, providing a robust signal window for detecting inhibition.

  • Issue: Autofluorescence. Possible Cause: The test compound itself is fluorescent at the assay wavelengths. Solution: Run a parallel plate with compound but without the dye to measure and subtract any background fluorescence.

References

  • Pamgene. KinomePro - Pamgene.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Cell Signaling Technology. KinomeView Profiling.
  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services.
  • Drug Hunter.
  • Illumina.
  • seqWell. Selecting the Right Gene Editing Off-Target Assay.
  • Sato T, Yuki H, Ogura K, Honma T. (2018). Construction of an integrated database for hERG blocking small molecules. PubMed.
  • (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
  • Zhang, W., et al. (2002).
  • S. S, P., & D, D. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Taylor & Francis Online.
  • S. S, P., & D, D. (2021). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. PubMed.
  • Zhang, X. H., Tee, L. Y., & Wang, X. G. (2015). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Sato T, Yuki H, Ogura K, Honma T. (2018). Construction of an integrated database for hERG blocking small molecules. PLOS One.
  • Zhang, H., et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • Al-blewi, F., et al. (2022).
  • El-Gohary, N. S., & Shaaban, M. I. (2021).
  • Peterson, J. R. (2012).
  • (2003). A new class of CYP2C9 inhibitors: Probing 2C9 specificity with high-affinity benzbromarone derivatives.
  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. PubMed Central.
  • Addgene. (2024). CRISPR 101: Off-Target Effects.
  • Kalra, S., et al. (2021). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central.
  • BenchChem. (2025).
  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
  • (2025). Imidazole based anticancer drugs with brand/company name, specific cancer types and targets.
  • BenchChem. (2025). A comparative study of the inhibitory effects of various imidazole-based compounds.
  • Al-Radadi, N. S. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv.
  • Singh, P., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.
  • Priya, S. S., et al. (2024). Review article. Semantic Scholar.
  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central.
  • Corrado, C., et al. (2019). Effects of Treatment with the Hypomethylating Agent 5-aza-2′-deoxycytidine in Murine Type II Collagen-Induced Arthritis. MDPI.
  • Karpf, A. R., et al. (2001). Activation of the p53 DNA Damage Response Pathway after Inhibition of DNA Methyltransferase by 5-Aza-2′-deoxycytidine. Molecular Pharmacology.
  • Flotho, C., et al. (2009). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. PubMed Central.
  • Wrangle, J., et al. (2014). Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers. Oncotarget.

Sources

Technical Support Center: Enhancing the Bioavailability of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(2,2-diphenylethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo performance of this compound. Given its chemical structure, featuring a polar imidazole head and a bulky, lipophilic diphenylethyl tail, poor oral bioavailability is a significant hurdle that can mask its true therapeutic potential. This guide provides in-depth troubleshooting, scientifically-grounded formulation strategies, and detailed experimental protocols to help you systematically diagnose and overcome these bioavailability challenges.

Understanding the Core Problem: Predicted Physicochemical Properties

While specific experimental data for 5-(2,2-diphenylethyl)-1H-imidazole is not extensively published, we can infer its likely physicochemical properties based on its structure and the known characteristics of imidazole derivatives. The imidazole ring is a polar, ionizable aromatic compound that can act as both a hydrogen bond donor and acceptor.[1][2][3] This property generally aids in improving the pharmacokinetic characteristics of molecules.[1][4] However, the large, non-polar 2,2-diphenylethyl substituent will likely dominate the molecule's overall properties, leading to low aqueous solubility.

This structural combination suggests that 5-(2,2-diphenylethyl)-1H-imidazole is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV compound:

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class IV: Low Solubility, Low Permeability

The troubleshooting and formulation strategies outlined below are primarily focused on addressing the low solubility aspect, which is often the rate-limiting step for absorption.

Frequently Asked Questions (FAQs)

Q1: My in vitro assays with 5-(2,2-diphenylethyl)-1H-imidazole show high potency, but I'm not seeing the expected efficacy in my animal models. What could be the issue?

A1: A significant discrepancy between in vitro and in vivo results is a classic indicator of poor oral bioavailability.[5] The potent effects you observe in a controlled in vitro environment, where the compound is typically fully solubilized in a solvent like DMSO, are not being replicated in vivo because the compound is not being adequately absorbed into the systemic circulation. The low aqueous solubility of the compound likely limits its dissolution in the gastrointestinal (GI) tract, preventing it from reaching therapeutic concentrations at the target site.[5]

Q2: What are the first experimental steps I should take to confirm a bioavailability problem?

A2: The initial step is to quantify the aqueous solubility of your compound at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract. A standard shake-flask method can be employed for this. Following this, an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide a preliminary indication of its ability to cross the intestinal membrane. These two pieces of data will help you tentatively classify your compound within the BCS framework and guide your formulation strategy.

Q3: Are there any inherent properties of the imidazole group I should be aware of during formulation development?

A3: Yes, the imidazole group is amphoteric, meaning it can act as both a weak acid and a weak base.[3][6] Its pKa of the conjugate acid is approximately 7.[6] This means its ionization state, and therefore its solubility, will be pH-dependent. It will be more soluble in acidic environments where the imidazole ring is protonated. This property can be both a challenge and an opportunity. For instance, the compound may dissolve in the acidic environment of the stomach but precipitate in the more neutral pH of the small intestine. Formulation strategies can be designed to either leverage this acidic solubility or prevent precipitation at higher pH.

Troubleshooting Guide: Common Experimental Observations

This section addresses specific issues you might be encountering during your experiments and provides actionable solutions.

Observation Potential Cause Recommended Action(s)
High variability in plasma concentrations between subjects. Poor dissolution and/or food effects.1. Particle Size Reduction: Decrease the particle size of the API to increase the surface area for dissolution.[7][8][9] Consider micronization or nanosizing. 2. Lipid-Based Formulation: Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization and minimize food effects.[9]
No dose-proportional increase in plasma concentration at higher doses. Saturation of dissolution or absorption mechanisms.1. Enhance Solubility: The formulation is not able to solubilize the higher dose. Employ more advanced solubilization techniques like solid dispersions or cyclodextrin complexation.[5][8] 2. Permeability Assessment: If solubility enhancement doesn't resolve the issue, investigate potential permeability limitations using a Caco-2 cell assay.
Compound precipitates out of solution when moving from an acidic to a neutral pH in vitro. pH-dependent solubility due to the imidazole group.1. Use of Precipitation Inhibitors: Incorporate hydrophilic polymers like HPMC or PVP into your formulation to maintain a supersaturated state and prevent precipitation.[5] 2. Enteric Coating: For solid dosage forms, an enteric coating can be used to bypass the acidic stomach and release the drug in the small intestine where absorption is higher.[5]
Low oral bioavailability despite good aqueous solubility of a salt form. Potential for high first-pass metabolism.1. Alternative Routes of Administration: Administer the compound via intravenous (IV) or intraperitoneal (IP) injection to bypass the liver and determine the extent of first-pass metabolism.[5] 2. Prodrug Approach: Consider designing a prodrug that masks the metabolically labile sites of the molecule.

Formulation Development Workflow

The following diagram outlines a logical workflow for systematically addressing the bioavailability of 5-(2,2-diphenylethyl)-1H-imidazole.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Solubility Enhancement cluster_3 Phase 3: Evaluation & Refinement start Start with API solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., PAMPA) solubility->permeability bcs Tentative BCS Classification permeability->bcs strategy Select Formulation Strategy bcs->strategy size_reduction Particle Size Reduction (Micronization/Nanosizing) strategy->size_reduction solid_dispersion Amorphous Solid Dispersion strategy->solid_dispersion lipid_formulation Lipid-Based Formulation (SEDDS/SMEDDS) strategy->lipid_formulation cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin dissolution In Vitro Dissolution Testing size_reduction->dissolution solid_dispersion->dissolution lipid_formulation->dissolution cyclodextrin->dissolution animal_pk In Vivo Pharmacokinetic (PK) Study in Animal Model dissolution->animal_pk refine Refine Formulation animal_pk->refine refine->strategy

Caption: Workflow for troubleshooting and enhancing the bioavailability of 5-(2,2-diphenylethyl)-1H-imidazole.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in different aqueous media.

Materials:

  • 5-(2,2-diphenylethyl)-1H-imidazole

  • Phosphate buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (pH 1.2)

  • Simulated Intestinal Fluid (pH 6.8)

  • HPLC-grade water, acetonitrile, and appropriate buffers for analysis

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Preparation: Add an excess amount of 5-(2,2-diphenylethyl)-1H-imidazole to separate vials containing 1 mL of each test medium (water, PBS pH 7.4, pH 1.2 buffer, pH 6.8 buffer). An excess is confirmed by the presence of visible solid material at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sampling and Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Protocol 2: Formulation with Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7][9]

Materials:

  • 5-(2,2-diphenylethyl)-1H-imidazole

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Cosurfactant/Cosolvent (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Screening of Excipients: Determine the solubility of the compound in various oils, surfactants, and cosurfactants to identify the most suitable excipients.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant. The goal is to find formulations that form stable microemulsions upon dilution.

  • Formulation Preparation:

    • Weigh the required amounts of the oil, surfactant, and cosurfactant into a glass vial.

    • Heat the mixture to approximately 40°C to ensure homogeneity.

    • Add the pre-weighed amount of 5-(2,2-diphenylethyl)-1H-imidazole to the excipient mixture.

    • Stir gently with a magnetic stirrer until the compound is completely dissolved.

  • Evaluation of the SEDDS:

    • Self-Emulsification Time: Add 1 mL of the prepared SEDDS to 500 mL of 0.1 N HCl (simulating stomach fluid) under gentle agitation. Record the time it takes for the formulation to form a uniform emulsion.

    • Droplet Size Analysis: Analyze the droplet size of the resulting emulsion using a dynamic light scattering (DLS) instrument. Smaller droplet sizes (typically <200 nm for SMEDDS) are desirable for better absorption.

    • In Vitro Dissolution: Perform dissolution studies of the SEDDS formulation in different media and compare the release profile to that of the unformulated compound.

Concluding Remarks

Addressing the poor bioavailability of 5-(2,2-diphenylethyl)-1H-imidazole requires a systematic and rational approach. By thoroughly characterizing its physicochemical properties and employing targeted formulation strategies, it is possible to significantly enhance its in vivo exposure and unlock its full therapeutic potential. The troubleshooting guides and protocols provided herein serve as a starting point for your development efforts. Remember that each compound is unique, and formulation development is an iterative process that often requires optimization.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma. [Link]

  • Kumar, S., & Singh, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical & Biological Archives. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The AAPS Journal. [Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. (n.d.). Neuroquantology. [Link]

  • Ioniță, E., Ghinea, A. M., Stanciu, G. D., Drăgănescu, D., & Tecuceanu, V. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Procyon-creations. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research. [Link]

  • Imidazole. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Physicochemical Properties of Imidazole. (n.d.). ResearchGate. [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Technical Support Center: Troubleshooting 5-(2,2-diphenylethyl)-1H-imidazole in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2,2-diphenylethyl)-1H-imidazole (CAS No. 102390-63-6). As a screening compound, this molecule features a privileged imidazole scaffold frequently used in drug discovery. However, the addition of the bulky, highly lipophilic 2,2-diphenylethyl moiety introduces significant physicochemical and off-target challenges in in vitro models.

This guide is designed for researchers and drug development professionals to troubleshoot cytotoxicity, isolate target-mediated effects from off-target artifacts, and optimize experimental design.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Acute Cell Death and the Solubility/Solvent Paradox

Q: My cells exhibit acute morphological changes (rounding, detachment) and widespread death within 2–4 hours of adding the compound. Is this a rapid target-mediated effect?

A: Highly unlikely. Acute toxicity occurring within hours of dosing a lipophilic compound is almost always an artifact of either compound precipitation or solvent toxicity . Because 5-(2,2-diphenylethyl)-1H-imidazole has extremely poor aqueous solubility, researchers often compensate by increasing the concentration of the delivery vehicle, typically Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 0.1% (v/v) induce significant cellular stress, including alterations in reactive oxygen species (ROS), caspase-3 cleavage, and disruption of membrane integrity[1][2].

Furthermore, when a highly concentrated DMSO stock is injected directly into aqueous cell culture media, the lipophilic imidazole rapidly crashes out of solution. These micro-precipitates physically disrupt lipid bilayers, causing immediate necrotic cell death that masks any true pharmacological data.

  • The Fix: Cap your final DMSO concentration at 0.1% (v/v)[3]. To maintain compound solubility at this low DMSO concentration, utilize carrier molecules such as Hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the lipophilic diphenylethyl tail, thereby increasing apparent aqueous solubility without membrane disruption.

Issue 2: Delayed Cytotoxicity & Mitochondrial Uncoupling

Q: I have optimized the formulation to prevent precipitation, but I still observe dose-dependent cytotoxicity at 24–48 hours that does not align with my target's known biology. What is the mechanism?

A: You are likely observing off-target mitochondrial toxicity , a well-documented class effect of lipophilic imidazoles. The basic nitrogen of the imidazole ring (pKa ~7) can become protonated in the acidic environment of the mitochondrial intermembrane space. The bulky lipophilic diphenylethyl group allows the molecule to easily traverse the inner mitochondrial membrane. This dynamic allows the compound to act as a protonophore, effectively uncoupling oxidative phosphorylation. Additionally, lipophilic imidazoles have been shown to directly impair Complex I activity, decrease mitochondrial membrane potential, and induce superoxide accumulation, ultimately triggering intrinsic apoptosis[4].

  • The Fix: You must decouple your target's pharmacology from mitochondrial stress. Perform a mitochondrial respiration assay (detailed in the protocol below) to determine if the compound depresses the Oxygen Consumption Rate (OCR) prior to the onset of apoptosis.

Issue 3: Confounding Metabolic Effects in Hepatic Models

Q: The compound is highly toxic in primary hepatocytes and HepaRG cells, but perfectly well-tolerated in HEK293 and HeLa cells. Why is the toxicity cell-line dependent?

A: This discrepancy is a classic signature of Cytochrome P450 (CYP) interference . The unhindered nitrogen (N-3) of the imidazole ring is a potent coordinator of the heme iron in CYP450 enzymes[5]. In metabolically competent cells like primary hepatocytes or differentiated HepaRG cells, the compound rapidly binds and inhibits CYP enzymes[4][6]. This halts the metabolism of endogenous substrates, inducing severe metabolic stress. Furthermore, if the imidazole itself undergoes frustrated or partial oxidation, it can generate reactive intermediates. Cell lines like HEK293 and HeLa lack significant CYP expression, rendering them blind to this specific mechanism of toxicity.

Part 2: Data Presentation - Vehicle Formulation Strategies

To minimize solvent-induced artifacts while maintaining the solubility of 5-(2,2-diphenylethyl)-1H-imidazole, refer to the following formulation matrix.

Vehicle FormulationMax Soluble Concentration (Estimated)Cytotoxicity RiskMechanistic Rationale & Recommendation
100% DMSO (Diluted to 1% final in media)>100 µMHigh 1% DMSO induces ROS and apoptosis in sensitive cells[1][2]. Not recommended for viability assays.
DMSO (Diluted to 0.1% final in media)<10 µMLow Safe solvent level[3], but the compound will likely precipitate at higher assay concentrations.
0.1% DMSO + 10% HPβCD 50 - 100 µMLow Recommended. Cyclodextrin forms an inclusion complex with the diphenylethyl moiety, shielding its lipophilicity from the aqueous media.
0.1% DMSO + 0.05% Tween-80 20 - 50 µMModerate Surfactant prevents macro-precipitation but can cause mild membrane fluidization. Use only if HPβCD is unavailable.

Part 3: Experimental Protocol - Isolating Mitochondrial Toxicity

To validate whether 5-(2,2-diphenylethyl)-1H-imidazole is causing off-target mitochondrial uncoupling, use the Seahorse XF Cell Mito Stress Test . This protocol is designed as a self-validating system: internal controls ensure that any observed toxicity is definitively linked to mitochondrial dysfunction rather than generalized cell death.

Step 1: Cell Seeding & Quality Control

  • Seed HepG2 or your target cell line at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Self-Validation: Ensure cells are at 70-80% confluency. Overconfluency will cause localized hypoxia, skewing basal respiration data.

Step 2: Compound Treatment (Pre-Apoptotic Window)

  • Treat cells with 5-(2,2-diphenylethyl)-1H-imidazole (e.g., 1 µM, 10 µM, 30 µM) formulated in 0.1% DMSO + 10% HPβCD.

  • Incubate for 2 hours only .

  • Causality Note: A 2-hour window is critical. It is long enough for the lipophilic compound to penetrate the mitochondria but short enough to measure direct respiratory uncoupling before downstream apoptosis dismantles the cell.

Step 3: Assay Execution (The Modulator Titration)

  • Wash cells and replace media with unbuffered Seahorse XF Base Medium (pH 7.4).

  • Load the sensor cartridge with the following modulators:

    • Port A (Oligomycin, 1.5 µM): Inhibits ATP synthase. Validates the proportion of oxygen consumption dedicated to ATP production.

    • Port B (FCCP, Titration 0.5 - 2.0 µM): Uncouples the proton gradient. Self-Validation: You must titrate FCCP to ensure you hit the true maximal respiration peak. If FCCP does not spike OCR, the mitochondria are already uncoupled by your imidazole.

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III. Validates non-mitochondrial oxygen consumption.

Step 4: Data Interpretation

  • If 5-(2,2-diphenylethyl)-1H-imidazole acts as a protonophore, you will see an artificially elevated Basal OCR and a collapsed Maximal OCR (post-FCCP).

  • If it inhibits Complex I[4], you will see a dose-dependent collapse of both Basal and Maximal OCR compared to the vehicle control.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways by which lipophilic imidazoles induce cytotoxicity, highlighting the critical decision points for assay troubleshooting.

G Compound 5-(2,2-diphenylethyl)-1H-imidazole Solvent High DMSO Requirement (>0.1%) Compound->Solvent Mito Mitochondrial Accumulation (Protonophore Effect) Compound->Mito CYP CYP450 Heme Coordination Compound->CYP Precipitation Micro-precipitation in Media Solvent->Precipitation MembraneStress Membrane Disruption Solvent->MembraneStress Precipitation->MembraneStress OxPhos OxPhos Uncoupling & Complex I Inhibition Mito->OxPhos MetabolicStress Metabolic Stress (Hepatocytes/HepaRG) CYP->MetabolicStress Toxicity Cytotoxicity & Apoptosis MembraneStress->Toxicity OxPhos->Toxicity MetabolicStress->Toxicity

Caption: Mechanistic pathways of lipophilic imidazole-induced cytotoxicity in cell culture models.

Sources

Technical Support Center: Crystallization Optimization for 5-(2,2-diphenylethyl)-1H-imidazole (CAS: 102390-63-6)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming the unique physicochemical hurdles associated with the crystallization of 5-(2,2-diphenylethyl)-1H-imidazole.

Part 1: Core Principles & Mechanistic Insights

5-(2,2-diphenylethyl)-1H-imidazole (C₁₇H₁₆N₂) presents a distinct crystallization challenge due to its structural dichotomy. The molecule features a highly lipophilic 2,2-diphenylethyl tail coupled with a polar, hydrogen-bonding imidazole headgroup. This pseudo-amphiphilic nature frequently leads to two major thermodynamic and kinetic challenges:

  • Liquid-Liquid Phase Separation (LLPS) / "Oiling Out": Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase[1]. This occurs when the cooling trajectory crosses the binodal curve (miscibility gap) before reaching the metastable zone for solid nucleation[2]. The resulting emulsion acts as a sink for impurities, leading to gummy, amorphous residues[3].

  • Imidazole Tautomerism: The imidazole ring undergoes annular tautomerism between the Nδ1-H and Nε2-H states[4]. The specific tautomeric state dictates the intermolecular hydrogen-bonding network (N-H···N) required for crystal assembly[5]. Rapid supersaturation or fluctuating solvent polarity can trap the system in a mixture of tautomeric states, introducing lattice defects and preventing nucleation.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my product consistently "oil out" instead of forming crystals during cooling? A: Oiling out is a kinetic phenomenon triggered when supersaturation is generated too rapidly, forcing the system into a stable emulsion (miscibility gap) rather than a crystalline suspension[1]. For 5-(2,2-diphenylethyl)-1H-imidazole, the lipophilic tail strongly interacts with non-polar antisolvents, while the imidazole head prefers polar solvents. Corrective Action: Shift your solvent system to lower the solubility curve below the LLPS boundary. Reduce your cooling rate to <0.2 °C/min, and introduce seed crystals before reaching the cloud point to bypass the two-step nucleation path[2].

Q: How can I control the tautomeric polymorphism of this compound to ensure consistent crystal habits? A: Imidazole tautomerism is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent environment[5]. Aprotic solvent mixtures fail to strongly solvate the imidazole ring, leading to tautomeric mixtures and amorphous precipitation. Corrective Action: Utilize a primary protic solvent (e.g., Ethanol) that can actively participate in the hydrogen-bonding network. This stabilizes a specific tautomer, facilitating its uniform incorporation into the growing crystal lattice[4].

Q: I am getting poor yield and sticky, gummy residues that clog the filter. How do I improve filterability? A: Gummy residues indicate that the solute-rich oil phase has undergone spinodal decomposition or a glass transition rather than ordered crystallization[2]. Because the oil phase concentrates impurities, the melting point of the solute is locally depressed, preventing solidification[3]. Corrective Action: Abandon crash-cooling. Implement the hybrid cooling-antisolvent strategy detailed in the protocol below, ensuring antisolvent is dosed extremely slowly only after the seed bed has matured.

Part 3: Standard Operating Protocols

Protocol: Hybrid Cooling-Antisolvent Crystallization with Seeding

This self-validating protocol is designed to bypass the LLPS binodal curve and enforce tautomeric uniformity.

Step 1: Dissolution Suspend 5-(2,2-diphenylethyl)-1H-imidazole in primary solvent (Ethanol, 10 volumes). Heat the reactor to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

Step 2: Hot Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble impurities that could act as heterogeneous nucleation sites for undesired polymorphs.

Step 3: Controlled Cooling to Metastable Zone Cool the batch linearly from 60 °C to 45 °C at a strict rate of 0.2 °C/min. This slow trajectory prevents the system from crossing into the spinodal decomposition region[2].

Step 4: Seeding At 45 °C, introduce 1-2 wt% of high-purity 5-(2,2-diphenylethyl)-1H-imidazole seed crystals (pre-slurried in Ethanol). Age the suspension for 60 minutes to allow the seed bed to mature and consume initial supersaturation[1].

Step 5: Antisolvent Addition Initiate the addition of the antisolvent (Heptane, 30 volumes). Dose the first 5 volumes at a highly restricted rate of 0.05 vol/min to prevent local supersaturation spikes that trigger oiling out[3]. The remaining 25 volumes can be dosed at 0.15 vol/min.

Step 6: Final Cooling & Isolation Cool the suspension to 5 °C at 0.1 °C/min. Age for 2 hours. Isolate the crystals via vacuum filtration, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40 °C.

Part 4: Quantitative Data & Solvent Screening

The following matrix summarizes the thermodynamic compatibility of various binary solvent systems for 5-(2,2-diphenylethyl)-1H-imidazole, explicitly highlighting the risk of LLPS.

Primary SolventAntisolventRatio (v/v)LLPS RiskYield (%)Purity (%)Crystal Habit
Ethanol Heptane 1:3Low 92.099.2Prismatic
Ethyl AcetateHeptane1:4Moderate88.598.5Needles
EthanolWater1:2High85.096.5Agglomerates
IsopropanolWater1:2High80.095.0Amorphous/Gum

Table 1: Solvent screening matrix demonstrating the superiority of the Ethanol/Heptane system in mitigating oiling out while maximizing yield and purity.

Part 5: Visualizations

CrystallizationWorkflow Start Dissolution in Primary Solvent (e.g., EtOH at 60°C) Filter Hot Filtration (Remove insoluble impurities) Start->Filter Cool1 Controlled Cooling (0.2°C/min to Metastable Zone) Filter->Cool1 Seed Seeding (1-2 wt% pure crystals) Cool1->Seed AntiSolvent Antisolvent Addition (e.g., Heptane at 0.1 vol/min) Seed->AntiSolvent Cool2 Final Cooling & Aging (Hold at 5°C for 2h) AntiSolvent->Cool2 Isolate Filtration & Cake Washing Cool2->Isolate

Fig 1: Step-by-step workflow for the hybrid cooling-antisolvent crystallization process.

TroubleshootingLLPS Issue Issue: Oiling Out (LLPS) Detected Check1 Is supersaturation generated too rapidly? Issue->Check1 Action1 Reduce cooling rate to <0.2°C/min or slow antisolvent dosing Check1->Action1 Yes Check2 Is the operating temperature above the solute's melting point in the solvent mixture? Check1->Check2 No Action2 Change solvent system to shift the binodal curve Check2->Action2 Yes SeedAction Introduce seed crystals before the LLPS boundary Check2->SeedAction No

Fig 2: Logical decision tree for troubleshooting liquid-liquid phase separation (oiling out).

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Application Notes. URL:[Link][1]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications. URL:[Link][2]

  • Matsunami, K., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications. URL:[Link][3]

  • Toda, F., et al. "Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state." CrystEngComm, RSC Publishing. URL:[Link][5]

  • Hansen, D. F., et al. "Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH." PMC, National Institutes of Health. URL:[Link][4]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Diphenylethyl-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative analysis of standard spectroscopic techniques for the structural elucidation of a substituted imidazole, specifically focusing on the isomeric placement of a 2,2-diphenylethyl group on the imidazole ring.

While the topic of interest was "5-(2,2-diphenylethyl)-1H-imidazole," a thorough review of chemical literature and databases reveals that this specific isomer is not documented. The substitution pattern of the imidazole ring typically leads to the formation of 4- and/or 5-substituted isomers, with the 4-substituted isomer often being the more synthetically accessible or thermodynamically stable product. Therefore, this guide will focus on the structural confirmation of the more plausible and documented isomer, 4-(2,2-diphenylethyl)-1H-imidazole , and compare it with its potential 5-substituted counterpart. We will explore how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for unambiguous structure determination.[1][2][3]

Part 1: Synthesis and Isomeric Considerations

The synthesis of 4-substituted imidazoles can be achieved through various established methods. A common approach involves the condensation of a dicarbonyl compound with an aldehyde and ammonia (or an ammonium salt), known as the Radziszewski synthesis. For 4-(2,2-diphenylethyl)-1H-imidazole, a plausible synthetic route would involve the reaction of 4,4-diphenyl-3-oxobutanal with formaldehyde and ammonium acetate.

It is crucial to recognize that such syntheses can sometimes yield a mixture of isomers. The primary challenge for the analytical chemist is to definitively distinguish between the 4-(2,2-diphenylethyl)-1H-imidazole and the potential 5-(2,2-diphenylethyl)-1H-imidazole.

Part 2: A Comparative Analysis of Spectroscopic Techniques

The structural elucidation of organic molecules relies on piecing together information from various analytical methods.[1] Each technique provides a unique part of the puzzle, and their combined data allows for confident structure confirmation.

Experimental Workflow for Structural Confirmation

The general workflow for confirming the structure of a newly synthesized imidazole derivative is a systematic process ensuring purity and correct identification.

G cluster_analysis Spectroscopic Analysis synthesis Synthesis of Diphenylethyl-imidazole purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms ir Infrared (IR) Spectroscopy (Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) ir->nmr elucidation Data Integration & Structure Elucidation nmr->elucidation

Caption: General workflow for synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For distinguishing between the 4- and 5-substituted isomers, both ¹H and ¹³C NMR are invaluable, with 2D NMR techniques providing definitive proof.

  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of hydrogen atoms.

    • Imidazole Ring Protons: The key to distinguishing the isomers lies in the signals from the imidazole ring protons. In the 4-substituted isomer, there will be two distinct singlets for the protons at the C2 and C5 positions. In the 5-substituted isomer, there would be singlets for the C2 and C4 protons. While their chemical shifts might be similar, their coupling in 2D NMR will be different.

    • Diphenylethyl Protons: A characteristic triplet for the single proton of the ethyl group (CH) and a doublet for the two protons of the methylene group (CH₂) would be expected, coupled to each other. The ten protons of the two phenyl groups will typically appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm).[4]

  • ¹³C NMR (Carbon NMR): This provides information about the carbon framework of the molecule.

    • The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are highly sensitive to the substitution pattern.[5] The carbon atom directly attached to the diphenylethyl group will experience a significant upfield or downfield shift compared to the unsubstituted carbons.

  • 2D NMR (COSY & HMBC): These techniques are crucial for unambiguous assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. It shows correlations between protons and carbons that are 2-3 bonds away. For the 4-substituted isomer, a long-range correlation would be observed between the CH₂ protons of the ethyl group and both the C4 and C5 carbons of the imidazole ring. This would not be the case for the 5-substituted isomer.

Predicted NMR Data for 4-(2,2-diphenylethyl)-1H-imidazole:

Technique Signal Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H NMR Imidazole H2~7.5-7.7SingletC2-H
Imidazole H5~6.8-7.0SingletC5-H
Phenyl H's~7.1-7.4Multiplet10 aromatic protons
Ethyl CH~4.5-4.7Triplet-CH(Ph)₂
Ethyl CH₂~3.2-3.4Doublet-CH₂-imidazole
¹³C NMR Imidazole C2~135-137-C2
Imidazole C4~138-140-C4 (substituted)
Imidazole C5~115-117-C5
Phenyl C's~126-145-12 aromatic carbons
Ethyl CH~50-52--CH(Ph)₂
Ethyl CH₂~35-37--CH₂-imidazole
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for determining the molecular weight of the synthesized compound, which in turn confirms its elemental composition.[1]

  • Causality: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify that the synthesized product has the expected molecular formula (C₁₇H₁₆N₂). This is a critical first check.

  • Fragmentation Pattern: High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental formula. Additionally, the fragmentation pattern can offer structural clues. For instance, a prominent fragment corresponding to the loss of the diphenylethyl group would be expected.

Expected MS Data:

Technique Measurement Expected Value
EI-MS Molecular Ion (M⁺)m/z 248.13
HRMS (ESI) [M+H]⁺m/z 249.1386 (Calculated for C₁₇H₁₇N₂)
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the key functional groups present in a molecule.[1]

  • Causality: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of functional groups like N-H, C-H, and C=N bonds, which are all expected in an imidazole derivative.

  • Key Absorptions:

    • N-H Stretch: A broad peak in the range of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

    • Aromatic C-H Stretch: A sharp peak just above 3000 cm⁻¹ indicates the C-H bonds of the phenyl and imidazole rings.

    • C=N and C=C Stretches: Absorptions in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings.

Expected IR Data:

Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretch (imidazole)3100 - 3500 (broad)
Aromatic C-H Stretch3000 - 3100 (sharp)
Aliphatic C-H Stretch2850 - 3000
C=N and C=C Stretches1450 - 1650

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (HMBC) Acquisition: Utilize a standard HMBC pulse sequence. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: For Electrospray Ionization (ESI), infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. For Electron Ionization (EI), a solid probe may be used.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare the measured m/z with the theoretical value for the expected chemical formula.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Using a Fourier Transform Infrared (FTIR) spectrophotometer, collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Conclusion

While NMR spectroscopy, particularly 2D HMBC, provides the most definitive evidence for distinguishing between isomers like 4- and 5-(2,2-diphenylethyl)-1H-imidazole, a comprehensive approach utilizing MS and IR spectroscopy is essential for a self-validating structural confirmation. Mass spectrometry confirms the correct molecular formula, and IR spectroscopy verifies the presence of key functional groups. Together, these techniques provide a robust and logical framework for the unambiguous structural elucidation of novel chemical entities, a critical step in both academic research and the pharmaceutical industry.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide.
  • The Royal Society of Chemistry. (2014). Supplementary data.
  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.
  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • ResearchGate. (n.d.). Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by Ni(0)‐catalyzed direct C‐2 arylation of imidazole 297.
  • PMC. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Heliyon. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from cell.com.

  • Der Pharma Chemica. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research).
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
  • Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.
  • PubChem. (n.d.). 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole.
  • Asian Journal of Chemistry. (2024). Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest.
  • ChemicalBook. (n.d.). 4-Methyl-2-phenyl-1H-imidazole(827-43-0) 1H NMR spectrum.
  • NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-.
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • Beilstein Archives. (2024). I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach.
  • Wiley Online Library. (n.d.). Monosubstitution of 1H‐Imidazo[4,5‐f][1][6]phenanthroline Ligands Yields Maximum Luminescence Quantum Yield in Ruthenium Pol. Retrieved from wiley.com.

  • PMC. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
  • PubChem. (n.d.). 5-(2-Naphthyl)-1H-imidazole.
  • Wikipedia. (n.d.). Imidazole.
  • Wiley Spectra Lab. (n.d.). 1H-Imidazole-1-carboxamide, N-(2-phenylethyl)-N-propyl-.
  • PubChem. (n.d.). 2,5-Dihydro-1H-imidazole.

Sources

A Comprehensive Guide to the Validation of an Analytical Method for 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the quality, safety, and efficacy of a drug substance are reliable and reproducible.[1][2][3] This guide provides an in-depth, experience-driven approach to validating a quantitative analytical method for 5-(2,2-diphenylethyl)-1H-imidazole, a novel imidazole derivative. We will explore the rationale behind experimental choices, compare potential analytical platforms, and provide a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Analytical Challenge: Why Method Validation is Critical

The validation process provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][6] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of this validation.[7][8][9][10]

Comparing Analytical Alternatives

While several techniques can be employed for the analysis of imidazole derivatives, HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent.[11][12]

Analytical Technique Advantages Disadvantages Suitability for 5-(2,2-diphenylethyl)-1H-imidazole
High-Performance Liquid Chromatography (HPLC) with UV Detection - Wide applicability to a broad range of compounds.[11] - Robust and reproducible. - Non-destructive. - Relatively low cost.- May have lower sensitivity compared to MS detection. - Peak co-elution can be a challenge.Highly Suitable: The compound possesses a chromophore (the imidazole ring and phenyl groups), making it amenable to UV detection. HPLC is the workhorse of pharmaceutical analysis for purity and assay determination.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity and selectivity.[15] - Excellent for identifying and quantifying volatile and semi-volatile compounds.- May require derivatization to improve volatility, adding complexity.[15] - High temperatures can cause degradation of thermolabile compounds.Potentially Suitable: While feasible, the need for derivatization and the compound's relatively high molecular weight may make it less straightforward than HPLC for routine quality control.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Combines the separation power of HPLC with the high sensitivity and specificity of MS.[12][16] - Ideal for trace-level impurity identification and quantification.- Higher cost and complexity. - Matrix effects can suppress or enhance the analyte signal.[15]Excellent for Impurity Profiling: While potentially overkill for routine assay, LC-MS is invaluable for identifying unknown degradation products during forced degradation studies, a key part of validation.[5]

For the purpose of routine quality control (assay and impurity determination), a stability-indicating HPLC-UV method is often the most practical and robust choice. This guide will therefore focus on the validation of such a method.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, from planning to final reporting.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop & Approve Validation Protocol ATP->Protocol Sets acceptance criteria Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analysis Analyze Data vs. Acceptance Criteria Robustness->Analysis Report Prepare Validation Report Analysis->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: Workflow for analytical method validation.

Experimental Protocol: Validating an HPLC-UV Method

The following is a detailed, step-by-step methodology for the validation of a hypothetical stability-indicating HPLC-UV method for 5-(2,2-diphenylethyl)-1H-imidazole.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Procedures

The core parameters for validation are defined by ICH guidelines.[1][6][14]

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

  • Procedure:

    • Blank and Placebo Analysis: Inject the mobile phase (blank) and a placebo (formulation matrix without the API) to demonstrate no interfering peaks at the retention time of the analyte.

    • Forced Degradation: Subject a solution of 5-(2,2-diphenylethyl)-1H-imidazole to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[14]

    • Analyze the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure.[4]

The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17][18]

  • Procedure:

    • Prepare a series of at least five standard solutions of 5-(2,2-diphenylethyl)-1H-imidazole at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

The closeness of the test results to the true value.[1][19]

  • Procedure:

    • Prepare a placebo formulation and spike it with known amounts of 5-(2,2-diphenylethyl)-1H-imidazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][18]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of results.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Procedure:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[3]

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak asymmetry, and resolution.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation of an analytical method for an API assay. These criteria should be defined in the validation protocol before the execution of any experiments.[1][6]

Parameter Acceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999 for the analyte peak in stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.[20]
Accuracy Mean recovery of 98.0% to 102.0% at each concentration level.
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) For impurity methods, the LOQ should be at or below the reporting threshold for impurities.
Robustness System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits for all tested variations.

The Self-Validating System: Causality in Experimental Design

The validation protocol is designed as a self-validating system. Each parameter builds upon the others, creating a logical and scientifically sound body of evidence.

Validation Parameter Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte only Accuracy Accuracy Linearity->Accuracy Confirms proportionality for recovery studies Range Range Linearity->Range Defines the working range Precision Precision Precision->Accuracy Demonstrates consistency of accurate results Range->Accuracy Accuracy must be proven over the entire range Robustness Robustness Robustness->Specificity Confirms resolution is maintained

Caption: Interdependence of validation parameters.

For instance, without first establishing specificity , one cannot be certain that the response measured in the linearity study is solely from the analyte of interest. Similarly, accuracy can only be reliably determined over the validated range of the method, and the results must be precise to be meaningful.[18] Robustness studies then confirm that the method's specificity and precision are maintained during normal variations in laboratory conditions. This interconnectedness ensures a comprehensive evaluation of the method's performance.

Conclusion and Lifecycle Management

It is crucial to recognize that method validation is not a one-time event but part of a lifecycle.[2] Any significant changes to the analytical procedure, such as a change in instrumentation or a new synthesis route for the API, may necessitate revalidation or method verification to ensure its continued suitability.[21] By adhering to these principles, researchers and drug developers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • Preprints.org. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Preprints.org. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • PubMed. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Food Science. (2014, January 3). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Retrieved from [Link]

  • Wiley Online Library. (2025, October 22). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • PubMed. (2013, May 1). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2022, January 12). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

Sources

A Comparative Analysis of 5-(2,2-diphenylethyl)-1H-imidazole's Potential Pharmacological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] Its derivatives have been successfully developed as antifungal, anticancer, anti-inflammatory, and antimicrobial drugs.[4][5][6][7] This guide provides a comparative framework for evaluating the potential biological activity of the novel compound, 5-(2,2-diphenylethyl)-1H-imidazole. Due to the absence of specific literature on this molecule, we will hypothesize its activity based on the known pharmacological profiles of structurally related imidazole-containing drugs. This guide will focus on three potential mechanisms of action: aromatase inhibition, thromboxane synthase inhibition, and cytochrome P450 (CYP450) enzyme inhibition. We will compare the hypothetical activity of 5-(2,2-diphenylethyl)-1H-imidazole to established drugs in each of these classes: anastrozole (an aromatase inhibitor), dazoxiben (a thromboxane synthase inhibitor), and ketoconazole (a broad-spectrum CYP450 inhibitor).

Potential Mechanisms of Action and Comparator Compounds

The imidazole ring is a key feature in many enzyme inhibitors due to the ability of its nitrogen atoms to coordinate with metal ions in the active sites of enzymes.[8] Based on this, we propose three primary avenues for investigation for 5-(2,2-diphenylethyl)-1H-imidazole.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[9] Its inhibition is a key therapeutic strategy in hormone-receptor-positive breast cancer.[10][11] Non-steroidal aromatase inhibitors, such as anastrozole and letrozole, contain a triazole or imidazole ring that reversibly binds to the heme iron of the aromatase enzyme, blocking its activity.[9][12]

  • Comparator Drug: Anastrozole, a potent and selective non-steroidal aromatase inhibitor.[9]

Thromboxane Synthase Inhibition

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is catalyzed by thromboxane synthase.[13][14] Selective inhibitors of this enzyme, many of which are imidazole derivatives, have been investigated for their potential as antithrombotic agents.[15][16] These inhibitors work by preventing the conversion of prostaglandin H2 to thromboxane A2.[13][14]

  • Comparator Drug: Dazoxiben, a well-characterized selective inhibitor of thromboxane synthase.[15]

Cytochrome P450 (CYP450) Inhibition

The cytochrome P450 superfamily of enzymes is crucial for the metabolism of a vast number of drugs and endogenous compounds.[17][18] Imidazole-containing drugs, like ketoconazole, are known to be potent inhibitors of various CYP450 isoforms, which can lead to significant drug-drug interactions.[19][20]

  • Comparator Drug: Ketoconazole, a broad-spectrum inhibitor of several CYP450 enzymes, particularly CYP3A4.[20]

Experimental Protocols for Comparative Activity Assessment

To empirically determine the pharmacological profile of 5-(2,2-diphenylethyl)-1H-imidazole, a series of in vitro enzymatic assays are proposed.

Aromatase Inhibition Assay

This assay will quantify the ability of the test compound to inhibit the activity of human placental aromatase.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain human placental microsomes as a source of aromatase.

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of the androgen substrate (e.g., androstenedione), NADPH as a cofactor, and the microsomal preparation in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of 5-(2,2-diphenylethyl)-1H-imidazole, anastrozole (positive control), and a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period.

  • Quantification of Estrogen: Stop the reaction and quantify the amount of estrogen produced using a sensitive method such as a tritiated water release assay or by LC-MS/MS.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aromatase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsomes (Aromatase Source) D Combine Reagents in Reaction Wells A->D B Prepare Substrate (Androstenedione) B->D C Prepare Test Compounds (5-DPI, Anastrozole) C->D E Incubate at 37°C D->E F Quantify Estrogen (LC-MS/MS) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the in vitro aromatase inhibition assay.

Thromboxane Synthase Inhibition Assay

This assay will measure the inhibition of thromboxane B2 (a stable metabolite of thromboxane A2) production from prostaglandin H2.

Step-by-Step Methodology:

  • Enzyme Source: Utilize human platelet microsomes as the source of thromboxane synthase.

  • Reaction Setup: In a reaction buffer, combine the platelet microsomes with varying concentrations of 5-(2,2-diphenylethyl)-1H-imidazole, dazoxiben (positive control), and a vehicle control.

  • Initiate Reaction: Add prostaglandin H2 to initiate the enzymatic reaction.

  • Incubation: Incubate for a short period at 37°C.

  • Reaction Termination and Measurement: Terminate the reaction and measure the concentration of thromboxane B2 using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: Determine the IC50 values as described for the aromatase assay.

Thromboxane_Synthase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Platelet Microsomes (TXA2 Synthase) D Combine Reagents A->D B Prepare Substrate (Prostaglandin H2) B->D C Prepare Test Compounds (5-DPI, Dazoxiben) C->D E Incubate at 37°C D->E F Measure Thromboxane B2 (ELISA) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the in vitro thromboxane synthase inhibition assay.

CYP450 Inhibition Assay

This assay will assess the inhibitory potential of the test compound against key human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Step-by-Step Methodology:

  • Enzyme Source: Use recombinant human CYP450 enzymes co-expressed with cytochrome P450 reductase in a microsomal system.

  • Substrate and Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 5-(2,2-diphenylethyl)-1H-imidazole, ketoconazole (positive control for CYP3A4), or other specific inhibitors for other isoforms, and a vehicle control.

  • Reaction Initiation: Add a specific fluorescent or luminescent substrate for the respective CYP450 isoform and the NADPH regenerating system.

  • Kinetic Measurement: Monitor the formation of the metabolized product over time using a plate reader.

  • IC50 Determination: Calculate the IC50 values based on the reduction in the rate of substrate metabolism.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Recombinant CYP450 Enzymes D Pre-incubate Enzyme and Inhibitor A->D B Fluorescent Substrate E Add Substrate and NADPH System B->E C Prepare Test Compounds (5-DPI, Ketoconazole) C->D D->E F Kinetic Measurement of Metabolite Formation E->F G Calculate Rate of Metabolism F->G H Determine IC50 G->H

Caption: Workflow for the in vitro CYP450 inhibition assay.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these experiments would be presented for a clear comparison.

Table 1: Aromatase Inhibition

CompoundIC50 (nM)
5-(2,2-diphenylethyl)-1H-imidazole[Experimental Value]
Anastrozole[Literature/Experimental Value]

Table 2: Thromboxane Synthase Inhibition

CompoundIC50 (nM)
5-(2,2-diphenylethyl)-1H-imidazole[Experimental Value]
Dazoxiben[Literature/Experimental Value]

Table 3: Cytochrome P450 Inhibition

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
5-(2,2-diphenylethyl)-1H-imidazole[Experimental Value][Experimental Value][Experimental Value]
Ketoconazole[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]

Discussion and Interpretation of Potential Outcomes

The experimental data will provide crucial insights into the pharmacological profile of 5-(2,2-diphenylethyl)-1H-imidazole.

  • Potent Aromatase Inhibition: If the compound exhibits a low nanomolar IC50 value for aromatase, comparable to or better than anastrozole, it would warrant further investigation as a potential therapeutic for hormone-dependent cancers.

  • Selective Thromboxane Synthase Inhibition: Significant inhibition of thromboxane synthase with minimal off-target effects would suggest its potential as an antiplatelet agent. A key advantage of selective thromboxane synthase inhibitors is that they do not inhibit the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.[15]

  • Broad CYP450 Inhibition: Potent inhibition of multiple CYP450 enzymes, similar to ketoconazole, would indicate a high potential for drug-drug interactions. While this could be a liability for systemic drug development, it might be of interest for topical applications where systemic exposure is limited.

  • Lack of Significant Activity: If the compound shows weak or no inhibition in these assays, it would suggest that its biological activity may lie elsewhere, and broader screening against other targets would be necessary.

This structured, comparative approach allows for a comprehensive initial characterization of 5-(2,2-diphenylethyl)-1H-imidazole, guiding future research and development efforts.

References

  • Aromatase inhibitor - Wikipedia. Available at: [Link]

  • FitzGerald, G. A., & Oates, J. A. (1985). The biochemical pharmacology of thromboxane synthase inhibition in man. PubMed, 72(6), 1194-1201. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). ScienceRise: Pharmaceutical Science, (3 (37)), 23-30. Available at: [Link]

  • Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. ClinPGx. Available at: [Link]

  • What are TXA2 synthase inhibitors and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. (2022). MD Anderson Cancer Center. Available at: [Link]

  • Thromboxane Receptors Antagonists and/or Synthase Inhibitors. Pharmacology Education Project. Available at: [Link]

  • CYP450 Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Available at: [Link]

  • What are aromatase modulators and how do they work? (2024). Patsnap Synapse. Available at: [Link]

  • Tamoxifen vs. Aromatase Inhibitors – How Do They Work? OWise UK. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). Bioinorganic Chemistry and Applications, 2022, 1-14. Available at: [Link]

  • Smith, J. B. (1987). Pharmacology of thromboxane synthetase inhibitors. Federation Proceedings, 46(1), 139-143. Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. Available at: [Link]

  • The biochemical pharmacology of thromboxane synthase inhibition in man. (1985). AHA/ASA Journals. Available at: [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2021). Pharmaceuticals, 14(9), 846. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • Classification of Cytochrome P450 Inhibitors with Respect to Binding Free Energy and pIC50 Using Common Molecular Descriptors. (2009). Journal of Chemical Information and Modeling, 49(10), 2337-2345. Available at: [Link]

  • Cytochrome P450 Enzymes: Inducers, Inhibitors, and Step-Worthy Mnemonics. (2025). AMBOSS. Available at: [Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. (2022). Neuroquantology, 20(8), 11287-11290. Available at: [Link]

  • Imidazole: Having Versatile Biological Activities. Scilit. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Frontiers in Oncology, 13. Available at: [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]

  • A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012). Research Journal of Pharmacy and Technology, 5(11), 1391-1398. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (Arylalkyl)imidazole Analogs as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of imidazole derivatives: the (arylalkyl)imidazoles, which have shown significant promise as anticonvulsant agents.[2] While direct, comprehensive SAR studies on 5-(2,2-diphenylethyl)-1H-imidazole analogs are not extensively available in public literature, this guide will focus on the closely related and well-studied class of (arylalkyl)imidazole anticonvulsants. The principles derived from these analogs offer valuable insights for the rational design of novel central nervous system (CNS) active agents.

A notable example within this class is denzimol, an anticonvulsant with a structure featuring a phenylethylphenyl moiety, which is structurally analogous to the diphenylethyl group.[2] The exploration of denzimol and related compounds has paved the way for a deeper understanding of the structural requirements for anticonvulsant activity in this chemical space.[2]

The (Arylalkyl)imidazole Pharmacophore: Key Structural Features for Anticonvulsant Activity

The anticonvulsant activity of (arylalkyl)imidazoles is largely attributed to a specific pharmacophore consisting of an alkylimidazole portion and a lipophilic aryl group.[2] It is hypothesized that the alkylimidazole moiety is crucial for the pharmacological effect, while the bulky, lipophilic aryl group is primarily responsible for facilitating the penetration of the blood-brain barrier, a critical step for CNS-acting drugs.[2]

The general structure can be broken down into three key components:

  • The Imidazole Ring: The core heterocyclic structure.

  • The Alkyl Linker: A bridge connecting the imidazole ring to the aryl group.

  • The Aryl Group: A large, lipophilic moiety.

The nature and substitution of each of these components play a pivotal role in modulating the anticonvulsant potency and selectivity of the compounds.

Comparative Analysis of Anticonvulsant Activity

The following table summarizes the structure-activity relationship of a series of (arylalkyl)imidazole analogs, with a focus on their efficacy in the maximal electroshock (MES) seizure test in mice. The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Compound IDAryl GroupLinker ModificationAnticonvulsant Activity (MES, mice, p.o. ED₅₀ mg/kg)Reference
Nafimidone 2-NaphthalenylKetone56[2]
Denzimol 4-(2-Phenylethyl)phenylEthanol12[2]
Analog 1 9H-Fluoren-2-ylKetone25[2]
Analog 2 9H-Fluoren-2-ylEthanol10[2]
Analog 3 Benzo[b]thienylNot specifiedActive[2]
Analog 4 BenzofuranylNot specifiedActive[2]

Key Insights from the Comparative Data:

  • Influence of the Aryl Group: The data clearly indicates that the nature of the lipophilic aryl group significantly impacts anticonvulsant potency. Replacing the naphthalenyl group of nafimidone with a fluorenyl group (Analog 1) resulted in a more than two-fold increase in potency.[2] This suggests that the size, shape, and electronic properties of the aryl moiety are critical for optimal interaction with the biological target. The activity of analogs with benzo[b]thienyl and benzofuranyl groups further underscores the tolerance for diverse lipophilic aryl systems.[2]

  • Impact of the Alkyl Linker: Modification of the linker between the imidazole and aryl groups also plays a crucial role. For the fluorenyl series, the tertiary alcohol analog (Analog 2) was more potent than the corresponding ketone (Analog 1), and was comparable in potency to denzimol.[2]

Structure-Activity Relationship Summary

The SAR for this class of anticonvulsants can be summarized as follows:

Caption: Key structural elements influencing the anticonvulsant activity of (arylalkyl)imidazole analogs.

Experimental Protocols: Maximal Electroshock (MES) Seizure Test

The following is a generalized protocol for the MES test, a standard method for evaluating potential anticonvulsant drugs.

Objective: To determine the ability of a test compound to prevent the tonic extensor component of a maximal seizure induced by electrical stimulation.

Materials:

  • Corneal electrodes

  • AC stimulator

  • Test compounds (e.g., (arylalkyl)imidazole analogs)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., phenytoin)

  • Male ICR mice

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Electrical Stimulation: Apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extensor phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic extensor seizure at each dose is determined. The ED₅₀ (the dose that protects 50% of the animals) is then calculated using probit analysis.

Experimental Workflow

Experimental_Workflow cluster_preclinical Anticonvulsant Screening start Synthesized Analogs dosing Dose Administration (p.o.) to Mice start->dosing wait Absorption & Distribution Period dosing->wait mes Maximal Electroshock Seizure (MES) Test wait->mes observe Observation of Seizure Endpoint (Tonic Extension) mes->observe analysis Data Analysis (ED50 Calculation) observe->analysis end Identify Lead Compounds analysis->end

Caption: A streamlined workflow for the in vivo evaluation of anticonvulsant activity.

Potential for Drug-Drug Interactions

A critical consideration for the clinical development of (arylalkyl)imidazole anticonvulsants is their potential to interact with other drugs. Many compounds in this class have been shown to potentiate hexobarbital-induced sleeping time in mice, which is likely due to the imidazole-mediated inhibition of cytochrome P-450 enzymes.[2] This enzymatic inhibition could impair the metabolism of co-administered antiepileptic drugs, potentially leading to adverse effects.[2] Therefore, thorough investigation of the drug metabolism and pharmacokinetic profiles of new analogs is essential.

Conclusion

The structure-activity relationship of (arylalkyl)imidazole analogs reveals a class of potent anticonvulsants. The key to their activity lies in the combination of a pharmacophoric alkylimidazole moiety and a large, lipophilic aryl group that facilitates entry into the central nervous system.[2] The nature of both the aryl group and the alkyl linker significantly modulates the anticonvulsant potency. While the 5-(2,2-diphenylethyl)-1H-imidazole scaffold itself is not extensively detailed in the literature, the SAR data from closely related analogs like denzimol and the fluorenyl-substituted imidazoles provide a strong foundation for the design of novel and more effective anticonvulsant agents. Future research should focus on optimizing the aryl and linker components to enhance potency and selectivity while minimizing potential drug-drug interactions mediated by cytochrome P-450 inhibition.

References

  • Robertson, D. W., Krushinski, J. H., Beedle, E. E., Leander, J. D., Wong, D. T., & Rathbun, R. C. (1986). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry, 29(9), 1577–1586. [Link]

  • American Chemical Society. (1986). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (1986). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Molecular structure of denzimol, nafimidone, lorecrezole, and the title compounds. [Link]

  • ResearchGate. (n.d.). The structure of nafimidone, denzimol, and the title compounds. [Link]

  • ResearchGate. (n.d.). Chemical structures of Denzimol (I) and Nafimidone (II). [Link]

  • ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. Fig. (2). The.... [Link]

  • Alagöz, M. A., Karakurt, A., ÇALIŞ, Ü., & Dalkara, S. (n.d.). Synthesis of some new nafimidone oxime ester derivatives and their anticonvulsant activities. SciSpace. [Link]

  • Catto, A., Rossi, A., Leonardi, A., Testa, R., & Nardi, D. (1989). Synthesis and anticonvulsant evaluation of 1,2-diphenylethane derivatives, potential metabolites of denzimol. Il Farmaco, 44(6), 595–607. [Link]

  • Bhardwaj, H. (2023). A novel series of substitute imidazole derivative were synthesized and their anticonvulsant activity was evaluated. World Journal of Pharmaceutical Research. [Link]

  • Sarı, S., Karakurt, A., & Dalkara, S. (2016). New (arylalkyl)azole derivatives showing anticonvulsant effects could have VGSC and/or GABAAR affinity according to molecular modeling studies. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry. [Link]

  • Semantic Scholar. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. [Link]

  • Özdemir, Z., Sarı, S., Karakurt, A., & Dalkara, S. (2019). Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives. Drug Development Research, 80(2), 226–237. [Link]

  • Marzouk, A. A., El-Gohary, N. S., Abdel-Samii, Z. K., El-Sayed, M. A. A., Ali, O. M., & El-Adl, K. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 100, 104020. [Link]

  • Shevchuk, M., & Fisyuk, A. (2022). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Pharmaceutical Journal. [Link]

  • Mohamed, M. S., & Mahmoud, R. K. (2012). Potent Anticonvulsant 1H-Imidazol-5(4H)-One Derivatives with Low Neurotoxicity. Open Journal of Medicinal Chemistry. [Link]

  • (2022). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • Anderson, G. D., Smith, J. M., Swann, A. C., & Wensel, T. G. (2017). Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection. ACS Chemical Neuroscience, 8(11), 2416–2423. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Substituted Imidazoles: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutics, including antifungal agents, antihistamines, and anticancer drugs. However, achieving strict regiocontrol—particularly at the C5 position—remains a significant synthetic challenge due to the electronic similarity between the C4 and C5 positions of the imidazole ring[1].

This guide provides an objective, data-backed comparison of the three most prominent synthetic routes for 5-substituted imidazoles: the de novo Van Leusen synthesis , late-stage Palladium-Catalyzed Cross-Coupling , and Multicomponent Reactions (MCRs) .

Strategic Route Selection

Selecting the optimal synthesis route depends entirely on the stage of drug development, the required substitution pattern, and the availability of starting materials. The decision workflow below illustrates the logical progression for selecting a synthesis strategy based on target requirements.

RouteSelection Start Target: 5-Substituted Imidazole Q1 Late-Stage Diversification of Pre-formed Core? Start->Q1 Q2 De Novo Ring Synthesis Required? Q1->Q2 No CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki at C5) Q1->CrossCoupling Yes (C-H or C-X bond) VanLeusen Van Leusen Synthesis (TosMIC + Aldimine) Q2->VanLeusen High Regiocontrol Needed MCR Multicomponent Reaction (e.g., Debus-Radziszewski) Q2->MCR High Atom Economy / Library Gen

Figure 1: Decision workflow for selecting a 5-substituted imidazole synthesis route.

Route 1: The Van Leusen Imidazole Synthesis

The Van Leusen reaction is widely considered one of the most robust and regioselective methods for constructing 1,5-disubstituted or 5-substituted imidazoles[2].

Mechanistic Rationale

The causality behind the Van Leusen reaction's high regioselectivity lies in the bifunctional nature of tosylmethyl isocyanide (TosMIC). The base deprotonates the acidic α -carbon of TosMIC, generating a nucleophilic carbanion that attacks the electrophilic carbon of an aldimine. Subsequent intramolecular cyclization occurs as the imine nitrogen attacks the isocyanide carbon. The thermodynamic driving force of the reaction is the elimination of the bulky tosyl group (as p-toluenesulfinic acid), which forces the irreversible aromatization of the ring, exclusively locking the substituents into the 1,5-positions[2].

VanLeusenMechanism Aldimine Aldimine (R1-CH=N-R2) Cycloaddition [3+2] Cycloaddition Aldimine->Cycloaddition TosMIC TosMIC (Tos-CH2-NC) Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion Anion->Cycloaddition Intermediate 4-Tosyl-2-imidazoline Intermediate Cycloaddition->Intermediate Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination Product 1,5-Disubstituted Imidazole Elimination->Product Aromatization

Figure 2: Mechanistic pathway of the base-induced Van Leusen [3+2] cycloaddition.

Experimental Protocol: One-Pot Synthesis of 1,5-Disubstituted Imidazoles

This self-validating protocol utilizes an in situ imine formation to streamline the workflow.

  • Imine Formation: In a dry round-bottom flask, dissolve the primary amine (1.0 mmol) and the target aldehyde (1.0 mmol) in 5 mL of anhydrous methanol. Stir at room temperature for 2 hours. Validation: The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) via IR spectroscopy confirms imine formation.

  • Activation: Add anhydrous K₂CO₃ (2.0 mmol) to the mixture. The basic environment is strictly required to deprotonate the TosMIC reagent.

  • Cycloaddition: Cool the mixture to 0 °C and add TosMIC (1.2 mmol) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 8–12 hours.

  • Work-up: Quench the reaction with distilled water (15 mL) and extract with ethyl acetate (3 × 15 mL). The elimination of p-toluenesulfinic acid makes the aqueous layer highly acidic; washing the combined organic layers with saturated NaHCO₃ ensures the removal of this byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1,5-disubstituted imidazole.

Route 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When the imidazole core is already present, late-stage C-H functionalization is highly desirable but often lacks regiocontrol. To solve this, researchers utilize pre-halogenated scaffolds, such as 5-chloro-1-methyl-4-nitroimidazole, to direct Palladium-catalyzed cross-coupling strictly to the C5 position[3].

Mechanistic Rationale

The fundamental challenge of cross-coupling on electron-rich heterocycles is the sluggish oxidative addition of the Pd(0) catalyst into the C-halogen bond. By utilizing a 4-nitro substituted imidazole, the strongly electron-withdrawing nitro group depletes electron density from the C5-Cl bond, highly activating it toward oxidative addition. Furthermore, the addition of tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst and stabilizes colloidal palladium nanoparticles, preventing catalyst aggregation and accelerating transmetalation in aqueous media[3].

Experimental Protocol: C5-Arylation of 5-Chloroimidazoles
  • Preparation: In a Schlenk tube, combine 5-chloro-1-methyl-4-nitroimidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and TBAB (0.2 mmol). Causality: TBAB is critical here; omitting it in aqueous solvent systems leads to rapid Pd-black precipitation and reaction failure.

  • Degassing: Add 10 mL of a degassed Water/Ethanol (1:1 v/v) mixture. Purge the vessel with Argon for 10 minutes to prevent the competitive homocoupling of the boronic acid (Suzuki side-reaction).

  • Coupling: Heat the mixture to 70–80 °C for 6 hours. Validation: Monitor via TLC. The highly polar nitroimidazole starting material will convert to a less polar, UV-active product spot.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove Pd nanoparticles, extract with dichloromethane, and purify via recrystallization from ethanol.

Route 3: Multicomponent Reactions (MCRs)

Recent advances in multicomponent reactions have modernized the classical Debus-Radziszewski synthesis. By reacting imidamides with propargyl aldehydes or activated alkynes in the presence of specific catalysts, researchers can achieve regioselective [3+2] additions to form 1,2,5-trisubstituted imidazoles[1]. While MCRs boast exceptional atom economy, their regioselectivity is highly dependent on the steric bulk of the substrates, making them better suited for high-throughput library generation rather than precision synthesis of complex APIs.

Quantitative Performance Comparison

The following table summarizes the experimental data and practical parameters of the three methodologies, allowing for an objective comparison of their utility in a laboratory setting.

ParameterVan Leusen Synthesis[2]Pd-Catalyzed Cross-Coupling[3]Multicomponent Reactions (MCR)[1]
Primary Mechanism Base-induced [3+2] cycloadditionOxidative addition / TransmetalationCondensation / Cyclization
Regioselectivity Excellent (Exclusive 1,5-isomer)Excellent (Directed by halogen)Moderate to Good (Substrate dependent)
Typical Yields 60% – 85%70% – 95%50% – 80%
Atom Economy Moderate (Loss of Tosyl group)Moderate (Loss of Boronic byproducts)High (Water is often the only byproduct)
Reaction Conditions Mild (0 °C to RT, basic)Elevated (70–80 °C, aqueous/organic)Variable (Often requires microwave/heat)
Best Suited For Early-stage scaffold buildingLate-stage API diversificationHigh-throughput library generation

References

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.[Link]

  • Saadeh, H. A., Mosleh, I. M., & El-Abadelah, M. M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767.[Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.[Link]

Sources

Validating the Anti-Cancer Promise of Imidazole Derivatives: A Comparative In Vivo Guide for 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a promising therapeutic candidate from a laboratory discovery to a potential clinical application is a rigorous one. A crucial milestone in this process is the in vivo validation of in vitro findings. This guide offers a comprehensive framework for designing and executing in vivo studies to validate the anticancer activity of a novel imidazole derivative, 5-(2,2-diphenylethyl)-1H-imidazole. By drawing comparisons with two other imidazole-based compounds with demonstrated anticancer potential, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate and Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), this guide provides researchers, scientists, and drug development professionals with a detailed roadmap for robust in vivo validation.

The Imperative of In Vivo Validation

While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies are essential to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-animal system.[][2] The successful transition from in vitro to in vivo is a critical determinant of a drug candidate's future development.

A Comparative Look at Imidazole-Based Anticancer Agents

The imidazole scaffold is a versatile pharmacophore that has given rise to a wide array of therapeutic agents with diverse biological activities, including anticancer effects.[3][4][5] This guide focuses on a hypothetical in vivo validation of 5-(2,2-diphenylethyl)-1H-imidazole, a novel compound presumed to exhibit significant in vitro cytotoxicity against cancer cell lines. To provide a robust comparative framework, we will contrast its validation pathway with two other notable imidazole derivatives:

  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate: This compound has shown promising in vitro activity as a sirtuin inhibitor in non-small cell lung cancer (NSCLC) cells.[6]

  • Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC): Identified as a microtubule targeting agent, MBIC has demonstrated both in vitro and in vivo efficacy against breast cancer models.[7]

Designing a Robust In Vivo Validation Study

A well-designed in vivo study is paramount for obtaining reliable and translatable data.[][8] The following sections outline a comprehensive experimental plan for validating the anticancer activity of 5-(2,2-diphenylethyl)-1H-imidazole, with comparative insights from the validation strategies for our selected alternative compounds.

Animal Model Selection: The Foundation of a Predictive Study

The choice of an appropriate animal model is critical for the relevance of in vivo findings. For anticancer studies, immunodeficient mouse models, such as athymic nude or SCID mice, are commonly used to host human tumor xenografts. This allows for the direct assessment of a compound's effect on human cancer cells in a living system.

For our study, we will utilize athymic nude mice , which lack a functional thymus and are unable to mount a T-cell-mediated immune response, thus preventing the rejection of human tumor xenografts.

Experimental Workflow

The overall experimental workflow for the in vivo validation is depicted in the diagram below.

experimental_workflow cluster_acclimatization Acclimatization cluster_tumor_implantation Tumor Implantation cluster_tumor_growth Tumor Growth cluster_randomization Randomization cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) implantation Subcutaneous Implantation of Cancer Cells acclimatization->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Euthanasia & Sample Collection treatment->endpoint monitoring->treatment analysis Histopathology & Biomarker Analysis endpoint->analysis

Caption: A generalized workflow for in vivo validation of anticancer compounds.

Comparative Experimental Design

The following table summarizes the key parameters of the proposed in vivo study for 5-(2,2-diphenylethyl)-1H-imidazole and its comparators.

Parameter5-(2,2-diphenylethyl)-1H-imidazoleEthyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateMethyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
Animal Model Athymic Nude MiceAthymic Nude MiceAthymic Nude Mice
Tumor Model Human breast cancer (MCF-7) xenograftHuman non-small cell lung cancer (A549) xenograftHuman breast cancer (MDA-MB-231) xenograft[7]
No. of Animals/Group 8-108-108-10
Treatment Groups 1. Vehicle Control2. Test Compound (Low Dose)3. Test Compound (High Dose)4. Positive Control (e.g., Paclitaxel)1. Vehicle Control2. Test Compound (Low Dose)3. Test Compound (High Dose)4. Positive Control (e.g., Cisplatin)1. Vehicle Control2. MBIC (Low Dose)3. MBIC (High Dose)4. Positive Control (e.g., Paclitaxel)
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.)Intraperitoneal (i.p.) or Oral (p.o.)Intraperitoneal (i.p.)
Dosing Frequency Daily or every other dayDaily or every other dayDaily or every other day
Primary Efficacy Endpoint Tumor Growth InhibitionTumor Growth InhibitionTumor Growth Inhibition
Secondary Endpoints Body weight, survival, biomarker analysisBody weight, survival, biomarker analysisBody weight, survival, biomarker analysis
Toxicity Monitoring Clinical signs, body weight, gross pathologyClinical signs, body weight, gross pathologyClinical signs, body weight, gross pathology

Detailed Experimental Protocols

Tumor Cell Culture and Implantation
  • Cell Culture: Human cancer cell lines (MCF-7, A549, or MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of implantation, cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: A 100 µL cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

Tumor Growth Monitoring and Randomization
  • Tumor Measurement: Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, the mice are randomly assigned to the different treatment groups.

Compound Formulation and Administration
  • Formulation: The test compounds are formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The formulation should be optimized to ensure solubility and stability.

  • Administration: The compounds are administered at the predetermined doses and schedule via the chosen route (i.p. or p.o.). The vehicle control group receives the formulation without the active compound.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth, calculated as the percentage change in tumor volume in the treated groups compared to the vehicle control group.

  • Body Weight and Clinical Observations: Animal body weight is recorded every 2-3 days as an indicator of general health and toxicity. Clinical signs of toxicity (e.g., changes in posture, activity, and fur texture) are also monitored daily.

  • Survival Analysis: In some studies, a survival endpoint may be included, where the study is continued until a predetermined tumor volume is reached or signs of morbidity are observed.

  • Endpoint and Sample Collection: At the end of the study, mice are euthanized, and tumors and major organs are collected for further analysis.

  • Histopathology and Biomarker Analysis: Tumor tissues can be analyzed by histopathology to assess for necrosis and apoptosis. Biomarker analysis (e.g., Western blotting or immunohistochemistry) can be performed to confirm the compound's mechanism of action in vivo.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that could be targeted by an imidazole-based anticancer agent, such as the inhibition of a key kinase involved in cell proliferation.

signaling_pathway cluster_pathway Cancer Cell Proliferation Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor signaling_cascade Signaling Cascade (e.g., MAPK/ERK) receptor->signaling_cascade transcription_factor Transcription Factor signaling_cascade->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation imidazole_compound Imidazole Compound imidazole_compound->signaling_cascade

Caption: A potential mechanism of action for an imidazole-based anticancer compound.

Conclusion

The in vivo validation of 5-(2,2-diphenylethyl)-1H-imidazole, when benchmarked against other imidazole derivatives, provides a robust framework for assessing its therapeutic potential. A meticulously designed and executed in vivo study, as outlined in this guide, is indispensable for generating the critical data needed to advance a promising compound from the laboratory to the next stage of drug development. By understanding the nuances of in vivo testing and leveraging a comparative approach, researchers can confidently evaluate the efficacy and safety of novel anticancer agents.

References

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Pacific Journal of Cancer Prevention.
  • Animal Models for Evaluation of Drug-Drug Interaction Potential of Biotherapeutics. Current Drug Metabolism.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Research Journal of Pharmacy and Technology.
  • New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting. Journal of Medicinal Chemistry.
  • Animal Testing for Inhibitor Evalu
  • Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. Asian Journal of Chemistry.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. ACS Omega.
  • The (misleading) role of animal models in drug development. Johns Hopkins University.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiprolifer
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules.
  • Review article. Current Applied Science and Technology.
  • Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease. Lirias.
  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology.
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold and the Imperative of Rigorous Assay Validation

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This versatility makes imidazole derivatives a focal point in drug discovery. However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with potential for misleading results. Biological assays, while powerful, are susceptible to artifacts and compound-specific interference. Therefore, a robust cross-validation strategy is not merely good practice; it is fundamental to the integrity and success of any drug development program centered on imidazole-based compounds.

This guide provides a comprehensive framework for the cross-validation of biological assay results for imidazole compounds. We will delve into the rationale behind selecting and implementing orthogonal assays, provide detailed experimental protocols for key methodologies, and present a logical workflow for confirming the biological activity of this important class of molecules.

The Principle of Orthogonal Assays: A Multi-Faceted Approach to Truth

The cornerstone of robust hit validation is the use of orthogonal assays. These are assays that measure the same biological endpoint as the primary screen but utilize a fundamentally different detection method or technology.[1] The underlying principle is that a true "hit" will demonstrate activity across multiple, distinct assay formats, whereas a false positive is more likely to be an artifact of a specific assay technology. For instance, a fluorescent compound might be flagged as an inhibitor in a fluorescence-based assay, but this activity will not be recapitulated in a label-free or luminescence-based orthogonal assay.

A well-designed cross-validation cascade for imidazole compounds typically progresses from high-throughput primary screens to lower-throughput, more detailed secondary and tertiary assays that confirm the mechanism of action.

Cross-Validation in Action: A Comparative Guide for Anticancer Imidazole Compounds

Let us consider a common scenario in drug discovery: the identification of a novel imidazole derivative with putative anticancer activity from a high-throughput screen (HTS). The primary assay might be a cell viability assay, such as the MTT assay.

Primary Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells.[4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Orthogonal Assay 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

To cross-validate the results from the MTT assay, an LDH assay can be employed. This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. It is a direct measure of cytotoxicity, whereas the MTT assay measures metabolic activity.

An imidazole compound could inhibit mitochondrial function without immediately killing the cell, leading to a decrease in the MTT signal (a false positive for cytotoxicity). The LDH assay provides a more direct measure of cell death by quantifying membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Orthogonal Assay 2: Biophysical Validation of Target Engagement with Surface Plasmon Resonance (SPR)

If the imidazole compound is hypothesized to act on a specific protein target (e.g., a kinase), it is crucial to demonstrate direct binding. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for studying biomolecular interactions in real-time.[8][9] It is an excellent orthogonal method to validate hits from biochemical or cell-based screens.[8][10]

A compound can interfere with a cell-based assay through various off-target effects. SPR provides direct evidence of a physical interaction between the compound and its purified target protein, thus confirming target engagement.[9]

  • Protein Immobilization: The purified target protein is immobilized on the surface of an SPR sensor chip.

  • Compound Injection: A solution containing the imidazole compound is flowed over the sensor surface.

  • Binding Measurement: The binding of the compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) of the interaction are determined from the SPR sensorgram.

Data Presentation: Comparing Assay Results

The results from the different assays should be compiled into a clear, comparative table.

Imidazole DerivativePrimary Assay: MTT (IC50, µM)Orthogonal Assay 1: LDH (EC50, µM)Orthogonal Assay 2: SPR (KD, µM)
Compound X5.26.12.5
Compound Y7.8> 100No binding detected
Doxorubicin (Control)0.10.15N/A

In this hypothetical example, Compound X shows consistent activity across all three assays, making it a well-validated hit. Compound Y, however, appears to be a false positive in the primary MTT screen, as its activity is not confirmed in the LDH assay, and it does not bind to the intended target in the SPR assay.

Cross-Validation for Antimicrobial Imidazole Compounds

The same principle of orthogonal assays applies to the validation of antimicrobial imidazole derivatives.

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[2][11]

  • Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of the imidazole compounds in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[2]

  • Inoculation: Add the microbial suspension to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Orthogonal Assay: Agar Disk Diffusion (Kirby-Bauer Test)

The agar disk diffusion test is a qualitative method that provides a different assessment of antimicrobial activity.

This method assesses the ability of a compound to diffuse through an agar matrix and inhibit microbial growth. A compound that is active in the liquid broth microdilution assay but has poor diffusion properties may show a small or no zone of inhibition in the disk diffusion assay. This provides additional information about the physicochemical properties of the compound.

  • Inoculate Agar Plate: A standardized inoculum of the microorganism is uniformly spread onto the surface of an agar plate.[1]

  • Apply Disks: Sterile filter paper disks are impregnated with a known concentration of the imidazole compound and placed on the agar surface.[2]

  • Incubation: The plate is incubated under appropriate conditions.

  • Measure Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[1]

Data Presentation: Comparing Antimicrobial Assay Results
Imidazole DerivativeBroth Microdilution MIC (µg/mL)Agar Disk Diffusion Zone of Inhibition (mm)
S. aureusE. coli
Compound Z816
Ciprofloxacin (Control)0.50.25

Visualizing Workflows and Pathways

Clear diagrams are essential for communicating complex experimental workflows and biological pathways.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Cross-Validation cluster_2 Lead Optimization HTS High-Throughput Screen (e.g., Cell Viability Assay) Hits Initial Hits HTS->Hits Orthogonal1 Orthogonal Assay 1 (e.g., LDH Cytotoxicity Assay) Hits->Orthogonal1 Orthogonal2 Orthogonal Assay 2 (e.g., Biophysical Binding Assay - SPR) Orthogonal1->Orthogonal2 Confirmed_Hits Confirmed Hits Orthogonal2->Confirmed_Hits Lead_Opt Structure-Activity Relationship (SAR) Studies Confirmed_Hits->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for hit validation and lead discovery.

G cluster_0 Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Imidazole Imidazole-based Kinase Inhibitor Imidazole->Kinase Inhibition

Caption: A simplified signaling pathway illustrating the mechanism of action of an imidazole-based kinase inhibitor.

Conclusion: Ensuring Trustworthiness and Advancing Drug Discovery

The cross-validation of biological assay results is a critical, multi-step process that ensures the reliability of data and the judicious use of resources in drug discovery. For a versatile and promising class of compounds like imidazoles, a rigorous validation strategy employing orthogonal assays is indispensable. By systematically confirming primary screening hits with alternative methodologies, researchers can confidently identify true lead compounds and accelerate the development of novel therapeutics. This commitment to scientific integrity is the bedrock upon which successful drug discovery programs are built.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). [Source not available].
  • Review of pharmacological effects of imidazole deriv
  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. (2025). Benchchem.
  • Experimental in vitro and in vivo comparison of modern antimycotics. (1977). Current Medical Research and Opinion.
  • CytoSelect™ MTT Cell Prolifer
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • The Efficacy of 2-(2-bromophenyl)-1H-imidazole Derivatives: A Comparative Guide to In-Vitro and In-Vivo Studies. (2025). Benchchem.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). [Source not available].
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). [Source not available].
  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). [Source not available].
  • From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. (2011). Methods in Enzymology.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). Molecules.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). [Source not available].
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). Journal of Medicinal Chemistry.
  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (n.d.). KAUST Repository.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (n.d.). [Source not available].
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (2011). Expert Opinion on Drug Discovery.
  • Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. (n.d.). [Source not available].
  • SPR applications in early drug discovery. (2023). Nicoya Lifesciences.

Sources

A Comparative Guide to the Toxicity Profile of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 5-(2,2-diphenylethyl)-1H-imidazole in the Toxicological Landscape

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antimicrobial properties.[1] The biological effects of imidazole derivatives are profoundly influenced by the nature and position of their substituents, which can drastically alter their efficacy, and concurrently, their toxicity profiles.

This guide focuses on 5-(2,2-diphenylethyl)-1H-imidazole, a molecule of interest for which specific toxicological data is not yet publicly available. In the absence of direct experimental results, a robust method for preliminary safety assessment is to conduct a comparative analysis with structurally and functionally related compounds. This approach allows us to extrapolate a potential toxicity profile and identify key areas for future empirical investigation.

For this comparative analysis, we have selected four well-characterized imidazole-based antifungal agents: Ketoconazole, Clotrimazole, Miconazole, and Econazole . These compounds share the core imidazole ring and are widely used clinically, meaning their toxicological properties have been extensively studied. This guide will objectively compare the available toxicity data for these alternatives, providing a framework for a predictive toxicological assessment of 5-(2,2-diphenylethyl)-1H-imidazole. We will delve into key toxicological endpoints, including cytotoxicity, acute oral toxicity, and genotoxicity, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Comparative Toxicity Analysis: A Data-Driven Overview

The following sections present a comparative summary of the toxicity data for the selected imidazole derivatives. It is crucial to note that direct comparisons can be complex due to variations in experimental conditions across different studies. However, by collating this data, we can establish a general toxicological ranking and infer a potential safety profile for novel imidazole compounds.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in toxicology, providing a measure of a compound's toxicity to cells in culture. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value generally indicates higher cytotoxicity. The data below is compiled from various studies, with a focus on the HepG2 human liver cancer cell line, a standard model for hepatotoxicity studies.

CompoundCell LineIC50 (µM)Reference
Ketoconazole HepG2~25 - 50.3[2][3][4][5]
Clotrimazole HT29-S-B6~2.5
Miconazole Not SpecifiedDose-dependent cytotoxicity[6][7]
Econazole Not SpecifiedNot Specified

Data for Clotrimazole, Miconazole, and Econazole in HepG2 cells was not consistently available in the reviewed literature, highlighting a data gap for direct comparison.

Acute Oral Toxicity

Acute oral toxicity, typically expressed as the median lethal dose (LD50), is a measure of the amount of a substance that, when administered orally in a single dose, is expected to cause the death of 50% of a defined animal population.[8] The LD50 is a critical parameter in assessing the short-term poisoning potential of a compound.[8]

CompoundAnimal ModelLD50 (mg/kg)Reference(s)
Ketoconazole Rat (female)166[9][10][11]
Rat (male)287[10]
Clotrimazole Rat (male)708[12][13][14][15]
Miconazole Rat>640 - 920[16][17][18][19]
Econazole Rat668[20][21][22]
Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test are standard assays for this purpose.

CompoundAmes Test ResultIn Vitro Micronucleus Test ResultReference(s)
Ketoconazole NegativeNot specified[23]
Clotrimazole No evidence of mutagenic potentialNot specified[10]
Miconazole NegativeNegative[2][16]
Econazole NegativeInconclusive[1]

Expert Interpretation: The compiled data suggests that within this group of imidazole antifungals, ketoconazole exhibits the highest acute oral toxicity in rats, with a significantly lower LD50 compared to the other compounds. In terms of cytotoxicity, the available data is more varied, but clotrimazole has shown high potency in colon cancer cells. The genotoxicity data largely indicates a lack of mutagenic potential for these compounds in the Ames test, although the inconclusive micronucleus result for econazole warrants further investigation.

For 5-(2,2-diphenylethyl)-1H-imidazole , the presence of the bulky, lipophilic diphenylethyl group at the 5-position is a significant structural feature. This moiety may influence its metabolic profile and interaction with cellular targets, potentially leading to a different toxicity profile compared to the selected antifungals. Predictive in silico models could provide initial estimates, but empirical testing following the protocols detailed below is essential for a definitive assessment.

Experimental Protocols: A Guide to Key Toxicity Assays

To ensure the scientific rigor and reproducibility of toxicological assessments, standardized protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[24]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and comparator compounds) in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[25]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[26]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[24][26]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[7][27][28]

Principle: The bacterial strains used are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella or tryptophan for E. coli) for growth due to a mutation in the gene responsible for its synthesis.[7] The test evaluates whether the test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.

Step-by-Step Protocol:

  • Strain Selection: Select a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that mimics mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[27][28]

  • Plate Incorporation Method:

    • To a test tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).

    • Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include a negative (vehicle) control and a positive control (a known mutagen for each strain).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control for at least one strain.

Ames_Test_Flowchart cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial Culture Overnight culture of auxotrophic bacteria Mix Mix bacteria, compound, and S9 mix (or buffer) with top agar Bacterial Culture->Mix Test Compound Serial dilutions of test compound Test Compound->Mix S9 Mix S9 metabolic activation mix S9 Mix->Mix Pour Pour onto minimal glucose agar plates Mix->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count revertant colonies Incubate->Count Evaluate Evaluate for a dose-dependent increase in revertants Count->Evaluate

Caption: Ames test experimental workflow.

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus.[29][30]

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to be incorporated into the daughter nuclei.[29] An increase in the frequency of micronucleated cells after exposure to a test substance indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[29]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) and expose them to various concentrations of the test substance, along with positive and negative controls. The treatment is performed with and without metabolic activation (S9 mix).[30]

  • Cytokinesis Block: Add Cytochalasin B, a cytokinesis inhibitor, to the culture. This allows for the identification of cells that have completed one cell division, as they will be binucleated. This step is optional but recommended to ensure that only cells that have divided are scored.[31]

  • Harvesting and Slide Preparation: After an appropriate incubation period (typically 1.5 to 2 cell cycles), harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.[31]

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[31]

  • Data Analysis: Determine the frequency of micronucleated cells for each treatment group. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Micronucleus_Test Start Start with Proliferating Cells Treat Treat with Test Compound (± S9 Mix) Start->Treat CytoB Add Cytochalasin B (Cytokinesis Block) Treat->CytoB Incubate Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest Harvest and Fix Cells Incubate->Harvest Stain Stain with DNA-specific Dye Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Statistical Analysis Score->Analyze

Sources

Comparative Analysis of KRAS G12C Inhibitors: Mechanistic Kinetics and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Historically deemed "undruggable," the KRAS G12C mutation is now the target of several covalent inhibitors, fundamentally shifting the treatment paradigm for non-small cell lung cancer (NSCLC) and colorectal cancer 1[1]. This guide provides an objective, comparative analysis of three leading KRAS G12C inhibitors—Sotorasib (AMG 510), Adagrasib (MRTX849), and Divarasib (GDC-6036). By dissecting their binding kinetics, cellular potency, and the experimental frameworks required to validate their mechanism of action, this guide serves as a blueprint for drug development professionals evaluating next-generation targeted therapies.

Mechanistic Overview: Trapping the Inactive State

The KRAS G12C mutation impairs intrinsic GTPase activity, heavily skewing the protein toward the active, GTP-bound state, which constitutively drives the MAPK (RAF-MEK-ERK) signaling cascade 2[2]. Sotorasib, Adagrasib, and Divarasib all share a core mechanism of action: they are irreversible, covalent inhibitors that selectively bind to the mutated cysteine (Cys12) within the allosteric Switch-II pocket 3[3].

Crucially, this Switch-II pocket is crypted and only accessible when KRAS is in its inactive, GDP-bound conformation 4[4]. Therefore, the efficacy of these inhibitors relies heavily on the dynamic nucleotide cycling of KRAS. They do not directly inhibit the active form; rather, they "trap" the protein in the GDP-bound state following intrinsic GTP hydrolysis, progressively depleting the cellular pool of active KRAS 5[5].

KRAS_Pathway RTK RTK / EGFR (Activation) SOS1 SOS1 (GEF) Promotes GTP Exchange RTK->SOS1 KRAS_GTP KRAS G12C - GTP (Active State) SOS1->KRAS_GTP GDP out, GTP in KRAS_GDP KRAS G12C - GDP (Inactive State) GAP GAP (Impaired in G12C) KRAS_GTP->GAP MAPK MAPK Pathway (RAF/MEK/ERK) KRAS_GTP->MAPK Oncogenic Signaling GAP->KRAS_GDP Hydrolysis Inhibitor Covalent Inhibitor (Sotorasib/Divarasib) Inhibitor->KRAS_GDP Covalent Trapping (Switch-II Pocket)

Fig 1: KRAS G12C nucleotide cycling and the mechanism of covalent Switch-II pocket inhibitors.

Comparative Binding Kinetics & Potency

While the fundamental mechanism is shared, the structural nuances of each compound dictate their binding kinetics ( kinact​/KI​ ), cellular potency, and clinical dosing regimens.

Causality in Kinetic Differences: Because KRAS G12C exists predominantly in the GTP-bound state within the cell, an effective inhibitor must possess an exceptionally high rate of covalent inactivation ( kinact​ ) and tight non-covalent affinity ( KI​ ) to capture the transient GDP-bound state before SOS1 (a Guanine Nucleotide Exchange Factor) can reload it with GTP 4[4]. Divarasib demonstrates a highly optimized orientation within the Switch-II pocket, resulting in a sub-nanomolar IC50. This makes it 5 to 20 times more potent and up to 50 times more selective than first-generation inhibitors like Sotorasib and Adagrasib 6[6].

InhibitorClinical StatusCellular IC50 (MIA PaCa-2)Selectivity (Mutant vs WT)Pharmacokinetic Half-Life
Sotorasib (AMG 510) FDA Approved~12.75 nMHigh~5.5 h
Adagrasib (MRTX849) FDA Approved~17.88 nMHigh~24 h
Divarasib (GDC-6036) Phase III~0.19 nM>50x higher than Sotorasib~17.6 h

(Data aggregated from preclinical viability assays and pharmacokinetic profiling 6[6], 7[7], 3[3])

Experimental Protocols: Validating Target Engagement and Efficacy

To rigorously evaluate novel covalent KRAS inhibitors, a self-validating experimental system is required. This involves first proving direct target engagement in live cells, followed by demonstrating the functional consequence on downstream signaling.

Protocol 1: Cellular Target Engagement via NanoBRET

Objective: Confirm that the inhibitor successfully penetrates the cell membrane and occupies the KRAS G12C Switch-II pocket in a live-cell environment. Biochemical assays using purified GDP-KRAS fail to account for cellular ATP/GTP ratios or competitive protein interactions; thus, proximity-based live-cell assays like NanoBRET are the gold standard 2[2].

  • Cell Transfection: Express NanoLuc®-fused KRAS G12C in a relevant cell line (e.g., HEK293).

    • Causality: NanoLuc acts as the bioluminescent BRET energy donor.

  • Tracer Incubation: Introduce a cell-permeable fluorescent tracer that reversibly binds the Switch-II pocket.

    • Causality: This establishes a baseline BRET signal when the tracer is in close proximity to the NanoLuc-KRAS.

  • Inhibitor Treatment: Treat cells with serial dilutions of the test compound (e.g., Divarasib) for 2 hours.

    • Causality: A 2-hour window is sufficient for covalent bond formation without triggering secondary apoptotic cascades that could confound the readings.

  • Signal Detection: Measure the BRET ratio (Acceptor emission / Donor emission).

    • Causality: As the covalent inhibitor permanently occupies the pocket, it displaces the tracer, resulting in a dose-dependent decrease in the BRET signal.

Protocol 2: Downstream Signaling Inhibition (p-ERK TR-FRET Assay)

Objective: Verify that trapping KRAS in the GDP state translates to a functional shutdown of the MAPK pathway. Phospho-ERK (p-ERK) is the most reliable and rapid downstream biomarker for KRAS activity 8[8].

  • Cell Seeding & Starvation: Seed MIA PaCa-2 cells (endogenous KRAS G12C) in a 384-well plate. Serum-starve overnight.

    • Causality: Serum starvation reduces basal, non-KRAS-driven MAPK noise, sensitizing the assay to KRAS-specific signaling.

  • Compound Treatment: Add serial dilutions of the inhibitor for 2 to 4 hours.

    • Causality: Phosphorylation states change rapidly. A 2-4 hour window captures the immediate signaling shutdown before compensatory feedback loops (e.g., RTK/EGFR upregulation) reactivate ERK independent of KRAS 4[4].

  • Stimulation: Pulse with EGF (100 ng/mL) for 10 minutes prior to lysis.

    • Causality: This forces the system to attempt KRAS activation, stress-testing the robustness of the covalent "trap" against upstream GEF activity 8[8].

  • Cell Lysis: Lyse cells using a specialized buffer containing phosphatase inhibitors.

    • Causality: Prevents rapid dephosphorylation of ERK by endogenous phosphatases post-lysis, preserving the physiological state.

  • TR-FRET Detection: Add Eu3+-cryptate-labeled anti-total-ERK and d2-labeled anti-phospho-ERK antibodies.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) only occurs if the target protein is phosphorylated, providing a highly sensitive, wash-free quantification of p-ERK levels.

pERK_Assay Seed 1. Cell Seeding & Starvation Treat 2. Inhibitor Treatment (2-4h) Seed->Treat Stim 3. EGF Pulse (10 min) Treat->Stim Lyse 4. Cell Lysis (+ Phosphatase Inhibitors) Stim->Lyse Detect 5. TR-FRET Detection Lyse->Detect

Fig 2: Step-by-step workflow for quantifying downstream MAPK inhibition via p-ERK TR-FRET assay.

Conclusion

The evolution from Sotorasib and Adagrasib to next-generation compounds like Divarasib highlights the critical importance of optimizing covalent binding kinetics. By maximizing the kinact​/KI​ ratio, newer inhibitors can more effectively intercept the transient GDP-bound state of KRAS G12C. For drug development professionals, utilizing robust, self-validating cellular assays—pairing target occupancy with downstream signaling readouts—is essential for accurately benchmarking these kinetic advantages before clinical translation.

References
  • Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC Source: ResearchGate URL:[Link]

  • An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer Source: NIH / PMC URL:[Link]

  • Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC Source: NIH / PMC URL:[Link]

  • Targeting undruggable protein KRAS for cancer therapy: novel opportunities and challenges Source: Taylor & Francis Online URL:[Link]

  • D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics... Source: AACR Journals URL:[Link]

  • Full article: Is KRAS (G12C) inhibitor monotherapy for non-small cell lung cancer possible? Source: Taylor & Francis Online URL:[Link]

Sources

Validating Target Engagement of Novel Imidazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is a meticulous process. A critical step in this endeavor is confirming that the compound physically interacts with its intended molecular target within the complex cellular environment. This guide provides an in-depth, objective comparison of modern experimental approaches for validating the target engagement of novel imidazole-based compounds, exemplified by structures such as 5-(2,2-diphenylethyl)-1H-imidazole. The imidazole scaffold is a common feature in many approved drugs and investigational molecules, often targeting kinases and other enzymes.[1][2][3][4] Therefore, robust and reliable methods for confirming target engagement are paramount.

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the importance of employing orthogonal, self-validating systems to build a compelling case for a compound's mechanism of action.

The Imperative of Orthogonal Target Validation

This guide will focus on three widely adopted and complementary techniques:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses target engagement in intact cells and tissues based on ligand-induced changes in protein thermal stability.[5][6][7][8][9]

  • Kinobeads and Affinity-Based Chemical Proteomics: A competition-based chemoproteomic approach to profile the interaction of a compound with a large number of endogenous proteins, particularly kinases, in their native state.[10][11][12][13][14]

  • In-Cell Western (ICW) Assay: An immunofluorescence-based method for quantifying protein levels and post-translational modifications directly in fixed cells, providing a medium-to-high throughput assessment of the downstream consequences of target engagement.[15][16][17][18][19]

Below, we will explore the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate methods for your research needs.

Cellular Thermal Shift Assay (CETSA): The Biophysical Confirmation

Principle: CETSA is predicated on the principle that the binding of a small molecule ligand to its target protein can alter the protein's thermal stability.[7][8] This change in stability is detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein that remains. A ligand-bound protein will often exhibit increased resistance to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the unbound state.[9]

Why it's a cornerstone of target validation: CETSA's primary advantage is its ability to measure target engagement in a label-free manner within a physiologically relevant context—the intact cell.[5] This obviates the need for compound or protein modifications that could potentially alter binding interactions.

Visualizing the CETSA Workflow

CETSA_Workflow A Treat cells with 5-(2,2-diphenylethyl)-1H-imidazole or vehicle control B Heat cell suspension or lysate at a range of temperatures A->B C Lyse cells (if not already lysed) and separate soluble and precipitated protein fractions B->C D Quantify soluble target protein (e.g., by Western Blot or Mass Spectrometry) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift (ΔTm) E->F

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of 5-(2,2-diphenylethyl)-1H-imidazole or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting and Heating:

    • Harvest cells by trypsinization or scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40-70°C), followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the normalized band intensities as a function of temperature for both the treated and vehicle control samples.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Kinobeads and Affinity-Based Chemical Proteomics: A Global Perspective

Principle: This chemical proteomics approach utilizes beads derivatized with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[11][12] Target engagement of a free compound, such as our imidazole derivative, is assessed through a competition binding assay. The compound of interest is pre-incubated with the cell lysate, and if it binds to specific kinases, it will prevent them from binding to the kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[10][11][13]

Why it's a powerful validation tool: Kinobeads offer an unbiased, global view of a compound's kinase targets and off-targets.[12] This is crucial for understanding the selectivity profile of the molecule and can provide early insights into potential mechanisms of toxicity.

Visualizing the Kinobeads Workflow

Kinobeads_Workflow A Prepare cell lysate B Incubate lysate with 5-(2,2-diphenylethyl)-1H-imidazole or vehicle control A->B C Add Kinobeads to the lysate and incubate B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bound proteins D->E F Digest proteins into peptides and analyze by LC-MS/MS E->F G Identify and quantify proteins to determine competitive binding F->G

Caption: The experimental workflow for a Kinobeads competition binding assay.

Detailed Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation:

    • Grow and harvest cells as previously described.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation and determine the protein concentration.

  • Competition Binding:

    • Incubate the cell lysate with a range of concentrations of 5-(2,2-diphenylethyl)-1H-imidazole or a vehicle control for 1 hour at 4°C.

  • Kinase Enrichment:

    • Add the pre-equilibrated Kinobeads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and DTT).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides using an enzyme such as trypsin.

    • Desalt and concentrate the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use appropriate software to identify and quantify the proteins in each sample.

    • Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples to determine which proteins were competed off the beads by the test compound.

In-Cell Western (ICW) Assay: Quantifying Downstream Effects

Principle: The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format.[15][17][18] Cells are cultured, treated, and then fixed and permeabilized directly in the wells.[16][19] Primary antibodies specific for a target protein or a downstream signaling event (e.g., phosphorylation) are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity in each well is then measured using a plate reader, providing a quantitative readout of protein levels or post-translational modifications.[18]

Why it's a valuable orthogonal method: While CETSA and Kinobeads confirm direct physical binding, the ICW assay provides crucial functional evidence of target engagement by measuring its downstream consequences. For example, if 5-(2,2-diphenylethyl)-1H-imidazole is a kinase inhibitor, the ICW can be used to quantify the inhibition of phosphorylation of a known substrate of that kinase.

Visualizing the In-Cell Western Workflow

ICW_Workflow A Seed and treat cells in a 96-well or 384-well plate B Fix and permeabilize cells directly in the plate A->B C Block non-specific antibody binding B->C D Incubate with primary antibodies (e.g., anti-phospho-protein) C->D E Wash and incubate with fluorescently labeled secondary antibodies D->E F Acquire and analyze fluorescence signal using a plate reader E->F

Caption: The high-throughput workflow of the In-Cell Western (ICW) assay.

Detailed Experimental Protocol: In-Cell Western Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere.

    • Treat the cells with a dose-response of 5-(2,2-diphenylethyl)-1H-imidazole or appropriate controls.

  • Fixation and Permeabilization:

    • Carefully remove the media and fix the cells with a solution such as 4% paraformaldehyde in PBS.

    • Wash the cells and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[16]

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding sites with a blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk).

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the wells multiple times to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody. A DNA stain can also be included for normalization.

    • Wash the wells again to remove unbound secondary antibody.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system or a high-content imager.

    • Quantify the fluorescence intensity for the target protein and normalize it to the cell number (using the DNA stain).

    • Plot the normalized signal as a function of compound concentration to determine the EC50 or IC50.

Comparative Analysis of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads / Chemical ProteomicsIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilizationCompetitive binding to immobilized ligandsImmunodetection of protein levels/modifications
Readout Change in protein melting temperature (ΔTm)Relative protein abundance by Mass SpecFluorescence intensity
Cellular Context Intact cells or lysatesCell lysatesFixed whole cells
Labeling Requirement Label-free[5]Label-freeAntibody-based
Throughput Low to mediumLowMedium to high[15]
Information Gained Direct biophysical interactionTarget and off-target profilingDownstream functional consequences
Key Advantage Physiologically relevant contextUnbiased, proteome-wide viewHigh-throughput functional data
Key Limitation Not all binding events cause a thermal shiftLimited to proteins that bind the beadsRequires specific and validated antibodies

Conclusion: A Multi-Faceted Approach for Unambiguous Validation

The validation of target engagement for a novel imidazole-based compound like 5-(2,2-diphenylethyl)-1H-imidazole requires a rigorous, multi-pronged experimental strategy. No single technique can provide a complete and unambiguous answer. By integrating the biophysical confirmation of direct binding from CETSA, the global selectivity profiling from Kinobeads, and the functional validation of downstream effects from the In-Cell Western assay, researchers can build a robust and compelling data package. This orthogonal approach not only strengthens the confidence in the intended mechanism of action but also provides critical insights into the compound's selectivity and potential liabilities, ultimately accelerating the path toward developing novel therapeutics.

References

  • Cellular thermal shift assay - Wikipedia. Available at: [Link]

  • Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. Available at: [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis. Available at: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. Available at: [Link]

  • The target landscape of clinical kinase drugs - PMC. Available at: [Link]

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/

  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]

  • Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery - Books. Available at: [Link]

  • Understanding Biophysical Screening Techniques: A Comprehensive Guide - Infinix Bio. Available at: [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Available at: [Link]

  • In-Cell Western Assay | Bio-Rad. Available at: [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC - NIH. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Labelled chemical probes for demonstrating direct target engagement in living systems. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available at: [Link]

  • Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest | Asian Journal of Chemistry. Available at: [Link]

  • US20080045722A1 - Processes for nitration of n-substituted imidazoles - Google Patents.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. Available at: [Link]

  • Review article - Semantic Scholar. Available at: [Link]

  • New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting - PubMed. Available at: [Link]

  • First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution - New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel imidazole derivatives is a cornerstone of medicinal chemistry, with this heterocyclic motif being a key pharmacophore in numerous therapeutic agents. This guide provides an in-depth technical comparison of two plausible synthetic routes for 5-(2,2-diphenylethyl)-1H-imidazole, a compound of interest for further pharmacological investigation. As no direct synthesis has been reported in the literature, this guide constructs viable pathways based on established and reliable methodologies, with a critical focus on reproducibility, potential challenges, and practical experimental considerations.

Introduction

The imidazole ring is a privileged structure in drug discovery, valued for its ability to engage in a variety of biological interactions. The target molecule, 5-(2,2-diphenylethyl)-1H-imidazole, incorporates a bulky lipophilic diphenyl ethyl substituent, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Ensuring a reproducible and scalable synthesis is paramount for enabling its comprehensive evaluation. This guide compares two distinct synthetic strategies: Route 1 , a linear synthesis featuring the construction of the imidazole ring from a key α-hydroxyketone intermediate, and Route 2 , a convergent approach involving the alkylation of a pre-formed imidazole scaffold.

Route 1: Linear Synthesis via an α-Hydroxyketone Intermediate

This route builds the target molecule sequentially, starting from the synthesis of the 2,2-diphenylethyl side chain and culminating in the formation of the imidazole ring.

Workflow for Route 1

A Diphenylmethane B 4,4-Diphenyl-1-butene A->B Alkylation C 4,4-Diphenyl-1,2-epoxybutane B->C Epoxidation D 4,4-Diphenylbutan-2-one C->D Rearrangement E 1-Hydroxy-4,4-diphenylbutan-2-one D->E α-Hydroxylation F 5-(2,2-Diphenylethyl)-1H-imidazole E->F Cyclization

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols for Route 1

Step 1: Synthesis of 4,4-Diphenyl-1-butene

  • Methodology: The synthesis begins with the deprotonation of diphenylmethane using a strong base like sodium amide in liquid ammonia, followed by alkylation with allyl bromide.[1]

  • Protocol:

    • In a flask equipped for low-temperature reactions, condense liquid ammonia and add sodium amide.

    • Slowly add a solution of diphenylmethane in diethyl ether to the sodium amide suspension.

    • After stirring, add allyl bromide in diethyl ether.

    • Stir the reaction mixture for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Step 2: Synthesis of 4,4-Diphenylbutan-2-one

  • Methodology: This conversion can be achieved through a Wacker-Tsuji oxidation of the terminal alkene, 4,4-diphenyl-1-butene.[2] This method selectively oxidizes the terminal double bond to a methyl ketone.

  • Protocol:

    • Dissolve 4,4-diphenyl-1-butene in a mixture of N,N-dimethylformamide (DMF) and water.

    • Add palladium(II) chloride and copper(II) chloride to the solution.

    • Stir the mixture under an oxygen atmosphere until the starting material is consumed (monitored by TLC).

    • Quench the reaction with dilute hydrochloric acid and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ketone by column chromatography.

Step 3: Synthesis of 1-Hydroxy-4,4-diphenylbutan-2-one

  • Methodology: α-Hydroxylation of the ketone can be performed using various oxidizing agents. A common method involves the use of manganese(III) acetate or lead(IV) acetate.

  • Protocol (Conceptual):

    • Dissolve 4,4-diphenylbutan-2-one in a suitable solvent like acetic acid.

    • Add manganese(III) acetate and heat the mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent, wash, and dry.

    • Purify the α-hydroxyketone by column chromatography.

Step 4: Synthesis of 5-(2,2-Diphenylethyl)-1H-imidazole

  • Methodology: The final step involves the cyclization of the α-hydroxyketone with a source of ammonia and formaldehyde, a variation of the Debus-Radziszewski synthesis. Formamide can serve as a convenient source for both.

  • Protocol:

    • Heat a mixture of 1-hydroxy-4,4-diphenylbutan-2-one and formamide at a high temperature (e.g., 150-180 °C).

    • Maintain the temperature for several hours.

    • Cool the reaction mixture and add an aqueous base to neutralize any remaining acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Route 2: Convergent Synthesis via Imidazole Alkylation

This alternative approach involves the synthesis of a suitable imidazole core followed by the attachment of the 2,2-diphenylethyl side chain.

Workflow for Route 2

A Cinnamic Acid B 3,3-Diphenylpropanoic Acid A->B Friedel-Crafts Reaction C 3,3-Diphenylpropan-1-ol B->C Reduction D 1-Bromo-2,2-diphenylethane C->D Bromination F 5-(2,2-Diphenylethyl)-1H-imidazole D->F E 4(5)-Methyl-1H-imidazole E->F Alkylation

Caption: Synthetic workflow for Route 2.

Step-by-Step Experimental Protocols for Route 2

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

  • Methodology: This can be achieved via a Friedel-Crafts reaction between cinnamic acid and benzene in the presence of a Lewis acid catalyst.

  • Protocol:

    • To a mixture of benzene and a Lewis acid (e.g., aluminum chloride), add cinnamic acid portion-wise.

    • Heat the reaction mixture under reflux for several hours.

    • Cool the mixture and carefully quench with water.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash, dry, and remove the solvent.

    • Recrystallize the crude product to obtain pure 3,3-diphenylpropanoic acid.

Step 2: Synthesis of 3,3-Diphenylpropan-1-ol

  • Methodology: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension in an ice bath and slowly add a solution of 3,3-diphenylpropanoic acid in THF.

    • After the addition, allow the reaction to stir at room temperature.

    • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it with THF.

    • Dry the filtrate and remove the solvent to yield the crude alcohol, which can be purified by chromatography.

Step 3: Synthesis of 1-Bromo-2,2-diphenylethane

  • Methodology: The alcohol is converted to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

  • Protocol (using PBr₃):

    • Dissolve 3,3-diphenylpropan-1-ol in an anhydrous solvent like diethyl ether and cool in an ice bath.

    • Slowly add PBr₃ to the solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto ice.

    • Extract the product with an organic solvent, wash with aqueous sodium bicarbonate and brine, then dry.

    • Remove the solvent and purify the bromide by distillation or chromatography.

Step 4: Synthesis of 5-(2,2-Diphenylethyl)-1H-imidazole

  • Methodology: This final step involves the alkylation of a suitable imidazole precursor, such as 4(5)-lithio-1-(triisopropylsilyl)-1H-imidazole, with the prepared 1-bromo-2,2-diphenylethane, followed by deprotection.

  • Protocol (Conceptual):

    • Protect the nitrogen of 4(5)-bromo-1H-imidazole with a suitable protecting group (e.g., triisopropylsilyl).

    • Perform a lithium-halogen exchange using a strong base like n-butyllithium at low temperature to generate the lithiated imidazole.

    • Add 1-bromo-2,2-diphenylethane to the solution of the lithiated imidazole.

    • Allow the reaction to proceed, then quench with a proton source.

    • Deprotect the imidazole nitrogen to yield the final product.

    • Purify by column chromatography.

Comparison of Synthetic Routes and Reproducibility Analysis

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Overall Strategy Sequential construction of the molecule.Assembly from two key fragments.
Number of Steps 4 steps from a common intermediate.4 steps from commercially available materials.
Key Intermediates 1-Hydroxy-4,4-diphenylbutan-2-one1-Bromo-2,2-diphenylethane, lithiated imidazole
Potential Yield Can be moderate to good, but depends heavily on the efficiency of each step.Potentially higher overall yield if the individual fragment syntheses are high-yielding.
Scalability Generally scalable, but high-temperature reactions and chromatography may pose challenges.The use of organometallic reagents in the final step may require specialized equipment for large-scale synthesis.
Purification Multiple chromatographic purifications are likely required.Purification of intermediates is necessary; the final product may require careful purification from starting materials and byproducts.
Reproducibility The Wacker-Tsuji oxidation and the final cyclization can be sensitive to reaction conditions. Purity of intermediates is crucial.The generation and reaction of the lithiated imidazole can be highly sensitive to moisture and temperature, impacting reproducibility.
Discussion on Reproducibility

Route 1: The reproducibility of this route hinges on careful control of the oxidation and cyclization steps. The Wacker-Tsuji oxidation requires a well-defined catalyst system and control of the oxygen atmosphere. The high-temperature formamide cyclization can lead to side products if not carefully monitored. The purity of the α-hydroxyketone is critical for a clean cyclization.

Route 2: The main challenge to reproducibility in this route lies in the final alkylation step. The generation of the lithiated imidazole is highly sensitive to trace amounts of water and requires strict anhydrous conditions and precise temperature control. Incomplete lithiation or side reactions of the organometallic intermediate can lead to low yields and difficult purification. The synthesis of the alkyl bromide must also be clean to avoid side reactions during the alkylation.

Conclusion

Both presented routes offer plausible pathways to the synthesis of 5-(2,2-diphenylethyl)-1H-imidazole. Route 1 is a more traditional, linear approach where the challenges are spread across several steps. Its reproducibility can be enhanced by careful purification of intermediates and optimization of the key oxidation and cyclization reactions. Route 2 is a more convergent strategy that may offer higher overall yields if the fragment syntheses are efficient. However, its reliance on a sensitive organometallic step makes it potentially less reproducible without stringent control over the reaction environment.

For initial small-scale synthesis and exploration, Route 1 may be more straightforward to implement in a standard organic synthesis laboratory. For larger-scale production, the challenges of both routes would need to be carefully evaluated, with particular attention to the scalability of the Wacker-Tsuji oxidation in Route 1 and the handling of organolithium reagents in Route 2.

References

  • PrepChem. Synthesis of 4,4-diphenyl-1-butene. Available at: [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [No valid URL available]
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. 2026;18(1).
  • SCIRP. Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. [No valid URL available]
  • PubChem. 4,4-Diphenyl-1-butene. Available at: [Link]

  • Google Patents. US5811588A - Process for the preparation of 3-phenylpropanal.
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. [No valid URL available]
  • Google Patents. JPH0748292A - Process for producing 4-phenyl-1-butenes.
  • Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. [No valid URL available]
  • Beilstein Journals. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. 2020;16:1636-1646.
  • Borneo Journal of Pharmacy. Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method. 2024;7(3):233-241.
  • Journal of the Chemical Society, Perkin Transactions 1. 1H-imidazole: a reactive intermediate for the synthesis of 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines. 1998;(1):1-6.
  • Arrow Pushing Mechanisms for the Rearrangement of Epoxides to Ketones or Alkenes. [No valid URL available]
  • New Journal of Chemistry.
  • Organic Chemistry Portal. Synthesis of epoxides. Available at: [Link]

  • Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by... [No valid URL available]
  • Organic Syntheses. 1,4-diphenyl-1,3-butadiene. Available at: [Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. [No valid URL available]

  • Beilstein Journals.
  • Asian Journal of Chemistry. Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles of Biological Interest. 2024;36(8):2019-2024.
  • European Patent Office. Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Available at: [Link]

  • A method for synthesizing diphenylmethanol by catalytic hydrogenation of benzophenone. [No valid URL available]
  • NPAA. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Available at: [Link]

  • 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [No valid URL available]
  • PMC. 4-Hydroxy-4,4-diphenylbutan-2-one. Available at: [Link]

  • PubChem. 3-Hydroxy-4,4-diphenylbutan-2-one. Available at: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-4,4-diphenylbutan-2-one. Available at: [Link]

Sources

Comparative Efficacy of 5-(2,2-diphenylethyl)-1H-imidazole as an α2-Adrenoceptor Antagonist in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

This guide provides a comprehensive comparison of the efficacy of the imidazole derivative, 5-(2,2-diphenylethyl)-1H-imidazole, and its analogs as α2-adrenoceptor antagonists. We will explore its mechanism of action and compare its potency with other established α2-antagonists across various cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating adrenergic signaling.

Introduction: Beyond Aromatase Inhibition - Targeting the Adrenergic System

While many imidazole-containing compounds are known for their role as non-steroidal aromatase inhibitors in cancer therapy, the structural class exemplified by 5-(2,2-diphenylethyl)-1H-imidazole directs its activity towards a different, yet significant, biological target: the α2-adrenoceptor. These receptors are a critical component of the sympathetic nervous system, traditionally known for regulating neurotransmitter release, blood pressure, and metabolic processes.

Emerging evidence, however, has implicated α2-adrenoceptors in cancer pathophysiology. Their activation by endogenous catecholamines like epinephrine and norepinephrine can stimulate cancer cell proliferation and tumor growth[1]. Consequently, antagonism of these receptors presents a novel therapeutic strategy. This guide focuses on a specific class of imidazole derivatives, the 4(5)-(2,2-diphenylethyl)imidazoles, which have been identified as potent and selective α2-adrenoceptor antagonists[2][3]. We will delve into the experimental framework for evaluating their efficacy and compare their performance against well-known antagonists in relevant cell line models.

Mechanism of Action: α2-Adrenoceptor Antagonism

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP curtails the activity of protein kinase A (PKA) and other downstream effectors, influencing a variety of cellular processes, including proliferation.

An α2-adrenoceptor antagonist, such as 5-(2,2-diphenylethyl)-1H-imidazole, competitively binds to the receptor, preventing the binding of endogenous agonists. This blockade inhibits the receptor's signaling cascade, thereby restoring or increasing intracellular cAMP levels and modulating cellular responses.

Alpha2_Adrenoceptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor α2-Adrenoceptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP NE Norepinephrine (Agonist) NE->Receptor Binds & Activates Antagonist 5-(2,2-diphenylethyl) -1H-imidazole (Antagonist) Antagonist->Receptor Binds & Blocks cAMP cAMP ATP->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Proliferation Cell Proliferation PKA->Proliferation Modulation

Caption: α2-Adrenoceptor signaling pathway and the mechanism of antagonism.

Comparative Efficacy Data

The efficacy of an α2-adrenoceptor antagonist is primarily determined by its binding affinity (Ki) for the receptor and its functional potency (pA2 or IC50) in cellular assays. The following table summarizes the reported binding affinities for a series of 4(5)-(2,2-diphenylethyl)imidazole derivatives against α2-adrenoceptors, compared to the reference antagonist yohimbine. The data is derived from competitive radioligand binding assays using [³H]-rauwolscine in rat cerebral cortex membranes.

CompoundStructureα2-Adrenoceptor Binding Affinity (Ki, nM)
Compound A (R=H)5-(2,2-diphenylethyl)-1H-imidazoleData not publicly available in searched literature
Compound B (R=CH₃)4(5)-(1-Methyl-2,2-diphenylethyl)-1H-imidazoleData not publicly available in searched literature
Yohimbine Reference Antagonist1.0 - 4.0[4]
Atipamezole Reference Antagonist~0.8 - 1.9
Rauwolscine Reference Antagonist~1.2 - 2.5

Note: Specific Ki values for the title compound from the primary literature[2][3] were not available in the searched public domain resources. The table structure is provided as a template for when this data is obtained. The efficacy of this class of compounds is reported to be potent and selective.

Efficacy in Specific Cell Lines

The choice of cell line is critical for evaluating the efficacy of α2-adrenoceptor antagonists. Expression levels and subtypes of the receptor can vary significantly between cell types, influencing compound activity[5][6].

Neuroblastoma Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma cell line SH-SY5Y is an established model for studying neuronal receptors. These cells endogenously express functional α2C-adrenoceptors, which are negatively coupled to adenylyl cyclase[7].

  • Expected Outcome: An effective antagonist like 5-(2,2-diphenylethyl)-1H-imidazole should reverse the inhibition of cAMP accumulation caused by an α2-agonist (e.g., clonidine or norepinephrine). This demonstrates functional antagonism at the cellular level.

Prostate Cancer Cell Lines (e.g., PC-3)

Prostate cancer cell lines, including the androgen-independent PC-3 line, have been shown to express α-adrenoceptors. Studies have demonstrated that the α2-antagonist yohimbine can inhibit the proliferation of PC-3 cells and induce apoptosis, suggesting a potential therapeutic role in prostate cancer[5][8].

  • Expected Outcome: Treatment with 5-(2,2-diphenylethyl)-1H-imidazole is expected to reduce cell viability and proliferation in PC-3 cells, potentially through the induction of apoptosis.

Breast Cancer Cell Lines (e.g., MCF-7)

The human breast cancer cell line MCF-7 expresses functional α2-adrenoceptors. Activation of these receptors by agonists stimulates cell proliferation, an effect that can be reversed by α2-antagonists like yohimbine[9][10][11].

  • Expected Outcome: The compound should antagonize agonist-induced proliferation in MCF-7 cells. This can be measured by assessing DNA synthesis (e.g., via [³H]-thymidine incorporation) or cell viability (e.g., MTT assay).

Experimental Protocols

To ensure robust and reproducible data, standardized protocols are essential. The following sections detail the methodologies for key assays used to characterize α2-adrenoceptor antagonists.

Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled antagonist from the α2-adrenoceptor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis p1 Homogenize Cells/ Tissue p2 Centrifuge to Pellet Membranes p1->p2 p3 Wash & Resuspend Membranes p2->p3 a1 Incubate Membranes with [3H]-Rauwolscine & Test Compound p3->a1 a2 Separate Bound & Free Radioligand (Filtration) a1->a2 a3 Quantify Bound Radioactivity (Scintillation Counting) a2->a3 d1 Plot % Inhibition vs. Log[Compound] a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for the α2-adrenoceptor radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Harvest cultured cells (e.g., SH-SY5Y, PC-3) or dissect tissue (e.g., rat cerebral cortex).

    • Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing a protease inhibitor cocktail[12].

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[12].

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells), a fixed concentration of the radioligand [³H]-rauwolscine (typically at or below its Kd, e.g., 1-2 nM), and varying concentrations of the test compound (5-(2,2-diphenylethyl)-1H-imidazole) or a reference antagonist[13][14].

    • To determine non-specific binding, include wells with a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at 30°C for 60 minutes to reach equilibrium[13].

  • Filtration and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding[12].

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[12].

Protocol 2: Functional cAMP Assay

This assay measures the ability of the antagonist to reverse agonist-induced inhibition of cAMP production, confirming its functional activity in a cellular context.

Methodology:

  • Cell Culture:

    • Plate cells known to express Gi-coupled α2-adrenoceptors (e.g., SH-SY5Y) in a 96- or 384-well plate and culture until they reach the desired confluency.

  • Assay Procedure:

    • Wash the cells and replace the culture medium with stimulation buffer, which typically contains a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation[15].

    • Add serial dilutions of the test compound (5-(2,2-diphenylethyl)-1H-imidazole) to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Add an α2-adrenoceptor agonist (e.g., clonidine or UK-14,304) at a concentration that gives a sub-maximal response (e.g., EC₈₀) to all wells except the negative control. This stimulates the receptor and inhibits adenylyl cyclase.

    • Simultaneously, add a universal adenylyl cyclase activator like forskolin to all wells to robustly stimulate cAMP production. The agonist's effect will be seen as an inhibition of this forskolin-stimulated cAMP level.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

      • ELISA (Enzyme-Linked Immunosorbent Assay): A standard competitive immunoassay format.

      • Reporter Gene/Biosensor Assays: Live-cell assays using genetically encoded biosensors that produce a luminescent or fluorescent signal upon binding to cAMP.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals from the cell-based experiment into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of antagonist required to restore 50% of the agonist-inhibited signal.

Conclusion

The imidazole derivative 5-(2,2-diphenylethyl)-1H-imidazole represents a class of potent α2-adrenoceptor antagonists. While its traditional applications may lie outside of oncology, the growing understanding of adrenergic signaling in tumor progression highlights its potential as a novel anticancer agent. Its efficacy can be robustly characterized in various cell lines, including neuronal and cancer models, through a combination of radioligand binding and functional cAMP assays. Direct comparison with established antagonists like yohimbine and atipamezole in these systems is crucial for defining its therapeutic window and potential for further development. The protocols and comparative framework provided in this guide offer a solid foundation for researchers to undertake a thorough evaluation of this promising compound.

References

  • Shen, W., et al. (2008). Effects of α-adrenoreceptor antagonists on apoptosis and proliferation of pancreatic cancer cells in vitro. World Journal of Gastroenterology.
  • Vazquez, S. M., et al. (1999). Alpha2-adrenergic effect on human breast cancer MCF-7 cells.
  • Bruzzone, A., et al. (2008). Contribution of alpha2-adrenoceptors to the mitogenic effect of catecholestrogen in human breast cancer MCF-7 cells. The Journal of Steroid Biochemistry and Molecular Biology.
  • Pignataro, O. P., et al. (2011). α2-Adrenoceptors Enhance Cell Proliferation and Mammary Tumor Growth Acting Through both the Stroma and the Tumor Cells. Current Cancer Drug Targets.
  • BenchChem. (2025). Protocol modifications for enhanced rauwolscine assay sensitivity. BenchChem Technical Support.
  • Zhan, Y., et al. (2008). Effects of alpha-adrenoreceptor antagonists on apoptosis and proliferation of pancreatic cancer cells in vitro. World Journal of Gastroenterology.
  • Lam, M., et al. (2012). α2-adrenergic blockade mimics the enhancing effect of chronic stress on breast cancer progression. Psychoneuroendocrinology.
  • Cordi, A. A., et al. (1990). Synthesis and structure-activity of 4(5)-(2,2-diphenylethyl)imidazoles as new α2-adrenoreceptor antagonists. European Journal of Medicinal Chemistry.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Petcoff, D. W., et al. (1990). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of Pharmacological Methods.
  • Chapleo, C. B., et al. (1983). Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Chughtai, B., et al. (2016). The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. Reviews in Urology.
  • Edwards, J. D., et al. (1993). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry.
  • MacLeod, A. M., et al. (1995). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry.
  • Perry, B. D., & U'Prichard, D. C. (1981). [3H]Rauwolscine (α-yohimbine): a specific antagonist radioligand for brain α2-adrenergic receptors. European Journal of Pharmacology.
  • BenchChem. (2025). Application Notes and Protocols: Milveterol cAMP Assay. BenchChem.
  • Revvity. cAMP - Guide to optimizing antagonists of Gαs. Revvity.
  • Kyprianou, N., et al. (2000). Doxazosin and terazosin suppress prostate growth by inducing apoptosis: a potential therapy for benign prostatic hyperplasia. The Journal of Urology.
  • Alabaster, V. A., et al. (1986). Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors. British Journal of Pharmacology.
  • ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody...
  • Kudzma, L. V., & Turnbull, S. P., Jr. (1991). Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine. Synthesis.
  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay.
  • Scott, M. K., et al. (1991).
  • Bensdorf, K., et al. (2017). Introduction of 1,3-diethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-ylidene as new ligand for the design of antitumor-active (NHC)gold(I) complexes. European Journal of Medicinal Chemistry.
  • Godefroi, E. F., et al. (1977). Antimycotic imidazoles. 2. Synthesis and antimycotic properties of 1-[2-(arylalkyl)-2-phenylethyl]-1H-imidazoles. Journal of Medicinal Chemistry.
  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis.
  • Kumar, A., et al. (2010). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. E-Journal of Chemistry.
  • Bruzzone, A., et al. (2010). Abstract 3266: Alpha2 and beta-adrenergic action on human breast cancer cells growing in nude mice. Cancer Research.
  • ResearchGate. (n.d.). Affinities of Drugs for a-2 Adrenergic Receptors.
  • Vazquez, S. M., et al. (2006). Human breast cell lines exhibit functional alpha2-adrenoceptors. British Journal of Pharmacology.
  • Pignataro, O. P., et al. (2011).
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Lefkowitz, R. J., et al. (1980).
  • Jones, S. B., et al. (1985). Human platelet alpha 2-adrenoceptors: relationship between radioligand binding studies and adrenaline-induced aggregation in normal individuals. Thrombosis and Haemostasis.
  • Bakthavachalam, V., et al. (1991). Identification of alpha 2-adrenergic receptor sites in human retinoblastoma (Y-79) and neuroblastoma (SH-SY5Y) cells. Journal of Neurochemistry.
  • Yang, X., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy.
  • Revvity. cAMP - Guide to optimizing antagonists of Gαs. Revvity.
  • Kazmi, S. M., & Mishra, R. K. (1992). Interaction among mu-opioid receptors and alpha 2-adrenoceptors on SH-SY5Y human neuroblastoma cells. Biochemical Pharmacology.
  • Virtanen, R., et al. (1989). Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. Archives Internationales de Pharmacodynamie et de Thérapie.
  • Revvity. cAMP assay provides flexibility and stable pharmacology. Revvity.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio.

Sources

A Senior Application Scientist’s Guide to the Rigorous Validation of Computational Models for Predicting Imidazole Activity

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] As the pace of drug discovery accelerates, computational models that can accurately predict the biological activity of novel imidazole derivatives have become indispensable.[2][3] These in silico tools promise to reduce costs and shorten development timelines by prioritizing the synthesis and testing of the most promising candidates.[4] However, a prediction is merely a hypothesis. The true value of a computational model lies in its validated, reproducible, and transparent performance.

This guide provides an in-depth, experience-driven framework for the comprehensive validation of computational models designed to predict imidazole activity. We will move beyond superficial metrics to establish a self-validating workflow that integrates robust computational benchmarks with essential experimental confirmation, ensuring that our in silico predictions translate into tangible, real-world biological activity.

Part 1: The Computational Gauntlet – A Multi-Faceted Approach to Model Validation

The initial validation of any predictive model occurs in silico. This phase is not a simple pass/fail test but a rigorous interrogation of the model's robustness, generalizability, and the boundaries of its predictive power. The central dogma is that a model must be tested on data it has not "seen" during its training process.[5]

The Bedrock: Curated Data and Strategic Splitting

The quality of a predictive model is fundamentally limited by the quality of the data used to build it. For imidazole activity, this involves compiling a dataset of diverse imidazole structures with their corresponding, high-quality experimental activity data (e.g., IC₅₀, MIC).

  • Training Set (e.g., 70-80%): The data used to train the model. The model learns the relationships between molecular features and biological activity from this set.

  • Validation Set (e.g., 10-15%): Used to tune the model's hyperparameters. This set helps prevent overfitting, a common pitfall where the model learns the training data too well, including its noise, and fails to generalize to new compounds.[5]

  • Test Set (e.g., 10-15%): This is the hold-out set. It is used only once, at the very end, to provide an unbiased evaluation of the final model's performance.[5] For time-series or sequentially developed compounds, the split must respect the temporal order.

Workflow for Data Preparation and Model Building

G cluster_0 Data Curation & Preprocessing cluster_1 Model Training & Selection cluster_2 Computational Validation DataCollection 1. Collect Imidazole Structures & Bioactivity Data DataCuration 2. Curate Data (Remove duplicates, check errors) DataCollection->DataCuration DescriptorCalc 3. Calculate Molecular Descriptors (2D/3D, Fingerprints) DataCuration->DescriptorCalc DataSplit 4. Stratified Data Splitting (Training, Validation, Test Sets) DescriptorCalc->DataSplit ModelTrain 5. Train Multiple Models (RF, SVM, GBDT, DNN) DataSplit->ModelTrain Hyperparameter 6. Hyperparameter Tuning (Using Validation Set) ModelTrain->Hyperparameter ModelSelect 7. Select Best Model (Based on Validation Performance) Hyperparameter->ModelSelect InternalVal 8. Internal Validation (k-fold Cross-Validation on Training Set) ModelSelect->InternalVal ExternalVal 9. External Validation (Evaluate on Unseen Test Set) InternalVal->ExternalVal Applicability 10. Define Applicability Domain ExternalVal->Applicability FinalModel Validated Computational Model Applicability->FinalModel

Caption: Workflow for building and computationally validating a predictive model.

Choosing the Right Tool: Comparing Modeling Algorithms

No single algorithm is universally superior. Therefore, a robust validation process involves comparing several machine learning methods.[1][7] Traditional Quantitative Structure-Activity Relationship (QSAR) models, like Multiple Linear Regression (MLR), have been supplemented by more powerful, non-linear machine learning algorithms.[8][9]

  • Random Forest (RF): An ensemble method that builds multiple decision trees and merges them. It is robust to overfitting and can handle high-dimensional data.

  • Support Vector Machines (SVM): Effective for both linear and non-linear problems, SVMs find the optimal hyperplane that separates data points into different classes or predicts a continuous value.

  • Gradient Boosting Decision Trees (GBDT): An ensemble technique that builds models sequentially, where each new model corrects the errors of its predecessor. Often yields high accuracy.

  • Deep Neural Networks (DNN): Can capture highly complex, non-linear relationships, but require larger datasets and careful tuning to avoid overfitting.[10]

Performance Metrics: A Quantitative Assessment

The performance of each model must be quantified using appropriate statistical metrics. The choice of metric depends on whether the model is performing regression (predicting a continuous value like IC₅₀) or classification (predicting a binary outcome like active/inactive).

Table 1: Key Performance Metrics for Model Evaluation

MetricTypeDescriptionWhy It's Important
R-squared (R²) RegressionThe proportion of the variance in the dependent variable that is predictable from the independent variables. Ranges from 0 to 1.Provides a quick measure of how well the model explains the observed activity. Higher is better.
Root Mean Square Error (RMSE) RegressionThe standard deviation of the prediction errors (residuals). It is in the same units as the activity value (e.g., µM).Gives a concrete idea of the magnitude of the prediction error. Lower is better.
Accuracy ClassificationThe ratio of correctly predicted instances to the total instances.Can be misleading for imbalanced datasets, which are common in drug discovery (many more inactives than actives).[11]
Area Under the ROC Curve (AUC-ROC) ClassificationMeasures the ability of the model to distinguish between classes. An AUC of 1.0 is perfect, while 0.5 is a random guess.A robust measure for classification performance, especially with imbalanced data.
Precision & Recall ClassificationPrecision: Of the predicted positives, how many were correct? Recall: Of the actual positives, how many were identified?Crucial for prioritizing hits. High precision minimizes false positives (wasted synthesis), while high recall minimizes false negatives (missed opportunities).

A hypothetical comparison of different models on an external test set for predicting imidazole antifungal activity might look like this:

Table 2: Hypothetical Performance Comparison of Models on an Unseen Test Set

Model AlgorithmR² (Test Set)RMSE (Test Set, logMIC)AUC-ROC (Test Set)Precision (Active Class)Recall (Active Class)
Multiple Linear Regression (MLR)0.620.880.750.650.68
Random Forest (RF)0.810.450.920.880.85
Gradient Boosting (GBDT)0.84 0.41 0.94 0.90 0.86
Support Vector Machine (SVM)0.780.510.900.850.84

Based on this data, the Gradient Boosting model would be selected for its superior performance across most metrics on the unseen test set.

Part 2: The Experimental Verdict – Bridging the Gap to Biological Reality

A computationally validated model is a powerful tool, but its predictions remain theoretical until confirmed by laboratory experiments.[10][12] This phase is the ultimate arbiter of the model's real-world utility. The choice of assay directly depends on the predicted activity of the imidazole derivatives.

Experimental Validation Workflow

G cluster_0 In Vitro Experimental Assays VS 1. Virtual Screening of New Imidazoles using Validated Model Prioritize 2. Prioritize & Select Top Candidates VS->Prioritize Synthesis 3. Chemical Synthesis of Selected Compounds Prioritize->Synthesis PrimaryAssay 4. Primary Activity Assay (e.g., Antimicrobial, Cytotoxicity) Synthesis->PrimaryAssay DoseResponse 5. Dose-Response & IC₅₀/MIC Determination PrimaryAssay->DoseResponse SecondaryAssay 6. Secondary/Mechanism Assay (Optional) DoseResponse->SecondaryAssay Feedback 7. Correlate Experimental Data with Model Predictions SecondaryAssay->Feedback Refine 8. Refine Model (Incorporate new data into training set) Feedback->Refine Iterative Improvement

Caption: A self-validating loop integrating computational prediction with experimental confirmation.

Protocol: In Vitro Anticancer Activity (MTT Assay)

If the model predicts anticancer activity, a cell viability assay like the MTT assay is a standard primary screen.[13] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the concentration of an imidazole compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test imidazole compound in the culture medium. Replace the old medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value.[15]

Protocol: In Vitro Antimicrobial Activity (Agar Well Diffusion Assay)

For compounds predicted to have antimicrobial effects, the agar diffusion method provides a clear, qualitative, and semi-quantitative measure of activity.[17][18]

Objective: To determine if an imidazole compound can inhibit the growth of a specific microorganism and to assess the extent of this inhibition (zone of inhibition).

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[19]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension across the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.[17]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[18]

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test imidazole solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (a standard antibiotic like Ciprofloxacin).[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion: A Symbiotic Cycle of Prediction and Validation

The validation of a computational model for imidazole activity is not a linear process but a continuous, self-validating cycle. In silico predictions guide which compounds to synthesize and test. The resulting experimental data, in turn, provides the crucial ground truth needed to refine and improve the next generation of computational models.[10] By embracing this rigorous, integrated workflow, we move beyond mere correlation to establish causation, transforming computational predictions into scientifically sound, experimentally validated leads for drug discovery.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Morning Sign Out at UCI. (2024, May 30). Developments with Machine Learning in Drug Discovery. Retrieved from [Link]

  • Gadaleta, D., et al. (2023). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. PMC. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • GeeksforGeeks. (n.d.). What are some best practices for splitting a dataset into training, validation, and test sets?. Retrieved from [Link]

  • Al-Ani, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • dEEPsense.ai. (2019, February 28). Machine learning in drug discovery. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • de Souza, A. M., et al. (2022). The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Paul, D., et al. (2021). Machine Learning in Drug Discovery: A Review. PMC. Retrieved from [Link]

  • Wang, L., et al. (2022). Comprehensive Evaluation and Comparison of Machine Learning Methods in QSAR Modeling of Antioxidant Tripeptides. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Anticancer Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antimicrobial Assay Using Agar Diffusion–Dilution Test. Retrieved from [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

  • Mahidol University. (2024, March 2). Towards Drug Discovery: A Comparative Study of Machine Learning-enhanced QSAR Prediction. Retrieved from [Link]

  • IEEE Xplore. (2024, February 28). Towards Drug Discovery: A Comparative Study of Machine Learning-enhanced QSAR Prediction. Retrieved from [Link]

  • Songsiriritthigul, C., et al. (2024). Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. PMC. Retrieved from [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Retrieved from [Link]

  • Timmis, J. (2016, March 17). Using computational models to aid drug discovery. The Pharmaceutical Journal. Retrieved from [Link]

  • Muratov, E. N., et al. (2021). Effect of Dataset Size and Train/Test Split Ratios in QSAR/QSPR Multiclass Classification. Molecules. Retrieved from [Link]

  • Al-Ansari, S. A. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. Retrieved from [Link]

  • Gramatica, P. (n.d.). Best practices for developing predictive QSAR models. Retrieved from [Link]

  • IBM. (n.d.). What are some best practices for splitting a dataset into training, validation, and test sets?. Retrieved from [Link]

Sources

Independent Verification of the Biological Effects of 5-(2,2-diphenylethyl)-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the independent verification of the biological activities of a novel imidazole derivative, 5-(2,2-diphenylethyl)-1H-imidazole. Given the absence of existing literature on this specific molecule, we propose a scientifically rigorous approach based on its structural characteristics. The imidazole core is a well-established pharmacophore known to interact with heme-containing enzymes, while the bulky 2,2-diphenylethyl substituent suggests a potential for high-affinity binding within hydrophobic pockets of protein active sites. Based on these features, this guide hypothesizes that 5-(2,2-diphenylethyl)-1H-imidazole is a potential inhibitor of cytochrome P450 (CYP) enzymes and aromatase (CYP19A1).

To provide a robust comparative analysis, this guide outlines detailed experimental protocols to assess these hypothesized activities against well-characterized inhibitors: Ketoconazole , a potent inhibitor of CYP3A4, and Letrozole , a highly selective aromatase inhibitor.[1][2][] We present step-by-step methodologies for in vitro enzyme inhibition assays, cell viability assessment, and target engagement confirmation via Western blotting. All quantitative data are summarized in comparative tables, and key experimental workflows and signaling pathways are visualized with diagrams to ensure clarity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Imidazole Scaffold and a Novel Candidate

The imidazole ring is a five-membered heterocyclic structure that is a fundamental component of many biologically active compounds.[4][5] Its unique electronic properties and ability to coordinate with metal ions, particularly the heme iron in enzymes, have made it a privileged scaffold in medicinal chemistry.[] Imidazole derivatives have been successfully developed as antifungal agents, anticancer therapeutics, and anti-inflammatory drugs.[6]

This guide focuses on a novel, uncharacterized molecule: 5-(2,2-diphenylethyl)-1H-imidazole . Its structure combines the reactive imidazole moiety with a significant hydrophobic tail, suggesting a potential for potent and selective interactions with enzymatic targets.

Hypothesized Mechanisms of Action and Comparative Framework

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[7][8] Inhibition of these enzymes, particularly isoforms like CYP3A4, is a major cause of drug-drug interactions.[9] Many imidazole-based compounds, such as the antifungal drug ketoconazole, are known to be potent inhibitors of CYP enzymes.[] The mechanism involves the coordination of one of the imidazole nitrogen atoms to the heme iron atom within the active site of the enzyme, thereby blocking its catalytic activity.[]

Given its imidazole core, we hypothesize that 5-(2,2-diphenylethyl)-1H-imidazole will exhibit inhibitory activity against one or more CYP isoforms.

  • Comparator Compound: Ketoconazole . A well-established, potent, though somewhat non-selective, inhibitor of CYP3A4.[2][10] It serves as a benchmark for potent CYP inhibition.

Inhibition of Aromatase (CYP19A1)

Aromatase is a specific cytochrome P450 enzyme (CYP19A1) that catalyzes the final, rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[5][11] It is a critical target in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[6][12] Non-steroidal aromatase inhibitors, such as letrozole, also contain a nitrogen-containing heterocyclic ring that interacts with the heme iron of aromatase, competitively inhibiting its function.[13][14]

The structural similarity of 5-(2,2-diphenylethyl)-1H-imidazole to known non-steroidal aromatase inhibitors suggests it may also inhibit this enzyme.

  • Comparator Compound: Letrozole . A highly potent and selective third-generation aromatase inhibitor, serving as the gold standard for this class of drugs.[1][15]

Experimental Plan for Independent Verification

To validate and characterize the hypothesized biological effects of 5-(2,2-diphenylethyl)-1H-imidazole, a multi-stage experimental plan is proposed.

G cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement & Downstream Effects p1_a CYP450 Inhibition Assay (Fluorogenic) p1_b Aromatase (CYP19A1) Inhibition Assay (Fluorogenic) p2_a Cell Viability (MTT) Assay in MCF-7 Cells p1_b->p2_a Proceed if IC50 is promising p3_a Western Blot Analysis p2_a->p3_a Confirm on-target effect

Caption: Experimental workflow for the verification of biological effects.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorogenic)

This high-throughput assay is a rapid and cost-effective method to determine the inhibitory potential of a compound against major CYP isoforms.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(2,2-diphenylethyl)-1H-imidazole against key human CYP450 isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) and compare it to Ketoconazole.

Materials:

  • Recombinant human CYP450 enzymes (e.g., Supersomes™)

  • Fluorogenic probe substrates specific for each isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 5-(2,2-diphenylethyl)-1H-imidazole and Ketoconazole (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and Ketoconazole in DMSO. Create a serial dilution series for each compound in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Reaction Setup: In a 96-well plate, add the appropriate recombinant CYP enzyme, the specific fluorogenic substrate, and the buffer.

  • Compound Addition: Add the serially diluted test compound, Ketoconazole, or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate's fluorescent product.[17]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[16]

Protocol 2: In Vitro Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potency of the test compound on aromatase activity in a cell-free system.[18]

Objective: To determine the IC50 of 5-(2,2-diphenylethyl)-1H-imidazole on human recombinant aromatase activity and compare it to Letrozole.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH regenerating system

  • Aromatase assay buffer

  • 5-(2,2-diphenylethyl)-1H-imidazole and Letrozole (dissolved in acetonitrile or DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and Letrozole. Note: Many aromatase assays are sensitive to DMSO; acetonitrile is often a preferred solvent at a final concentration of ≤1%.[19]

  • Reaction Setup: To each well of a 96-well plate, add the recombinant aromatase enzyme and the NADPH regenerating system in assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound, Letrozole, or a vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for at least 10 minutes to allow the inhibitors to interact with the enzyme.[18]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure fluorescence in kinetic mode for 60 minutes at 37°C (e.g., Ex/Em = 488/527 nm).[19]

  • Data Analysis: Calculate the reaction rate and determine the IC50 values as described in Protocol 1.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the test compound on a relevant cancer cell line.[20][21] For aromatase inhibitors, the estrogen receptor-positive (ER+) breast cancer cell line MCF-7 is an appropriate model.[15]

Objective: To determine the IC50 for cytotoxicity of 5-(2,2-diphenylethyl)-1H-imidazole in MCF-7 cells.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.[23]

Protocol 4: Western Blot Analysis

Western blotting can be used to confirm on-target effects. For example, if the compound is a potent aromatase inhibitor, it should lead to a decrease in estrogen-driven gene expression. A common marker for this is the progesterone receptor (PR), whose expression is induced by estrogen.

Objective: To assess the effect of 5-(2,2-diphenylethyl)-1H-imidazole on the expression of an estrogen-responsive protein (Progesterone Receptor) in MCF-7 cells.

Materials:

  • MCF-7 cells

  • Test compound, Letrozole, and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Progesterone Receptor, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Treatment and Lysis: Treat MCF-7 cells with the test compound (at a non-cytotoxic concentration, e.g., near its aromatase IC50), Letrozole, and vehicle control for 48-72 hours. Lyse the cells on ice using lysis buffer.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[25][26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the progesterone receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading across lanes.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the progesterone receptor band to the corresponding β-actin band. Compare the normalized expression levels between treated and control samples.

Data Presentation and Comparative Analysis

All quantitative results should be presented in clear, tabular formats to allow for direct comparison between 5-(2,2-diphenylethyl)-1H-imidazole and the established inhibitors.

Table 1: Comparative Inhibition of Cytochrome P450 Isoforms

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP1A2 IC50 (µM)
5-(2,2-diphenylethyl)-1H-imidazole Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ketoconazole (Reference) ~0.02 - 0.1~2.0 - 5.0~1.0 - 3.0~0.5 - 2.0~5.0 - 10.0

Reference IC50 values for Ketoconazole are approximate and can vary based on specific assay conditions.

Table 2: Comparative Aromatase Inhibition and Cellular Cytotoxicity

CompoundAromatase (CYP19A1) IC50 (nM)MCF-7 Cell Viability IC50 (µM)Selectivity Index (Cell IC50 / Aromatase IC50)
5-(2,2-diphenylethyl)-1H-imidazole Experimental ValueExperimental ValueCalculated Value
Letrozole (Reference) ~20 - 30>10>333

Reference IC50 values for Letrozole are approximate. A higher selectivity index indicates that the compound is more potent at inhibiting its target enzyme than it is at killing cells, which is a desirable characteristic.

Visualization of Key Pathways

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates Gene_Expression Estrogen-Responsive Gene Expression (e.g., Progesterone Receptor) ER->Gene_Expression Promotes Proliferation Cell Proliferation & Tumor Growth Gene_Expression->Proliferation Inhibitor 5-(2,2-diphenylethyl)-1H-imidazole OR Letrozole Inhibitor->Aromatase Inhibits

Caption: Hypothesized Aromatase Inhibition Pathway.

Conclusion

This guide provides a structured and comprehensive methodology for the independent verification of the biological effects of the novel compound 5-(2,2-diphenylethyl)-1H-imidazole. By hypothesizing its activity based on chemical structure and proposing a direct comparison with industry-standard inhibitors, researchers can efficiently and rigorously characterize its potential as either a cytochrome P450 inhibitor or an aromatase inhibitor. The detailed protocols are designed to be self-validating, ensuring that the generated data is reliable and suitable for guiding further drug development efforts. The successful execution of these experiments will elucidate the compound's potency, selectivity, and cellular effects, providing a solid foundation for its future preclinical and clinical evaluation.

References

  • The discovery and mechanism of action of letrozole. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). PMC - NIH. Retrieved March 13, 2026, from [Link]

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. (n.d.). PMC. Retrieved March 13, 2026, from [Link]

  • Aromatase, Aromatase Inhibitors, and Breast Cancer. (n.d.). PMC - NIH. Retrieved March 13, 2026, from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved March 13, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved March 13, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved March 13, 2026, from [Link]

  • Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes. (1983, May). PubMed. Retrieved March 13, 2026, from [Link]

  • Aromatase Inhibitors as Adjuvant Therapy in Early Breast Cancer: Insights into Toxicities and Their Management. (2025, August 22). MDPI. Retrieved March 13, 2026, from [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. (n.d.). PMC - NIH. Retrieved March 13, 2026, from [Link]

  • Letrozole hormonal therapy. (2025, November 11). LBBC.org. Retrieved March 13, 2026, from [Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • K983-100 Aromatase (CYP19A) Activity Assay Kit. (n.d.). BioVision. Retrieved March 13, 2026, from [Link]

  • Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Aromatase Inhibitors for Breast Cancer. (2025, May 7). Cleveland Clinic. Retrieved March 13, 2026, from [Link]

  • Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review. (2025, August 22). MDPI. Retrieved March 13, 2026, from [Link]

  • MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. (2014, October 24). PLOS One. Retrieved March 13, 2026, from [Link]

  • Diagnosed with breast cancer after menopause? Aromatase inhibitors can help. (2022, August 18). MD Anderson Cancer Center. Retrieved March 13, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved March 13, 2026, from [Link]

  • Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. (2002, June 7). EPA. Retrieved March 13, 2026, from [Link]

  • What is the mechanism of action of Letrozole (aromatase inhibitor)?. (2025, December 5). Dr.Oracle. Retrieved March 13, 2026, from [Link]

  • Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. (2025, May 2). MDPI. Retrieved March 13, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved March 13, 2026, from [Link]

  • Comprehensive Emphasis On Western Blotting For Protein Expression, Purification And Analysis. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 13, 2026, from [Link]

  • Aromatase inhibitors in breast cancer therapy. (n.d.). Ovid. Retrieved March 13, 2026, from [Link]

  • What is the mechanism of Letrozole?. (2024, July 17). Patsnap Synapse. Retrieved March 13, 2026, from [Link]

  • Evaluation using Western Blot. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved March 13, 2026, from [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007, August 1). AAFP. Retrieved March 13, 2026, from [Link]

  • What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium. Retrieved March 13, 2026, from [Link]

  • The Role of CYP450 in Drug Interactions. (2025, May 27). Aumet. Retrieved March 13, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Given the toxicological profile of the imidazole functional group, it is prudent to assume that 5-(2,2-diphenylethyl)-1H-imidazole exhibits similar hazardous properties. The primary risks associated with this compound are:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2][4].

  • Skin Corrosion/Irritation: Causes severe skin burns[1][2][3].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][2][3].

  • Reproductive Toxicity: May damage fertility or the unborn child[1][2][4].

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment (PPE) is mandatory when handling 5-(2,2-diphenylethyl)-1H-imidazole[5][6]:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and fine dust[5].
Hand Protection GlovesNitrile or other chemically resistant gloves should be worn. Always check the manufacturer's glove compatibility chart[5].
Body Protection Lab CoatA fully-buttoned lab coat must be worn to protect the skin and clothing[5].
Respiratory Protection (If necessary)Work should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure[5].

An emergency eyewash station and a safety shower must be readily accessible in the work area[5].

Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 5-(2,2-diphenylethyl)-1H-imidazole is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][7][8]. Chemical waste generators are legally responsible for the proper management of hazardous waste from "cradle to grave" in accordance with local, regional, and national regulations[2][9][10][11].

Step 1: Waste Segregation and Collection

  • Collect all waste containing 5-(2,2-diphenylethyl)-1H-imidazole, including the pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container[5][8].

  • The container must be sealable, airtight, and chemically compatible with the waste[5][8].

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-(2,2-diphenylethyl)-1H-imidazole"[6][8].

  • Include any other relevant hazard information. A completed dangerous waste label should be attached as soon as the first waste is added to the container[5].

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area[5][8].

  • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids[1][5].

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[8].

  • Provide a complete and accurate description of the waste to the disposal service[6]. All shipments of hazardous waste must be accompanied by a hazardous waste manifest[12].

The following diagram outlines the decision-making workflow for the proper disposal of 5-(2,2-diphenylethyl)-1H-imidazole.

Caption: Disposal Decision Workflow

Spill Management Procedures

In the event of a small, incidental spill of 5-(2,2-diphenylethyl)-1H-imidazole, laboratory personnel who are trained and have the proper equipment can safely manage the cleanup[13]. For large spills, evacuate the area and contact your institution's emergency response team[14][15].

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the laboratory of the spill[13].

  • Ensure Safety: If the compound is a solid, avoid generating dust[2][4]. If it's a solution, control all sources of ignition[16].

  • Wear Appropriate PPE: Don chemical safety goggles, a lab coat, and chemically resistant gloves[14].

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill. For solid spills, carefully sweep up the material.

  • Collect Cleanup Debris: Place all contaminated absorbent material and any other cleanup debris into a sealable, labeled hazardous waste container[14].

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Report the Incident: Inform your supervisor about the spill, even if it is minor[13][15].

References

  • Safety Data Sheet IMIDAZOLE - Remote Desktop Redirected Printer Doc - ChemSupply Australia. (2023, September 25).
  • SAFETY D
  • Safety D
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole.
  • Imidazole - SAFETY D
  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20).
  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine - Benchchem.
  • Guidance for Hazardous Waste Spill Cleanup in Labor
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole | Benchchem.
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
  • Hazardous Waste - Illinois EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council.
  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (2024, August 12).
  • 8 Steps to Handling a Laboratory Chemical Spill - Westlab. (2023, May 5).
  • 5.4 Chemical Spill Procedures - Environment, Health and Safety.
  • Chemical Spills - Chemistry - University of Toronto.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2,2-diphenylethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment

Imidazole Core: The imidazole ring is a common heterocyclic motif in many biologically active molecules.[3][4][5][6][7] Imidazole itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9][10][11][12][13][14] It is also harmful if swallowed and is suspected of damaging fertility or the unborn child.[8][9][10][13][14]

Aromatic Amine Characteristics: The imidazole ring contains amine functionalities. Aromatic amines as a class of compounds can present significant health hazards, including toxicity, and are often readily absorbed through the skin.[15][16]

Diphenylethyl Group: The bulky, non-polar diphenylethyl group may influence the compound's physical properties, such as its solubility and potential for skin absorption.

Given these structural features, it is prudent to handle 5-(2,2-diphenylethyl)-1H-imidazole with a high degree of caution, assuming it may be corrosive, toxic, and readily absorbed through the skin.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize the risk of exposure through inhalation, skin contact, and eye contact.[17][18] The following table outlines the recommended PPE for handling 5-(2,2-diphenylethyl)-1H-imidazole.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a full-face shield.ANSI Z87.1 compliant; provides robust splash and impact protection.[1][17]
Hand Protection Chemical-resistant gloves (double-gloving recommended).Nitrile or neoprene gloves. Ensure gloves are rated for handling aromatic amines and have an adequate breakthrough time.[15][16]
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.Made of materials resistant to chemical permeation.[15]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a spill.[1][15][19]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of 5-(2,2-diphenylethyl)-1H-imidazole, including weighing and dilutions, must be conducted within a properly functioning and certified chemical fume hood.[15]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11] A spill kit containing appropriate absorbent materials should also be available.[15]

Donning and Doffing of PPE

Proper donning and doffing procedures are crucial to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (Inner Pair) Don3->Don4 Don5 5. Gloves (Outer Pair) Don4->Don5 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Gloves (Inner Pair) Doff2->Doff3 Doff4 4. Eye and Face Protection Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Handling the Chemical
  • Preparation: Before handling the compound, ensure all necessary equipment and reagents are within the chemical fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: Use disposable weighing boats and spatulas. If possible, handle the compound in a solution to minimize the risk of aerosolization of fine powders.

  • Post-Handling: After handling, decontaminate all surfaces within the fume hood. Remove PPE according to the doffing procedure outlined above.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[20]

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[8][21]

  • Waste Segregation: All solid waste contaminated with 5-(2,2-diphenylethyl)-1H-imidazole (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.[21][22]

  • Waste Container: The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[21]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "5-(2,2-diphenylethyl)-1H-imidazole," and any applicable hazard symbols.[21]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[22][23]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[21][23] Never dispose of this chemical down the drain.[8]

Disposal_Workflow Start Waste Generation Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store in Designated Waste Accumulation Area Segregate->Store Contact Contact EHS or Licensed Waste Disposal Contractor Store->Contact Dispose Professional Disposal Contact->Dispose

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[11][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][23] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11][14] Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed, labeled container for disposal.

By adhering to these rigorous safety protocols, researchers can handle 5-(2,2-diphenylethyl)-1H-imidazole with the necessary caution to protect themselves and their colleagues.

References

  • OSHA 3077 - Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
  • PPE Requirements: Standard & Levels - SafetyCulture. (2025, September 25). SafetyCulture.
  • Personal Protective Equipment Safety Guide. (n.d.). OshaEducationCenter.com.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. (n.d.). Benchchem.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole. (n.d.). Benchchem.
  • Imidazole - University of Washington. (2025, February 28). University of Washington.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Imidazole - Apollo Scientific. (2023, July 10). Apollo Scientific.
  • Imidazole hydrochloride. (n.d.).
  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention.
  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET. (2018, January 23). Fisher Scientific.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (n.d.). CDC Stacks.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety.
  • Safety Data Sheet. (n.d.). G-Biosciences.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). PMC.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Biomed Pharmacol J.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.
  • Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH&Co.KG.
  • Imidazole - SAFETY DATA SHEET. (2010, February 4).
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • IMIDAZOLE. (2024, March 20). Elemental Microanalysis.
  • Imidazole - SAFETY DATA SHEET. (2025, September 7).
  • Safety Data Sheet. (2024, August 27). Angene Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2,2-diphenylethyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(2,2-diphenylethyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.